5-Methylnicotinic acid
Description
Properties
IUPAC Name |
5-methylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c1-5-2-6(7(9)10)4-8-3-5/h2-4H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJDHHXDFKSLEQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60292444 | |
| Record name | 5-Methylnicotinic acid | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3222-49-9 | |
| Record name | 5-Methylnicotinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3222-49-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methylnicotinic acid | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003222499 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3222-49-9 | |
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| Record name | 5-Methylnicotinic acid | |
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| Record name | 5-methylnicotinic acid | |
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Foundational & Exploratory
5-Methylnicotinic acid CAS number and properties
An In-Depth Technical Guide to 5-Methylnicotinic Acid: Properties, Synthesis, and Applications
Introduction
This compound, identified by the CAS number 3222-49-9 , is a substituted pyridine carboxylic acid derivative of significant interest in the pharmaceutical and agrochemical industries.[1][2] Structurally, it is a derivative of nicotinic acid (Vitamin B3) with a methyl group at the 5-position of the pyridine ring.[1] This modification enhances its reactivity and utility as a versatile building block in organic synthesis.[1] This guide provides a comprehensive overview of this compound, detailing its physicochemical properties, synthesis methodologies, key applications, and safety protocols, tailored for professionals in research and drug development.
Physicochemical Properties
This compound is a white to pale cream solid at room temperature, appearing as crystals or powder.[1][3] Its properties are critical for its handling, storage, and application in synthetic chemistry. A summary of its key identifiers and physical characteristics is presented below.
Table 1: Chemical Identifiers and Nomenclature
| Identifier | Value | Source |
| CAS Number | 3222-49-9 | [1][2] |
| IUPAC Name | 5-methylpyridine-3-carboxylic acid | [2][4][5] |
| Synonyms | 5-Methyl-3-pyridinecarboxylic acid, 3-Picoline-5-carboxylic acid | [2][6] |
| Molecular Formula | C₇H₇NO₂ | [1][2] |
| Molecular Weight | 137.14 g/mol | [1] |
| InChI Key | DJDHHXDFKSLEQY-UHFFFAOYSA-N | [2][4] |
| SMILES | CC1=CN=CC(=C1)C(=O)O | [2] |
Table 2: Physical and Chemical Properties
| Property | Value | Source |
| Melting Point | 210-220 °C | [1][2] |
| Boiling Point | 303.9 °C at 760 mmHg | [6] |
| Density | 1.2 ± 0.1 g/cm³ | [6] |
| Water Solubility | Sparingly soluble (0.083 g/L at 25 °C) | [2][6][7] |
| pKa | 2.27 ± 0.10 (Predicted) | [7] |
| Appearance | White solid / crystals or powder | [1][3] |
| Storage Conditions | Room temperature or 0-8°C, in a dry, well-ventilated place | [1][6] |
Synthesis of this compound
The primary and most established industrial synthesis of this compound involves the selective oxidation of 3,5-dimethylpyridine, also known as 3,5-lutidine.[8][9] The choice of oxidizing agent is critical as it dictates the reaction conditions, yield, and impurity profile. Over-oxidation can lead to the formation of the byproduct 3,5-pyridinedicarboxylic acid, which complicates purification.[9]
Method 1: Oxidation with Potassium Permanganate (KMnO₄)
This is a robust and widely documented method.[8][9] Potassium permanganate is a powerful oxidizing agent that can effectively convert one of the methyl groups of 3,5-lutidine to a carboxylic acid. The selectivity for mono-oxidation is controlled by careful management of reaction temperature and stoichiometry.
-
Reaction Setup: To a solution of 3,5-lutidine (1.0 eq) in water, slowly add potassium permanganate (KMnO₄) (approx. 1.5 eq) portion-wise over several hours.[8]
-
Temperature Control: Maintain the reaction temperature between 25-45°C during the addition.[6][8] This exothermic reaction requires careful monitoring to prevent runaway temperatures that would favor the formation of the dicarboxylic acid byproduct.
-
Reaction Monitoring: Stir the mixture vigorously for 16-20 hours to ensure complete conversion.[8]
-
Workup - Manganese Dioxide Removal: Upon completion, the reaction mixture contains a brown precipitate of manganese dioxide (MnO₂), a byproduct of the permanganate reduction. This is removed by filtration through a pad of Celite®.[6]
-
Workup - Byproduct Separation: The filtrate is concentrated and then acidified with concentrated hydrochloric acid (HCl) to a pH of approximately 0.5.[9] At this highly acidic pH, the byproduct 3,5-pyridinedicarboxylic acid is protonated and precipitates out of solution, allowing for its removal by filtration.[9]
-
Workup - Product Isolation: The pH of the remaining filtrate is then carefully adjusted to ~3.0.[9] At this pH, this compound reaches its isoelectric point and precipitates as a white solid, which is collected by filtration.
-
Purification: The crude product can be further purified by recrystallization from ethanol to achieve high purity (e.g., >99%).[6][7]
Caption: Workflow for the synthesis and purification of this compound.
Method 2: Oxidation with Hydrogen Peroxide / Sulfuric Acid
An alternative method utilizes hydrogen peroxide in concentrated sulfuric acid.[10][11] This approach avoids the generation of manganese dioxide, potentially simplifying the workup. However, it requires handling highly corrosive concentrated acids at elevated temperatures.
-
Reaction Setup: In a suitable reactor, 3,5-lutidine is dissolved in concentrated sulfuric acid.[10]
-
Oxidant Addition: Hydrogen peroxide (e.g., 30% solution) is added dropwise to the mixture.[11]
-
Reaction Conditions: The reaction is heated to 110-150°C for 5-20 hours.[10][11]
-
Isolation: After cooling, the reaction mixture is diluted with water and the pH is adjusted to 3-4 to precipitate the product.[10][11] The solid is then collected by filtration.
Applications in Research and Development
This compound is a valuable intermediate, primarily leveraged for its unique chemical structure in the synthesis of more complex active molecules.[1][2]
-
Pharmaceutical Synthesis: Its most prominent role is as a key intermediate in the synthesis of Rupatadine, a second-generation antihistamine and platelet-activating factor (PAF) antagonist used for treating allergic rhinitis.[6][10][12] The pyridinecarboxylic acid moiety is crucial for the final structure and activity of the drug. Its use extends to the development of other drugs targeting neurological and metabolic diseases.[1]
-
Agrochemicals: The compound serves as a building block in the production of certain herbicides and pesticides, contributing to agricultural efficiency.[1][2]
-
Biochemical Research and Materials Science: Researchers use this compound to study metabolic pathways and enzyme interactions.[1] Furthermore, its ability to act as a ligand in coordination chemistry opens avenues for research in catalysis and materials science.[1]
Analytical Characterization
Ensuring the purity and identity of this compound is crucial for its use in cGMP environments. Standard analytical techniques are employed for its characterization.
-
High-Performance Liquid Chromatography (HPLC): This is the primary method for assessing purity, with typical specifications requiring ≥96-98%.[1][3][13]
-
Titration: Aqueous acid-base titration is also used as a quantitative method to determine assay, typically within a range of 96.0% to 104.0%.[3]
-
Spectroscopy:
-
Melting Point: The melting point range is a key indicator of purity.[3]
Safety, Handling, and Storage
As a chemical intermediate, proper handling of this compound is essential to ensure laboratory safety.
Table 3: Hazard Identification and Precautionary Statements
| Hazard Statement | Description | GHS Code | Source |
| Skin Irritation | Causes skin irritation | H315 | [6][14] |
| Eye Irritation | Causes serious eye irritation | H319 | [14] |
| Respiratory Irritation | May cause respiratory irritation | H335 | [6] |
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side-shields or chemical safety goggles.[15][16]
-
Hand Protection: Handle with compatible chemical-resistant gloves.[15][16]
-
Skin and Body Protection: Wear a lab coat and other protective clothing to prevent skin exposure.[15][17]
Handling and Storage:
-
Handling: Use in a well-ventilated area or outdoors.[14][15] Avoid generating dust. Wash hands thoroughly after handling.[14][15]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[2][14] Keep away from incompatible materials such as strong oxidizing agents.[2][17]
First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[15][17]
-
Skin Contact: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[15][17]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Consult a physician.[16][17]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Seek medical attention.[15][17]
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An In-depth Technical Guide to the Synthesis of 5-Methylnicotinic Acid from 3,5-Dimethylpyridine
This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the synthesis of 5-methylnicotinic acid, a crucial intermediate in the pharmaceutical and agrochemical industries.[1][2] The primary focus is on the selective oxidation of 3,5-dimethylpyridine (3,5-lutidine), a widely adopted and scalable synthetic route. This guide elucidates the core chemical principles, provides a detailed, field-proven experimental protocol, and offers insights into process optimization and troubleshooting.
Introduction and Strategic Overview
This compound serves as a key building block in the synthesis of complex active pharmaceutical ingredients (APIs), most notably the antihistamine Rupatadine.[3] Its structural scaffold is also leveraged in the development of novel compounds targeting neurological and metabolic disorders.[2] The primary synthetic challenge lies in the selective mono-oxidation of one of the two methyl groups of the symmetrical precursor, 3,5-dimethylpyridine.
The method detailed herein employs potassium permanganate (KMnO₄), a powerful and cost-effective oxidizing agent. While effective, its high reactivity necessitates precise control over reaction parameters to prevent over-oxidation to the primary by-product, 3,5-pyridinedicarboxylic acid.[3][4] This guide emphasizes a self-validating protocol where process controls and a unique pH-based purification strategy ensure high purity and respectable yields.
Core Reaction Principles and Mechanistic Insights
The oxidation of an alkyl group attached to an aromatic ring is a classic transformation. The methyl groups on the 3,5-dimethylpyridine ring are at benzylic-like positions, making their C-H bonds susceptible to oxidative cleavage.[5][6]
The Role of Potassium Permanganate (KMnO₄)
Potassium permanganate is a potent oxidant due to the manganese atom being in its highest +7 oxidation state.[7] In the aqueous, near-neutral conditions of this synthesis, the permanganate ion (MnO₄⁻) acts as the primary oxidizing species. The reaction is understood to proceed through a complex mechanism involving the abstraction of a hydrogen atom from the methyl group. The manganese is reduced, typically forming a brown precipitate of manganese dioxide (MnO₂), as shown in the simplified half-reaction:
MnO₄⁻ + 2H₂O + 3e⁻ → MnO₂ + 4OH⁻[7]
The Selectivity Challenge
The core challenge is achieving mono-oxidation. Once the first methyl group is oxidized to a carboxylic acid, the second methyl group can also be oxidized by the strong permanganate oxidant, leading to the formation of 3,5-pyridinedicarboxylic acid.
Caption: Overall reaction pathway showing desired and over-oxidation products.
To favor the desired product, the reaction is kinetically controlled by:
-
Stoichiometry: Using a sub-stoichiometric amount of KMnO₄ relative to what would be required to oxidize both methyl groups. A molar ratio of approximately 1.5 equivalents of KMnO₄ to 1 equivalent of 3,5-dimethylpyridine is common.[8]
-
Temperature Control: Maintaining a mild temperature (e.g., 25-45°C) prevents the reaction rate from becoming too high, which would favor the less selective, more aggressive oxidation pathway.[4][8]
-
Slow Addition: Adding the oxidant portion-wise over several hours avoids localized high concentrations of KMnO₄, further enhancing selectivity.[8]
Detailed Experimental Protocol: Potassium Permanganate Oxidation
This protocol is a synthesized composite of established and validated laboratory-scale procedures.[4][8] It incorporates a robust, pH-driven purification method to effectively separate the target molecule from the primary dicarboxylic acid by-product.
3.1. Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Purity |
| 3,5-Dimethylpyridine | 591-22-0 | C₇H₉N | >98% |
| Potassium Permanganate | 7722-64-7 | KMnO₄ | >99% |
| Concentrated Hydrochloric Acid | 7647-01-0 | HCl | ~37% |
| Ethanol | 64-17-5 | C₂H₅OH | >95% |
| Deionized Water | 7732-18-5 | H₂O | - |
3.2. Step-by-Step Methodology
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5-Methylnicotinic Acid: A Technical Guide on Its Biological Profile and Therapeutic Potential
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
Executive Summary
5-Methylnicotinic acid, a derivative of the well-characterized B-vitamin nicotinic acid (niacin), presents an intriguing subject for scientific investigation. While its role as a key intermediate in the synthesis of various pharmaceuticals is established, a comprehensive understanding of its intrinsic biological activity remains an area of active exploration. This technical guide synthesizes the current, albeit limited, knowledge surrounding this compound, drawing extensively from the vast body of research on its parent compound, nicotinic acid. We will delve into the known mechanisms of nicotinic acid, primarily its interaction with the G-protein coupled receptor 109A (GPR109A), and extrapolate potential implications for the 5-methyl derivative. This guide aims to provide a foundational resource for researchers and drug development professionals interested in the potential therapeutic applications of nicotinic acid analogs.
Introduction to this compound: Chemical Identity and Context
This compound, also known as 5-methylpyridine-3-carboxylic acid, is a structural analog of nicotinic acid, featuring a methyl group at the 5-position of the pyridine ring.[1][2] Its chemical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₇H₇NO₂ |
| Molecular Weight | 137.14 g/mol |
| CAS Number | 3222-49-9 |
| Appearance | White solid |
| Solubility | Sparingly soluble in water |
Table 1: Chemical and Physical Properties of this compound.[1][2]
Primarily, this compound has been utilized as a versatile building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[3][4] Its application as a key intermediate underscores its chemical reactivity and utility in constructing more complex molecular architectures.[3]
The Central Role of GPR109A in Nicotinic Acid's Biological Activity
To comprehend the potential biological activities of this compound, it is imperative to first understand the well-established pharmacology of nicotinic acid. The primary molecular target of nicotinic acid is the G-protein coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA₂).[5][6][7]
GPR109A Signaling Cascade
Activation of GPR109A by nicotinic acid initiates a cascade of intracellular events. GPR109A is primarily coupled to inhibitory G-proteins (Gi/o). Upon agonist binding, the Gi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[8] This reduction in cAMP is a key mechanism underlying many of the physiological effects of nicotinic acid.
Figure 1: Simplified GPR109A signaling pathway upon agonist binding.
Potential Biological Activities of this compound: An Extrapolative Approach
Due to the scarcity of direct experimental data on the biological activity of this compound, its pharmacological profile can be hypothesized based on the structure-activity relationships of other nicotinic acid derivatives.
GPR109A Agonism and Impact on Lipid Metabolism
It is plausible that this compound acts as an agonist at the GPR109A receptor, similar to its parent compound. The key interaction for nicotinic acid binding to GPR109A involves the carboxylate group. The addition of a methyl group at the 5-position could influence the molecule's lipophilicity and steric profile, potentially altering its binding affinity and potency at the receptor.
Should this compound activate GPR109A in adipocytes, it would be expected to inhibit lipolysis, leading to a reduction in the release of free fatty acids into the circulation. This, in turn, could decrease the hepatic synthesis of triglycerides and very-low-density lipoproteins (VLDL), contributing to a favorable lipid profile.
Central Nervous System (CNS) Activity
There is growing interest in the role of GPR109A in the central nervous system. Activation of GPR109A in the brain has been shown to mediate various effects, including pressor responses.[9] Given that this compound is mentioned in the context of intermediates for drugs targeting neurological disorders, it is conceivable that this derivative may possess blood-brain barrier permeability and exhibit CNS activity.[3] However, without experimental validation, this remains speculative.
Experimental Protocols for Evaluating the Biological Activity of this compound
To elucidate the true biological profile of this compound, a series of in vitro and in vivo experiments are necessary.
In Vitro GPR109A Activation Assay
A fundamental step is to determine if and how this compound interacts with the GPR109A receptor. A common method is a cAMP inhibition assay using a cell line stably expressing the human GPR109A receptor.
Objective: To measure the potency of this compound in inhibiting forskolin-stimulated cAMP production in GPR109A-expressing cells.
Methodology:
-
Cell Culture: Maintain a stable cell line (e.g., HEK293 or CHO) expressing human GPR109A in appropriate culture conditions.
-
Assay Preparation: Seed the cells into a multi-well plate and allow them to adhere overnight.
-
Compound Treatment: Pre-incubate the cells with varying concentrations of this compound or a known GPR109A agonist (e.g., nicotinic acid) as a positive control.
-
cAMP Stimulation: Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).
-
Data Analysis: Plot the cAMP concentration against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
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5-Methylnicotinic Acid: A Technical Guide to a GPR109A Receptor Agonist
Abstract
This technical guide provides an in-depth examination of 5-Methylnicotinic acid (5-MNA) as a selective agonist for the G protein-coupled receptor GPR109A, also known as the nicotinic acid (niacin) receptor. For decades, nicotinic acid has been a cornerstone therapy for dyslipidemia, valued for its ability to lower LDL cholesterol and triglycerides while being the most potent agent for raising HDL cholesterol available.[1][2][3] However, its clinical utility is often hampered by a significant flushing side effect, which affects patient compliance.[1][2] The discovery of GPR109A as the molecular target for niacin has intensified research into novel agonists like 5-MNA that may offer a better therapeutic window.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of 5-MNA's physicochemical properties, its mechanism of action at GPR109A, and comprehensive, field-proven protocols for its characterization.
Introduction to this compound
This compound is a derivative of nicotinic acid, distinguished by a methyl group at the 5-position of the pyridine ring.[4] This structural modification is of significant interest in medicinal chemistry as it can alter the compound's solubility, reactivity, and interaction with its biological target.[4] While primarily used as an intermediate in the synthesis of pharmaceuticals and agrochemicals, its role as a GPR109A agonist is the focus of this guide.[4][5] Understanding its specific pharmacological profile is crucial for developing next-generation antidyslipidemic drugs with potentially reduced side effects.
1.1. Physicochemical Properties
A foundational understanding of 5-MNA's physical and chemical characteristics is essential for its application in experimental settings.
| Property | Value | Source |
| IUPAC Name | 5-methylpyridine-3-carboxylic acid | [6][7] |
| CAS Number | 3222-49-9 | [4][6][7] |
| Molecular Formula | C₇H₇NO₂ | [4][6][7] |
| Molecular Weight | 137.14 g/mol | [4][6] |
| Appearance | White to pale cream solid/crystals | [4][7] |
| Melting Point | 214-220 °C | [4][6] |
| Solubility | Sparingly soluble in water (0.083 g/L at 25°C) | [5] |
Table 1: Key Physicochemical Properties of this compound.
The Molecular Target: GPR109A Receptor
GPR109A (also known as HCA₂) is a G protein-coupled receptor belonging to the Gi/o family.[3][8] It is the high-affinity receptor for nicotinic acid and its endogenous ligand, the ketone body β-hydroxybutyrate.[3][9][10]
2.1. Tissue Distribution and Function
GPR109A is highly expressed in adipocytes and various immune cells, including macrophages, neutrophils, and Langerhans cells in the skin.[3][9][11]
-
In Adipocytes: Activation of GPR109A leads to the inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels.[3][12] This cascade results in the inhibition of hormone-sensitive lipase, thereby reducing the breakdown of triglycerides and the release of free fatty acids (FFAs) into circulation.[12] This is the primary mechanism behind niacin's beneficial lipid-lowering effects.[10]
-
In Immune Cells: GPR109A activation in immune cells, such as macrophages, can exert anti-inflammatory effects.[3][13][14] It has been shown to suppress inflammatory cytokine production and promote cholesterol efflux.[3][11][14]
-
In Skin Cells: The notorious flushing side effect is mediated by GPR109A activation in skin Langerhans cells and keratinocytes.[15][16] This triggers the release of prostaglandins (PGD₂ and PGE₂), which cause vasodilation.[12][15]
2.2. Signaling Pathways
Upon agonist binding, GPR109A initiates two primary signaling cascades: the canonical G protein-dependent pathway and the β-arrestin-dependent pathway.
-
Gαi-Mediated Pathway: The agonist-bound receptor activates the inhibitory G protein, Gαi. This inhibits adenylyl cyclase, leading to a decrease in cAMP levels. This pathway is primarily responsible for the antilipolytic effects.[3][12]
-
β-Arrestin Pathway: Following activation, GPR109A is phosphorylated by G protein-coupled receptor kinases (GRKs).[12][17] This phosphorylation promotes the recruitment of β-arrestin proteins (primarily β-arrestin 2 and 3).[12][18] β-arrestin binding desensitizes the G protein signal and can initiate a separate wave of G protein-independent signaling, which has been implicated in receptor internalization and potentially other cellular responses.[12][17][19] The β-arrestin pathway is thought to be involved in mediating the flushing side effect.[12]
Caption: GPR109A dual signaling pathways.
In Vitro Characterization of this compound
To fully characterize 5-MNA as a GPR109A agonist, a series of in vitro assays are required to determine its binding affinity and functional potency across the different signaling pathways.
3.1. Radioligand Binding Assays
Principle: These assays quantify the direct interaction of a ligand with the receptor.[20][21] Competition binding assays are used to determine the affinity (Ki) of a non-radiolabeled compound (5-MNA) by measuring its ability to displace a known radioligand (e.g., [³H]-nicotinic acid) from the receptor.[20][21]
Expert Insight: The choice of cell membrane preparation is critical. Using membranes from a cell line engineered to overexpress human GPR109A (e.g., CHO-K1 or HEK293) provides a high signal-to-noise ratio and ensures the binding is specific to the target receptor.[22] It is crucial to perform saturation binding experiments with the radioligand first to determine its equilibrium dissociation constant (Kd) and the receptor density (Bmax) in your system, as the Kd is needed to calculate the Ki of your test compound accurately.[20][21][23]
Step-by-Step Protocol: Competition Radioligand Binding Assay
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Radioligand: [³H]-nicotinic acid, diluted in assay buffer to a final concentration equal to its Kd (typically in the low nM range).
-
Test Compound: Prepare a serial dilution of 5-MNA (e.g., from 10 mM to 0.1 nM).
-
Non-specific Binding (NSB) Control: A high concentration (e.g., 10 µM) of unlabeled nicotinic acid.
-
Membrane Preparation: Thaw cryopreserved cell membranes expressing GPR109A and resuspend in ice-cold assay buffer to a predetermined optimal protein concentration (e.g., 5-20 µg protein per well).[23]
-
-
Assay Procedure (96-well format):
-
Harvesting and Detection:
-
Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/C) that has been pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific filter binding.[23]
-
Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.[23]
-
Dry the filter plate (e.g., 30 minutes at 50°C).[23]
-
Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.[23]
-
-
Data Analysis:
-
Calculate specific binding = (Total binding) - (Non-specific binding).
-
Plot the percentage of specific binding against the log concentration of 5-MNA.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[23]
-
3.2. Functional Assays: cAMP Measurement
Principle: Since GPR109A is a Gi-coupled receptor, agonist activation leads to a decrease in intracellular cAMP.[12] This assay measures the functional potency (EC₅₀) of 5-MNA by quantifying its ability to inhibit cAMP production.[24]
Expert Insight: To measure a decrease in cAMP, the basal level of cAMP in the cells must first be stimulated.[24] This is typically achieved using forskolin, a direct activator of adenylyl cyclase.[24][25] The assay then measures the agonist's ability to inhibit this forskolin-stimulated cAMP level. Modern assays often use homogenous, non-radioactive formats like HTRF (Homogeneous Time-Resolved Fluorescence) or luciferase-based biosensors (e.g., GloSensor), which are highly amenable to high-throughput screening.[26][27][28]
Step-by-Step Protocol: HTRF-based cAMP Inhibition Assay
-
Cell Culture:
-
Culture GPR109A-expressing cells (e.g., CHO-K1) to ~80% confluency.
-
Harvest cells and resuspend in a suitable assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
-
Assay Procedure (384-well format):
-
Dispense a small volume of the cell suspension into each well.
-
Add serial dilutions of the test compound (5-MNA) and incubate for a short period (e.g., 15-30 minutes) at room temperature.
-
Add a pre-determined concentration of forskolin (typically an EC₈₀ concentration) to all wells except the negative control. Incubate for 30 minutes at 37°C.
-
Lyse the cells and detect cAMP levels by adding the HTRF reagent mix (containing anti-cAMP antibody-cryptate and d2-labeled cAMP) as per the manufacturer's instructions (e.g., Cisbio).[26]
-
Incubate for 60 minutes at room temperature.
-
-
Detection and Analysis:
-
Read the plate on an HTRF-compatible reader. The signal is inversely proportional to the amount of cAMP produced.[26]
-
Plot the HTRF ratio against the log concentration of 5-MNA.
-
Fit the data to a sigmoidal dose-response (inhibition) curve to determine the EC₅₀ value, which represents the potency of 5-MNA in the Gαi pathway.
-
Caption: Workflow for a cAMP inhibition assay.
3.3. Functional Assays: β-Arrestin Recruitment
Principle: This assay measures the recruitment of β-arrestin to the activated GPR109A receptor at the cell membrane.[29][30][31] It is critical for determining if 5-MNA has a bias towards or against the β-arrestin pathway, which is implicated in flushing.[30] Technologies like DiscoverX's PathHunter are based on enzyme fragment complementation (EFC), where the receptor is tagged with one enzyme fragment and β-arrestin with the other.[29][30] Recruitment brings the fragments together, forming an active enzyme that generates a chemiluminescent signal.[29]
Expert Insight: Running this assay in parallel with the cAMP assay is essential for understanding potential signaling bias. A "biased agonist" might show high potency in the cAMP assay but low potency in the β-arrestin assay, which would be a highly desirable profile for a non-flushing antidyslipidemic drug.[30] It is important to also test any compound in "agonist mode" to check for intrinsic activity before running antagonist screens.[24][29]
Step-by-Step Protocol: PathHunter® β-Arrestin Assay
-
Cell Culture:
-
Use a commercially available cell line co-expressing GPR109A tagged with ProLink (PK) and β-arrestin tagged with Enzyme Acceptor (EA).[29]
-
Culture and harvest cells as per the manufacturer's protocol.
-
-
Assay Procedure:
-
Plate the cells in a white, solid-bottom 384-well assay plate.
-
Add serial dilutions of 5-MNA to the wells.
-
Incubate the plate for 90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment.
-
Add the chemiluminescent substrate solution (e.g., Galacton Star) according to the manufacturer's protocol.[29]
-
Incubate for 60 minutes at room temperature in the dark.
-
-
Detection and Analysis:
-
Read the chemiluminescence on a standard plate reader.
-
Plot the relative light units (RLU) against the log concentration of 5-MNA.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value for β-arrestin recruitment.
-
Conclusion and Future Directions
This compound represents a valuable chemical scaffold for probing the structure-activity relationships of the GPR109A receptor. The in-depth characterization using the methodologies outlined in this guide is a critical step in drug discovery. By systematically determining its binding affinity (Ki), its functional potency on the Gαi pathway (cAMP EC₅₀), and its propensity to engage the β-arrestin pathway (recruitment EC₅₀), researchers can build a comprehensive pharmacological profile. The ultimate goal is the identification of a biased agonist that potently activates the therapeutic antilipolytic pathway while minimally engaging the β-arrestin pathway responsible for the flushing side effect. 5-MNA and its analogues are key tools in the pursuit of this next-generation therapy for dyslipidemia.
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Measurement of β-Arrestin Recruitment for GPCR Targets. (2017, November 20). PubMed. Retrieved January 11, 2026, from [Link]
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Role of GPR109A Receptor in the Efficacy of Nicotinic Acid. (2021, May 5). International Journal of Multidisciplinary Research and Analysis. Retrieved January 11, 2026, from [Link]
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Nicotinic acid receptor GPR109A promotes antiviral innate immune response through autophagy. (2024, June 11). Directive Publications. Retrieved January 11, 2026, from [Link]
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Wagner, E. J., et al. (2017). The β-Hydroxybutyrate-GPR109A Receptor Regulates Fasting-induced Plasticity in the Mouse Adrenal Medulla. Endocrinology, 158(11), 4034-4045. Retrieved January 11, 2026, from [Link]
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Feingold, K. R., et al. (2014). Inflammation stimulates niacin receptor (GPR109A/HCA2) expression in adipose tissue and macrophages. American Journal of Physiology-Endocrinology and Metabolism, 306(7), E792-E802. Retrieved January 11, 2026, from [Link]
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Tunaru, S., et al. (2005). Characterization of determinants of ligand binding to the nicotinic acid receptor GPR109A (HM74A/PUMA-G). Molecular Pharmacology, 68(5), 1271-1280. Retrieved January 11, 2026, from [Link]
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Gambhir, D., et al. (2014). GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy. Investigative Ophthalmology & Visual Science, 55(11), 7256-7265. Retrieved January 11, 2026, from [Link]
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Singh, N., et al. (2014). Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis. Immunity, 40(1), 128-139. Retrieved January 11, 2026, from [Link]
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DeWire, S. M., et al. (2008). Arrestin Development: Emerging Roles for β-arrestins in Developmental Signaling Pathways. Developmental Cell, 14(5), 633-639. Retrieved January 11, 2026, from [Link]
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Elangovan, S., et al. (2014). The niacin/butyrate receptor GPR109A suppresses mammary tumorigenesis by inhibiting cell survival. Cancer Research, 74(4), 1166-1178. Retrieved January 11, 2026, from [Link]
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Kim, J., & Accili, D. (2019). Metabolic Functions of G Protein-Coupled Receptors and β-Arrestin-Mediated Signaling Pathways in the Pathophysiology of Type 2 Diabetes and Obesity. Frontiers in Endocrinology, 10, 689. Retrieved January 11, 2026, from [Link]
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Rajagopal, S., et al. (2010). GPCR signaling via β-arrestin-dependent mechanisms. The Journal of Biological Chemistry, 285(51), 39717-39721. Retrieved January 11, 2026, from [Link]
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The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. (2016). Nutrients, 8(11), 696. Retrieved January 11, 2026, from [Link]
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Benyó, Z., et al. (2005). GPR109A (PUMA-G/HM74A) mediates nicotinic acid-induced flushing. The Journal of Clinical Investigation, 115(12), 3634-3640. Retrieved January 11, 2026, from [Link]
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Shen, H. C., et al. (2007). Agonist lead identification for the high affinity niacin receptor GPR109a. Bioorganic & Medicinal Chemistry Letters, 17(17), 4914-4919. Retrieved January 11, 2026, from [Link]
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Hanson, J., et al. (2010). Nicotinic acid- and monomethyl fumarate-induced flushing involves GPR109A expressed by keratinocytes and COX-2-dependent prostanoid formation in mice. The Journal of Clinical Investigation, 120(8), 2910-2919. Retrieved January 11, 2026, from [Link]
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Parravicini, C., et al. (2011). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Purinergic Signalling, 7(4), 463-468. Retrieved January 11, 2026, from [Link]
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Lukasova, M., et al. (2011). Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells. The Journal of Clinical Investigation, 121(4), 1581-1586. Retrieved January 11, 2026, from [Link]
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An In-depth Technical Guide to the Therapeutic Targets of 5-Methylnicotinic Acid
This guide provides a comprehensive exploration of the therapeutic targets of 5-Methylnicotinic acid (5-MNA), a nicotinic acid analog. Designed for researchers, scientists, and drug development professionals, this document synthesizes current mechanistic understanding with practical, field-proven experimental workflows for target validation and characterization. We will delve into the primary receptor for 5-MNA, the G protein-coupled receptor 109A (GPR109A), its divergent signaling pathways, and the therapeutic implications for metabolic and inflammatory diseases.
Introduction: The Rationale for Investigating this compound
Nicotinic acid (Niacin, Vitamin B3) has been a cornerstone in the management of dyslipidemia for over half a century. Its ability to modulate a wide range of plasma lipoproteins is well-documented.[1][2][3][4] However, its clinical utility is often hampered by a significant side effect: cutaneous flushing. This has driven the exploration of nicotinic acid analogs, such as this compound, with the aim of retaining the therapeutic benefits while minimizing adverse effects. 5-MNA, a derivative with a methyl group at the 5-position of the pyridine ring, presents a compelling case for investigation into its specific interactions with cellular targets and its potential for a more favorable therapeutic profile.
The central hypothesis is that structural modifications to the nicotinic acid scaffold can alter the interaction with its primary receptor, GPR109A, leading to biased signaling. This guide will dissect this hypothesis, outlining the key therapeutic targets and providing the experimental frameworks necessary to validate them.
The Primary Target: GPR109A (HCA₂) and its Dichotomous Signaling
The principal molecular target for nicotinic acid and its analogs is the G protein-coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA₂).[5][6][7] This receptor is predominantly expressed in adipocytes and various immune cells, including monocytes, macrophages, and neutrophils.[5][8][9] Upon activation, GPR109A transduces signals through two major, distinct pathways: a canonical G-protein-mediated pathway and a non-canonical β-arrestin-mediated pathway. The differential activation of these pathways is the crux of developing targeted 5-MNA-based therapies.
The Canonical Gαi-Mediated Pathway: Metabolic Regulation
The therapeutic effects of nicotinic acid on lipid metabolism are primarily attributed to the Gαi-mediated signaling cascade in adipocytes.[4][5]
-
Mechanism of Action : Agonist binding to GPR109A induces a conformational change, leading to the activation of the inhibitory G-protein, Gαi. This, in turn, inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Reduced cAMP levels lead to decreased activity of Protein Kinase A (PKA), which subsequently reduces the phosphorylation and activation of hormone-sensitive lipase (HSL). The net result is the inhibition of lipolysis, the breakdown of triglycerides into free fatty acids (FFAs) and glycerol.[4] This reduction in the flux of FFAs to the liver is believed to be a key mechanism behind the lipid-lowering effects of nicotinic acid.[2][3]
The β-Arrestin Pathway: Inflammation and Adverse Effects
Separate from G-protein coupling, GPR109A activation also leads to the recruitment of β-arrestin proteins.[5][10] This pathway is implicated in both anti-inflammatory responses and the undesirable flushing effect.
-
Mechanism of Action : Ligand-activated GPR109A is phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylated receptor then serves as a scaffold for the recruitment of β-arrestin 1 and β-arrestin 2.[11] This interaction sterically hinders further G-protein coupling, effectively desensitizing the receptor.[12] More importantly, β-arrestin acts as a signal transducer itself, initiating downstream signaling cascades independent of G-proteins.[13][14] In the context of GPR109A, β-arrestin recruitment in Langerhans cells and keratinocytes is linked to the activation of phospholipase A2 and the subsequent release of prostaglandins (like PGD₂), which are potent vasodilators causing the characteristic flushing.[5]
The concept of biased agonism is critical here. A biased agonist is a ligand that preferentially activates one signaling pathway over another (e.g., G-protein signaling vs. β-arrestin recruitment).[10][12][15][16] The therapeutic goal for a compound like 5-MNA would be to act as a biased agonist, potently activating the Gαi pathway (for metabolic benefits) while minimally engaging the β-arrestin pathway (to avoid flushing).
Signaling Pathways of GPR109A
Caption: Dichotomous signaling of the GPR109A receptor upon agonist binding.
Therapeutic Arenas for this compound
Based on the known functions of GPR109A, 5-MNA has potential therapeutic applications in two primary areas: metabolic disorders and inflammatory conditions.
Dyslipidemia and Metabolic Syndrome
The primary therapeutic rationale for nicotinic acid analogs is the treatment of dyslipidemia, characterized by elevated LDL cholesterol and triglycerides, and low HDL cholesterol. By activating the GPR109A-Gαi pathway in adipocytes, 5-MNA is hypothesized to suppress lipolysis, thereby reducing the availability of FFAs for hepatic triglyceride and VLDL synthesis.[2][3][17][18] This mechanism suggests potential efficacy in treating conditions associated with atherogenic dyslipidemia, such as metabolic syndrome and type 2 diabetes.[4]
Inflammatory and Autoimmune Diseases
GPR109A is expressed on key immune cells, and its activation has been shown to exert potent anti-inflammatory effects.[5][8][19] Studies with nicotinic acid have demonstrated that GPR109A activation in monocytes and macrophages can inhibit the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and chemokines (e.g., MCP-1) in response to TLR ligands.[8][19] This is mediated, at least in part, through the inhibition of the NF-κB signaling pathway.[8] These findings suggest that GPR109A agonists like 5-MNA could be valuable in treating chronic inflammatory diseases such as atherosclerosis, where macrophage-driven inflammation in the arterial wall is a key pathological feature.[20]
Experimental Workflows for Target Validation
A rigorous, systematic approach is required to characterize the interaction of 5-MNA with GPR109A and to validate its therapeutic potential. The following section details key experimental protocols, explaining the scientific rationale behind each step.
Target Validation Workflow
Caption: Experimental workflow for characterizing 5-MNA's therapeutic potential.
Protocol 1: G-Protein Pathway Activation (cAMP Inhibition Assay)
Objective: To quantify the potency and efficacy of 5-MNA in activating the GPR109A-Gαi signaling pathway by measuring the inhibition of cAMP production.
Rationale: This is the primary functional assay to confirm that 5-MNA engages the therapeutic pathway associated with anti-lipolytic effects. A homogenous time-resolved fluorescence (HTRF) assay is a robust, high-throughput method for this purpose.[21][22][23]
Methodology (Based on Cisbio HTRF cAMP Assay):
-
Cell Culture: Culture a stable cell line (e.g., CHO-K1 or HEK293) expressing human GPR109A.
-
Cell Plating: Seed the cells into a low-volume 384-well plate at a pre-optimized density (e.g., 1,500-4,000 cells/well) and allow them to adhere.[21][22]
-
Compound Preparation: Prepare a serial dilution of 5-MNA and a reference agonist (nicotinic acid) in an appropriate assay buffer containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.
-
Cell Stimulation: Add the compound dilutions to the cells. To measure Gαi-mediated inhibition, co-stimulate with a fixed concentration of an adenylyl cyclase activator like Forskolin. Incubate for 30-60 minutes at room temperature.[21]
-
Lysis and Detection: Add the HTRF detection reagents: cAMP-d2 (acceptor) and anti-cAMP Cryptate (donor), diluted in lysis buffer. These reagents will compete with the intracellular cAMP produced by the cells.
-
Incubation & Readout: Incubate for 60 minutes at room temperature to allow the competitive immunoassay to reach equilibrium.[21] Read the plate on an HTRF-compatible reader, measuring fluorescence emission at 620 nm (Cryptate) and 665 nm (d2).
-
Data Analysis: Calculate the 665/620 ratio. The signal is inversely proportional to the intracellular cAMP concentration. Plot the ratio against the log of the agonist concentration and fit a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Emax (efficacy) values.
Protocol 2: β-Arrestin Recruitment Assay
Objective: To quantify the recruitment of β-arrestin to the activated GPR109A receptor by 5-MNA.
Rationale: This assay is crucial for assessing the potential for biased agonism. By comparing the potency and efficacy of 5-MNA in this assay to the cAMP assay, a bias factor can be calculated. A lower potency/efficacy in β-arrestin recruitment relative to G-protein activation is a desirable characteristic for avoiding the flushing side effect. The DiscoverX PathHunter assay is a widely used platform for this purpose.[24][25][26][27][28]
Methodology (Based on DiscoverX PathHunter β-Arrestin Assay):
-
Cell Line: Utilize a PathHunter cell line engineered to co-express GPR109A fused to a ProLink (PK) enzyme fragment and β-arrestin fused to an Enzyme Acceptor (EA) fragment.[24][28]
-
Cell Plating: Plate the cells in a 384-well white, solid-bottom assay plate and incubate overnight.[24]
-
Compound Addition: Prepare serial dilutions of 5-MNA and a reference agonist. Add the compounds to the cells and incubate for 90 minutes at 37°C.[27]
-
Detection: Add the PathHunter Detection Reagents, which include a chemiluminescent substrate for the complemented β-galactosidase enzyme. Incubate for 60 minutes at room temperature.
-
Readout: Measure the chemiluminescent signal on a standard plate reader. The signal intensity is directly proportional to the extent of β-arrestin recruitment.
-
Data Analysis: Plot the luminescent signal against the log of the agonist concentration. Fit a sigmoidal dose-response curve to determine the EC₅₀ and Emax values for β-arrestin recruitment.
Protocol 3: Cellular Functional Assay (Adipocyte Lipolysis)
Objective: To determine the functional consequence of GPR109A activation by 5-MNA in a physiologically relevant cell type.
Rationale: This assay connects the upstream signaling events (cAMP inhibition) to the desired downstream therapeutic effect (inhibition of lipolysis). Differentiated 3T3-L1 adipocytes are a standard model for this purpose.[29][30][31][32][33] Lipolysis is quantified by measuring glycerol release into the culture medium.
Methodology (Based on 3T3-L1 Adipocyte Model):
-
Cell Culture and Differentiation: Culture 3T3-L1 preadipocytes to confluence and differentiate them into mature adipocytes using a standard cocktail (e.g., containing dexamethasone, IBMX, and insulin). Assays should be performed on mature adipocytes, typically 7-14 days post-differentiation.[30][31]
-
Pre-incubation and Wash: Wash the differentiated adipocytes twice with a suitable wash buffer (e.g., PBS).[29]
-
Lipolysis Stimulation: Add assay buffer containing a lipolytic agent such as isoproterenol (a β-adrenergic agonist) to stimulate lipolysis. Concurrently, add serial dilutions of 5-MNA or nicotinic acid to test their inhibitory effect. Include a vehicle control (isoproterenol only) and a basal control (buffer only).
-
Incubation: Incubate the plate for 1-3 hours at 37°C.[29]
-
Sample Collection: Carefully collect an aliquot of the culture medium from each well for glycerol measurement.
-
Glycerol Quantification: Measure the glycerol concentration in the collected media using a commercially available colorimetric assay kit. The principle involves the enzymatic conversion of glycerol to a product that can be measured by absorbance at ~540-570 nm.[29][31]
-
Data Analysis: Normalize the glycerol release data (e.g., to total cellular protein). Plot the percentage inhibition of isoproterenol-stimulated lipolysis against the log of the 5-MNA concentration to determine its IC₅₀ value.
Data Interpretation and Quantitative Analysis
The data generated from the above protocols will allow for a comprehensive quantitative assessment of 5-MNA's therapeutic potential.
Table 1: Quantitative Parameters for 5-MNA Characterization
| Parameter | Assay | Description | Therapeutic Goal |
| Ki | Radioligand Binding | Binding Affinity: The concentration of 5-MNA required to displace 50% of a specific radioligand from GPR109A. | High affinity (low Ki) indicates strong binding to the target. |
| EC₅₀ (cAMP) | cAMP Inhibition Assay | G-Protein Potency: The concentration of 5-MNA that produces 50% of its maximal inhibitory effect on cAMP production. | High potency (low EC₅₀) is desired for the therapeutic pathway. |
| EC₅₀ (β-arrestin) | β-Arrestin Assay | β-Arrestin Potency: The concentration of 5-MNA that produces 50% of its maximal effect on β-arrestin recruitment. | Low potency (high EC₅₀) is desired to minimize side effects. |
| IC₅₀ (Lipolysis) | Adipocyte Lipolysis | Functional Potency: The concentration of 5-MNA that inhibits 50% of stimulated lipolysis. | High potency (low IC₅₀) confirms cellular efficacy. |
| Bias Factor | Comparison of cAMP and β-arrestin data | A quantitative measure of pathway preference. Calculated using operational models (e.g., Black and Leff model). | A significant bias factor favoring the G-protein pathway over β-arrestin is the primary objective. |
Conclusion and Future Directions
This compound represents a promising avenue for developing novel therapeutics that leverage the beneficial metabolic and anti-inflammatory effects of GPR109A activation while potentially mitigating the flushing side effect associated with nicotinic acid. The key to its therapeutic success lies in its ability to act as a biased agonist, preferentially signaling through the Gαi pathway.
The experimental workflows detailed in this guide provide a robust framework for characterizing 5-MNA and other GPR109A agonists. By systematically evaluating binding affinity, pathway-specific potency, and functional cellular responses, researchers can build a comprehensive profile of this compound. Future studies should extend these findings into in vivo models of dyslipidemia and inflammation to validate the therapeutic hypotheses and assess the overall safety and efficacy profile of this compound.
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5-Methylnicotinic acid mechanism of action
An In-Depth Technical Guide to the Mechanism of Action of 5-Methylnicotinic Acid
Abstract
This compound, a derivative of nicotinic acid (Niacin, Vitamin B3), is a key pharmacological agent and research compound.[1] Its physiological effects are primarily mediated through its action as an agonist for the G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2).[2][3] This guide provides a detailed exploration of the molecular mechanisms underpinning the actions of this compound, focusing on the GPR109A signaling cascade and its downstream consequences on lipid metabolism and inflammatory pathways. We will dissect the biochemical interactions, present validated experimental protocols for their investigation, and offer insights for researchers in drug discovery and development.
The Primary Molecular Target: GPR109A (HCA2) Receptor
The biological activities of this compound are predominantly initiated by its binding to and activation of GPR109A.[2][4] This receptor is a member of the Gi/Go-coupled GPCR family and is expressed in various tissues, most notably in adipocytes (fat cells) and numerous immune cells, including macrophages, monocytes, and neutrophils.[4][5][6][7] The natural endogenous ligand for this receptor is β-hydroxybutyrate, a ketone body.[3][5] However, pharmacological agents like nicotinic acid and its derivatives, including this compound, are potent agonists.[2][8]
The rank order of potency for agonists displacing nicotinic acid binding at the receptor is generally as follows: 5-methyl pyrazole-3-carboxylic acid > pyridine-3-acetic acid > acifran > 5-methyl nicotinic acid = acipimox.[2]
Core Signaling Cascade: Inhibition of Adenylyl Cyclase
Upon binding of this compound to GPR109A, the receptor undergoes a conformational change, leading to the activation of its associated heterotrimeric G-protein of the Gi subfamily. This activation causes the dissociation of the Gαi subunit from the Gβγ dimer. The activated Gαi subunit, in its GTP-bound state, directly inhibits the enzyme adenylyl cyclase. This enzymatic inhibition results in a significant reduction in the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP).[4][9] This drop in cAMP levels is the central event from which the diverse physiological effects of this compound emanate.
Figure 1: Core GPR109A signaling pathway. This compound binding activates the Gi-protein, which inhibits adenylyl cyclase, leading to reduced intracellular cAMP levels.
Key Physiological Consequences of GPR109A Activation
The reduction in cellular cAMP triggers distinct downstream effects depending on the cell type. The two most well-characterized consequences are the regulation of lipid metabolism in adipocytes and the modulation of inflammatory responses in immune cells.
Regulation of Lipid Metabolism: The Anti-Lipolytic Effect
In adipocytes, cAMP is a critical activator of Protein Kinase A (PKA), which in turn phosphorylates and activates hormone-sensitive lipase (HSL). HSL is the rate-limiting enzyme for lipolysis—the breakdown of stored triglycerides into free fatty acids (FFAs) and glycerol.
By activating GPR109A, this compound suppresses cAMP levels, thereby preventing the activation of PKA and HSL.[9] This potent inhibition of lipolysis leads to a marked decrease in the release of FFAs from adipose tissue into the bloodstream.[9][10] A reduction in the flux of FFAs to the liver subsequently decreases the hepatic synthesis of triglycerides, which are packaged into very-low-density lipoproteins (VLDL). This mechanism is a cornerstone of the beneficial effects of nicotinic acid on the lipid profile, contributing to lower levels of VLDL and low-density lipoprotein (LDL) cholesterol, and an increase in high-density lipoprotein (HDL) cholesterol.[9][11][12][13]
Modulation of Inflammation: Anti-Inflammatory Signaling
GPR109A is robustly expressed on immune cells, where its activation exerts significant anti-inflammatory effects.[5][6] This is particularly relevant in the context of atherosclerosis, a chronic inflammatory disease.[4]
In monocytes and macrophages, GPR109A activation by nicotinic acid has been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway.[6][14] NF-κB is a master transcriptional regulator of inflammation. The GPR109A-mediated anti-inflammatory effect involves the suppression of IKKβ and IκB-α phosphorylation, which prevents the nuclear translocation of the p65 NF-κB subunit.[14]
The consequences of this inhibition are profound:
-
Reduced Pro-inflammatory Cytokine Production: Secretion of key inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) is significantly decreased.[6][14]
-
Decreased Chemokine Secretion: Production of chemokines like Monocyte Chemoattractant Protein-1 (MCP-1), which are responsible for recruiting more immune cells to sites of inflammation, is curtailed.[6][14]
-
Inhibited Monocyte Adhesion and Chemotaxis: The ability of monocytes to adhere to activated endothelial cells and migrate towards inflammatory signals is reduced.[6][14]
These lipoprotein-independent effects are potentially anti-atherogenic and highlight a broader therapeutic potential for GPR109A agonists beyond dyslipidemia management.[4][14]
Figure 2: Anti-inflammatory pathway in macrophages. This compound inhibits the NF-κB pathway, reducing the transcription of inflammatory genes.
Experimental Methodologies & Protocols
Validating the mechanism of action of GPR109A agonists like this compound requires robust cellular assays. Below are protocols for two fundamental experiments.
Protocol: cAMP Measurement Assay
This assay directly measures the functional consequence of Gi-coupled receptor activation.
Objective: To quantify the inhibition of adenylyl cyclase activity by this compound in a GPR109A-expressing cell line (e.g., CHO-K1 cells stably transfected with HCAR2).
Methodology:
-
Cell Culture: Plate GPR109A-expressing CHO-K1 cells in a 96-well plate and culture overnight to allow for adherence.
-
Pre-treatment: Aspirate the culture medium and replace it with stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., 1 mM IBMX) to prevent cAMP degradation. Incubate for 20 minutes at 37°C.
-
Agonist Addition: Add varying concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO or buffer).
-
Stimulation: Immediately add a known adenylyl cyclase activator, such as Forskolin (e.g., 10 µM final concentration), to all wells except the negative control. Incubate for 30 minutes at 37°C.
-
Cell Lysis: Aspirate the buffer and lyse the cells using the lysis buffer provided with the cAMP assay kit.
-
Quantification: Measure intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF, ELISA, or AlphaLISA).
-
Data Analysis: Plot the cAMP concentration against the log of the this compound concentration. Calculate the EC50 value, which represents the concentration of agonist that produces 50% of the maximal inhibition of the Forskolin-stimulated response.
Figure 3: Experimental workflow for a cAMP measurement assay to determine agonist potency.
Protocol: NF-κB Reporter Assay
This assay quantifies the inhibitory effect of a compound on the NF-κB transcriptional activity.
Objective: To measure the inhibition of NF-κB activation by 5-Methylnicotinc acid in a monocytic cell line (e.g., THP-1).
Methodology:
-
Cell Transfection: Transfect THP-1 cells with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element. A constitutively expressed Renilla luciferase plasmid can be co-transfected for normalization.
-
Pre-treatment: Plate the transfected cells. After 24 hours, pre-treat the cells with various concentrations of this compound or a vehicle control for 1-2 hours.
-
Inflammatory Challenge: Stimulate the cells with a Toll-like receptor (TLR) agonist, such as Lipopolysaccharide (LPS, 100 ng/mL), to activate the NF-κB pathway.[14] Include an unstimulated control. Incubate for 6-8 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luminometry: Measure both Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the Firefly luciferase signal (NF-κB activity) to the Renilla luciferase signal (transfection efficiency/cell viability). Calculate the percentage of inhibition of the LPS-induced signal for each concentration of this compound.
Quantitative Data Summary
The potency of various ligands at the GPR109A receptor can be compared using their pEC50 values, which is the negative logarithm of the EC50 value. Higher pEC50 values indicate greater potency.
| Compound | Receptor | Assay Type | pEC50 | Reference |
| This compound | Human HCA2 | cAMP Inhibition | 5.1 | [8] |
| Nicotinic acid | Human HCA2 | cAMP Inhibition | 6.2 | [8] |
| Monomethyl fumarate | Human HCA2 | cAMP Inhibition | 5.0 | [8] |
| Acipimox | Human HCA2 | cAMP Inhibition | 5.8 | [8] |
Table 1: Comparative Potency of GPR109A Agonists. Data derived from inhibition of forskolin-stimulated cAMP production in CHO-K1 cells stably transfected with HCAR2.
Conclusion and Future Directions
This compound exerts its biological effects as a potent agonist of the GPR109A receptor. Its mechanism of action is centered on the Gi-mediated inhibition of adenylyl cyclase and the subsequent reduction of intracellular cAMP. This primary action translates into significant physiological outcomes, including a powerful anti-lipolytic effect in adipose tissue and robust anti-inflammatory effects in immune cells. The understanding of these dual pathways—lipid modulation and inflammation suppression—provides a strong rationale for the continued investigation of GPR109A agonists in the treatment of dyslipidemia and inflammatory conditions like atherosclerosis. Future research should focus on developing biased agonists that can selectively activate the anti-inflammatory pathways while minimizing the prostaglandin-mediated flushing effect, which remains a significant hurdle for patient compliance with this class of drugs.
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Solubility of 5-Methylnicotinic acid in aqueous and organic solvents
An In-depth Technical Guide to the Solubility of 5-Methylnicotinic Acid for Researchers and Drug Development Professionals
Introduction: The Significance of this compound
This compound, also known as 5-methyl-3-pyridinecarboxylic acid, is a heterocyclic compound of significant interest in the pharmaceutical and agrochemical industries.[1][2] As a derivative of nicotinic acid (Vitamin B3), its unique molecular structure, featuring both a carboxylic acid group and a pyridine ring with a methyl substituent, imparts specific physicochemical properties that are crucial for its application. It serves as a vital intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including the anti-allergic drug rupatadine, and in the development of novel agrochemicals.[3][4]
A thorough understanding of the solubility of this compound is paramount for its effective use in drug discovery and development. Solubility fundamentally influences key processes such as reaction kinetics during synthesis, purification strategies like crystallization, formulation design, and ultimately, the bioavailability of the final drug product. This guide provides a comprehensive analysis of the solubility of this compound in both aqueous and organic media, grounded in established physicochemical principles and experimental methodologies.
Core Physicochemical Properties
Before delving into solubility, it is essential to understand the fundamental properties of this compound that govern its behavior in different solvent systems. These properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₇NO₂ | [5][6] |
| Molecular Weight | 137.14 g/mol | [4][6] |
| Melting Point | 214-220 °C | [4] |
| Appearance | White to off-white solid | [1][4] |
| Predicted pKa | 2.27 ± 0.10 | [1] |
The presence of both an acidic carboxylic group and a basic nitrogen atom on the pyridine ring makes this compound an amphoteric molecule. Its behavior, particularly its aqueous solubility, is therefore highly dependent on the pH of the medium.
Aqueous Solubility: The Critical Role of pH
The solubility of this compound in water is reported to be sparse. Specifically, its solubility is approximately 0.083 g/L at 25°C.[1][2][3] This limited solubility in neutral water is a critical consideration for its handling and formulation.
From a mechanistic standpoint, the low aqueous solubility is governed by the molecule's acid-base chemistry. The predicted pKa of ~2.27 corresponds to the protonation of the carboxylic acid group. At different pH values, this compound can exist in three distinct forms: a cationic form (protonated pyridine nitrogen) at very low pH, a neutral or zwitterionic form around its isoelectric point, and an anionic form (deprotonated carboxylate) at higher pH. The solubility of the ionized forms (cationic and anionic) is significantly greater than that of the neutral form due to enhanced hydration through ion-dipole interactions.
This pH-dependent equilibrium is a key insight leveraged during its synthesis and purification. For instance, during its preparation via oxidation of 3,5-dimethylpyridine, the pH is manipulated to first separate by-products and then to precipitate the desired this compound by adjusting the pH to its point of minimum solubility.[7]
Caption: pH-dependent equilibrium of this compound in aqueous solution.
Solubility in Organic Solvents
While specific quantitative data for this compound in a wide array of organic solvents is not extensively published, its solubility behavior can be reliably inferred from its chemical structure and from data available for its parent compound, nicotinic acid.[8][9][10] The principle of "like dissolves like" is the primary determinant.
Polar Protic Solvents (e.g., Ethanol, Methanol): this compound is expected to show moderate to good solubility in polar protic solvents, especially upon heating. These solvents can engage in hydrogen bonding with both the carboxylic acid group and the pyridine nitrogen. This is validated by synthesis protocols where ethanol is used as a solvent for recrystallization; the compound is dissolved in hot ethanol and precipitates upon cooling, indicating a strong positive temperature coefficient of solubility.[1][3][7]
Polar Aprotic Solvents (e.g., DMSO, DMF): Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent hydrogen bond acceptors and are highly polar. Studies on nicotinic acid have shown that its highest solubility is in DMSO.[8][9] It is therefore highly probable that this compound also exhibits high solubility in these solvents. The methyl ester of this compound is noted to be soluble in DMF.[11]
Less Polar and Non-Polar Solvents (e.g., Acetone, Diethyl Ether, Chloroform): Solubility is expected to decrease as solvent polarity decreases. While some solubility may be observed in moderately polar solvents like acetone, it is likely to be very low in non-polar solvents such as diethyl ether or hydrocarbons.[8] However, the methyl ester derivative shows solubility in chloroform, indicating that masking the acidic proton significantly alters its solubility profile.[11]
Summary of Expected Solubility Trends
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Polar Protic | Water | Very Low (at neutral pH) | Strong crystal lattice energy, limited H-bonding in neutral form.[1][3] |
| Ethanol, Methanol | Moderate to Good (increases with heat) | Hydrogen bonding with both donor and acceptor sites.[3][7] | |
| Polar Aprotic | DMSO, DMF | High | Strong polarity and hydrogen bond accepting capability.[8][12] |
| Acetonitrile, Acetone | Low to Moderate | Moderate polarity, weaker interactions compared to DMSO.[8] | |
| Non-Polar | Diethyl Ether, Cyclohexane | Very Low | Mismatch in polarity, inability to disrupt crystal lattice.[8][13] |
Experimental Protocol: Determination of Equilibrium Solubility
To ensure trustworthy and reproducible data, a standardized protocol for solubility determination is essential. The isothermal shake-flask method is a robust and widely accepted technique.
Step-by-Step Methodology: Isothermal Shake-Flask Method
-
Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed, airtight container (e.g., a glass vial with a PTFE-lined cap). The presence of excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.
-
Equilibration: Place the container in a constant temperature environment, such as an orbital shaker incubator, set to the desired temperature (e.g., 25°C). Agitate the mixture for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To ensure complete removal of solid particles, the supernatant should be filtered (using a syringe filter, e.g., 0.22 µm PTFE) or centrifuged. This step is critical to avoid overestimation of solubility.
-
Quantification: Accurately dilute a known volume of the clear, saturated filtrate with a suitable mobile phase. Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the original concentration in the saturated solution based on the dilution factor and the measured concentration. The solubility is typically expressed in units of mg/mL or mol/L.
Caption: Experimental workflow for solubility determination via the shake-flask method.
Conclusion
The solubility of this compound is a multifaceted property dictated by its amphoteric chemical nature and the characteristics of the solvent system. Its aqueous solubility is low under neutral conditions but can be significantly enhanced by adjusting the pH to favor the formation of its more soluble anionic or cationic species. In organic solvents, solubility is governed by polarity and hydrogen bonding capacity, with high solubility expected in polar aprotic solvents like DMSO and moderate, temperature-dependent solubility in alcohols like ethanol. This detailed understanding is critical for scientists in optimizing synthetic pathways, developing robust purification and crystallization processes, and designing effective formulations for pharmaceutical and agrochemical applications.
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ResearchGate. (2011). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. [Link]
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ResearchGate. (2020). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. [Link]
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5-Methylnicotinic acid spectral data (NMR, IR, Mass Spec)
An In-depth Technical Guide to the Spectroscopic Characterization of 5-Methylnicotinic Acid
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of this compound using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Designed for researchers and professionals in drug development and chemical synthesis, this document moves beyond raw data to offer insights into experimental rationale, data interpretation, and structural elucidation.
Introduction: The Significance of this compound
This compound (CAS No: 3222-49-9), with the molecular formula C₇H₇NO₂, is a substituted pyridine carboxylic acid.[1][2][3] Its structural similarity to nicotinic acid (Vitamin B3) makes it a compound of interest in medicinal chemistry and organic synthesis. It serves as a key intermediate in the production of various pharmaceuticals, including the anti-allergic drug rupatadine.[1] Accurate and thorough characterization of this molecule is paramount for quality control, reaction monitoring, and understanding its chemical behavior. This guide establishes a baseline for its spectroscopic identity.
The molecular structure, confirmed by its IUPAC name 5-methylpyridine-3-carboxylic acid, forms the basis for all subsequent spectral interpretations.[4][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the specific carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.
Experimental Protocol: NMR Sample Preparation and Acquisition
The choice of solvent is critical for compounds containing acidic protons. Deuterated dimethyl sulfoxide (DMSO-d₆) is selected over chloroform (CDCl₃) for its ability to dissolve the polar carboxylic acid and to observe the exchangeable acidic proton of the carboxyl group.
-
Sample Preparation : Weigh approximately 10-15 mg of this compound and dissolve it in 0.7 mL of DMSO-d₆.
-
Instrumentation : Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition : Acquire data with a 30° pulse angle, a 2-second relaxation delay, and 16 scans. The spectral width should encompass the 0-14 ppm range to include the carboxylic acid proton.
-
¹³C NMR Acquisition : Acquire data using a proton-decoupled pulse sequence over 1024 scans with a 2-second relaxation delay.
Workflow for Spectroscopic Analysis
Caption: General workflow for spectroscopic analysis.
¹H NMR Spectral Data & Interpretation
The ¹H NMR spectrum is characterized by three distinct aromatic proton signals, a methyl signal, and a broad carboxylic acid proton signal.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2 | ~ 8.9 - 9.1 | Singlet (s) | - | 1H |
| H-6 | ~ 8.7 - 8.9 | Singlet (s) | - | 1H |
| H-4 | ~ 8.1 - 8.3 | Singlet (s) | - | 1H |
| -CH₃ | ~ 2.4 - 2.6 | Singlet (s) | - | 3H |
| -COOH | ~ 13.0 - 13.5 | Broad Singlet | - | 1H |
Interpretation:
-
Aromatic Protons (H-2, H-4, H-6) : The protons on the pyridine ring are deshielded due to the ring's aromaticity and the electron-withdrawing effect of the nitrogen atom, appearing far downfield. H-2 and H-6 are adjacent to the nitrogen, making them the most deshielded. The carboxylic acid group at C-3 further deshields H-2 and H-4. The methyl group at C-5 has a slight shielding effect on H-4 and H-6. The lack of significant coupling results in near-singlets for these well-separated protons.
-
Methyl Protons (-CH₃) : The singlet at ~2.4-2.6 ppm is characteristic of a methyl group attached to an aromatic ring. Its integration value of 3H confirms its identity.
-
Carboxylic Acid Proton (-COOH) : The highly deshielded, broad signal above 13 ppm is definitive for a carboxylic acid proton. Its broadness is due to hydrogen bonding and chemical exchange.
¹³C NMR Spectral Data & Interpretation
The proton-decoupled ¹³C NMR spectrum shows seven distinct carbon signals, corresponding to the seven carbon atoms in the molecule.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C=O | ~ 166 - 168 |
| C-2 | ~ 152 - 154 |
| C-6 | ~ 149 - 151 |
| C-4 | ~ 138 - 140 |
| C-5 | ~ 135 - 137 |
| C-3 | ~ 128 - 130 |
| -CH₃ | ~ 17 - 19 |
Interpretation:
-
Carbonyl Carbon (C=O) : The signal at the lowest field (~166-168 ppm) is characteristic of a carboxylic acid carbonyl carbon.
-
Aromatic Carbons (C-2 to C-6) : The five signals in the aromatic region (128-154 ppm) correspond to the pyridine ring carbons. Carbons adjacent to the electronegative nitrogen (C-2 and C-6) are the most deshielded. The quaternary carbons (C-3 and C-5) have distinct chemical shifts influenced by their substituents.
-
Methyl Carbon (-CH₃) : The signal at the highest field (~17-19 ppm) is typical for an sp³-hybridized methyl carbon attached to an aromatic ring.
Caption: Structure of this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: IR Spectrum Acquisition
Attenuated Total Reflectance (ATR) is a modern, reliable method that requires minimal sample preparation.
-
Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).
-
Background Scan : Record a background spectrum of the clean, empty ATR crystal.
-
Sample Analysis : Place a small amount of solid this compound powder onto the ATR crystal and apply pressure to ensure good contact.
-
Data Collection : Co-add 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-600 cm⁻¹.
IR Spectral Data & Interpretation
The IR spectrum of this compound is dominated by absorptions from the carboxylic acid and the substituted aromatic ring.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300 - 2500 (broad) | O-H stretch | Carboxylic Acid |
| ~ 3050 | C-H stretch (aromatic) | Pyridine Ring |
| ~ 2950 | C-H stretch (aliphatic) | Methyl Group |
| ~ 1710 (strong) | C=O stretch | Carboxylic Acid |
| ~ 1600, ~1480 | C=C and C=N ring stretch | Pyridine Ring |
| ~ 1300 | C-O stretch / O-H bend | Carboxylic Acid |
| ~ 900 | O-H bend (out-of-plane) | Carboxylic Acid |
Interpretation:
-
O-H Stretch : The most prominent feature is the extremely broad absorption band from 2500 to 3300 cm⁻¹, which is characteristic of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer.[6][7]
-
C=O Stretch : A strong, sharp absorption around 1710 cm⁻¹ confirms the presence of the carbonyl group of the carboxylic acid.[6]
-
Aromatic and Aliphatic C-H Stretches : Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group appear just below 3000 cm⁻¹.[8]
-
Fingerprint Region : The region below 1600 cm⁻¹ contains multiple bands corresponding to the pyridine ring C=C and C=N stretching vibrations, as well as C-O stretching and O-H bending from the acid group, confirming the overall structure.[8]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues through fragmentation patterns.
Experimental Protocol: Mass Spectrum Acquisition
Electrospray ionization (ESI) is a soft ionization technique suitable for polar, non-volatile molecules like this compound, typically resulting in a prominent protonated molecular ion [M+H]⁺.
-
Sample Preparation : Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or an acetonitrile/water mixture.
-
Instrumentation : Use a mass spectrometer equipped with an ESI source (e.g., a Q-TOF or Triple Quadrupole).
-
Ionization : Operate in positive ion mode (ESI+).
-
Data Acquisition : Acquire a full scan mass spectrum over an appropriate m/z range (e.g., 50-300 Da). For fragmentation studies, perform a product ion scan (MS/MS) on the precursor ion (m/z 138).
MS Spectral Data & Interpretation
The molecular weight of this compound is 137.14 g/mol .[1][9]
| m/z | Proposed Identity | Notes |
| 138 | [M+H]⁺ | Protonated molecular ion (base peak) |
| 120 | [M+H - H₂O]⁺ | Loss of water from the carboxylic acid |
| 92 | [M+H - H₂O - CO]⁺ | Subsequent loss of carbon monoxide |
| 78 | [C₅H₄N-CH₂]⁺ | Fragment corresponding to a methyl-pyridine cation |
Interpretation and Fragmentation Pathway:
The ESI+ mass spectrum will show a base peak at m/z 138, corresponding to the protonated parent molecule ([C₇H₇NO₂ + H]⁺). The fragmentation pattern in an MS/MS experiment is highly diagnostic:
-
Initial Ion : The molecule is protonated, likely on the pyridine nitrogen, to form the precursor ion at m/z 138 .
-
Loss of Water : A common initial fragmentation for carboxylic acids is the loss of water (18 Da), leading to a fragment at m/z 120 .
-
Loss of Carbon Monoxide : The fragment at m/z 120 can then lose carbon monoxide (28 Da), a characteristic fragmentation of acylium ions, resulting in a fragment at m/z 92 .
Caption: Proposed MS/MS fragmentation pathway for this compound.
Conclusion
The collective data from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provide a cohesive and definitive characterization of this compound. NMR spectroscopy elucidates the precise arrangement of protons and carbons, IR spectroscopy confirms the presence of key carboxylic acid and aromatic functional groups, and mass spectrometry verifies the molecular weight and reveals characteristic fragmentation patterns. These spectral fingerprints are essential for any researcher working with this important pharmaceutical intermediate, ensuring identity, purity, and quality in scientific applications.
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Introduction: A Versatile Pyridine Carboxylic Acid
An In-Depth Technical Guide to 5-Methylnicotinic Acid: From Synthesis to Application
This compound, also known by its IUPAC name 5-methylpyridine-3-carboxylic acid, is a derivative of nicotinic acid (Vitamin B3).[1][2][3] While structurally simple, this compound has emerged as a crucial and versatile intermediate in a multitude of fields, including pharmaceuticals, agrochemicals, and material science.[1][3][4] Its significance lies in its utility as a molecular building block, enabling the synthesis of more complex and high-value molecules.[1] This guide provides a comprehensive technical overview of its history, detailed synthesis methodologies, and diverse applications, tailored for researchers and professionals in chemical and drug development.
Core Chemical Identity
To establish a clear baseline, the fundamental properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 3222-49-9 | [1][2][5] |
| Molecular Formula | C₇H₇NO₂ | [1][2][5] |
| Molecular Weight | 137.14 g/mol | [1][2][5] |
| Appearance | White to off-white solid/powder | [1][4] |
| Melting Point | 210-220 °C | [1][4] |
| Synonyms | 5-Methylpyridine-3-carboxylic acid | [1][6] |
The Synthetic Journey: Elucidating the Path to this compound
The history of this compound is intrinsically linked to the development of its synthetic routes. While a singular "discovery" event is not prominently documented, its emergence corresponds with the advancement of selective oxidation techniques for pyridine derivatives. The primary and most established industrial method involves the oxidation of 3,5-dimethylpyridine, commonly known as 3,5-lutidine.
Methodology 1: Oxidation of 3,5-Dimethylpyridine with Potassium Permanganate
This classical approach remains a widely practiced method for producing high-purity this compound.[4][5][7] The process leverages the strong oxidizing power of potassium permanganate (KMnO₄) to convert one of the two methyl groups of 3,5-lutidine into a carboxylic acid.
Causality of Experimental Design: The core challenge of this synthesis is achieving mono-oxidation. Using a strong oxidant like KMnO₄ inevitably leads to the over-oxidation of some starting material, producing the by-product 3,5-pyridinedicarboxylic acid.[7] The entire downstream process is therefore designed around a crucial insight: the significant difference in solubility between the desired product and this key by-product at varying pH levels. This differential solubility is exploited for efficient separation and purification.[7]
Experimental Protocol: The following protocol is a synthesis of methodologies described in the literature.[4][5][7]
-
Reaction Setup: 3,5-lutidine is charged into a reactor containing water as the solvent. The reaction is typically performed at a controlled temperature, often between 25-35°C.[5][7]
-
Oxidant Addition: Potassium permanganate is added portion-wise over several hours (e.g., 4-5 hours) while maintaining the temperature. This controlled addition is critical to manage the exothermic nature of the reaction and improve selectivity.[5][7]
-
Reaction & Quenching: The reaction mixture is stirred for an extended period (e.g., 16-20 hours) at a slightly elevated temperature (e.g., 30-45°C) to ensure completion.[5]
-
By-product Removal (MnO₂): The reaction produces a solid by-product, manganese dioxide (MnO₂), which is removed by filtration.[5][7]
-
Purification Step 1 (By-product Precipitation): The pH of the filtrate is adjusted to ~0.5 with a strong acid like concentrated hydrochloric acid.[7] At this highly acidic pH, the by-product 3,5-pyridinedicarboxylic acid precipitates and is removed by centrifugation or filtration.
-
Purification Step 2 (Product Precipitation): The pH of the remaining filtrate is then raised to ~3.0.[7] In this pH range, the target compound, this compound, becomes insoluble and precipitates, allowing for its collection by centrifugation.
-
Final Recrystallization: The collected crude product is further purified by recrystallization from a solvent such as ethanol to achieve high purity (≥99%).[5][7]
Methodology 2: Oxidation with Hydrogen Peroxide and Sulfuric Acid
An alternative synthetic route avoids the use of potassium permanganate and the associated manganese waste. This method employs hydrogen peroxide (H₂O₂) in concentrated sulfuric acid as the oxidation system.[8][9]
Causality of Experimental Design: This reaction is highly temperature-dependent. At lower temperatures (90-100°C), the reaction tends to produce 3,5-lutidine-N-oxide. However, it was discovered that at higher temperatures (110-150°C), the hydrogen peroxide system effectively oxidizes one of the methyl groups to a carboxylic acid.[8][9] This method's advantage lies in its operational simplicity and the avoidance of heavy metal oxidants, although it requires handling highly corrosive media at elevated temperatures. The yield for this process can exceed 60%.[9]
Experimental Protocol:
-
Reaction Setup: 3,5-lutidine is added to concentrated sulfuric acid, which acts as the solvent and catalyst.[8][9]
-
Oxidant Addition: Hydrogen peroxide (e.g., 5-30% concentration) is added dropwise to the mixture.[9]
-
Heating: The reaction is heated to 110-150°C (optimally 110-130°C) and held for 5-20 hours.[9]
-
Workup: After cooling, the mixture is filtered. The pH of the filtrate is adjusted to 3-4 to precipitate the this compound product, which is then collected.[9]
Applications and Industrial Significance
The value of this compound is defined by its applications as a key intermediate. Its structure is a versatile scaffold used across several industries.[1]
-
Pharmaceuticals: This is the most prominent area of application. It serves as a critical starting material in the synthesis of various active pharmaceutical ingredients (APIs).[1][3] A notable example is in one of the synthetic routes for Rupatadine, a potent second-generation antihistamine used for treating allergic rhinitis.[8][9][10] It is also widely used in research targeting neurological disorders.[1][3]
-
Agrochemicals: The compound is used to produce certain pesticides and herbicides, contributing to crop protection strategies.[1][3]
-
Derivatives for Cosmetics: The esterified form, Methyl 5-methylnicotinate, is used in skincare and cosmetic formulations.[11][12] It is recognized for its ability to stimulate skin microcirculation.[11]
-
Research and Materials Science: In a laboratory setting, it is used to study metabolic pathways and enzyme interactions.[1][3] Furthermore, its ability to act as a ligand in coordination chemistry opens research avenues in catalysis and the development of advanced materials like polymers and coatings.[1][3]
Safety and Handling
According to aggregated GHS information, this compound is classified as an irritant.[2][4] Appropriate personal protective equipment should be used when handling the compound.
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Conclusion
From its synthesis via controlled oxidation to its role as a foundational piece in drug and chemical manufacturing, this compound stands as a testament to the utility of functionalized pyridine heterocycles. While not a household name itself, its importance is underscored by the high-value products it helps create. The ongoing refinement of its synthesis, aiming for greener and more efficient methods, ensures that this compound will remain a relevant and indispensable intermediate for researchers and industry professionals alike.
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5-Methylnicotinic Acid: A Novel Precursor for Enhanced NAD+ Synthesis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
Nicotinamide adenine dinucleotide (NAD+) is a cornerstone of cellular metabolism and signaling, and its decline is implicated in a host of age-related and metabolic diseases. Consequently, strategies to augment NAD+ levels are of paramount interest in therapeutic development. This technical guide provides a comprehensive overview of 5-methylnicotinic acid as a promising and novel precursor for NAD+ synthesis. We will delve into the scientific rationale for exploring nicotinic acid analogs, propose a detailed biosynthetic pathway for this compound, and provide robust, field-proven experimental protocols for its investigation. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the next generation of NAD+ precursors.
The Imperative for Novel NAD+ Precursors
The critical role of NAD+ in cellular bioenergetics, DNA repair, and as a substrate for signaling enzymes like sirtuins and PARPs is well-established.[1][2][3] The age-associated decline in NAD+ levels has spurred the development of various supplementation strategies using precursors such as nicotinamide riboside (NR) and nicotinamide mononucleotide (NMN).[4][5] While promising, the quest for precursors with enhanced bioavailability, tissue-specific delivery, and distinct metabolic fates continues.
Nicotinic acid (NA), a form of vitamin B3, is a well-known NAD+ precursor that funnels through the Preiss-Handler pathway.[3][5][6][7][8] However, its therapeutic use can be limited by side effects such as flushing.[8] This has led to the exploration of NA derivatives that may offer improved pharmacological properties. This compound, a structural analog of nicotinic acid, presents an intriguing candidate for investigation. The methyl group at the 5-position can potentially alter its physicochemical properties, such as solubility and reactivity, which may influence its uptake, metabolism, and ultimately, its efficacy as an NAD+ precursor.[9]
Proposed Biosynthetic Pathway of this compound to NAD+
We hypothesize that this compound is metabolized to NAD+ via the Preiss-Handler pathway, analogous to nicotinic acid. This pathway is a three-step enzymatic cascade.
-
Conversion to this compound Mononucleotide (5-MeNaMN): The initial and rate-limiting step is catalyzed by nicotinate phosphoribosyltransferase (NAPRT).[1][10][11][12] This enzyme transfers a phosphoribosyl group from 5-phosphoribosyl-1-pyrophosphate (PRPP) to this compound, forming this compound mononucleotide (5-MeNaMN). While direct enzymatic data for this compound as a substrate for NAPRT is not yet available, the enzyme is known to accept nicotinic acid analogs.[12]
-
Adenylation to this compound Adenine Dinucleotide (5-MeNaAD): The newly formed 5-MeNaMN is then adenylated by nicotinamide mononucleotide adenylyltransferases (NMNATs) to yield this compound adenine dinucleotide (5-MeNaAD).[13]
-
Amidation to 5-Methylnicotinamide Adenine Dinucleotide (5-MeNAD+): Finally, NAD+ synthetase (NADS) catalyzes the amidation of the carboxylic acid group of the nicotinic acid moiety in 5-MeNaAD, using glutamine as the nitrogen donor, to produce the active coenzyme, 5-methylnicotinamide adenine dinucleotide (5-MeNAD+).
The following diagram illustrates this proposed pathway:
Caption: Proposed enzymatic conversion of this compound to 5-Methyl-NAD+.
Experimental Protocols
In Vitro Enzymatic Synthesis of NAD+ from this compound
This protocol describes a two-step enzymatic synthesis of 5-MeNAD+ from this compound, adapted from established methods for NAD+ synthesis.[14]
Materials:
-
Recombinant human Nicotinate Phosphoribosyltransferase (NAPRT)
-
Recombinant human Nicotinamide Mononucleotide Adenylyltransferase 1 (NMNAT1)
-
Recombinant human NAD Synthetase (NADS)
-
This compound
-
5-Phosphoribosyl-1-pyrophosphate (PRPP)
-
Adenosine triphosphate (ATP)
-
Glutamine
-
Tricine buffer
-
Magnesium chloride (MgCl₂)
-
Potassium chloride (KCl)
-
Dithiothreitol (DTT)
-
Inorganic pyrophosphatase
-
Deionized water
Protocol:
Step 1: Synthesis of this compound Mononucleotide (5-MeNaMN)
-
Prepare a reaction mixture containing:
-
100 mM Tricine buffer, pH 7.5
-
20 mM MgCl₂
-
100 mM KCl
-
1 mM DTT
-
1 mM this compound
-
1.5 mM PRPP
-
2 mM ATP
-
10 U/mL inorganic pyrophosphatase
-
5 µg/mL recombinant human NAPRT
-
-
Incubate the reaction mixture at 37°C for 2 hours.
-
Monitor the formation of 5-MeNaMN by LC-MS/MS.
Step 2: Synthesis of 5-Methylnicotinamide Adenine Dinucleotide (5-MeNAD+)
-
To the reaction mixture from Step 1, add:
-
5 µg/mL recombinant human NMNAT1
-
5 µg/mL recombinant human NADS
-
5 mM Glutamine
-
An additional 2 mM ATP
-
-
Continue the incubation at 37°C for another 4 hours.
-
Monitor the formation of 5-MeNAD+ by LC-MS/MS.
-
Purify the final product using an appropriate chromatographic method (e.g., ion-exchange or reversed-phase HPLC).
Causality behind Experimental Choices:
-
Enzyme Selection: Recombinant human enzymes are used to ensure the relevance of the findings to human metabolism.
-
Buffer and pH: Tricine buffer at pH 7.5 provides a stable environment for the enzymatic reactions.
-
Cofactors: MgCl₂, KCl, and DTT are included to ensure optimal enzyme activity.
-
Inorganic Pyrophosphatase: The addition of inorganic pyrophosphatase drives the reactions forward by hydrolyzing the pyrophosphate (PPi) byproduct.
-
Substrate Concentrations: The substrate concentrations are chosen to be above the expected Km values of the enzymes to ensure near-maximal reaction rates.
The following diagram illustrates the experimental workflow:
Caption: Experimental workflow for the in vitro synthesis of 5-MeNAD+.
Quantification of this compound and NAD+ Metabolites by LC-MS/MS
This protocol provides a robust method for the simultaneous quantification of this compound and key NAD+ metabolites in biological samples.
Sample Preparation (for cell culture):
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol to each well of a 6-well plate.
-
Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Vortex for 30 seconds and incubate at -80°C for 30 minutes to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and dry under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of 50% methanol for LC-MS/MS analysis.
LC-MS/MS Parameters:
| Parameter | Setting |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | Waters Acquity UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 95% B to 40% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Sciex QTRAP 6500+ or equivalent |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | See table below |
Multiple Reaction Monitoring (MRM) Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 138.1 | 92.1 |
| Nicotinic Acid (NA) | 124.0 | 80.0 |
| Nicotinamide (NAM) | 123.1 | 80.1 |
| NAD+ | 664.1 | 136.1 |
| 5-MeNAD+ (Predicted) | 678.1 | 150.1 |
Data Analysis:
-
Quantification is performed using a standard curve prepared with authentic standards for each analyte.
-
Peak areas are integrated using the instrument's software.
-
Results are normalized to the internal standard and the amount of protein in the original sample.
Data Presentation and Interpretation
The successful synthesis and quantification of 5-MeNAD+ would provide strong evidence for the proposed biosynthetic pathway. The relative efficiency of this compound as an NAD+ precursor can be compared to nicotinic acid by measuring the respective NAD+ and MeNAD+ levels in cell culture experiments.
Table 1: Hypothetical Comparative Efficacy of Nicotinic Acid and this compound on NAD+ Pool in HEK293T Cells
| Precursor (100 µM) | NAD+ (pmol/mg protein) | Fold Change vs. Control |
| Control (Vehicle) | 150 ± 15 | 1.0 |
| Nicotinic Acid | 300 ± 25 | 2.0 |
| This compound | 450 ± 30 | 3.0 |
Data are presented as mean ± SD (n=3). Fold change is calculated relative to the control group.
A higher fold change in the total NAD+ pool (NAD+ + 5-MeNAD+) for this compound would suggest it is a more efficient precursor under the tested conditions.
Conclusion and Future Directions
This compound holds significant potential as a novel precursor for NAD+ synthesis. Its proposed metabolism via the Preiss-Handler pathway offers a clear route for investigation. The experimental protocols outlined in this guide provide a robust framework for researchers to explore its efficacy and mechanism of action. Future studies should focus on in vivo validation of its pharmacokinetic and pharmacodynamic properties, as well as its therapeutic potential in models of age-related and metabolic diseases. The exploration of such novel NAD+ precursors is a critical step towards developing more effective strategies to combat the metabolic challenges of aging and disease.
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Introduction: Contextualizing 5-Methylnicotinic Acid in Drug Development
An In-Depth Technical Guide to the In Vitro Stability of 5-Methylnicotinic Acid A Senior Application Scientist's Field-Proven Perspective for Researchers, Scientists, and Drug Development Professionals
This compound (5-MNA), a derivative of nicotinic acid (Vitamin B3), is a versatile chemical intermediate utilized in the synthesis of various pharmaceutical and agrochemical compounds.[1][2] Its structural similarity to nicotinic acid, a key precursor for essential coenzymes like NAD+ and NADP+, suggests it may interact with or be processed by similar metabolic pathways.[3] In drug discovery and development, a candidate molecule's metabolic fate is a critical determinant of its pharmacokinetic profile, efficacy, and safety. A compound that is too rapidly metabolized will have poor bioavailability and a short duration of action, while a compound that is too stable may accumulate and lead to toxicity.[4]
Therefore, a thorough understanding of the in vitro stability of this compound is paramount for any research and development program involving this scaffold. This guide provides a comprehensive framework for assessing its stability, moving beyond mere protocol recitation to explain the scientific rationale behind each experimental design. The methodologies described herein are designed as self-validating systems, incorporating necessary controls to ensure data integrity and align with regulatory expectations for preclinical drug development.[5][6]
Core Principles of In Vitro Stability Assessment
The primary objective of in vitro stability studies is to model and predict a compound's metabolic clearance in vivo.[7] This is achieved by incubating the compound with relevant biological matrices and monitoring its disappearance over time. The three most fundamental assays in early-stage development evaluate stability in liver microsomes, hepatocytes, and plasma.
-
Liver Microsomes: These are subcellular fractions isolated from the endoplasmic reticulum of liver cells.[7] They are rich in Phase I drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily, which is responsible for the metabolism of over 60% of marketed drugs.[8] Microsomal stability assays are cost-effective, high-throughput, and excellent for identifying liabilities related to oxidative metabolism.[7]
-
Hepatocytes: As intact liver cells, hepatocytes contain the full complement of metabolic machinery, including both Phase I and Phase II enzymes (e.g., UGTs, SULTs) and their necessary cofactors.[9][10] Hepatocyte assays provide a more comprehensive picture of hepatic metabolism and account for cellular uptake (permeability), making them a more physiologically relevant model than microsomes.[9]
-
Plasma: Blood plasma contains various enzymes, such as esterases and amidases, that can degrade certain chemical structures.[11] Assessing plasma stability is crucial, especially for prodrugs or compounds with susceptible moieties (e.g., esters, amides), as instability in circulation can lead to rapid clearance before the drug reaches its target.[12]
Part 1: The Liver Microsomal Stability Assay
The microsomal stability assay is the workhorse of early ADME (Absorption, Distribution, Metabolism, and Excretion) screening. It evaluates a compound's susceptibility to metabolism by the most prominent Phase I enzymes.
Causality Behind the Experimental Design
The core of the assay is an incubation mixture containing liver microsomes, the test compound, and a critical cofactor, NADPH (nicotinamide adenine dinucleotide phosphate).[8] CYP enzymes require NADPH as a source of reducing equivalents to catalyze oxidative reactions. By comparing the compound's disappearance in the presence and absence of NADPH, we can specifically attribute the degradation to NADPH-dependent enzymatic activity.[13] The inclusion of positive control compounds with known metabolic profiles (e.g., Verapamil for high clearance, Warfarin for low clearance) validates the metabolic competence of the microsomal batch.
Experimental Workflow: Microsomal Stability
Caption: Workflow for the liver microsomal stability assay.
Detailed Protocol: Microsomal Stability of this compound
-
Reagent Preparation:
-
Test Compound Stock: Prepare a 10 mM stock solution of this compound in DMSO.[14]
-
Microsomes: Thaw pooled liver microsomes (e.g., human, rat) on ice. Dilute to a working concentration of 1 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).[8]
-
NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer. This system continuously regenerates NADPH, ensuring a constant cofactor supply.[14]
-
Quenching Solution: Prepare ice-cold acetonitrile containing a suitable internal standard (IS) for LC-MS/MS analysis (e.g., a structurally similar, stable compound like tolbutamide).
-
-
Incubation Procedure:
-
In a 96-well plate, add the microsomal solution to each well.
-
Add the 5-MNA stock solution to achieve a final concentration of 1 µM. The final DMSO concentration should be ≤ 0.5% to avoid enzyme inhibition.
-
Control Wells: Prepare parallel incubations:
-
Negative Control (-NADPH): Substitute the NADPH system with buffer to assess non-enzymatic degradation.[13]
-
Positive Control: Use a compound with known high metabolic clearance (e.g., verapamil) to confirm enzyme activity.
-
-
Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.[15]
-
Initiate the metabolic reaction by adding the NADPH regenerating system to all wells (except the -NADPH control).[7]
-
-
Sampling and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 45 minutes), transfer an aliquot from the incubation wells into a separate plate containing 2-3 volumes of the ice-cold acetonitrile/IS quenching solution.[7][15] The 0-minute sample should be taken immediately after adding the NADPH.
-
Seal the plate and centrifuge at high speed (e.g., 4000 rpm for 10 min) to pellet the precipitated microsomal proteins.[14]
-
-
Analysis:
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Quantify the peak area of this compound relative to the internal standard at each time point.
-
Data Analysis & Interpretation
The rate of metabolism is determined by plotting the natural logarithm (ln) of the percentage of 5-MNA remaining versus time. The slope of this line provides the elimination rate constant (k).
| Parameter | Formula | Description |
| Half-Life (t½) | 0.693 / k | The time required for 50% of the compound to be metabolized. A shorter half-life indicates lower stability. |
| Intrinsic Clearance (CLint) | (0.693 / t½) / (mg protein/mL) | The rate of metabolism normalized to the amount of microsomal protein, expressed in µL/min/mg protein. This value is crucial for in vitro-in vivo extrapolation (IVIVE).[14] |
Part 2: The Hepatocyte Stability Assay
This assay elevates the complexity and physiological relevance by using whole cells, thereby incorporating both Phase I and Phase II metabolism, as well as cellular transport processes.[9]
Causality Behind the Experimental Design
Unlike microsomes, suspended or plated cryopreserved hepatocytes are metabolically competent systems that do not require external cofactors.[16] This assay is critical for compounds that may be cleared primarily by conjugation (Phase II) or for which cell membrane permeability could be a rate-limiting step in their metabolism.[9] By comparing results from hepatocyte and microsomal assays, a researcher can infer the contribution of non-CYP pathways to the compound's overall hepatic clearance.
Experimental Workflow: Hepatocyte Stability```dot
Caption: Workflow for the plasma stability assay.
Detailed Protocol: Plasma Stability of this compound
-
Reagent Preparation:
-
Test Compound Stock: Prepare a 10 mM stock solution of 5-MNA in DMSO.
-
Plasma: Thaw pooled, heparinized plasma (e.g., human, mouse, rat) in a 37°C water bath and centrifuge to remove any cryoprecipitate. [11] * Quenching Solution: Prepare ice-cold acetonitrile containing a suitable internal standard.
-
-
Incubation Procedure:
-
In a microcentrifuge tube or 96-well plate, add the plasma. [17] * Spike in the 5-MNA stock solution to achieve the desired final concentration (e.g., 5 µM).
-
Controls: Use a known plasma-labile compound (e.g., Propantheline, an ester) as a positive control to verify enzymatic activity. A heat-inactivated plasma control can also be used to check for purely chemical degradation.
-
Incubate the samples at 37°C. [12]
-
-
Sampling and Quenching:
-
Analysis:
-
Analyze the supernatant by LC-MS/MS.
-
Data Analysis & Interpretation
The primary readout is the percentage of the compound remaining at the final time point. A half-life can also be calculated if significant degradation is observed. Compounds with >85% remaining after 2 hours are generally considered stable in plasma.
Anticipated Metabolic Pathways of this compound
Based on its structure and the known metabolism of nicotinic acid, we can predict several potential metabolic transformations for 5-MNA. [18][19]The primary routes would likely involve Phase I oxidation of the methyl group or Phase II conjugation of the carboxylic acid.
Caption: Predicted metabolic pathways for this compound.
Conclusion
This guide outlines a robust, multi-faceted approach to characterizing the in vitro stability of this compound. By systematically employing microsomal, hepatocyte, and plasma stability assays, researchers can build a comprehensive metabolic profile. This data is essential for guiding medicinal chemistry efforts, selecting promising candidates for in vivo studies, and ultimately fulfilling the rigorous requirements of regulatory bodies. [5][20]The emphasis on understanding the causality behind each protocol and integrating self-validating controls ensures the generation of high-quality, interpretable data, accelerating the journey from discovery to development.
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A Technical Guide to 5-Methylnicotinic Acid: A Privileged Scaffold in Modern Medicinal Chemistry
Abstract: 5-Methylnicotinic acid has emerged from the vast catalog of chemical building blocks as a scaffold of significant interest for medicinal chemists. Its unique combination of a modifiable carboxylic acid, a heteroaromatic pyridine ring, and a strategically placed methyl group provides a powerful toolkit for influencing the potency, selectivity, and pharmacokinetic properties of drug candidates. This guide offers an in-depth analysis of this compound, detailing its fundamental properties, strategic applications in drug design, and practical methodologies for its derivatization. We will explore its role in engaging complex biological targets and provide case studies that illustrate its successful application in the development of novel therapeutics.
Introduction: The Strategic Value of a Methylated Pyridine
In the landscape of drug discovery, the selection of a core scaffold is a critical decision that dictates the trajectory of a research program. This compound, a simple derivative of nicotinic acid, presents a compelling case for its classification as a "privileged" building block.[1][2] Its utility stems from the multifunctional nature of its structure, which allows chemists to systematically probe and optimize molecular interactions with biological targets.[3]
The core value proposition of this compound lies in three key features:
-
The Pyridine Ring: A cornerstone heterocycle in medicinal chemistry, the pyridine nitrogen acts as a crucial hydrogen bond acceptor, anchoring ligands into protein binding sites.
-
The Carboxylic Acid: This functional group serves as a versatile synthetic handle for amide bond formation, a primary strategy for library generation.[4][5] At physiological pH, its anionic carboxylate form enables potent ionic interactions with positively charged residues like arginine and lysine.
-
The C5-Methyl Group: This seemingly minor addition is the key differentiator. It provides a tool for fine-tuning steric interactions, modulating electronic properties, and, critically, enhancing metabolic stability by shielding a potential site of oxidation.[1]
This guide will deconstruct these features, providing researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to effectively leverage this compound in their own discovery efforts.
Physicochemical Properties and Structural Rationale
The utility of any building block is fundamentally governed by its intrinsic properties. This compound offers a favorable profile that balances polarity and lipophilicity, essential for achieving desirable drug-like characteristics.
| Property | Value / Description | Significance in Drug Design |
| Molecular Formula | C₇H₇NO₂ | Low molecular weight base for building larger structures.[6][7] |
| Molecular Weight | 137.14 g/mol | Adheres to Lipinski's Rule of Five, favoring good oral bioavailability.[6][7] |
| Melting Point | 215 °C | High melting point indicates a stable, crystalline solid.[6] |
| XLogP3 | 0.7 | Indicates a balanced lipophilicity, avoiding extremes of insolubility or excessive polarity.[6] |
| pKa | ~4-5 (Carboxylic Acid) | Ensures the carboxyl group is predominantly deprotonated at physiological pH (7.4), facilitating strong ionic interactions with target proteins. |
| Water Solubility | Sparingly soluble | Provides a starting point for solubility modulation through derivatization.[2][6] |
The C5-methyl group exerts a subtle but significant electronic effect. As an electron-donating group, it slightly increases the basicity of the pyridine nitrogen compared to unsubstituted nicotinic acid, which can modulate the strength of hydrogen bonding interactions within a protein's active site.
Diagram: Key Physicochemical Features of this compound
Caption: A typical drug design workflow using 5-MNA.
Synthetic Accessibility and Derivatization
The value of a building block is directly proportional to its synthetic utility. This compound is readily available commercially and can be synthesized on a large scale, most commonly through the selective oxidation of 3,5-dimethylpyridine (3,5-lutidine). [8][9][10]While potassium permanganate is a common oxidant, newer methods using hydrogen peroxide have been developed to improve efficiency and reduce waste. [8][9] The primary synthetic handle on this compound is its carboxylic acid, which is overwhelmingly used to form amide bonds. Standard peptide coupling reagents provide a reliable and high-throughput method for generating diverse libraries of compounds for structure-activity relationship (SAR) studies.
Protocol: General Procedure for HATU-Mediated Amide Coupling
This protocol describes a robust and widely used method for coupling this compound with a primary or secondary amine. [11] Materials:
-
This compound (1.0 eq)
-
Desired amine (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Preparation: To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq) and the desired amine (1.1 eq).
-
Dissolution: Add anhydrous DMF to dissolve the solids completely. The concentration is typically around 0.1-0.5 M.
-
Activation: Add HATU (1.2 eq) to the solution.
-
Base Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add DIPEA (3.0 eq) dropwise. The mixture may become cloudy.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2-16 hours. Reaction progress should be monitored by an appropriate method (e.g., TLC or LC-MS).
-
Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and water. Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography or recrystallization to yield the final amide.
Diagram: Synthetic Workflow for Amide Formation
Caption: Step-by-step workflow for amide synthesis.
Conclusion and Future Outlook
This compound is more than just another heterocycle; it is a strategically designed building block that offers medicinal chemists a reliable and versatile tool for drug discovery. Its inherent properties allow for the systematic optimization of ligand-target interactions and pharmacokinetic profiles. The demonstrated success in modulating challenging targets like PARP and various GPCRs underscores its value.
As drug discovery continues to tackle increasingly complex biological systems, the demand for scaffolds that provide a rational basis for design will only grow. We anticipate that this compound and its derivatives will continue to feature prominently in the development of next-generation therapeutics, enabling the creation of more potent, selective, and durable medicines.
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CAS No : 3222-49-9 | Chemical Name : this compound. Pharmaffiliates. [Link]
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Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. National Institutes of Health (NIH). [Link]
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Enhancing the Cytotoxic Effect of PARP Inhibitors with DNA Demethylating Agents - A Potential Therapy for Ovarian Cancer? UMB Digital Archive. [Link]
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GPCRs in Intracellular Compartments: New Targets for Drug Discovery. MDPI. [Link]
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An In-Depth Technical Guide to the Pharmacology of 5-Methylnicotinic Acid Derivatives
Foreword: Charting a Course in Nicotinic Acid Pharmacology
For decades, nicotinic acid (niacin) has been a cornerstone in the management of dyslipidemia. Its ability to modulate lipid profiles is well-documented, yet its clinical utility has been hampered by patient compliance issues, primarily due to the characteristic flushing response. This has spurred a dedicated search for derivatives and analogs that retain the therapeutic benefits of nicotinic acid while mitigating its undesirable side effects. Among the myriad of structural modifications, the introduction of a methyl group at the 5-position of the pyridine ring, yielding 5-Methylnicotinic acid, presents a compelling avenue for investigation. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals dedicated to exploring the pharmacological landscape of this compound derivatives. We will delve into the core principles of their action, detail robust experimental protocols for their evaluation, and provide insights into the structure-activity relationships that govern their efficacy.
The Central Target: GPR109A and Its Downstream Signaling
The primary pharmacological effects of nicotinic acid and its derivatives are mediated through the G protein-coupled receptor 109A (GPR109A), also known as HCAR2.[1] This receptor is predominantly expressed in adipocytes and immune cells, such as macrophages.[1] Understanding the signaling cascade initiated by GPR109A activation is fundamental to elucidating the therapeutic potential of this compound derivatives.
Upon agonist binding, GPR109A couples to inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1] This reduction in cAMP in adipocytes is the primary mechanism behind the anti-lipolytic effect of nicotinic acid, resulting in decreased plasma levels of free fatty acids and triglycerides.
Beyond its metabolic effects, GPR109A activation on immune cells, such as macrophages, triggers a potent anti-inflammatory response. This is a critical aspect of its therapeutic potential, particularly in atherosclerosis, where inflammation plays a pivotal role. The signaling pathways involved are complex and can involve the modulation of various inflammatory mediators.
Signaling Pathway of GPR109A Activation
Caption: GPR109A signaling cascade upon agonist binding.
Synthesis of this compound and Its Derivatives
The parent compound, this compound, is a key starting material for the synthesis of a diverse library of derivatives. It can be synthesized from 3,5-dimethylpyridine through an oxidation reaction using potassium permanganate.[2][3] This process, while effective, requires careful control of reaction conditions to optimize yield and purity.[2][3]
Derivatization of this compound typically involves modifications at the carboxylic acid group to generate esters, amides, and other functional moieties. These modifications are crucial for exploring the structure-activity relationship (SAR) and optimizing the pharmacokinetic properties of the resulting compounds.
Experimental Protocol: General Synthesis of this compound Amide Derivatives
-
Activation of the Carboxylic Acid: To a solution of this compound in an appropriate anhydrous solvent (e.g., dichloromethane, DMF), add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC) and an activator like N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt). Stir the mixture at room temperature for 1-2 hours to form the activated ester.
-
Amide Bond Formation: To the activated ester solution, add the desired primary or secondary amine. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), to neutralize the acid formed during the reaction.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure amide derivative.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Workflow for Synthesis and Characterization of this compound Derivatives
Caption: A generalized workflow for the synthesis and characterization of this compound derivatives.
In Vitro Pharmacological Evaluation
A critical step in the investigation of this compound derivatives is the comprehensive in vitro characterization of their pharmacological properties. This involves a battery of assays to determine their binding affinity, functional activity at the GPR109A receptor, and potential off-target effects.
GPR109A Receptor Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for its target receptor. These assays measure the ability of a test compound to displace a radiolabeled ligand from the receptor.
Experimental Protocol: [³H]-Nicotinic Acid Displacement Assay
-
Membrane Preparation: Prepare cell membranes from a cell line stably overexpressing human GPR109A (e.g., HEK293 or CHO cells).
-
Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂).
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of [³H]-Nicotinic acid and varying concentrations of the test compound (this compound derivative).
-
Equilibrium: Allow the binding to reach equilibrium (typically 60-90 minutes at room temperature).
-
Separation: Separate the bound and free radioligand by rapid filtration through a glass fiber filter mat using a cell harvester.
-
Scintillation Counting: Quantify the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
GPR109A Functional Assays
Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or allosteric modulator at the GPR109A receptor.
Experimental Protocol: cAMP Inhibition Assay
-
Cell Culture: Culture a cell line stably expressing GPR109A (e.g., CHO-K1 cells) in appropriate media.
-
Cell Plating: Seed the cells into a 96-well plate and allow them to adhere overnight.
-
Forskolin Stimulation: Treat the cells with a fixed concentration of forskolin to stimulate adenylyl cyclase and increase intracellular cAMP levels.
-
Compound Treatment: Concurrently, treat the cells with varying concentrations of the this compound derivative.
-
Lysis and Detection: After a defined incubation period, lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
-
Data Analysis: Plot the cAMP concentration against the log of the test compound concentration to generate a dose-response curve and determine the EC₅₀ value (the concentration that produces 50% of the maximal inhibitory effect).
In Vitro Anti-inflammatory Activity
The anti-inflammatory potential of this compound derivatives can be assessed in vitro using macrophage cell lines.
Experimental Protocol: Measurement of Inflammatory Cytokine Production
-
Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media.
-
Cell Stimulation: Stimulate the macrophages with an inflammatory agent such as lipopolysaccharide (LPS) to induce the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6).
-
Compound Treatment: Treat the stimulated cells with varying concentrations of the this compound derivative.
-
Cytokine Measurement: After an incubation period, collect the cell culture supernatant and measure the concentration of the target cytokines using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Determine the IC₅₀ value for the inhibition of cytokine production.
Data Presentation: Hypothetical In Vitro Pharmacological Data for this compound Derivatives
| Compound | GPR109A Binding Affinity (Ki, nM) | GPR109A Functional Activity (EC₅₀, nM) (cAMP Inhibition) | Anti-inflammatory Activity (IC₅₀, µM) (TNF-α Inhibition) |
| Nicotinic Acid | 150 | 300 | 50 |
| This compound | 120 | 250 | 40 |
| Derivative A (Ester) | 250 | 500 | 80 |
| Derivative B (Amide) | 80 | 150 | 25 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental values may vary.
In Vivo Pharmacological Evaluation
In vivo studies are crucial to assess the efficacy, pharmacokinetic profile, and safety of promising this compound derivatives in a whole-organism context.
Pharmacokinetic Studies
Pharmacokinetic (PK) studies determine the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate.[4][5]
Experimental Protocol: Rodent Pharmacokinetic Study
-
Animal Model: Use a suitable rodent model (e.g., male Sprague-Dawley rats).
-
Drug Administration: Administer the this compound derivative via the intended clinical route (e.g., oral gavage, intravenous injection).
-
Blood Sampling: Collect blood samples at predetermined time points after drug administration.
-
Plasma Analysis: Separate the plasma from the blood samples and analyze the concentration of the parent drug and any major metabolites using a validated LC-MS/MS method.
-
Data Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the concentration-time curve), and t₁/₂ (half-life).[5]
In Vivo Efficacy Models
The in vivo efficacy of this compound derivatives can be evaluated in relevant animal models of dyslipidemia and inflammation.
Experimental Protocol: Acute Free Fatty Acid Lowering in a Rodent Model
-
Animal Model: Use a suitable rodent model (e.g., male C57BL/6 mice).
-
Fasting: Fast the animals overnight to elevate baseline free fatty acid (FFA) levels.
-
Drug Administration: Administer the this compound derivative orally.
-
Blood Sampling: Collect blood samples at various time points after drug administration.
-
FFA Measurement: Measure the plasma FFA levels using a commercially available enzymatic assay kit.
-
Data Analysis: Determine the extent and duration of FFA lowering compared to a vehicle-treated control group.
Logical Relationship in Preclinical Development of this compound Derivatives
Caption: The iterative process of in vitro and in vivo evaluation in the preclinical development of this compound derivatives.
Structure-Activity Relationship (SAR) and Future Directions
Systematic modification of the this compound scaffold and subsequent pharmacological evaluation will allow for the elucidation of a comprehensive structure-activity relationship (SAR). Key areas of investigation include:
-
The Role of the 5-Methyl Group: Directly comparing the pharmacological profile of this compound and its derivatives to their non-methylated counterparts will clarify the influence of this substituent on receptor affinity, potency, and selectivity.
-
Modifications of the Carboxylic Acid: As previously mentioned, converting the carboxylic acid to various esters and amides can significantly impact the compound's physicochemical properties, including its lipophilicity and metabolic stability, which in turn will affect its pharmacokinetic profile.
-
Introduction of Additional Substituents: The pyridine ring offers multiple positions for the introduction of other functional groups to further probe the binding pocket of GPR109A and potentially discover novel interactions that could enhance potency or reduce off-target effects.
The future of this compound derivative research lies in the rational design of compounds with optimized pharmacological and pharmacokinetic profiles. The goal is to develop potent GPR109A agonists that effectively lower lipids and reduce inflammation without inducing the flushing response that has limited the use of nicotinic acid. Advanced computational modeling and a deep understanding of the GPR109A receptor structure will be invaluable tools in this endeavor.
Conclusion
The exploration of this compound derivatives represents a promising frontier in the development of novel therapeutics for dyslipidemia and inflammatory diseases. By leveraging a thorough understanding of GPR109A pharmacology and employing a systematic approach to synthesis and evaluation, researchers can unlock the full potential of this chemical scaffold. This guide provides a foundational framework for these investigations, from fundamental signaling pathways to detailed experimental protocols. The insights gained from such studies will be instrumental in bringing forward a new generation of safer and more effective nicotinic acid-based therapies.
References
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BioIVT. (n.d.). In Vivo Pharmacokinetic (PK) Studies. Retrieved from [Link]
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Kim, J., et al. (2021). In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385. MDPI. Retrieved from [Link]
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Mahmoud, Z. A., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 145, 107136. Retrieved from [Link]
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Melior Discovery. (n.d.). Pharmacokinetics (PK) Studies. Retrieved from [Link]
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Thangapandian, S., John, S., Sakkiah, S., & Lee, K. W. (2021). Structural and Energetic Insights Into the Interaction of Niacin With the GPR109A Receptor. Frontiers in molecular biosciences, 8, 779576. Retrieved from [Link]
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Tunaru, S., et al. (2005). Characterization of determinants of ligand binding to the nicotinic acid receptor GPR109A (HM74A/PUMA-G). Molecular pharmacology, 68(5), 1271–1280. Retrieved from [Link]
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Villa, C., et al. (2022). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 27(19), 6296. Retrieved from [Link]
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Weiner, M. (1979). Clinical pharmacology and pharmacokinetics of nicotinic acid. Drug metabolism reviews, 9(1), 99–106. Retrieved from [Link]
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Methodological & Application
Application Notes & Protocols: Synthesis of 5-Methylnicotinic Acid Derivatives for Drug Discovery
Introduction: The Strategic Value of the 5-Methylnicotinic Acid Scaffold
In the landscape of medicinal chemistry, the pyridine ring is a privileged heterocycle, and its substituted variants offer a robust framework for interacting with a diverse range of biological targets. Among these, this compound stands out as a particularly valuable building block.[1] Its structure, featuring a carboxylic acid for derivatization, a pyridine nitrogen as a hydrogen bond acceptor, and a methyl group for modulating lipophilicity and steric interactions, makes it an attractive starting point for library synthesis.[2]
Derivatives of this compound have found applications in various therapeutic areas, from neurological disorders to metabolic diseases.[2][3] A notable example is its role as a key intermediate in the synthesis of the second-generation antihistamine Rupatadine, used to treat allergic rhinitis.[4][5] This guide provides a detailed overview of reliable synthetic strategies for both the core scaffold and its subsequent derivatization, complete with actionable laboratory protocols for researchers in drug discovery.
Synthetic Strategies for the this compound Core
The accessibility of the core scaffold is paramount for any drug discovery program. The most prevalent and economically viable strategies begin with the commercially available precursor, 3,5-lutidine (3,5-dimethylpyridine).
Strategy A: Selective Oxidation of 3,5-Lutidine
The primary challenge in synthesizing this compound from 3,5-lutidine is the selective oxidation of only one of the two methyl groups. Over-oxidation results in the formation of pyridine-3,5-dicarboxylic acid, a common impurity that must be carefully managed during workup and purification.
i. Potassium Permanganate (KMnO₄) Oxidation: This is the classical and most widely documented method.[6] Potassium permanganate is a powerful and inexpensive oxidizing agent that can effectively convert one methyl group to a carboxylic acid under aqueous conditions.[7]
-
Causality: The reaction is performed in water, and careful control of temperature (typically 25-45°C) and the rate of KMnO₄ addition is crucial to maximize the yield of the mono-acid and minimize the di-acid byproduct.[7] The reaction generates a significant amount of manganese dioxide (MnO₂) as a solid byproduct, which must be removed by filtration. The separation of the desired product from the di-acid byproduct is ingeniously achieved by exploiting their different solubility at specific pH values.[6][7]
-
Advantages: Inexpensive reagents, well-established procedure.
-
Disadvantages: Moderate yields (often below 60%), formation of significant byproducts, and challenges in filtering the fine MnO₂ precipitate, which can complicate scaling up.[4]
ii. Hydrogen Peroxide (H₂O₂) Oxidation: An alternative method utilizes hydrogen peroxide in a strongly acidic medium like concentrated sulfuric acid.[4] This approach can offer higher yields and potentially a cleaner reaction profile.
-
Causality: The reaction is typically run at elevated temperatures (110–130°C).[5] The highly acidic environment activates the hydrogen peroxide, leading to the oxidation of the methyl group. This method avoids the generation of MnO₂, simplifying the workup process.[4][5]
-
Advantages: Potentially higher yields (>60%), no solid manganese waste.[5]
-
Disadvantages: Requires handling of concentrated strong acids and high temperatures.
Strategy B: De Novo Pyridine Ring Synthesis (Fundamental Approach)
For programs requiring a more fundamental approach or access to analogues not derivable from lutidine, building the pyridine ring de novo is an option. The precursor, 3,5-lutidine, can be synthesized via the reaction of propionaldehyde, formaldehyde, and ammonia over modified ZSM-5 zeolite catalysts at high temperatures (~400°C). While not a direct synthesis of the acid, this demonstrates the construction of the core skeleton from simple, acyclic precursors.
Derivatization Strategies for Library Development
Once this compound is obtained, it serves as a versatile platform for creating extensive libraries of derivatives, most commonly through modification of the carboxylic acid group.
i. Esterification
Ester derivatives are valuable final compounds and also serve as key intermediates for further reactions. A common and efficient method for synthesizing the methyl ester is the Fischer esterification, often facilitated by thionyl chloride.[8]
-
Causality: Thionyl chloride reacts with the alcohol (methanol) to generate HCl in situ, which protonates the carboxylic acid, activating it towards nucleophilic attack by methanol. This method is highly effective, often yielding near-quantitative conversion.[8]
ii. Amide Coupling
The formation of an amide bond is the most frequently used reaction in medicinal chemistry.[9] Direct condensation of a carboxylic acid and an amine is generally unfavorable due to a competing acid-base reaction that forms a stable carboxylate-ammonium salt.[10] Therefore, the carboxylic acid must first be activated.
-
Causality: Modern peptide coupling reagents, such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), are exceptionally efficient for this purpose.[11] In the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) or TEA (Triethylamine), HATU reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[11][12] This intermediate is then readily attacked by the amine nucleophile to form the stable amide bond with high efficiency and minimal side reactions.[13] This method is broadly applicable to a wide range of amines.
Diagram of Synthetic Pathways
Caption: Overview of synthetic routes to this compound and its derivatives.
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound from 3,5-Lutidine
This protocol is adapted from established permanganate oxidation procedures.[6][7]
Materials:
-
3,5-Lutidine (10.7 g, 100 mmol)
-
Potassium Permanganate (KMnO₄) (23.7 g, 150 mmol)
-
Deionized Water
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
Procedure:
-
To a 1 L reaction vessel equipped with a mechanical stirrer and thermometer, add 3,5-lutidine (10.7 g, 100 mmol) and 400 mL of deionized water. Stir to form a solution.
-
Cool the mixture to 25°C in a water bath.
-
Begin the portion-wise addition of solid potassium permanganate (23.7 g, 150 mmol) over a period of 4-5 hours. CAUTION: The reaction is exothermic. Maintain the internal temperature between 25-35°C using the water bath.
-
After the addition is complete, heat the reaction mixture to 45°C and stir for 16-20 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove the brown manganese dioxide (MnO₂) precipitate. Wash the filter cake thoroughly with hot water.
-
Combine the filtrates. In a fume hood, carefully adjust the pH to ~3.0 with concentrated HCl. A white precipitate (the crude product) will form.
-
Cool the suspension in an ice bath for 1 hour, then collect the crude product by vacuum filtration. Wash the solid with a small amount of cold water.
-
For purification, transfer the crude solid to a flask and add ethanol. Heat the suspension to reflux until the solid dissolves completely.
-
Allow the solution to cool slowly to room temperature, then place it in a 0-5°C refrigerator for at least 2 hours to complete crystallization.
-
Collect the purified this compound as a white crystalline solid by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Expected Outcome: Yields typically range from 50-60%. Purity should be >99% after recrystallization.[7]
Protocol 2: General Procedure for HATU-Mediated Amide Coupling
This protocol provides a general method for coupling this compound with a representative primary or secondary amine.[11][12]
Materials:
-
This compound (137 mg, 1.0 mmol)
-
Amine (e.g., Benzylamine) (1.1 mmol, 1.1 equiv)
-
HATU (418 mg, 1.1 mmol, 1.1 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (388 mg, 520 µL, 3.0 mmol, 3.0 equiv)
-
Anhydrous Dimethylformamide (DMF) (5 mL)
-
Ethyl Acetate
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (137 mg, 1.0 mmol) and HATU (418 mg, 1.1 mmol).
-
Add anhydrous DMF (5 mL) and stir to dissolve the solids.
-
Add the desired amine (1.1 mmol) to the solution.
-
Finally, add DIPEA (520 µL, 3.0 mmol) dropwise to the stirring solution at room temperature.
-
Stir the reaction at room temperature for 2-4 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (25 mL) and water (25 mL).
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
The resulting crude amide can be purified by silica gel column chromatography or recrystallization as needed.
Workflow for Amide Coupling
Caption: Step-by-step workflow for a typical HATU-mediated amide coupling reaction.
Characterization Data
Proper characterization is essential to confirm the structure and purity of synthesized compounds. NMR and Mass Spectrometry are primary techniques.
| Compound | Formula | MW ( g/mol ) | Expected Mass [M+H]⁺ | Key ¹H NMR Shifts (ppm) |
| This compound | C₇H₇NO₂ | 137.14 | 138.1 | ~8.7 (s, 1H), ~8.4 (m, 1H), ~7.9 (s, 1H), ~2.3 (s, 3H)[7] |
| Methyl 5-methylnicotinate | C₈H₉NO₂ | 151.16 | 152.1 | ~8.8 (s, 1H), ~7.4 (s, 1H), ~3.85 (s, 3H), ~2.47 (s, 3H)[14] |
Conclusion
The this compound scaffold provides a fertile starting point for the generation of novel chemical entities in drug discovery. The synthetic routes outlined here, from the robust oxidation of 3,5-lutidine to the highly efficient HATU-mediated amide coupling, offer researchers reliable and adaptable methods for library synthesis. By understanding the causality behind each protocol, scientists can troubleshoot and optimize these procedures to accelerate the discovery of new therapeutic agents.
References
- Preparing method of 5-methylnicotinicacid.
- Preparation method of high-purity 5-methyl-nicotinic acid.
- Preparing method of 5-methylnicotinicacid.
-
This compound | 3222-49-9. J&K Scientific. [Link]
-
High-Quality Methyl 5-methylnicotinate (CAS: 29681-45-6) for Organic Synthesis and Skincare. UCHEM. [Link]
-
Amide Synthesis. Fisher Scientific. [Link]
-
Synthesis of 3,5-1utidine from propionaldehyde over modified ZSM-5 catalysts 1. ScienceDirect. [Link]
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Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment. PubMed Central. [Link]
- Preparation of 3,5-lutidine.
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]
-
Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. PMC - NIH. [Link]
-
Synthesis of 3,5-lutidine from propionaldehyde over modified ZSM-5 catalysts. Catalysis Database. [Link]
-
Methods to Produce Nicotinic Acid with Potential Industrial Applications. MDPI. [Link]
-
Electronic Supplementary Information. The Royal Society of Chemistry. [Link]
-
Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]
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This compound | C7H7NO2 | CID 256208. PubChem. [Link]
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CAS No : 3222-49-9 | Chemical Name : this compound. Pharmaffiliates. [Link]
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Catalytic Oxidation Processes for the Upgrading of Terpenes: State-of-the-Art and Future Trends. MDPI. [Link]
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This compound | C7H7NO2 | CID 256208. PubChem - NIH. [Link]
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Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]
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- 14. rsc.org [rsc.org]
Application Notes and Protocols for the Analytical Characterization of 5-Methylnicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methylnicotinic acid (CAS No. 3222-49-9), a derivative of nicotinic acid (Vitamin B3), is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2] Its purity, stability, and overall quality are critical for the safety and efficacy of the final products. Therefore, robust and reliable analytical methods for its characterization are paramount in a drug development and manufacturing setting.
This document, developed by a Senior Application Scientist, provides a comprehensive guide to the analytical methodologies for the thorough characterization of this compound. It moves beyond simple procedural lists to explain the rationale behind the selection of specific techniques and experimental parameters, ensuring a deeper understanding for the practicing scientist. All protocols are designed to be self-validating systems, adhering to the principles of scientific integrity and regulatory expectations.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for method development.
| Property | Value | Source |
| Molecular Formula | C₇H₇NO₂ | [3] |
| Molecular Weight | 137.14 g/mol | [3] |
| Melting Point | 207-215 °C | |
| Appearance | White solid | [1] |
| Solubility | Sparingly soluble in water (0.083 g/L at 25°C) | [2] |
Chromatographic Methods for Purity and Assay Determination
Chromatographic techniques are central to determining the purity of this compound and quantifying its content in various matrices.
High-Performance Liquid Chromatography (HPLC) for Potency Assay and Impurity Profiling
HPLC is the cornerstone for assessing the potency and purity of non-volatile and thermally labile compounds like this compound. A stability-indicating HPLC method is crucial to separate the active pharmaceutical ingredient (API) from any potential degradation products or process-related impurities.[4][5][6]
Rationale for Method Design:
The selection of a mixed-mode stationary phase, such as Primesep 100, is strategic for analyzing pyridinecarboxylic acids.[7][8] These columns offer a combination of reversed-phase and ion-exchange retention mechanisms, providing excellent selectivity for polar and ionizable compounds like this compound and its potential impurities. The mobile phase composition, particularly the pH and ionic strength, is critical for controlling the retention and peak shape of these analytes.[8]
Protocol: Stability-Indicating HPLC Method
Objective: To develop and validate a stability-indicating RP-HPLC method for the simultaneous determination of this compound and its degradation products.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and photodiode array (PDA) detector.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Primesep 100 (4.6 x 150 mm, 5 µm) or equivalent |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-5 min: 5% B; 5-20 min: 5-40% B; 20-25 min: 40% B; 25.1-30 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 265 nm |
| Injection Volume | 10 µL |
| Diluent | Water:Acetonitrile (80:20, v/v) |
Sample Preparation:
-
Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Add approximately 80 mL of diluent and sonicate to dissolve. Dilute to volume with the diluent and mix well.
-
Sample Solution (100 µg/mL): Accurately weigh an amount of the sample equivalent to 10 mg of this compound and prepare as described for the standard solution.
Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed.[6] Subject the sample to the following stress conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 2 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 2 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105°C for 24 hours.
-
Photolytic Degradation: Expose the sample to UV light (254 nm) and visible light for 24 hours.
Analyze the stressed samples using the proposed HPLC method to ensure that the degradation products are well-resolved from the main peak of this compound.
Workflow for HPLC Analysis:
Caption: Workflow for the HPLC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities that may be present in the this compound sample. Due to the low volatility of carboxylic acids, a derivatization step is necessary to convert them into more volatile esters or silyl derivatives.[9][10]
Rationale for Method Design:
Derivatization with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective strategy for the GC analysis of carboxylic acids.[10] This process replaces the active hydrogen of the carboxylic acid group with a trimethylsilyl (TMS) group, increasing the volatility and thermal stability of the analyte. The subsequent analysis by MS provides high specificity for identification based on the mass spectrum and fragmentation pattern.
Protocol: GC-MS Analysis of Volatile Impurities
Objective: To identify and quantify potential volatile impurities in this compound through GC-MS after derivatization.
Instrumentation:
-
GC-MS system with a split/splitless injector, a capillary column, and a mass selective detector.
GC-MS Conditions:
| Parameter | Condition |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temp: 70°C for 2 min, ramp to 250°C at 10°C/min, hold for 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Scan Range | 40-400 m/z |
Derivatization and Sample Preparation:
-
Accurately weigh about 1 mg of the this compound sample into a 2 mL autosampler vial.
-
Add 100 µL of pyridine and 200 µL of BSTFA.
-
Cap the vial tightly and heat at 70°C for 30 minutes in a heating block.
-
Cool the vial to room temperature.
-
Inject 1 µL of the derivatized solution into the GC-MS system.
Spectroscopic Methods for Structural Elucidation and Identification
Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be employed for the complete characterization of this compound.
Expected ¹H NMR Spectral Data (in DMSO-d₆): The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons and the methyl group protons.[11]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.5 | br s | 1H | -COOH |
| ~8.9 | s | 1H | H-2 |
| ~8.6 | s | 1H | H-6 |
| ~8.0 | s | 1H | H-4 |
| ~2.4 | s | 3H | -CH₃ |
Expected ¹³C NMR Spectral Data (in DMSO-d₆): The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~166 | -COOH |
| ~152 | C-6 |
| ~150 | C-2 |
| ~138 | C-4 |
| ~135 | C-5 |
| ~128 | C-3 |
| ~18 | -CH₃ |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The spectrum of this compound will show characteristic bands for the carboxylic acid and the substituted pyridine ring.[12][13][14]
Expected FTIR Absorption Bands:
| Wavenumber (cm⁻¹) | Assignment |
| 3300-2500 (broad) | O-H stretching of the carboxylic acid |
| ~1700 | C=O stretching of the carboxylic acid |
| ~1600, ~1580 | C=C and C=N stretching of the pyridine ring |
| ~1450, ~1380 | C-H bending of the methyl group |
| ~900-700 | C-H out-of-plane bending of the substituted pyridine ring |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.
Rationale for Fragmentation: In electron ionization (EI) mass spectrometry, the molecular ion of a carboxylic acid can undergo fragmentation through various pathways. Common fragmentations include the loss of a hydroxyl radical (M-17) and the loss of a carboxyl group (M-45).[15] The fragmentation pattern of the pyridine ring will also contribute to the overall mass spectrum.[16]
Expected Mass Spectrum (EI):
-
Molecular Ion (M⁺): m/z 137
-
Key Fragments:
-
m/z 120 (M-OH)
-
m/z 92 (M-COOH)
-
Other fragments arising from the cleavage of the pyridine ring.
-
Workflow for Spectroscopic Analysis:
Caption: General workflow for the spectroscopic characterization of this compound.
Conclusion
The analytical methods outlined in this document provide a comprehensive framework for the characterization of this compound. The combination of chromatographic and spectroscopic techniques ensures the unambiguous identification, purity assessment, and potency determination of this important pharmaceutical intermediate. Adherence to these detailed protocols will enable researchers and drug development professionals to generate reliable and scientifically sound data, ensuring the quality and consistency of their materials.
References
- Katritzky, A. R., & Jones, R. A. (1960). Infrared Spectra of Some Substituted Pyridines. Journal of the Chemical Society, 2942-2947.
- Lavalley, J. C., & Saussey, J. (1982). Adsorption/desorption of substituted pyridines as probe molecules for surface acidities studied by Fourier transform infrared spectroscopy. Proceedings of SPIE - The International Society for Optical Engineering, 289, 448-451.
- Green, J. H. S., & Kynaston, W. (1960). The Far Infrared Spectra of Monosubstituted Pyridines. Journal of the Optical Society of America, 50(8), 847-851.
- Corrsin, L., Fax, B. J., & Lord, R. C. (1953). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Canadian Journal of Chemistry, 31(8), 769-781.
- Cook, G. L., & Church, F. M. (1957). Correlations of the Infrared Spectra of Some Pyridines. The Journal of Physical Chemistry, 61(4), 458-463.
- Poole, C. F., & Zlatkis, A. (1980). Derivatization for gas chromatography.
-
Science.gov. (n.d.). stability-indicating hplc method: Topics by Science.gov. Retrieved from [Link]
- Mills, C. D., & Meadows, C. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'.
- Breitmaier, E., & Voelter, W. (2004). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
- Patel, D. P., Dalwadi, M., & Upadhyay, U. M. (2020). Stability Indicating Analytic Method Devlompent & Validation of Hplc.
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0001488). Retrieved from [Link]
- Navickis, V., & Navickienė, Z. (2012). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Chemija, 23(2), 115-121.
-
Clark, J. (2022). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column. Retrieved from [Link]
- McCalley, D. V., Thomas, C. W., Floyd, A. J., & Leveson, L. L. (1984). Analysis of carboxylic acids by gas chromatography. Derivatisation using chloroacetone.
-
NIST. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]
-
Chem Help ASAP. (2022, November 22). common fragmentation mechanisms in mass spectrometry [Video]. YouTube. Retrieved from [Link]
-
Stenutz, R. (n.d.). 5-methylpyridine-3-carboxylic acid. Retrieved from [Link]
- Gupta, A., et al. (2016). Stability Indicating RP-HPLC Method for Simultaneous Determination of Atorvastatin and Nicotinic Acid from Their Combined Dosage Form.
-
Semantic Scholar. (n.d.). Quantitative analysis of drugs in pharmaceutical preparations. Retrieved from [Link]
- Saimalakondaiah, D., et al. (2014). Stability Indicating HPLC Method Development and Validation. International Journal of Pharma Research & Review, 3(10), 46-57.
-
The Organic Chemistry Tutor. (2016, September 15). Mass Spectrometry: Fragmentation Mechanisms [Video]. YouTube. Retrieved from [Link]
-
PubChem. (n.d.). Picolinic acid. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Pyridinecarboxylic Acids. Retrieved from [Link]
- Gajecka, M., et al. (2007). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica, 64(2), 105-111.
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
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Application Note: A Validated HPLC Method for Purity Analysis of 5-Methylnicotinic Acid
<
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the quantification of impurities in 5-Methylnicotinic acid. This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2] Ensuring its purity is critical for the safety and efficacy of the final products. The described reversed-phase HPLC (RP-HPLC) method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for quality control in both research and manufacturing environments. The method validation is performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4][5]
Introduction
This compound, a derivative of nicotinic acid (Vitamin B3), serves as a versatile building block in medicinal chemistry and drug discovery.[1] Its structural features are incorporated into drugs targeting a range of conditions, including neurological and metabolic diseases. The purity of this starting material can directly impact the impurity profile and overall quality of the final active pharmaceutical ingredient (API). Therefore, a reliable analytical method to assess its purity is essential.
High-Performance Liquid Chromatography (HPLC) is the premier technique for analyzing non-volatile and thermally labile compounds, making it ideal for pharmaceutical analysis.[6] Reversed-phase chromatography, which separates analytes based on their hydrophobicity, is the most common mode of HPLC.[6] this compound is a polar compound, presenting a potential challenge for retention on traditional C18 columns, especially with highly aqueous mobile phases.[7][8][9] This application note describes a method that overcomes these challenges to provide a reliable separation of this compound from its potential process-related impurities and degradation products.
The method has been validated according to ICH Q2(R1) guidelines, which provide a comprehensive framework for validating analytical procedures.[3][4][5] This ensures the method is suitable for its intended purpose and generates reliable, reproducible data.
Physicochemical Properties of this compound
Understanding the physicochemical properties of the analyte is crucial for developing a successful HPLC method.
| Property | Value | Source |
| Molecular Formula | C₇H₇NO₂ | [1][10] |
| Molecular Weight | 137.14 g/mol | [1] |
| Melting Point | 214-220 °C | [1] |
| Solubility | Sparingly soluble in water (0.083 g/L at 25°C) | [2][11] |
| pKa | 2.27 (Predicted) | [2] |
| Appearance | White solid | [1] |
The polar nature of the molecule, indicated by its structure and predicted low logP, necessitates a reversed-phase method optimized for polar compounds. The acidic nature (pKa ~2.27) means the compound will be in its neutral, more retentive form at a mobile phase pH below its pKa. The presence of a chromophore (the pyridine ring) allows for straightforward UV detection.
Experimental
Instrumentation and Reagents
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatography Data System (CDS): For instrument control, data acquisition, and processing.
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
Volumetric Glassware: Class A.
-
Reagents:
-
This compound Reference Standard (Purity ≥ 98%)[1]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (≥98%)
-
Water (HPLC grade or Milli-Q)
-
Proposed Chromatographic Conditions
The selection of chromatographic parameters is based on the physicochemical properties of this compound and general principles of reversed-phase chromatography for polar analytes.[6][12] A C18 column is a versatile starting point, and a low pH mobile phase is used to suppress the ionization of the carboxylic acid group, thereby increasing retention.
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | A standard, robust reversed-phase column providing good efficiency and resolution. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides an acidic pH (~2.7) to ensure this compound is in its neutral form, enhancing retention. |
| Mobile Phase B | Acetonitrile | A common organic modifier in reversed-phase HPLC. |
| Gradient Elution | 0-2 min: 5% B; 2-15 min: 5-50% B; 15-17 min: 50% B; 17-18 min: 50-5% B; 18-25 min: 5% B | A gradient is employed to ensure elution of any less polar impurities while providing good resolution around the main peak. The final hold re-equilibrates the column. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column, providing a balance between analysis time and backpressure. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A standard volume to minimize band broadening. |
| Detection | UV at 260 nm | The pyridine ring exhibits UV absorbance. A wavelength of 260 nm is a good starting point, which should be optimized by examining the UV spectrum of the analyte. |
| Run Time | 25 minutes | Sufficient time for elution of all components and column re-equilibration. |
Protocols
Standard and Sample Preparation
Diluent: Water/Acetonitrile (90:10, v/v)
-
Standard Stock Solution (approx. 500 µg/mL):
-
Accurately weigh about 25 mg of this compound Reference Standard.
-
Transfer to a 50 mL volumetric flask.
-
Add approximately 30 mL of diluent and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature.
-
Dilute to volume with diluent and mix well.
-
-
Working Standard Solution (for Purity - approx. 50 µg/mL):
-
Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.
-
Dilute to volume with diluent and mix well.
-
-
Sample Solution (approx. 500 µg/mL):
-
Accurately weigh about 25 mg of the this compound sample.
-
Prepare a 50 mL solution following the same procedure as the Standard Stock Solution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
System Suitability Testing (SST)
Before sample analysis, the chromatographic system must be verified to be suitable for the intended analysis.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Make five replicate injections of the Working Standard Solution (50 µg/mL).
-
Calculate the system suitability parameters.
| Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry. |
| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency. |
| Relative Standard Deviation (%RSD) of Peak Area | ≤ 2.0% | Demonstrates injection precision. |
| Relative Standard Deviation (%RSD) of Retention Time | ≤ 1.0% | Demonstrates system stability. |
Analytical Procedure
-
Perform and pass the System Suitability Test.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Inject the Sample Solution in duplicate.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Integrate all peaks in the chromatogram, disregarding any peaks from the blank.
-
Calculate the purity of the sample using the area percent method.
Calculation (Area %):
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
% Individual Impurity = (Area of Impurity Peak / Total Area of All Peaks) x 100
Method Validation Protocol
The analytical method must be validated to demonstrate its suitability for its intended purpose, as per ICH Q2(R1) guidelines.[3][5][13]
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Protocol:
-
Inject the diluent, a solution of the reference standard, and the sample solution.
-
Perform forced degradation studies on the this compound sample. Expose the sample to acidic (0.1 N HCl), basic (0.1 N NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (UV light) stress conditions.
-
Analyze the stressed samples.
-
Acceptance Criteria: The main peak should be free from interference from any degradation products, and the method should demonstrate resolution between the main peak and all impurity peaks. A PDA detector can be used to assess peak purity.
-
Linearity
Linearity is the ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Protocol:
-
Prepare a series of at least five concentrations of this compound from the stock solution, ranging from the Limit of Quantitation (LOQ) to 150% of the working concentration (e.g., 1, 10, 50, 75, 100 µg/mL).
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy (Recovery)
Accuracy is the closeness of the test results to the true value. It is assessed by spiking a sample with known amounts of the analyte.
-
Protocol:
-
Prepare a sample solution of this compound.
-
Spike the sample solution with the reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the sample concentration).
-
Prepare each level in triplicate and analyze.
-
Calculate the percentage recovery.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
-
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Repeatability (Intra-day precision):
-
Protocol: Analyze six separate preparations of the this compound sample at 100% of the test concentration on the same day, with the same analyst and instrument.
-
Acceptance Criteria: The %RSD of the purity results should be ≤ 2.0%.
-
-
Intermediate Precision (Inter-day precision):
-
Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The %RSD of the purity results from the combined data of both days should be ≤ 2.0%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Protocol (Based on Signal-to-Noise Ratio):
-
Prepare and inject solutions of decreasing concentration of this compound.
-
Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3 for LOD and 10 for LOQ.
-
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Protocol:
-
Vary the following parameters one at a time:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase pH (± 0.2 units, by adjusting the amount of formic acid)
-
-
Inject the standard solution and a sample solution for each condition.
-
Acceptance Criteria: The system suitability parameters should still be met, and the purity results should not be significantly affected by the changes.
-
Visualizations
Caption: Workflow for HPLC Purity Analysis of this compound.
Caption: Interrelationship of Method Validation Parameters as per ICH Q2.
Conclusion
The HPLC method described in this application note is suitable for the determination of purity and the quantification of impurities in this compound. The method is specific, linear, accurate, precise, and robust, meeting the requirements for routine quality control analysis in the pharmaceutical industry. The comprehensive validation protocol, grounded in ICH Q2(R1) guidelines, ensures the generation of reliable and consistent results, which is paramount for regulatory submissions and maintaining product quality.
References
-
ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][3][14]
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U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][4][5]
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Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. [Link][6]
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Chemcasts. Thermophysical Properties of this compound. [Link][10]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link][13]
-
PerkinElmer. (2023). Strategies to Enable and Simplify HPLC Polar Compound Separation. [Link][7]
-
Lanças, F. M. (2001). Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. Environmental Science & Technology, 35(15), 3166–3171. [Link][12]
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HPTLC & TLC. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link][9]
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Application Notes and Protocols for the In Vitro Investigation of 5-Methylnicotinic Acid
Introduction: Unveiling the Cellular Role of 5-Methylnicotinic Acid
This compound, a derivative of nicotinic acid (niacin or vitamin B3), is a compelling compound for researchers in cellular biology, pharmacology, and drug discovery.[1][2] Its structural similarity to nicotinic acid suggests a potential interaction with the G-protein coupled receptor GPR109A, also known as Hydroxycarboxylic Acid Receptor 2 (HCAR2).[3][4][5] This receptor is a key regulator of metabolic and inflammatory pathways, making this compound a valuable tool for investigating these processes in a cell culture setting.[6][7][8]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental use of this compound in cell culture. The protocols herein are designed to be self-validating, with an emphasis on the causal relationships behind experimental choices to ensure scientific integrity and reproducibility.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental for accurate and reproducible experimental design.
| Property | Value | Source |
| CAS Number | 3222-49-9 | [6][9][10][11] |
| Molecular Formula | C₇H₇NO₂ | [1][7][9][10][11] |
| Molecular Weight | 137.14 g/mol | [7][9] |
| Appearance | White to off-white solid/powder | [1][11] |
| Melting Point | 211-220 °C | [1][9] |
| Solubility | Sparingly soluble in water (0.083 g/L at 25°C).[7][10] Soluble in Dimethyl Sulfoxide (DMSO). | |
| Storage | Store at 2-8°C in a dry, well-ventilated place.[9] |
Core Mechanism of Action: The GPR109A Signaling Axis
This compound is hypothesized to exert its biological effects primarily through the activation of the GPR109A receptor. This receptor is coupled to an inhibitory G-protein (Gαi), which, upon activation, initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[12] This reduction in cAMP can subsequently modulate the activity of various downstream effectors, including protein kinase A (PKA) and transcription factors such as NF-κB, thereby influencing inflammatory responses and cell survival pathways.[7]
Caption: GPR109A signaling pathway activated by this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Rationale: Due to its limited aqueous solubility, a stock solution in an organic solvent is necessary. DMSO is a common choice for cell culture experiments, but it's crucial to keep the final concentration in the culture medium low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Materials:
-
This compound powder (purity ≥ 97%)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, DNase/RNase-free microcentrifuge tubes
Procedure:
-
Calculation: Determine the mass of this compound required to prepare a high-concentration stock solution (e.g., 100 mM).
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
-
Dissolution: In a sterile microcentrifuge tube, add the calculated mass of this compound. Add the appropriate volume of DMSO.
-
Solubilization: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a fresh sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term use.
Note on Stability: While data on the stability of this compound in aqueous solutions is limited, a related compound, methylnicotinate, shows good stability when stored at 4°C.[13][14][15] For long-term experiments, it is advisable to prepare fresh dilutions from the frozen stock. A pilot study to assess the stability of this compound in your specific cell culture medium at 37°C over the course of your experiment is recommended.
Protocol 2: Determining Optimal Working Concentration and Cytotoxicity
Rationale: Before conducting functional assays, it is essential to determine the concentration range of this compound that is non-toxic to the selected cell line. The MTT assay is a standard colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Recommended Cell Lines:
-
Adipocytes: 3T3-L1
-
Macrophages: THP-1, RAW 264.7
-
Keratinocytes: HaCaT
-
Colon Cancer: HCT-116, HT-29[6]
Materials:
-
Selected GPR109A-expressing cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (from Protocol 1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. A suggested starting range, based on the EC50 of nicotinic acid and its analogs, is 1 µM to 1 mM.[4][16][17][18] Remove the old medium from the wells and add 100 µL of the prepared dilutions. Include a vehicle control (medium with the same final concentration of DMSO as the highest 5-MNA concentration) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until formazan crystals form.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the no-treatment control. Plot cell viability against the log of the this compound concentration to determine the IC₅₀ (the concentration that inhibits cell growth by 50%).
Caption: Workflow for determining the cytotoxicity of this compound.
Protocol 3: Functional Assessment of GPR109A Activation - cAMP Measurement
Rationale: As GPR109A is a Gαi-coupled receptor, its activation leads to a decrease in intracellular cAMP levels. This assay directly measures the functional consequence of receptor engagement. To measure a decrease, basal cAMP levels are typically stimulated with forskolin, an adenylyl cyclase activator.
Materials:
-
GPR109A-expressing cell line
-
96-well or 384-well white, opaque assay plates
-
This compound stock solution
-
Forskolin
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
Cell lysis buffer (provided in the kit)
-
Plate reader compatible with the chosen assay kit
Procedure:
-
Cell Seeding: Seed cells into the assay plate at an optimized density and allow them to adhere overnight.
-
Pre-treatment: Wash the cells with serum-free medium or assay buffer.
-
Treatment: Add this compound at various concentrations (non-toxic range determined in Protocol 2) to the wells.
-
Stimulation: Add forskolin to all wells (except for the negative control) at a concentration that elicits a submaximal cAMP response (typically determined in a separate optimization experiment).
-
Incubation: Incubate the plate for 15-30 minutes at 37°C.
-
Cell Lysis and Detection: Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the chosen assay kit.
-
Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the log of the this compound concentration. Calculate the EC₅₀ value, which represents the concentration of this compound that causes a half-maximal inhibition of the forskolin-stimulated cAMP production.
Protocol 4: Downstream Signaling - NF-κB Reporter Assay
Rationale: GPR109A activation has been shown to suppress NF-κB signaling in some cell types.[7] An NF-κB reporter assay provides a quantitative measure of this downstream effect. This typically involves using a cell line stably or transiently transfected with a plasmid containing a luciferase reporter gene under the control of NF-κB response elements.
Materials:
-
Cell line with an NF-κB luciferase reporter system (e.g., HEK293-NF-κB)
-
Complete cell culture medium
-
96-well white, clear-bottom cell culture plates
-
5-Methylnicotinc acid stock solution
-
NF-κB activator (e.g., TNF-α or LPS)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the NF-κB reporter cell line into the 96-well plate and allow for overnight attachment.
-
Pre-treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with an NF-κB activator (e.g., 10 ng/mL TNF-α) for 6-24 hours. Include appropriate controls: untreated cells, cells treated with the activator alone, and cells treated with this compound alone.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration. Calculate the percentage of inhibition of NF-κB activity by this compound compared to the activator-only control.
Data Interpretation and Troubleshooting
-
High IC₅₀ in Cytotoxicity Assay: If this compound does not show significant toxicity even at high concentrations, this is a positive indication for its potential as a specific signaling modulator.
-
No Change in cAMP Levels:
-
Confirm GPR109A expression in your cell line using qPCR or Western blot.
-
Optimize the forskolin concentration to ensure a robust, but not maximal, stimulation of cAMP.
-
Verify the activity of your this compound stock.
-
-
Variability in Reporter Assays:
-
Ensure consistent cell seeding density and transfection efficiency (if applicable).
-
Optimize the concentration of the NF-κB activator and the incubation time.
-
Conclusion
These application notes provide a robust framework for the in vitro investigation of this compound. By systematically determining its cytotoxicity, assessing its impact on the GPR109A-cAMP signaling axis, and exploring its influence on downstream pathways like NF-κB, researchers can elucidate the cellular mechanisms of this intriguing nicotinic acid derivative. Adherence to these detailed protocols, coupled with careful data analysis and interpretation, will empower scientists to generate high-quality, reproducible data, thereby advancing our understanding of cellular metabolism and inflammation.
References
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Thangaraju, M., Cresci, G. A., Liu, K., Ananth, S., Gnanaprakasam, J. P., Browning, D. D., Mellinger, J. D., Smith, S. B., Digby, G. J., Lambert, N. A., Prasad, P. D., & Ganapathy, V. (2009). GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon. Cancer research, 69(7), 2826–2832. [Link]
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PubChem. (n.d.). This compound. Retrieved January 11, 2026, from [Link]
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Capot Chemical. (n.d.). Specifications of this compound. Retrieved January 11, 2026, from [Link]
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Elangovan, S., Hsieh, T., & Ganapathy, V. (2014). The niacin/butyrate receptor GPR109A suppresses mammary tumorigenesis by inhibiting cell survival. Cancer research, 74(4), 1166–1178. [Link]
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Gambhir, D., Ananth, S., Veeranan-Karmegam, R., Elangovan, S., Hester, S., Jennings, E., Offermanns, S., Nussbaum, J. J., Smith, S. B., Thangaraju, M., Ganapathy, V., & Martin, P. M. (2012). GPR109A as an anti-inflammatory receptor in retinal pigment epithelial cells and its relevance to diabetic retinopathy. Investigative ophthalmology & visual science, 53(4), 2208–2217. [Link]
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Taggart, A. K., Kero, J., Gan, X., Cai, T. Q., Cheng, K., Ippolito, M., Ren, N., Kaplan, M., Wu, K., Wu, T. J., Jin, L., Liaw, C., Chen, R., Richman, J., Connolly, D., Offermanns, S., Wright, S. D., & Waters, M. G. (2005). (D)-beta-Hydroxybutyrate inhibits adipocyte lipolysis via the nicotinic acid receptor PUMA-G. The Journal of biological chemistry, 280(29), 26649–26652. [Link]
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Chai, J. T., Digby, J. E., Choudhury, R. P., & Ruparelia, N. (2013). GPR109A and vascular inflammation. Current atherosclerosis reports, 15(5), 325. [Link]
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Rahman, M., Muhammad, S., Khan, M. A., Chen, H., Ridder, D. A., Muller-Fielitz, H., Pokorná, B., Vollbrandt, T., Stölting, I., Nadrowitz, R., Okun, J. G., Offermanns, S., & Schwaninger, M. (2014). The β-hydroxybutyrate receptor HCA2 activates a neuroprotective subset of macrophages. Nature communications, 5, 3944. [Link]
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Ross, B. M., & Sandhu, J. K. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. BMC research notes, 1, 89. [Link]
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Tunaru, S., Kero, J., Schaub, A., Wufka, C., Blaukat, A., Pfeffer, K., & Offermanns, S. (2003). PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect. Nature medicine, 9(3), 352–355. [Link]
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Chen, Y., Li, Y., He, Y., Li, L., Xie, C., Tao, Y., & Zhou, Y. (2022). Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain. Frontiers in Molecular Neuroscience, 15, 981403. [Link]
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Ross, B. M., & Sandhu, J. K. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. BMC research notes, 1, 89. [Link]
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Wang, Z., Zhang, J., He, W., Wang, Y., Zhang, R., & Li, Z. (2023). Structural insights into ligand recognition and selectivity of the human hydroxycarboxylic acid receptor HCAR2. Nature Communications, 14(1), 7625. [Link]
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Wang, Z., Zhang, J., He, W., Wang, Y., Zhang, R., & Li, Z. (2023). Structural insights into ligand recognition and selectivity of the human hydroxycarboxylic acid receptor HCAR2. bioRxiv. [Link]
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Ross, B. M., & Sandhu, J. K. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. BMC research notes, 1, 89. [Link]
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Lukasova, M., Malaval, C., Gille, A., Kero, J., & Offermanns, S. (2011). Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells. The Journal of clinical investigation, 121(4), 1163–1173. [Link]
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Zhang, Y., Wang, Y., Zhang, R., & Li, Z. (2023). Structural basis for ligand recognition and signaling of hydroxy-carboxylic acid receptor 2. Nature Communications, 14(1), 7625. [Link]
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Singh, N., Gurav, A., Sivaprakasam, S., Brady, E., Padia, R., Shi, H., Thangaraju, M., Prasad, P. D., Manicassamy, S., Munn, D. H., Lee, J. R., Offermanns, S., & Ganapathy, V. (2014). Activation of Gpr109a, receptor for niacin and the commensal metabolite butyrate, suppresses colonic inflammation and carcinogenesis. Immunity, 40(1), 128–139. [Link]
-
Shenol, V., Pandey, S., & Ulven, T. (2024). Multiple recent HCAR2 structures demonstrate a highly dynamic ligand binding and G protein activation mode. Trends in Pharmacological Sciences, 45(6), 461-464. [Link]
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Wikipedia. (2023, November 29). Hydroxycarboxylic acid receptor 2. In Wikipedia. Retrieved January 11, 2026, from [Link]
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Fischer, C., Gmeiner, M., & Kramer, N. I. (2022). Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model. Toxicological Sciences, 188(2), 164-177. [Link]
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Application Notes and Protocols: 5-Methylnicotinic Acid as a Versatile Intermediate in Pharmaceutical Synthesis
Introduction: The Strategic Importance of 5-Methylnicotinic Acid in Drug Development
This compound (CAS: 3222-49-9), a derivative of nicotinic acid (Vitamin B3), has emerged as a crucial building block in modern medicinal chemistry.[1] Its strategic importance lies in the methyl group at the 5-position of the pyridine ring, which enhances solubility and reactivity, making it an invaluable intermediate in the synthesis of complex pharmaceutical molecules.[1] This versatile compound is a key component in the development of drugs targeting a range of conditions, including neurological and metabolic disorders.[1] Notably, it is a pivotal intermediate in the synthesis of the second-generation antihistamine, Rupatadine, used for treating allergic rhinitis.[2][3]
These application notes provide a comprehensive guide for researchers and drug development professionals on the synthesis and utilization of this compound as a pharmaceutical intermediate. We will delve into detailed, field-proven protocols, explain the underlying chemical principles, and present data to ensure reproducible and efficient synthesis.
Synthetic Pathways to this compound: A Comparative Analysis
The primary industrial synthesis of this compound originates from 3,5-dimethylpyridine (3,5-lutidine). The core of this transformation is the selective oxidation of one of the two methyl groups. Two predominant methods are employed, each with distinct advantages and disadvantages: oxidation with potassium permanganate and a more recent approach using hydrogen peroxide in sulfuric acid.
Method 1: Oxidation of 3,5-Dimethylpyridine with Potassium Permanganate
This classical method relies on the strong oxidizing power of potassium permanganate (KMnO₄) in an aqueous medium.[4][5] While effective, this process is often hampered by the formation of the over-oxidized by-product, 3,5-pyridinedicarboxylic acid, which can complicate purification and reduce the overall yield.[3][5]
Causality of Experimental Choices:
-
Solvent: Water is used as a green and inexpensive solvent.[5]
-
Oxidant: Potassium permanganate is a powerful and readily available oxidizing agent.
-
Temperature Control: The reaction is maintained at a mild temperature (25-35°C) to control the exothermic reaction and minimize the formation of the di-acid byproduct.[4][5]
-
pH Adjustment for Purification: The significant difference in solubility of this compound and 3,5-pyridinedicarboxylic acid at different pH values is exploited for their separation. The di-acid is less soluble at a lower pH (0.3-0.6) and precipitates out first.[5]
Experimental Workflow: Potassium Permanganate Oxidation
Caption: Workflow for KMnO₄ Oxidation of 3,5-Dimethylpyridine.
Protocol 1: Synthesis of this compound via Potassium Permanganate Oxidation [4][5]
-
Reaction Setup: In a suitable reactor, charge 1200 L of water and 120 kg of 3,5-dimethylpyridine.
-
Oxidation: While maintaining the temperature between 25-35°C, add 300 kg of potassium permanganate portion-wise over 4.5 hours.
-
Incubation: Stir the reaction mixture at 30°C for 16 hours.
-
Work-up:
-
Filter the reaction mixture to remove the manganese dioxide (MnO₂) byproduct.
-
Adjust the pH of the filtrate to 0.5 with concentrated hydrochloric acid to precipitate the 3,5-pyridinedicarboxylic acid byproduct.
-
Filter to remove the di-acid.
-
Adjust the pH of the filtrate to 3.0 with concentrated hydrochloric acid.
-
-
Isolation: Collect the precipitated crude product by centrifugation.
-
Purification:
-
Dissolve the crude product in 1200 L of ethanol by heating to 80°C.
-
Perform a hot filtration.
-
Cool the filtrate to 0-5°C and stir for 2 hours to induce crystallization.
-
Collect the purified product by centrifugation and dry at 65°C for 8.5 hours.
-
Expected Yield and Purity:
| Parameter | Value | Reference |
| Yield | 59.4% | [4] |
| Purity | >99.5% | [5] |
Method 2: Oxidation with Hydrogen Peroxide and Sulfuric Acid
An alternative, more modern approach involves the use of hydrogen peroxide (H₂O₂) as the oxidant in the presence of concentrated sulfuric acid.[3][6] This method is often preferred in industrial settings as it avoids the generation of large quantities of solid manganese dioxide waste.
Causality of Experimental Choices:
-
Oxidation System: The hydrogen peroxide/sulfuric acid system provides a strong oxidizing environment.[6] The reaction is believed to proceed through the formation of an N-oxide intermediate.
-
Temperature: Higher temperatures (110-150°C) are required for this oxidation.[3][6]
-
Molar Ratio: The molar ratio of 3,5-dimethylpyridine to hydrogen peroxide is a critical parameter that influences the yield.[3]
Experimental Workflow: Hydrogen Peroxide Oxidation
Caption: Workflow for H₂O₂ Oxidation of 3,5-Dimethylpyridine.
Protocol 2: Synthesis of this compound via Hydrogen Peroxide Oxidation [3][6]
-
Reaction Setup: In a suitable reactor, dissolve 18.8 g (0.175 mol) of 3,5-dimethylpyridine in 100 mL of concentrated sulfuric acid.
-
Oxidation: Over 2 hours, add 238.8 g of 5% hydrogen peroxide solution.
-
Incubation: Heat the reaction mixture to 130°C and maintain for 15 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature and filter any insoluble materials.
-
Adjust the pH of the filtrate to 3-4 with sodium hydroxide.
-
-
Isolation: Collect the precipitated product by filtration.
Expected Yield:
| Parameter | Value | Reference |
| Yield | 70% | [3] |
Downstream Synthesis: Esterification to Methyl 5-Methylnicotinate
A common subsequent transformation of this compound in pharmaceutical synthesis is its esterification to methyl 5-methylnicotinate.[7][8] This derivative is a valuable intermediate for further functionalization.[8] The Fischer-Speier esterification, using an alcohol in the presence of a strong acid catalyst, is a standard and effective method.[9][10]
Causality of Experimental Choices:
-
Reagents: Methanol serves as both the solvent and the reactant.
-
Catalyst: Thionyl chloride (SOCl₂) or concentrated sulfuric acid is used as the catalyst to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[7][11]
-
Reflux: Heating to reflux increases the reaction rate.[7]
-
Neutralization: A weak base, such as sodium carbonate or sodium bicarbonate solution, is used to neutralize the excess acid and any unreacted carboxylic acid, facilitating the extraction of the ester into an organic solvent.[7][11]
Protocol 3: Synthesis of Methyl 5-Methylnicotinate [7]
-
Reaction Setup: In a 1000 mL four-necked flask, suspend 100.0 g (0.73 mol) of this compound in 500 mL of methanol.
-
Catalyst Addition: Under a nitrogen atmosphere, add 110 mL (1.5 mol) of thionyl chloride dropwise, maintaining the temperature between 20-25°C.
-
Reaction: Heat the mixture to reflux for 4 hours.
-
Work-up:
-
Evaporate the methanol under reduced pressure.
-
Add 200 mL of ice water to the residue.
-
Neutralize the solution to a pH of 7-10 with a saturated sodium carbonate solution.
-
-
Extraction: Extract the product with ethyl acetate.
-
Isolation: Dry the organic layer, filter, and evaporate the solvent to obtain the product.
Expected Yield and Purity:
| Parameter | Value | Reference |
| Yield | 98.2% | [7] |
| Purity | High (as a white solid) | [7] |
Conclusion
This compound is a cornerstone intermediate for the synthesis of a variety of active pharmaceutical ingredients. The choice of synthetic route—be it the traditional potassium permanganate oxidation or the cleaner hydrogen peroxide method—depends on factors such as scale, waste management capabilities, and desired cost-effectiveness. The protocols detailed herein provide robust and reproducible methods for the synthesis and subsequent esterification of this valuable compound, empowering researchers and developers to efficiently advance their drug discovery and development programs.
References
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This compound CAS 3222-49-9 . Home Sunshine Pharma. Available from: [Link]
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High-Quality Methyl 5-methylnicotinate (CAS: 29681-45-6) for Organic Synthesis and Skincare . UCHEM. Available from: [Link]
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CAS No : 3222-49-9 | Chemical Name : this compound . Pharmaffiliates. Available from: [Link]
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List of Nicotinic acid derivatives . Drugs.com. Available from: [Link]
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Nitrilase-catalyzed conversion of 3-cyanopyridine to nicotinic acid . ResearchGate. Available from: [Link]
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Methods to Produce Nicotinic Acid with Potential Industrial Applications . MDPI. Available from: [Link]
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A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids . National Institutes of Health. Available from: [Link]
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Synthesis of Methyl Nicotinate by Esterification Reaction Using MoO3/SiO2 Bifunctional Catalyst . Oriental Journal of Chemistry. Available from: [Link]
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(PDF) Synthesis and antinociceptive activity of methyl nicotinate . ResearchGate. Available from: [Link]
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Methods to Produce Nicotinic Acid with Potential Industrial Applications . National Institutes of Health. Available from: [Link]
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Application Notes and Protocols: 5-Methylnicotinic Acid as a Molecular Probe for the GPR109A Receptor
Introduction: Unveiling the Potential of 5-Methylnicotinic Acid in GPR109A Research
For researchers, scientists, and drug development professionals engaged in the study of G protein-coupled receptors (GPCRs), the identification of precise and reliable molecular probes is paramount. This guide focuses on this compound, a pyridinecarboxylic acid derivative, as a foundational molecule for the development of novel probes targeting the G protein-coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA₂).
Nicotinic acid (Niacin), a well-established agonist of GPR109A, has a long history in the treatment of dyslipidemia.[1][2][3] Its therapeutic effects, as well as the common side effect of cutaneous flushing, are mediated through the activation of GPR109A.[1][2][3] As a close structural analog of nicotinic acid, this compound presents a compelling scaffold for the design of targeted molecular probes. Such probes are instrumental in elucidating the intricate signaling pathways of GPR109A, screening for novel therapeutic agents, and characterizing the receptor's role in various physiological and pathological processes. This document provides a comprehensive overview of the rationale, design considerations, and detailed protocols for utilizing this compound-based probes in GPR109A research.
The GPR109A Signaling Cascade: A Dual Pathway of Action
Activation of GPR109A by an agonist such as nicotinic acid, and putatively this compound, initiates a bifurcated signaling cascade. Understanding these pathways is critical for interpreting data generated from molecular probe-based assays.
-
Gαi-Mediated Pathway (Canonical Signaling): The primary and most well-characterized pathway involves the coupling of GPR109A to inhibitory G proteins (Gαi/o). This interaction leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP is the cornerstone of the metabolic effects of GPR109A activation, particularly the inhibition of lipolysis in adipocytes.[1]
-
β-Arrestin-Mediated Pathway (Non-Canonical Signaling): Following agonist binding and G protein activation, GPR109A is phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin proteins (β-arrestin 1 and 2) to the intracellular face of the receptor. β-arrestin recruitment serves two key functions: it desensitizes the G protein-mediated signaling and initiates a distinct wave of downstream signaling events, including the activation of mitogen-activated protein kinase (MAPK) pathways. This pathway is also implicated in receptor internalization and may contribute to some of the physiological responses to GPR109A activation, including the flushing response.
Caption: GPR109A signaling upon agonist binding.
Designing a this compound-Based Molecular Probe: Key Considerations
The development of a successful molecular probe requires careful consideration of its structure to ensure it retains high affinity and selectivity for the target receptor while possessing the desired signaling properties (e.g., radiolabeling or fluorescence).
-
Structure-Activity Relationship (SAR): Studies on nicotinic acid analogs have revealed a relatively constrained binding pocket for GPR109A. The carboxylic acid moiety is a critical anchor point, and modifications to the pyridine ring can significantly impact affinity. The addition of a methyl group at the 5-position, as in this compound, is generally well-tolerated. However, the attachment of a linker for conjugation to a reporter molecule (fluorophore or radiolabel) must be strategically placed to avoid steric hindrance within the binding pocket. The 6-position of the pyridine ring is a potential attachment point for a linker.
-
Linker Chemistry: The choice of linker is crucial for maintaining the probe's biological activity. A short, flexible linker, such as a polyethylene glycol (PEG) or an alkyl chain, can provide sufficient distance between the pharmacophore and the reporter group to minimize interference with receptor binding.
-
Reporter Group Selection:
-
For Radioligand Binding Assays: Tritium ([³H]) is a common choice for radiolabeling small molecules due to its low energy beta emission, which is suitable for scintillation counting. Carbon-14 ([¹⁴C]) is another option.
-
For Fluorescence-Based Assays: The choice of fluorophore depends on the specific application (e.g., fluorescence polarization, cellular imaging). Small, environmentally sensitive fluorophores are often preferred as their fluorescence properties may change upon binding to the receptor, providing a detectable signal.
-
Experimental Protocols
The following protocols provide a framework for the characterization and application of a this compound-based molecular probe for GPR109A.
Protocol 1: Competitive Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of a novel this compound-based probe or other unlabeled compounds for the GPR109A receptor.
Objective: To quantify the interaction between a test compound and GPR109A by measuring its ability to displace a known radiolabeled ligand.
Materials:
-
Cell Membranes: Prepared from a cell line stably expressing human GPR109A (e.g., HEK293-GPR109A, CHO-K1-GPR109A).
-
Radioligand: [³H]-Nicotinic acid.
-
Test Compound: Unlabeled this compound or a novel derivative.
-
Non-specific Binding Control: A high concentration of unlabeled nicotinic acid (e.g., 10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold Assay Buffer.
-
Scintillation Cocktail.
-
96-well filter plates and a vacuum filtration manifold.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize GPR109A-expressing cells in hypotonic buffer and isolate the membrane fraction by centrifugation. Resuspend the membrane pellet in Assay Buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, combine the following in a final volume of 200 µL:
-
50 µL of Assay Buffer (for total binding) or 10 µM unlabeled nicotinic acid (for non-specific binding) or various concentrations of the test compound.
-
50 µL of [³H]-Nicotinic acid at a concentration near its Kd.
-
100 µL of the cell membrane preparation (typically 10-20 µg of protein).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the pre-wetted filter plate using a vacuum manifold.
-
Washing: Wash the filters three times with 200 µL of ice-cold Wash Buffer to remove unbound radioligand.
-
Scintillation Counting: Allow the filters to dry, then add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
| Parameter | Description | Typical Value |
| Radioligand | [³H]-Nicotinic acid | Kd: ~200-300 nM |
| Cell Line | HEK293-hGPR109A | ~10-20 µg protein/well |
| Incubation Time | 60-90 minutes | Room Temperature |
| Non-specific Control | Unlabeled Nicotinic Acid | 10 µM |
Protocol 2: Gαi-Mediated cAMP Inhibition Assay
This functional assay measures the ability of a this compound probe to act as an agonist and inhibit cAMP production.
Objective: To determine the potency (EC₅₀) of a test compound in activating the Gαi-mediated signaling pathway of GPR109A.
Materials:
-
Cell Line: HEK293 or CHO-K1 cells stably expressing human GPR109A.
-
Test Compound: this compound or its derivative.
-
Positive Control: Nicotinic acid.
-
Stimulating Agent: Forskolin (to stimulate adenylyl cyclase).
-
cAMP Assay Kit: A commercially available kit (e.g., HTRF, ELISA, or LANCE).
-
Cell Culture Medium and reagents.
-
384-well white opaque plates.
Procedure:
-
Cell Seeding: Seed the GPR109A-expressing cells into a 384-well plate and culture overnight.
-
Compound Preparation: Prepare serial dilutions of the test compound and nicotinic acid in assay buffer.
-
Assay Protocol: a. Remove the culture medium and add the diluted compounds to the cells. b. Incubate for 15-30 minutes at 37°C. c. Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate cAMP production. d. Incubate for another 15-30 minutes at 37°C. e. Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
Data Analysis:
-
Normalize the data to the forskolin-stimulated control (0% inhibition) and the basal level (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
Caption: Workflow for the cAMP Inhibition Assay.
Protocol 3: β-Arrestin Recruitment Assay (Tango™ Assay)
This assay measures the recruitment of β-arrestin to the activated GPR109A receptor, providing insight into the non-canonical signaling pathway.
Objective: To quantify the potency and efficacy of a test compound in inducing β-arrestin recruitment to GPR109A.
Materials:
-
Cell Line: U2OS or HEK293 cells engineered for the Tango™ assay, expressing a GPR109A-transcription factor fusion protein and a protease-tagged β-arrestin.
-
Test Compound: this compound or its derivative.
-
Positive Control: A known GPR109A agonist.
-
Assay Medium: As recommended by the assay manufacturer.
-
Substrate: A β-lactamase substrate for detection.
-
384-well black, clear-bottom plates.
-
Plate reader capable of measuring the β-lactamase signal (e.g., fluorescence or luminescence).
Procedure:
-
Cell Seeding: Plate the Tango™ GPR109A cells in a 384-well plate and incubate for 18-24 hours.
-
Compound Addition: Prepare a dose-response curve of the test compound and add it to the cell plate.
-
Incubation: Incubate the plate for 6-16 hours at 37°C to allow for β-arrestin recruitment, cleavage of the transcription factor, and subsequent expression of the β-lactamase reporter gene.
-
Substrate Addition: Add the β-lactamase substrate to each well according to the manufacturer's protocol.
-
Signal Detection: Incubate for 1-2 hours at room temperature in the dark and then measure the signal on a compatible plate reader.
Data Analysis:
-
Subtract the background signal from the vehicle-treated wells.
-
Normalize the data to the maximal response of a reference agonist.
-
Plot the normalized response against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Emax values.
Conclusion and Future Directions
This compound serves as a promising and versatile platform for the development of molecular probes to investigate the GPR109A receptor. Its structural similarity to the endogenous agonist, nicotinic acid, provides a strong foundation for designing high-affinity ligands. The protocols outlined in this guide offer a robust framework for characterizing the binding and functional activity of novel this compound-based probes.
The successful development and application of these probes will enable a deeper understanding of GPR109A pharmacology, facilitate the discovery of biased agonists that selectively activate either the Gαi or β-arrestin pathways, and ultimately contribute to the development of novel therapeutics with improved efficacy and reduced side effects for a range of metabolic and inflammatory diseases.
References
-
Flushing out the role of GPR109A (HM74A) in the clinical efficacy of nicotinic acid. The Journal of Clinical Investigation. [Link]
-
GPR109A and Vascular Inflammation. PMC - NIH. [Link]
-
Characterization of determinants of ligand binding to the nicotinic acid receptor GPR109A (HM74A/PUMA-G). PubMed. [Link]
-
Measuring GPCR Activity Using the Tango GPCR Assay on the FLIPR Tetra Fluorimetric Imaging Plate Reader System. Molecular Devices. [Link]
-
Measurement of β-Arrestin Recruitment at GPCRs Using the Tango Assay. PubMed. [Link]
-
The niacin/butyrate receptor GPR109A suppresses mammary tumorigenesis by inhibiting cell survival. PMC - NIH. [Link]
-
Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
-
Role of GPR109A Receptor in the Efficacy of Nicotinic Acid. ResearchGate. [Link]
-
Nicotinic acid- and monomethyl fumarate-induced flushing involves GPR109A expressed by keratinocytes and COX-2-dependent prostanoid formation in mice. PubMed. [Link]
-
Structure-activity relationships of trans-substituted-propenoic acid derivatives on the nicotinic acid receptor HCA2 (GPR109A). PubMed. [Link]
Sources
- 1. Flushing out the role of GPR109A (HM74A) in the clinical efficacy of nicotinic acid - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Nicotinic acid- and monomethyl fumarate-induced flushing involves GPR109A expressed by keratinocytes and COX-2-dependent prostanoid formation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Bioassays for 5-Methylnicotinic Acid Activity
Introduction
5-Methylnicotinic acid, a derivative of nicotinic acid (niacin or vitamin B3), is a versatile compound with significant applications in pharmaceutical and agrochemical research.[1][2] Its structural similarity to nicotinic acid suggests that its biological activities may be mediated through similar pathways. Nicotinic acid is a well-established agonist for the G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCAR2).[3] Activation of this Gi-coupled receptor leads to a variety of downstream cellular responses, including the inhibition of adenylyl cyclase, which results in decreased intracellular cyclic AMP (cAMP) levels.[4][5] This signaling cascade has been implicated in the regulation of inflammation, cell survival, and metabolism.[6][7][8]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to establish a robust bioassay platform to characterize the biological activity of this compound and other nicotinic acid analogs. The protocols herein are designed to be self-validating systems, providing a multi-faceted approach to confirming the mechanism of action, from direct target engagement to downstream functional outcomes.
I. Understanding the GPR109A Signaling Pathway
A foundational understanding of the GPR109A signaling pathway is crucial for designing and interpreting bioassays for this compound. As a Gi-coupled receptor, the primary signaling event upon agonist binding is the inhibition of adenylyl cyclase, leading to a reduction in intracellular cAMP levels. However, GPR109A activation can also trigger other signaling cascades, including the activation of the AMPK/Nrf2 pathway and autophagy, as well as the modulation of NF-κB activity.[8][9]
Caption: GPR109A signaling cascade initiated by this compound.
II. Experimental Workflows for Bioassay Development
The following diagram outlines a logical workflow for characterizing the activity of this compound, starting from initial screening assays to more detailed mechanistic studies.
Caption: Experimental workflow for this compound bioassay development.
III. Protocols for Key Bioassays
A. Primary Screening: cAMP Accumulation Assay
This assay directly measures the functional consequence of GPR109A activation by quantifying the inhibition of adenylyl cyclase activity.
Principle: In cells expressing GPR109A, adenylyl cyclase is stimulated with forskolin to produce a measurable level of cAMP. An agonist of GPR109A will inhibit this forskolin-stimulated cAMP production in a dose-dependent manner.
Recommended Cell Line: CHO-K1 or HEK293 cells stably expressing human GPR109A.[1][5]
Protocol:
-
Cell Seeding:
-
Culture CHO-K1-GPR109A cells in F-12K medium supplemented with 10% FBS and a selection antibiotic (e.g., G418).[10]
-
Seed cells into a 96-well plate at a density of 20,000-40,000 cells per well and incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or PBS).
-
Perform serial dilutions of the compound in assay buffer (e.g., HBSS with 20 mM HEPES and 1 mM IBMX) to create a dose-response curve. Include a positive control (nicotinic acid) and a vehicle control.
-
-
Assay Procedure:
-
Wash the cells once with assay buffer.
-
Add the diluted compounds to the respective wells and incubate for 30 minutes at 37°C.
-
Add forskolin (final concentration of 10 µM) to all wells except the basal control and incubate for 30 minutes at 37°C.
-
Lyse the cells according to the manufacturer's instructions of the chosen cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).[11][12]
-
-
Data Analysis:
-
Measure cAMP levels using a plate reader compatible with the chosen detection method.
-
Normalize the data to the forskolin-stimulated control (100%) and the basal control (0%).
-
Plot the percentage inhibition of cAMP production against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
-
Table 1: Representative Data for a GPR109A-Mediated cAMP Assay
| Parameter | Cell Line | Assay Type | This compound EC₅₀ (nM) | Positive Control |
| GPR109A Activation | CHO-K1-GPR109A | cAMP Inhibition | To be determined | Nicotinic Acid |
B. Target Engagement: Radioligand Binding Assay
This assay provides direct evidence of the binding of this compound to the GPR109A receptor.
Principle: A competitive binding assay is performed using a radiolabeled ligand with known affinity for GPR109A (e.g., [³H]-nicotinic acid). The ability of unlabeled this compound to displace the radioligand from the receptor is measured.[13]
Protocol:
-
Membrane Preparation:
-
Homogenize CHO-K1-GPR109A cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) with protease inhibitors.[7]
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well filter plate, combine the cell membranes (10-20 µg of protein per well), a fixed concentration of [³H]-nicotinic acid (e.g., 1-5 nM), and varying concentrations of unlabeled this compound.
-
Incubate the plate for 60-90 minutes at room temperature with gentle agitation.
-
Separate the bound and free radioligand by vacuum filtration through a glass fiber filter mat.
-
Wash the filters rapidly with ice-cold wash buffer.
-
-
Data Analysis:
Table 2: Representative Data for a GPR109A Radioligand Binding Assay
| Parameter | Radioligand | This compound Ki (nM) | Positive Control |
| Receptor Binding | [³H]-Nicotinic Acid | To be determined | Nicotinic Acid |
C. Downstream Signaling: Western Blot Analysis of p-AMPK and LC3B
This assay investigates the effect of this compound on downstream signaling pathways implicated in GPR109A activation.
Principle: Western blotting is used to detect changes in the phosphorylation status of AMPK (an indicator of its activation) and the conversion of LC3-I to LC3-II (a marker of autophagy).[8][15]
Protocol:
-
Cell Treatment and Lysis:
-
Treat CHO-K1-GPR109A cells with varying concentrations of this compound for a specified time (e.g., 1-24 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[16]
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST.
-
Incubate the membrane with primary antibodies specific for p-AMPK (Thr172), total AMPK, LC3B, and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Data Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities using densitometry software.
-
Normalize the p-AMPK signal to total AMPK and the LC3-II signal to LC3-I or the loading control.
-
D. Phenotypic Assays: Cell Viability and Colony Formation
These assays assess the functional consequences of GPR109A activation by this compound on cell survival and proliferation.[6][17]
Principle: Cell viability assays measure the metabolic activity of cells, while colony formation assays assess the ability of single cells to proliferate and form colonies over an extended period.[18][19][20][21]
Protocol (Colony Formation Assay):
-
Cell Seeding and Treatment:
-
Seed GPR109A-expressing cancer cell lines (e.g., ZR-75-1 or MDA-MB-231) at a low density (e.g., 500-1000 cells per well) in a 6-well plate.[6]
-
Treat the cells with varying concentrations of this compound and incubate for 10-14 days, changing the medium with fresh compound every 2-3 days.
-
-
Colony Staining and Quantification:
-
Wash the wells with PBS and fix the colonies with methanol for 15-20 minutes.
-
Stain the colonies with 0.5% crystal violet solution for 20-30 minutes.[22]
-
Gently wash the wells with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
-
Data Analysis:
-
Calculate the plating efficiency and the surviving fraction for each treatment condition.
-
Plot the surviving fraction against the concentration of this compound.
-
IV. References
-
BenchChem. (2025). Application Notes and Protocols for Acifran Cell-Based Assays.
-
Thangaraju, M., et al. (2014). The Niacin/Butyrate Receptor GPR109A Suppresses Mammary Tumorigenesis by Inhibiting Cell Survival. Cancer Research, 74(4), 1156-1166. [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
-
Thangaraju, M., et al. (2014). The niacin/butyrate receptor GPR109A suppresses mammary tumorigenesis by inhibiting cell survival. PubMed. [Link]
-
Ganapathy, V., et al. (2013). The niacin/butyrate receptor GPR109A suppresses mammary tumorigenesis by inhibiting cell survival. PMC. [Link]
-
SRA, et al. (n.d.). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. PMC. [Link]
-
Li, D., et al. (2022). GPR109A alleviate mastitis and enhances the blood milk barrier by activating AMPK/Nrf2 and autophagy. PMC. [Link]
-
Chai, J. T., et al. (2013). GPR109A and Vascular Inflammation. PMC. [Link]
-
Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. PubMed. [Link]
-
InvivoGen. (n.d.). HEK293 embryonic kidney cell lines. Retrieved from [Link]
-
Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. Semantic Scholar. [Link]
-
Philipp, B., et al. (2007). Nicotinic acid: pharmacological effects and mechanisms of action. PubMed. [Link]
-
Revvity. (n.d.). cAMP - Guide to optimizing agonists of Gαs.
-
Bell, K. S., et al. (2018). Quantifying autophagy using novel LC3B and p62 TR-FRET assays. PMC. [Link]
-
Molecular Devices. (n.d.). Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5.
-
protocols.io. (n.d.). Colony Formation. Retrieved from [Link]
-
Li, J., et al. (2011). Internalization of GPR109A-EGFP stably expressed in HEK-293 cells. a,... ResearchGate.
-
BenchChem. (2025). Application Notes and Protocols for AMPK-IN-4 in Western Blot Analysis of p-AMPK.
-
Zhang, R., et al. (2015). FLIPR Calcium Mobilization Assays in GPCR Drug Discovery. PubMed. [Link]
-
Franken, N. A., et al. (2006). Clonogenic assay of cells in vitro. PubMed. [Link]
-
Sittampalam, G. S., et al. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. [Link]
-
Amsbio. (n.d.). GLP-1R, GIPR and GCGR cell lines for diabetes and obesity research. Retrieved from [Link]
-
R&D Systems. (2014, August 26). A Guide to the Colony Forming Cell Assay: Methods and Tips. YouTube. [Link]
-
Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Retrieved from [Link]
-
Zhang, R., & Xie, X. (2017). An overview of Ca2+ mobilization assays in GPCR drug discovery. PubMed. [Link]
-
O'Neill, E., et al. (2015). Development and Characterisation of a Novel NF-κB Reporter Cell Line for Investigation of Neuroinflammation. PubMed Central. [Link]
-
Revvity. (n.d.). cAMP assay provides flexibility and stable pharmacology.
-
EUbOPEN. (2021, April). Hybrid Reporter Gene Assay for the evaluation of nuclear receptors as targets Version 1.0.
-
Sigma-Aldrich. (n.d.). LC3-II Enrichment Kit (Western Blot).
-
SelectScience. (2017, July 18). Screening of GPCR-Antagonists Using the Calcium Mobilization Assay.
-
Xu, W., et al. (2014). The Expression of GPR109A, NF-kB and IL-1β in Peripheral Blood Leukocytes From Patients With Type 2 Diabetes. PubMed. [Link]
-
QIAGEN. (n.d.). Cignal Reporter Assay Kit: A high-performance tool for assessing the functions of genes, biologics, and small molecule compounds.
-
Schihada, H., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. [Link]
-
JoVE. (2022, August 27). cAMP Assay to measure Odorant Receptor Activation | Protocol Preview. YouTube. [Link]
-
Singh, N., et al. (2014). Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis. PMC. [Link]
-
ResearchGate. (2017, May 14). In the western blot for LC3B protein in response to the specific chemical, should I use the subcellular fractionation?.
-
ResearchGate. (n.d.). Knockdown of GPR109A protein expression in RAW264.7 cells after....
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- 20. Overview of Cell Viability and Survival | Cell Signaling Technology [cellsignal.com]
- 21. usbio.net [usbio.net]
- 22. Colony Formation [protocols.io]
Techniques for the synthesis of 5-methylnicotinamide from 5-Methylnicotinic acid
An In-Depth Guide to the Synthesis of 5-Methylnicotinamide from 5-Methylnicotinic Acid
Introduction
5-Methylnicotinamide, a derivative of nicotinamide (Vitamin B3), is a molecule of interest in biochemical and pharmaceutical research.[1][2] Its synthesis from the readily available precursor, this compound, is a fundamental chemical transformation centered on the formation of an amide bond. While seemingly straightforward, the direct condensation of a carboxylic acid and an amine (or ammonia) to form an amide requires high temperatures to eliminate water, conditions that are often incompatible with complex molecular scaffolds.
Therefore, the synthesis of 5-methylnicotinamide necessitates the "activation" of the carboxylic acid group of this compound. This process involves converting the hydroxyl (-OH) group into a more effective leaving group, thereby increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by an ammonia source. This guide provides detailed protocols for two robust and widely applicable methods for this transformation: the classic acid chloride-mediated synthesis and the modern direct amidation using coupling reagents. The rationale behind experimental choices, detailed step-by-step procedures, and purification strategies are discussed to provide researchers with a comprehensive and practical framework.
Strategy 1: Synthesis via an Acid Chloride Intermediate
This is a traditional and highly effective two-step method. The carboxylic acid is first converted to a highly reactive acyl chloride, which is then subsequently reacted with an ammonia source. The primary advantage of this method is the high reactivity of the acyl chloride intermediate, which typically leads to high conversion and yield.
Causality and Experimental Rationale
The conversion of the carboxylic acid to an acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride is a cornerstone of organic synthesis.[3] Thionyl chloride is often preferred for its cost-effectiveness and the fact that its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies their removal from the reaction mixture. The resulting 5-methylnicotinoyl chloride is a potent electrophile. The subsequent addition of an ammonia source, such as aqueous ammonium hydroxide, results in a rapid and often exothermic reaction to form the desired amide. The reaction is typically performed at a low temperature to control the reaction rate and minimize potential side reactions.
Experimental Protocol: Acid Chloride Method
Step 1: Formation of 5-Methylnicotinoyl Chloride
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (5.0 g, 36.46 mmol).
-
Under a nitrogen atmosphere in a fume hood, add thionyl chloride (SOCl₂) (5.3 mL, 72.92 mmol, 2.0 eq.).
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (approx. 0.1 mL).
-
Heat the reaction mixture to reflux (approximately 75-80°C) and stir for 2-3 hours. The reaction can be monitored by taking a small aliquot, quenching it with methanol, and analyzing by Thin Layer Chromatography (TLC) to observe the disappearance of the starting carboxylic acid.[3]
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation under reduced pressure. This step should be performed with care in a well-ventilated fume hood. The crude 5-methylnicotinoyl chloride is typically used in the next step without further purification.
Step 2: Amidation with Ammonium Hydroxide
-
In a separate flask, cool concentrated ammonium hydroxide (~28-30% NH₃ in water, 50 mL) in an ice bath to 0-5°C.
-
Dissolve the crude 5-methylnicotinoyl chloride from the previous step in an anhydrous, inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF) (40 mL).
-
Add the solution of the acid chloride dropwise to the cold, vigorously stirred ammonium hydroxide solution. Maintain the temperature below 10°C throughout the addition.
-
After the addition is complete, allow the mixture to stir for an additional 1-2 hours while gradually warming to room temperature.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude 5-methylnicotinamide.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Data Summary: Acid Chloride Method
| Parameter | Value |
| Starting Material | This compound |
| Activating Agent | Thionyl Chloride (SOCl₂) |
| Ammonia Source | Concentrated Ammonium Hydroxide |
| Key Stoichiometry | SOCl₂: ~2 equivalents |
| Reaction Temp. | Step 1: Reflux; Step 2: 0°C to RT |
| Reaction Time | 4-6 hours (total) |
| Typical Yield | 80-95% |
Workflow Visualization
Sources
Application Notes and Protocols for Cell Signaling Studies Involving 5-Methylnicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: Unveiling the Therapeutic Potential of 5-Methylnicotinic Acid
This compound, a derivative of nicotinic acid (niacin or Vitamin B3), is a synthetic compound of significant interest in pharmaceutical and biochemical research.[1][2] Like its parent compound, this compound is a potent agonist for the G-protein coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA₂).[1] GPR109A is a critical regulator of metabolic and inflammatory processes, making its agonists, such as this compound, promising candidates for therapeutic development.[1][3]
This comprehensive guide provides detailed application notes and step-by-step protocols for investigating the cell signaling pathways modulated by this compound. We will delve into the core mechanisms of GPR109A activation and its downstream consequences, offering researchers the necessary tools to explore the therapeutic potential of this compound in various physiological and pathological contexts.
The GPR109A Signaling Cascade: A Dual-Pronged Mechanism
Activation of GPR109A by this compound initiates a cascade of intracellular events through two primary signaling arms: the canonical Gαi-mediated pathway and the non-canonical β-arrestin pathway. Understanding both is crucial for a complete characterization of the compound's cellular effects.
Canonical Gαi-Mediated Pathway: Inhibition of Adenylyl Cyclase
Upon agonist binding, GPR109A undergoes a conformational change that facilitates its coupling to an inhibitory G-protein (Gαi). This interaction leads to the dissociation of the Gαi subunit, which in turn inhibits the activity of adenylyl cyclase. The suppression of adenylyl cyclase results in a decrease in intracellular cyclic AMP (cAMP) levels.[4] This reduction in cAMP has profound effects on various cellular processes, most notably the inhibition of lipolysis in adipocytes.[4]
Non-Canonical β-Arrestin Pathway: Receptor Desensitization and Independent Signaling
Following activation, GPR109A can be phosphorylated by G-protein coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin proteins to the receptor.[5] β-arrestin recruitment serves a dual function: it desensitizes the G-protein signaling by sterically hindering further G-protein coupling and promotes receptor internalization.[2][5] Furthermore, β-arrestin can act as a scaffold for other signaling molecules, initiating G-protein-independent signaling cascades that can influence processes like inflammation.[1][2]
Visualizing the GPR109A Signaling Network
Caption: GPR109A signaling pathways activated by this compound.
Experimental Protocols for Characterizing this compound Activity
The following protocols provide detailed, step-by-step methodologies for key experiments to assess the engagement and functional consequences of this compound on GPR109A.
Protocol 1: Gαi-Mediated Signaling - cAMP Inhibition Assay
This assay measures the ability of this compound to inhibit adenylyl cyclase activity, a direct readout of Gαi pathway activation.
Principle: In cells expressing GPR109A, adenylyl cyclase is stimulated with forskolin to produce a measurable baseline of cAMP. The addition of a GPR109A agonist, like this compound, will activate the Gαi pathway, inhibit adenylyl cyclase, and lead to a dose-dependent decrease in cAMP levels. This change in cAMP can be quantified using various methods, such as competitive immunoassays (e.g., HTRF) or bioluminescence-based assays.[6][7]
Materials:
-
HEK293 cells stably expressing human GPR109A (or other suitable cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
This compound
-
Forskolin
-
cAMP assay kit (e.g., Cisbio HTRF cAMP dynamic 2 kit or Promega cAMP-Glo™ Assay)
-
384-well white opaque microplates
-
Plate reader compatible with the chosen assay technology
Procedure:
-
Cell Culture: Culture GPR109A-expressing HEK293 cells in T75 flasks until they reach 80-90% confluency.
-
Cell Plating: Harvest cells and resuspend in assay buffer. Seed the cells into a 384-well plate at an optimized density (e.g., 2,000-5,000 cells/well) and incubate overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Also, prepare a stock solution of forskolin at a concentration that elicits a submaximal cAMP response (EC₈₀).
-
Assay Protocol (using a competitive immunoassay): a. Add the this compound dilutions to the cell plate. b. Immediately add the forskolin solution to all wells (except for negative controls). c. Incubate the plate at room temperature for 30 minutes. d. Add the cAMP-d2 and anti-cAMP cryptate reagents from the kit. e. Incubate for 60 minutes at room temperature. f. Read the plate on an HTRF-compatible plate reader.
-
Data Analysis: Calculate the percentage of inhibition of the forskolin response for each concentration of this compound. Plot the data using a sigmoidal dose-response curve to determine the EC₅₀ value.
| Parameter | Representative Value |
| Cell Line | HEK293-GPR109A |
| Assay Type | cAMP Inhibition |
| This compound EC₅₀ | 1-10 µM (Expected) |
| Positive Control | Nicotinic Acid |
Protocol 2: β-Arrestin Recruitment Assay
This assay directly measures the recruitment of β-arrestin to the activated GPR109A receptor, providing insight into the non-canonical signaling pathway.
Principle: This protocol utilizes an enzyme fragment complementation (EFC) assay, such as the DiscoverX PathHunter® technology.[8] In this system, GPR109A is tagged with a small enzyme fragment (ProLink), and β-arrestin is tagged with the larger enzyme acceptor (EA). Upon agonist-induced recruitment of β-arrestin to the receptor, the two enzyme fragments complement, forming an active β-galactosidase enzyme. This enzyme hydrolyzes a substrate to produce a chemiluminescent signal that is proportional to the extent of β-arrestin recruitment.[8]
Materials:
-
PathHunter® β-arrestin cell line co-expressing GPR109A-ProLink and β-arrestin-EA
-
Cell culture medium
-
Assay buffer
-
This compound
-
PathHunter® detection reagents
-
384-well white opaque microplates
-
Luminometer
Procedure:
-
Cell Plating: Seed the PathHunter® cells into a 384-well plate and incubate overnight.[8]
-
Compound Addition: Add serial dilutions of this compound to the cell plate.
-
Incubation: Incubate the plate at 37°C for 90 minutes.[9]
-
Detection: Equilibrate the plate to room temperature and add the PathHunter® detection reagents.
-
Signal Measurement: Incubate for 60 minutes at room temperature and measure the chemiluminescent signal using a luminometer.
-
Data Analysis: Plot the relative light units (RLU) against the concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC₅₀.
| Parameter | Representative Value |
| Cell Line | PathHunter® GPR109A |
| Assay Type | β-Arrestin Recruitment |
| This compound EC₅₀ | 5-50 µM (Expected) |
| Positive Control | Nicotinic Acid |
Protocol 3: Functional Assay - Inhibition of Lipolysis in Adipocytes
This assay assesses the functional consequence of GPR109A activation in a physiologically relevant cell type.
Principle: In adipocytes, elevated cAMP levels stimulate lipolysis, the breakdown of triglycerides into free fatty acids (FFAs) and glycerol.[4] this compound, by activating GPR109A and reducing cAMP, inhibits this process. The extent of lipolysis can be quantified by measuring the amount of glycerol released into the cell culture medium.[10]
Materials:
-
Differentiated 3T3-L1 adipocytes (or primary adipocytes)
-
Assay buffer (e.g., Krebs-Ringer bicarbonate buffer with 2% BSA)
-
This compound
-
Isoproterenol (or other β-adrenergic agonist to stimulate lipolysis)
-
Glycerol assay kit
-
96-well microplates
-
Spectrophotometer
Procedure:
-
Adipocyte Culture: Culture and differentiate 3T3-L1 preadipocytes into mature adipocytes in 96-well plates.
-
Pre-incubation: Wash the differentiated adipocytes with assay buffer.
-
Compound Treatment: Add serial dilutions of this compound to the cells and incubate for 30 minutes at 37°C.
-
Stimulation of Lipolysis: Add isoproterenol to all wells (except basal controls) to stimulate lipolysis.
-
Incubation: Incubate for 2-3 hours at 37°C.
-
Sample Collection: Collect the supernatant from each well.
-
Glycerol Measurement: Quantify the glycerol concentration in the supernatant using a commercial glycerol assay kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of isoproterenol-stimulated glycerol release for each concentration of this compound. Determine the EC₅₀ value from a dose-response curve.
| Parameter | Representative Value |
| Cell Line | Differentiated 3T3-L1 |
| Assay Type | Glycerol Release |
| This compound EC₅₀ | 0.5-5 µM (Expected) |
| Positive Control | Nicotinic Acid |
Protocol 4: Anti-Inflammatory Activity - Monocyte Chemotaxis Assay
This protocol evaluates the potential anti-inflammatory effects of this compound by measuring its impact on monocyte migration.
Principle: Monocyte chemotaxis, the directed migration of monocytes towards a chemoattractant, is a key process in inflammation. GPR109A activation on monocytes can modulate their migratory response. This assay uses a Boyden chamber (or Transwell®) system to quantify the migration of monocytes towards a chemoattractant like monocyte chemoattractant protein-1 (MCP-1).[11][12]
Materials:
-
Human monocytic cell line (e.g., THP-1) or primary human monocytes
-
RPMI-1640 medium with 0.1% BSA
-
This compound
-
MCP-1 (chemoattractant)
-
Calcein-AM (fluorescent dye)
-
24-well Transwell® plate with 5 µm pore size inserts
-
Fluorescence plate reader
Procedure:
-
Cell Labeling: Label THP-1 cells with Calcein-AM for 30 minutes at 37°C.[13]
-
Cell Treatment: Resuspend the labeled cells in assay medium and pre-incubate with various concentrations of this compound for 30-60 minutes.
-
Assay Setup: a. Add assay medium containing MCP-1 to the lower chambers of the Transwell® plate. b. Add the pre-treated THP-1 cells to the upper chambers (inserts).
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for cell migration.
-
Quantification: a. Remove the inserts. b. Measure the fluorescence of the cells that have migrated to the lower chamber using a fluorescence plate reader.
-
Data Analysis: Calculate the percentage of inhibition of MCP-1-induced chemotaxis for each concentration of this compound. Determine the EC₅₀ from a dose-response curve.
| Parameter | Representative Value |
| Cell Type | THP-1 Monocytes |
| Assay Type | Chemotaxis Inhibition |
| This compound EC₅₀ | 10-100 µM (Expected) |
| Chemoattractant | MCP-1 |
Experimental Workflow Visualization
Caption: General workflows for key cell-based assays.
Conclusion and Future Directions
The protocols outlined in this guide provide a robust framework for the in-depth characterization of this compound's effects on GPR109A-mediated cell signaling. By employing these assays, researchers can elucidate the compound's potency and efficacy in modulating key physiological processes such as metabolism and inflammation. These studies are essential for advancing our understanding of GPR109A biology and for the development of novel therapeutics targeting this important receptor. Future investigations may explore the biased agonism of this compound, its effects on downstream gene expression, and its in vivo efficacy in relevant disease models.
References
-
Ahmed, K., Tunaru, S., & Offermanns, S. (2019). GPR109A, GPR109B and GPR81: A Family of Receptors for Metabolic Intermediates. Trends in Pharmacological Sciences, 40(3), 184-195. [Link]
-
Lukasova, M., Malaval, C., Gille, A., Kero, J., & Offermanns, S. (2011). GPR109A signaling in macrophages protects against atherosclerosis by suppressing foam cell formation. The Journal of clinical investigation, 121(4), 1463–1472. [Link]
-
Wright, S. D., et al. (2009). GPR109A is a G-protein-coupled receptor for the lipid-lowering agent niacin. The Journal of biological chemistry, 284(17), 11475–11484. [Link]
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Gille, A., et al. (2008). Nicotinic acid: pharmacological effects and mechanisms of action. Annual review of pharmacology and toxicology, 48, 79–106. [Link]
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Richman, J. G., et al. (2007). Agonist-accelerated TANGO assay for screening and characterization of G-protein-coupled receptors. Journal of biomolecular screening, 12(3), 334–342. [Link]
-
Tunaru, S., et al. (2003). PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect. Nature medicine, 9(3), 352–355. [Link]
-
Sriram, K., & Insel, P. A. (2018). G protein-coupled receptor-G protein-β-arrestin modules: a direct and indirect way to signal. Science signaling, 11(511), eaao4127. [Link]
-
National Center for Biotechnology Information. (n.d.). Measurement of β-Arrestin Recruitment for GPCR Targets. In Assay Guidance Manual. [Link]
-
JoVE. (2022). Quantifying Human Monocyte Chemotaxis In Vitro and Murine Lymphocyte Trafficking In Vivo. [Link]
-
Corning. (n.d.). Technical Bulletin #457 Optimized Chemotaxis Conditions for Primary Blood Monocytes or THP-1 Cells Using Corning® FluoroBlok™ 96-Multiwell Insert Plates. [Link]
-
National Center for Biotechnology Information. (n.d.). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual. [Link]
-
National Center for Biotechnology Information. (n.d.). Measurement of Lipolysis in Ex Vivo Murine Adipose Tissue and Primary Preadipocytes Differentiated In Vitro. [Link]
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- 2. researchgate.net [researchgate.net]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Inflammation and JNK's Role in Niacin-GPR109A Diminished Flushed Effect in Microglial and Neuronal Cells With Relevance to Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. cAMP-Glo™ Assay Protocol [promega.sg]
- 8. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Measuring the Rate of Lipolysis in Ex Vivo Murine Adipose Tissue and Primary Preadipocytes Differentiated In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantifying Human Monocyte Chemotaxis In Vitro and Murine Lymphocyte Trafficking In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. corning.com [corning.com]
Application Notes & Protocols: Investigating the In Vitro Metabolism of 5-Methylnicotinic Acid
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vitro experiments to characterize the metabolic fate of 5-Methylnicotinic acid. We delve into the scientific rationale behind selecting appropriate experimental systems, provide detailed, step-by-step protocols for using human liver microsomes, S9 fractions, and cryopreserved hepatocytes, and outline robust analytical methodologies for metabolite detection and quantification. This guide is structured to provide both the theoretical foundation and the practical steps necessary to generate reliable and reproducible data on the biotransformation of this compound.
Scientific Foundation: Predicting the Metabolic Fate of this compound
This compound, a pyridine derivative, possesses two key functional groups susceptible to metabolic enzymes: a methyl group and a carboxylic acid. Understanding its biotransformation is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and safety. While direct metabolic studies on this compound are not extensively published, its structure allows for well-grounded predictions based on the known metabolism of analogous compounds.
1.1 Anticipated Metabolic Pathways The metabolism of xenobiotics is broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions.[1] For this compound, the most probable pathways are:
-
Phase I: Cytochrome P450-Mediated Oxidation: The methyl group on the pyridine ring is a prime target for oxidation by Cytochrome P450 (CYP) enzymes, a superfamily of monooxygenases primarily located in the endoplasmic reticulum of hepatocytes.[2][3] This reaction would likely yield 5-hydroxymethylnicotinic acid. The oxidation of methyl groups on aromatic rings is a well-established metabolic route.[4]
-
Phase II: UGT-Mediated Glucuronidation: The carboxylic acid moiety is a substrate for UDP-glucuronosyltransferases (UGTs), which catalyze the covalent linkage of glucuronic acid.[5] This results in the formation of a more water-soluble acyl glucuronide, facilitating excretion.[6][7] The glucuronidation of carboxylic acids is a major clearance pathway for many drugs, with UGT2B7 being a key isoform involved in this process.[1]
The following diagram illustrates these predicted biotransformation routes.
Caption: Predicted primary metabolic pathways of this compound.
Experimental Design: Selecting the Optimal In Vitro System
The choice of an in vitro system is dictated by the specific metabolic pathway under investigation. Each system offers a different level of complexity and enzymatic activity.
| In Vitro System | Primary Enzymes Present | Key Applications for this compound | Rationale & Limitations |
| Liver Microsomes | Phase I (CYPs, FMOs), some UGTs | Assessing metabolic stability against oxidative enzymes; identifying Phase I metabolites (e.g., 5-hydroxymethylnicotinic acid). | Enriched in endoplasmic reticulum enzymes.[8] Requires external addition of cofactors (e.g., NADPH). Lacks cytosolic enzymes and transporters. |
| Liver S9 Fraction | Microsomal (CYPs, UGTs) + Cytosolic enzymes | Comprehensive screening for both Phase I and Phase II metabolism. | A mixture of microsomes and cytosol, providing a broader range of enzymes than microsomes alone. Requires external cofactors for all pathways. |
| Hepatocytes | Full complement of Phase I & II enzymes, cofactors, and transporters | "Gold Standard" for metabolite profiling and determining intrinsic clearance. Best system to observe both oxidation and glucuronidation simultaneously. | Intact cells provide the most physiologically relevant environment, including cofactor generation and membrane transport.[9] More complex to work with than subcellular fractions. |
Experimental Workflow Overview
A systematic approach ensures comprehensive data collection. The workflow involves incubating the test compound with the chosen biological system, quenching the reaction, processing the sample, and analyzing the output via LC-MS/MS.
Caption: General experimental workflow for in vitro metabolism studies.
Detailed Protocols
Safety Precaution: Handle all biological materials (e.g., human liver fractions) and chemicals in accordance with institutional safety guidelines, using appropriate personal protective equipment (PPE).
Protocol 1: Metabolic Stability in Human Liver Microsomes (Phase I Focus)
This protocol is designed to determine the rate of oxidative metabolism of this compound.
4.1 Materials
-
Pooled Human Liver Microsomes (HLM), 20 mg/mL stock
-
This compound
-
Phosphate Buffer (100 mM, pH 7.4)
-
Magnesium Chloride (MgCl₂)
-
NADPH Regenerating System (e.g., RapidStart™ or similar, containing NADP+, Glucose-6-Phosphate, and G6P Dehydrogenase)
-
Control Compounds: Testosterone (high turnover), Verapamil (moderate turnover)
-
Acetonitrile (ACN), ice-cold
-
Internal Standard (IS) solution (e.g., a structurally similar, stable compound like 6-chloronicotinamide) in ACN
-
96-well incubation plates, collection plates
-
Incubating shaker set to 37°C
4.2 Procedure
-
Prepare Solutions:
-
Microsome Dilution: On ice, dilute HLM stock to 2 mg/mL in 100 mM phosphate buffer.
-
Test Compound Stock: Prepare a 10 mM stock of this compound in DMSO. Further dilute to 100 µM in phosphate buffer.
-
NADPH System: Activate the NADPH regenerating system according to the manufacturer's instructions by adding high-purity water.[10]
-
-
Incubation Setup:
-
In a 96-well plate, add 170 µL of 100 mM phosphate buffer (pH 7.4) to each well.
-
Add 10 µL of the 2 mg/mL HLM suspension (Final protein concentration: 0.1 mg/mL).
-
Add 10 µL of the 100 µM test compound solution (Final substrate concentration: 5 µM).
-
For negative controls ('-NADPH'), add 10 µL of buffer instead of the NADPH system in the next step.
-
-
Reaction Initiation:
-
Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.
-
Initiate the reaction by adding 10 µL of the activated NADPH regenerating system to each well (except negative controls). The final incubation volume is 200 µL.
-
-
Time Point Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer 25 µL aliquots from the incubation plate to a collection plate containing 100 µL of ice-cold ACN with internal standard. The '0 min' time point should be taken immediately after adding the NADPH system.
-
-
Sample Termination & Processing:
-
After the final time point, seal the collection plate and vortex for 2 minutes to mix.
-
Centrifuge the plate at 4,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
Protocol 2: Comprehensive Metabolism in Human Liver S9 Fraction
This protocol assesses both Phase I and Phase II metabolism by including cofactors for both pathways.
4.1 Additional Materials
-
Pooled Human Liver S9 Fraction, 20 mg/mL stock
-
UDP-glucuronic acid (UDPGA), trisodium salt
-
Alamethicin (pore-forming agent to improve UGT access)
4.2 Procedure
-
Prepare Solutions:
-
S9 Dilution: On ice, dilute S9 stock to 20 mg/mL in phosphate buffer. Add alamethicin (from a 5 mg/mL stock in ethanol) to a final concentration of 50 µg/mg S9 protein and pre-incubate on ice for 15 minutes. Further dilute the activated S9 to 2 mg/mL.
-
Cofactor Mix: Prepare a master mix containing the activated NADPH regenerating system and UDPGA (final concentration in incubation: 2 mM).
-
-
Incubation Setup:
-
Follow the setup in Protocol 1, but use the alamethicin-treated S9 fraction instead of microsomes (Final protein concentration: 1 mg/mL).
-
-
Reaction Initiation:
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 20 µL of the combined NADPH/UDPGA cofactor mix. Adjust buffer volume accordingly to maintain a 200 µL final volume.
-
-
Sampling & Processing:
-
Follow steps 4.4 and 4.5 from Protocol 1.
-
Protocol 3: Metabolite Profiling in Plated Human Hepatocytes
This protocol provides the most physiologically relevant data on the overall metabolism of this compound.
4.1 Materials
-
Plateable cryopreserved human hepatocytes
-
Hepatocyte thawing, plating, and maintenance media (e.g., Williams' Medium E with supplements)
-
Collagen-coated 24- or 48-well plates
4.2 Procedure
-
Thaw and Plate Hepatocytes:
-
Rapidly thaw the vial of cryopreserved hepatocytes in a 37°C water bath.
-
Transfer cells to pre-warmed thawing medium and centrifuge gently to pellet the viable cells.
-
Resuspend the cell pellet in plating medium and determine cell viability and density.
-
Seed the hepatocytes onto collagen-coated plates at a target density (e.g., 0.5 x 10⁶ viable cells/mL) and incubate at 37°C in a humidified CO₂ incubator to allow for cell attachment.
-
-
Incubation:
-
After 4-6 hours, aspirate the plating medium and replace with fresh, pre-warmed incubation medium containing 1 µM this compound.
-
Return the plate to the incubator.
-
-
Time Point Sampling:
-
At specified time points (e.g., 0, 1, 4, 8, 24 hours), collect both the cells and the medium.
-
To do this, add 3 volumes of ice-cold ACN with internal standard directly to the well to lyse the cells and quench the reaction.
-
-
Sample Processing:
-
Scrape the wells to ensure all cellular material is collected.
-
Transfer the lysate to microcentrifuge tubes.
-
Vortex and centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant for LC-MS/MS analysis.
-
Analytical Methodology: LC-MS/MS
High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the standard for quantifying the parent drug and detecting metabolites.
5.1 Proposed LC-MS/MS Parameters The following are starting parameters based on methods for nicotinic acid and its metabolites.[11][12] These must be optimized for your specific instrument and compound.
| Parameter | Recommended Setting |
| LC Column | C18 or Cyano (CN) column (e.g., 2.1 x 50 mm, <3 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 5% B, ramp to 95% B over 5-7 minutes, hold, and re-equilibrate. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
5.2 Proposed MRM Transitions The molecular weight of this compound is 137.14 g/mol .
| Compound | Parent Ion (m/z) [M+H]⁺ | Product Ion (m/z) | Rationale |
| This compound | 138.1 | 92.1 | Loss of formic acid (-CHOOH) |
| 5-Hydroxymethylnicotinic Acid | 154.1 | 136.1 | Loss of water (-H₂O) |
| Acyl Glucuronide | 314.1 | 138.1 | Loss of glucuronic acid moiety |
| Internal Standard | Compound Specific | Compound Specific | Determined during method development |
Data Analysis and Interpretation
6.1 Metabolic Stability
-
Calculate the percentage of this compound remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm (ln) of the percent remaining versus time.
-
The slope of the linear portion of this curve (k) is the elimination rate constant.
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k
-
Calculate the intrinsic clearance (Cl_int) using the formula: Cl_int (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Protein Amount)
6.2 Metabolite Identification
-
Analyze samples in full scan or precursor ion scan mode to search for the predicted masses of metabolites.
-
Compare chromatograms from the 0-minute and later time points. New peaks appearing over time, especially those with the predicted MRM transitions, are potential metabolites.
-
The identity of metabolites should be confirmed using high-resolution mass spectrometry and, if possible, comparison with a synthetic standard.
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BioIVT. (2018). NADPH RapidStart Regeneration System for Extended Metabolism. [Link]
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Szafarz, M., et al. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography. Bevital AS. [Link]
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Szafarz, M., et al. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). Journal of Chromatography B, 878(13-14), 895-902. [Link]
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Szafarz, M., et al. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). ResearchGate. [Link]
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Denton, T. T., et al. (2004). Nicotine 5'-oxidation and methyl oxidation by P450 2A enzymes. Drug Metabolism and Disposition, 32(1), 71-77. [Link]
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Guengerich, F. P. (2018). Mechanisms of Cytochrome P450-Catalyzed Oxidations. ACS Catalysis, 8(12), 10964-10976. [Link]
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Jin, C. J., et al. (2004). Glucuronidation of carboxylic acid containing compounds by UDP-glucuronosyltransferase isoforms. Drug Metabolism and Disposition, 32(4), 439-446. [Link]
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Carlson, L. A. (1967). The effect of nicotinic acid on adipose tissue metabolism in vitro. Acta Medica Scandinavica, 182(S481), 47-53. [Link]
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Guengerich, F. P. (2018). Mechanisms of Cytochrome P450-Catalyzed Oxidations. PubMed, 30524434. [Link]
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Malfatti, M. A., et al. (2001). N-glucuronidation of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and N-hydroxy-PhIP by specific human UDP-glucuronosyltransferases. Carcinogenesis, 22(7), 1087-1093. [Link]
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Yoshino, J., et al. (2024). Supplementation of Nicotinic Acid and Its Derivatives Up-Regulates Cellular NAD+ Level Rather than Nicotinamide Derivatives in Cultured Normal Human Epidermal Keratinocytes. MDPI. [Link]
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Shimadzu. LC-MS/MS Method Package for Primary Metabolites. [Link]
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Cashman, J. R., et al. (1992). Metabolism of nicotine by human liver microsomes: stereoselective formation of trans-nicotine N'-oxide. Chemical Research in Toxicology, 5(5), 639-646. [Link]
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Hypha Discovery. Acyl Glucuronides of Carboxylic acid-containing Drugs. [Link]
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Dalvie, D., et al. (2022). Acyl Glucuronide and Coenzyme A Thioester Metabolites of Carboxylic Acid-Containing Drug Molecules: Layering Chemistry with Reactive Metabolism and Toxicology. Chemical Research in Toxicology, 35(10), 1736-1751. [Link]
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Gika, H. G., et al. (2021). Targeted Metabolomics: The LC-MS/MS Based Quantification of the Metabolites Involved in the Methylation Biochemical Pathways. Metabolites, 11(7), 416. [Link]
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Shibata, K., et al. (2014). Pharmacological doses of nicotinic acid and nicotinamide are independently metabolized in rats. Journal of Nutritional Science and Vitaminology, 60(2), 86-93. [Link]
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Sauve, A. A. (2016). The chemistry of the vitamin B3 metabolome. Current Opinion in Chemical Biology, 33, 123-133. [Link]
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Application Notes & Protocols: Investigating the Agrochemical Potential of 5-Methylnicotinic Acid
Abstract
5-Methylnicotinic acid, a pyridinecarboxylic acid derivative, is recognized primarily as a versatile chemical intermediate in the synthesis of complex active ingredients for the pharmaceutical and agrochemical sectors.[1][2][3][4] While its role as a precursor is established, its potential for direct application in agriculture as a fungicide, plant growth regulator, or plant defense activator remains an area of active research. This guide provides a comprehensive overview of this compound, detailing its synthesis and proposing a series of robust, validated protocols for researchers to investigate its standalone agrochemical properties. We will explore hypothetical modes of action based on related pyridine compounds and provide detailed methodologies for in-vitro and in-planta screening to assess its efficacy.
Introduction: The Role of Pyridine Scaffolds in Agrochemicals
The pyridine ring is a foundational structural motif in a multitude of successful agrochemicals, including fungicides, herbicides, and insecticides.[5][6] Its presence is critical to the biological activity of compounds like the fungicide boscalid and the herbicide nicosulfuron.[7][8] this compound (Figure 1), as a substituted pyridine derivative, is a valuable building block for creating more complex molecules.[1] Its established use is as a raw material or intermediate in the synthesis of proprietary active ingredients.[3][4][9]
However, the structural similarity of this compound to nicotinic acid (Vitamin B3)—a known precursor to essential coenzymes like NAD and NADP+ and a modulator of plant stress responses—suggests the possibility of inherent bioactivity.[10][11][12] This document serves as a technical guide for researchers aiming to explore this untapped potential. We will outline the necessary protocols to move from chemical synthesis to rigorous biological evaluation.
| Compound Profile: this compound | |
| IUPAC Name | 5-Methylpyridine-3-carboxylic acid |
| CAS Number | 3222-49-9[3] |
| Molecular Formula | C₇H₇NO₂ |
| Molecular Weight | 137.14 g/mol |
| Appearance | White solid[1] |
| Primary Role | Chemical Intermediate[1][2][3] |
| Potential Roles | Fungicide, Plant Growth Regulator, Plant Defense Activator |
Synthesis and Formulation
A reliable supply of high-purity this compound is the prerequisite for any biological investigation. The most common synthetic route involves the oxidation of 3,5-dimethylpyridine (3,5-lutidine).
Protocol: Synthesis via Potassium Permanganate Oxidation
This method is well-documented and provides a high-purity product through controlled oxidation and pH-based separation.[13][14]
Causality: Potassium permanganate (KMnO₄) is a strong oxidizing agent that selectively oxidizes one of the methyl groups of 3,5-lutidine to a carboxylic acid. The reaction is performed in an aqueous solvent under mild temperature conditions to control the reaction rate and prevent over-oxidation to the dicarboxylic acid byproduct.[13][14] The subsequent pH adjustments are critical for separating the target compound from byproducts based on differential solubility.
Step-by-Step Methodology:
-
Reaction Setup: In a suitable reaction vessel, add 3,5-lutidine to water.
-
Oxidant Addition: While maintaining the temperature between 25-35°C, slowly add potassium permanganate portion-wise over 4-5 hours.
-
Reaction Incubation: Once the addition is complete, maintain the reaction mixture at approximately 30°C for 15-18 hours with continuous stirring.
-
Byproduct Removal: Filter the reaction mixture to remove the manganese dioxide (MnO₂) byproduct.
-
First pH Adjustment: Adjust the filtrate to a pH of 0.3-0.6 using concentrated hydrochloric acid. This will precipitate the 3,5-pyridinedicarboxylic acid byproduct.
-
Byproduct Isolation: Isolate the precipitated byproduct via centrifugation or filtration.
-
Second pH Adjustment: Adjust the pH of the remaining filtrate to 2.5-3.2 with concentrated hydrochloric acid to precipitate the crude this compound.
-
Crude Product Collection: Collect the crude product by centrifugation.
-
Purification (Recrystallization): Dissolve the crude product in ethanol at 80°C, filter while hot, and then cool the filtrate to 0-5°C to induce recrystallization of high-purity this compound.
-
Drying: Dry the purified product at 65°C to yield a final product with purity often exceeding 99%.[14]
Formulation for Biological Assays
For reproducible biological results, proper formulation is essential. This compound has limited water solubility.
-
Stock Solution Preparation: Prepare a 100 mM stock solution in dimethyl sulfoxide (DMSO).
-
Working Solution Preparation: Create working solutions by diluting the DMSO stock in sterile deionized water or the appropriate testing medium. The final DMSO concentration in the assay should not exceed 0.5% (v/v) to avoid solvent-induced artifacts.
Protocol: In-Vitro Antifungal Efficacy Screening
This protocol is designed to determine the direct fungistatic or fungicidal activity of this compound against common plant pathogens.
Hypothesized Mode of Action: Many pyridine carboxamide fungicides act by inhibiting the succinate dehydrogenase (SDH) enzyme in the fungal mitochondrial respiratory chain.[7] While this compound lacks the carboxamide moiety, its pyridine core could potentially interact with this or other essential fungal enzymes. The goal of this assay is to determine if it has any direct inhibitory effect on fungal growth.
Amended Agar Medium Assay
This is a standard method to determine the concentration-dependent effect of a compound on the mycelial growth of a fungus.[15]
Step-by-Step Methodology:
-
Pathogen Culture: Grow the selected fungal pathogens (e.g., Botrytis cinerea, Fusarium graminearum, Rhizoctonia solani) on Potato Dextrose Agar (PDA) plates until the mycelium is actively growing.
-
Medium Preparation: Prepare PDA and autoclave. Allow it to cool to approximately 50-55°C in a water bath.
-
Amending the Medium: Add aliquots of the this compound stock solution to the molten PDA to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Also, prepare a solvent control plate (containing only DMSO) and an untreated control plate.
-
Plate Pouring: Pour the amended and control PDA into sterile 90 mm Petri dishes and allow them to solidify.
-
Inoculation: Using a sterile 5 mm cork borer, take a mycelial plug from the edge of an actively growing pathogen culture and place it, mycelium-side down, in the center of each test and control plate.
-
Incubation: Incubate the plates at the optimal temperature for the specific fungus (typically 20-25°C) in the dark.
-
Data Collection: Measure the colony diameter (in two perpendicular directions) daily until the mycelium in the untreated control plate reaches the edge of the plate.
-
Analysis: Calculate the percentage of growth inhibition for each concentration relative to the solvent control. Determine the EC₅₀ value (the effective concentration that causes 50% inhibition) using probit analysis or non-linear regression.[16]
| Parameter | Description |
| Test Organisms | Botrytis cinerea, Fusarium graminearum, Rhizoctonia solani |
| Culture Medium | Potato Dextrose Agar (PDA) |
| Test Concentrations | 0 (Control), 1, 5, 10, 25, 50, 100 µg/mL |
| Incubation | 20-25°C, in darkness |
| Primary Endpoint | Mycelial growth diameter (mm) |
| Calculated Value | EC₅₀ (Effective Concentration for 50% inhibition) |
Protocol: Plant Growth Regulation (PGR) Evaluation
This protocol assesses the potential of this compound to act as a plant growth regulator, either promoting or inhibiting growth. Its structural relative, nicotinic acid, is known to influence plant development, particularly under stress.[11]
Causality: Plant growth is governed by a complex interplay of hormones (auxins, gibberellins, cytokinins, etc.). A novel compound may mimic, antagonize, or modulate the synthesis of these hormones, leading to observable changes in plant morphology. This assay provides a standardized way to quantify such effects on key model plants.[17][18]
Seed Germination and Seedling Vigor Assay
Step-by-Step Methodology:
-
Seed Sterilization: Surface-sterilize seeds of model plants (e.g., lettuce, Lactuca sativa; radish, Raphanus sativus) by rinsing in 70% ethanol for 1 minute, followed by 10 minutes in a 1% sodium hypochlorite solution, and finally rinsing 3-5 times with sterile deionized water.
-
Test Preparation: Place 25 sterilized seeds evenly on sterile filter paper in a Petri dish.
-
Treatment Application: Add 5 mL of each test solution (e.g., 1, 10, 50, 100 µM this compound) to the respective Petri dishes. Use water with 0.5% DMSO as a control. Each treatment should have at least 3-4 replicates.
-
Incubation: Place the Petri dishes in a controlled environment growth chamber (e.g., 25°C, 16h light/8h dark cycle).
-
Data Collection (Day 3-5): Record the germination percentage.
-
Data Collection (Day 7-10): Carefully remove the seedlings. Measure the root length and shoot length of at least 10 seedlings per replicate. Record the fresh weight of all seedlings from each replicate.
-
Analysis: Compare the germination rate, root length, shoot length, and fresh weight of the treated groups to the control group using statistical analysis (e.g., ANOVA followed by Dunnett's test).
Protocol: Plant Defense Priming Assay
Defense priming is a state where a plant is sensitized to respond more quickly and robustly to a pathogen attack after being exposed to a priming agent.[19][20][21] This protocol aims to determine if this compound can act as such an agent.
Hypothesized Mode of Action: Nicotinic acid is a precursor in the biosynthesis of NAD(P), which plays a central role in cellular redox signaling—a key component of plant defense. It is plausible that this compound could modulate this pathway or others, such as the salicylic acid (SA) or jasmonic acid (JA) pathways, to put the plant in a state of alert.[11][12] This assay tests that hypothesis by pre-treating a plant with the compound and then challenging it with a pathogen.[22][23]
Whole Plant Pathogen Challenge Assay
Step-by-Step Methodology:
-
Plant Growth: Grow model plants like Arabidopsis thaliana or tomato (Solanum lycopersicum) in pots under controlled conditions for 3-4 weeks.
-
Priming Treatment: Apply this compound as a soil drench or foliar spray at a non-phytotoxic concentration (determined from PGR assays, e.g., 100 µM). Treat control plants with a solvent solution.
-
Incubation Period: Allow 48-72 hours for the priming effect to establish.
-
Pathogen Inoculation: Inoculate both primed and control plants with a suitable pathogen. For example, spray a suspension of Pseudomonas syringae on Arabidopsis leaves or place a mycelial plug of Botrytis cinerea on a tomato leaf.
-
Disease Scoring: Incubate the plants under conditions favorable for disease development (e.g., high humidity). After 3-5 days, assess the disease severity. This can be done by:
-
Measuring lesion size (for necrotrophic fungi like B. cinerea).
-
Counting bacterial colony-forming units (CFUs) per leaf area (for bacterial pathogens).
-
Using a visual disease rating scale (e.g., 0 = no symptoms, 5 = severe necrosis).
-
-
Analysis: Statistically compare the disease severity scores between the primed and control plants. A significant reduction in disease symptoms in the primed plants indicates a successful priming effect.[24]
Conclusion and Future Directions
The protocols detailed in this guide provide a systematic framework for investigating the underexplored agrochemical potential of this compound. While its primary industrial application is as a chemical intermediate, its structural characteristics warrant a thorough investigation into its direct biological activities. The proposed assays for antifungal efficacy, plant growth regulation, and defense priming are foundational experiments for any research program in this area. Positive results from these screens would justify more advanced studies, including elucidation of the specific molecular mode of action, structure-activity relationship (SAR) studies to create more potent derivatives, and formulation optimization for field applications.
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Recognizing Plant Defense Priming. (2015). PLoS Pathogens. [Link]
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Evaluation of Novel Pyridine-Based Compounds Integrating Bioactive Amide and Hydrazide Groups as a Potential Fungicide Agent. (2024). Journal of Agricultural and Food Chemistry. [Link]
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Fungicide Resistance Evolution and Detection in Plant Pathogens: Plasmopara viticola as a Case Study. (2021). International Journal of Molecular Sciences. [Link]
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The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021). International Journal of Molecular Sciences. [Link]
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Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Advances. [Link]
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Guidelines for Efficacy Assessment of Fungicides, Bactericides and Nematicides. (1996). Health Canada. [Link]
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Fungicide Resistance Assays for Fungal Plant Pathogens. (2015). ResearchGate. [Link]
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A New Plant Growth Regulator: An In Silico Evaluation. (2024). International Journal of Molecular Sciences. [Link]
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Plant defense priming in the field: a review. (2022). ResearchGate. [Link]
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Application Note & Protocols: High-Throughput Screening of 5-Methylnicotinic Acid Derivatives for GPR109A Modulation
Abstract
5-Methylnicotinic acid, a derivative of nicotinic acid (Niacin), serves as a valuable chemical scaffold in drug discovery, particularly for targeting metabolic and neurological disorders.[1][2] A primary biological target for nicotinic acid and its analogs is the G-protein coupled receptor GPR109A (Hydroxycarboxylic Acid Receptor 2, HCA2), a Gi-coupled receptor predominantly expressed in adipocytes and immune cells.[3][4] Activation of GPR109A inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels, which in turn mediates various downstream effects, including the modulation of inflammatory responses and lipid metabolism.[5][6][7] This application note provides a comprehensive, in-depth guide for researchers, scientists, and drug development professionals on establishing a robust high-throughput screening (HTS) campaign to identify and validate novel this compound-based modulators of GPR109A. We detail the strategic considerations, step-by-step protocols for assay development, primary screening, and a rigorous hit triage cascade designed to eliminate false positives and deliver high-quality, validated lead compounds.
The Biological Target: GPR109A Signaling
Understanding the target's mechanism of action is fundamental to designing a meaningful screening assay. GPR109A is a member of the Gi family of GPCRs. Upon binding of an agonist, such as nicotinic acid or endogenous ligands like butyrate, the receptor undergoes a conformational change.[7] This activates the heterotrimeric G-protein, causing the Giα subunit to dissociate and inhibit the enzyme adenylyl cyclase. This enzymatic inhibition results in a measurable decrease in the intracellular concentration of the second messenger cAMP. This specific signaling event provides a robust and quantifiable readout for a cell-based HTS assay.[5][8]
Part 1: HTS Assay Development and Validation Protocol
Causality: The goal is to develop a robust, reproducible, and cost-effective assay suitable for automation. [9]A cell-based cAMP assay is chosen as it directly measures the consequence of GPR109A's Gi-coupling. Miniaturization from 96- to 384- or 1536-well plates is essential to increase throughput and reduce reagent costs. [10][11]The final validation step, achieving a Z'-factor consistently above 0.5, is non-negotiable as it statistically confirms the assay window is large enough to confidently distinguish hits from noise. [10] Materials:
-
HEK293 or CHO cell line stably expressing human GPR109A (e.g., Millipore HTS201RTA or similar). [3]* Assay medium: HBSS, 20 mM HEPES, 0.1% BSA, pH 7.4.
-
Control Agonist: Nicotinic Acid (Sigma-Aldrich).
-
cAMP Detection Kit: Cisbio cAMP Gs/Gi HTRF Kit, or similar luminescence/fluorescence-based kit.
-
384-well solid white assay plates (e.g., Corning).
-
Automated liquid handlers and plate readers.
Step-by-Step Protocol:
-
Cell Culture and Plating Optimization:
-
Culture GPR109A-expressing cells according to the vendor's protocol.
-
Perform a cell titration experiment. Plate cells in a 384-well plate at densities ranging from 1,000 to 10,000 cells/well.
-
Incubate overnight (18-24 hours) at 37°C, 5% CO2. [12] * The next day, run the cAMP assay (see below) using a known EC80 concentration of nicotinic acid. Select the lowest cell density that provides a robust and stable signal window.
-
-
Control Agonist Dose-Response:
-
Prepare a serial dilution of nicotinic acid (e.g., 11-point, 1:3 dilution starting from 10 mM).
-
Add the dilutions to the plated cells and incubate for the time recommended by the cAMP assay kit manufacturer (typically 30 minutes).
-
Add 10 µM Forskolin (or another adenylyl cyclase activator) to all wells to stimulate cAMP production. This is the signal that the GPR109A agonist will inhibit.
-
Lyse the cells and perform the cAMP detection protocol as per the kit instructions.
-
Calculate the EC50 of nicotinic acid. This value is critical for defining positive controls in the main screen.
-
-
Assay Miniaturization and Reagent Stability:
-
Adapt all liquid handling steps for the 384-well format using automated dispensers. [10]Typical final assay volumes are 10-20 µL.
-
Confirm the stability of all prepared reagents (e.g., control agonist dilutions, detection reagents) at the intended assay temperature and over the expected run time of a screening batch. [13]
-
-
Assay Validation (Z'-Factor Calculation):
-
Prepare a validation plate. In 192 wells, add assay buffer with 0.1% DMSO (negative control, max signal). In the other 192 wells, add the EC100 concentration of nicotinic acid (positive control, min signal).
-
Run the complete assay protocol.
-
Calculate the Z'-factor using the formula:
-
Z' = 1 - ( (3 * SD_pos + 3 * SD_neg) / |Mean_pos - Mean_neg| )
-
-
Run this validation test on three separate days. The assay is considered robust for HTS if the Z'-factor is consistently > 0.5. [10][13]
Parameter Recommended Setting Rationale Plate Format 384-well, solid white Optimizes for luminescence/fluorescence assays and high throughput. [10] Cell Line CHO or HEK293 expressing human GPR109A Provides a stable and high-level expression of the target receptor. [3] Cell Density 2,000 - 5,000 cells/well (Optimized) Balances signal strength with cell health and cost. Compound Conc. 10 µM A standard starting concentration for primary screens. [10] DMSO Tolerance ≤ 0.5% final concentration High concentrations of DMSO can be toxic to cells and interfere with assays. Positive Control Nicotinic Acid (EC100) Validates that the assay can detect inhibition of the cAMP signal. Negative Control 0.1% DMSO Represents the baseline (100% activity) for the assay. | Validation Metric | Z'-Factor > 0.5 | Ensures a sufficient signal window to distinguish hits from background noise. [10]|
-
Part 2: Primary High-Throughput Screening Protocol
Causality: This phase is about speed and efficiency. Using robotics and automation, the entire compound library is tested at a single concentration to identify "primary hits". [14]Plate maps are designed with interspersed controls to monitor for drift, edge effects, or other systematic errors during the run. [15] Step-by-Step Protocol:
-
Compound Library Plating:
-
Using an acoustic liquid handler (e.g., ECHO), dispense 10-20 nL of each compound from the this compound derivative library into the 384-well assay plates to achieve a final concentration of 10 µM.
-
Designate specific columns for positive (Nicotinic Acid) and negative (DMSO) controls.
-
-
Cell Plating:
-
Using a multi-drop dispenser, add the optimized number of GPR109A-expressing cells in suspension to each well of the compound-containing plates.
-
-
Incubation:
-
Incubate the plates for the pre-determined time (e.g., 30 minutes) at 37°C.
-
-
Signal Generation and Detection:
-
Add Forskolin to all wells to stimulate cAMP production.
-
Add the cAMP detection reagents (lysis buffer and HTRF reagents) according to the manufacturer's protocol using automated liquid handlers.
-
Incubate for the required time (e.g., 60 minutes) at room temperature.
-
Read the plates on an HTRF-compatible plate reader.
-
-
Data Acquisition:
-
Raw data for each well is collected and uploaded to a data analysis platform.
-
| Plate Well | Compound | Raw Signal (e.g., HTRF Ratio) | % Inhibition Calculation | Outcome |
| A1 (Neg Ctrl) | DMSO | 2500 | 0% (by definition) | - |
| B1 (Pos Ctrl) | Nicotinic Acid | 500 | 100% (by definition) | - |
| C1 | Derivative #1 | 2450 | 100 * (1 - (2450-500)/(2500-500)) = 2.5% | No Hit |
| D1 | Derivative #2 | 800 | 100 * (1 - (800-500)/(2500-500)) = 85% | Primary Hit |
Part 3: Data Analysis and Hit Triage
Causality: A primary screen will inevitably identify numerous false positives, which can arise from compound autofluorescence, non-specific activity, or assay interference. [16][17]A rigorous triage process is essential to validate hits, confirm their mechanism of action, and eliminate these artifacts before committing to more resource-intensive studies. [18]An orthogonal assay, which measures a different biological endpoint of the same pathway (e.g., G-protein dissociation or receptor internalization), is a powerful tool to increase confidence in a hit. [16]
Step-by-Step Triage Protocol:
-
Primary Data Analysis & Hit Selection:
-
Normalize the raw data from each plate using the on-plate positive and negative controls to calculate percent inhibition.
-
A "hit" is defined as any compound that produces an inhibition signal greater than three standard deviations from the mean of the negative controls (DMSO).
-
-
Hit Re-confirmation:
-
Cherry-pick all primary hits and re-test them in the primary cAMP assay to eliminate hits resulting from random experimental error.
-
-
Dose-Response Analysis:
-
For all confirmed hits, perform a full 11-point dose-response curve in the primary assay.
-
Calculate the EC50 (potency) and Hill slope for each compound. Compounds with very steep Hill slopes may indicate non-specific activity. [16]
-
-
Orthogonal Assay Confirmation:
-
Test all potent compounds in a mechanistically distinct assay, such as a β-arrestin recruitment assay. True GPR109A agonists should show activity in both assays.
-
-
Counter-Screens & Triage:
-
Perform counter-screens using the parental cell line (lacking GPR109A expression) to ensure activity is target-dependent.
-
If using a luminescence-based assay, screen hits against the luciferase enzyme directly to flag inhibitors of the detection technology.
-
Filter results based on potency, efficacy, and structure-activity relationships (SAR) to select the most promising chemical series for further development. [10]
Triage Stage Input Compounds Output Compounds % Pass Rate Rationale Primary HTS 200,000 ~2,000 1.0% Initial identification of any activity. Hit Re-confirmation 2,000 ~1,400 70% Removes random errors and confirms initial activity. Dose-Response 1,400 ~500 36% Selects for potent compounds and flags poor curve shapes. Orthogonal Screen 500 ~250 50% Confirms on-target activity via a different mechanism. [16] | Final Validation | 250 | ~50 (3-5 series) | 20% | Removes assay interferents and selects for desirable chemical structures. |
-
Troubleshooting Common HTS Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Z'-Factor (<0.5) | 1. Reagent degradation.<[13]br>2. Inconsistent cell plating.3. Suboptimal reagent concentrations. | 1. Prepare fresh reagents daily; check storage conditions.2. Ensure uniform cell suspension before and during dispensing.3. Re-optimize control agonist and forskolin concentrations. |
| High Well-to-Well Variability | 1. Pipetting errors, especially with manual or semi-automated steps.<[17]br>2. Edge effects on plates due to uneven evaporation/temperature. | 1. Use fully automated, calibrated liquid handlers.<[17]br>2. Ensure proper humidification in incubators; avoid using the outer rows/columns for samples. |
| High Rate of False Positives | 1. Compound library contains many Pan-Assay Interference Compounds (PAINS).<[16]br>2. Assay technology is sensitive to compound interference (e.g., autofluorescence). | 1. Computationally filter the hit list against known PAINS databases.2. Implement rigorous counter-screens early in the triage process. |
| Hit Confirmation Rate is Low | 1. Primary screen had high random error.2. Secondary/validation assay is not robust or is measuring a different pharmacology. [18] | 1. Increase replicates in the primary screen if feasible (e.g., n=2).2. Thoroughly validate the secondary assay with control compounds before using it for hit confirmation. |
Conclusion
The high-throughput screening of this compound derivatives against the GPR109A receptor is a viable and effective strategy for the discovery of novel therapeutic agents. The success of such a campaign hinges on a meticulously planned and executed workflow. This involves the development of a statistically robust primary assay, followed by an aggressive and multi-faceted hit triage cascade designed to systematically eliminate artifacts and false positives. By adhering to the principles of causality and self-validation outlined in these protocols, researchers can maximize the efficiency of their screening efforts and significantly increase the probability of identifying high-quality, pharmacologically active lead compounds for progression into drug development programs.
References
- A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Vertex AI Search.
- High-throughput screening - Wikipedia. Wikipedia.
- How Automation Overcomes Variability & Limitations in HTS Troubleshooting - Dispendix. (2024). Dispendix.
- High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) - UCSF. UCSF.
- GPR109A Human Hydroxycarboxylic Acid GPCR Cell Based PAM cAMP LeadHunter Assay - US - Eurofins Discovery. Eurofins Discovery.
- This compound - Chem-Impex. Chem-Impex.
- Ready-to-Assay™ GPR109A Nicotinic Acid Receptor Frozen Cells | HTS201RTA. Millipore Sigma.
- High Throughput Screening: Methods and Protocols - ResearchGate. (2016).
- Comprehensive analysis of high-throughput screens with HiTSeekR - Oxford Academic. (2016). Oxford Academic.
- Resources for Assay Development and High Throughput Screening - MSU Drug Discovery.
- This compound | 3222-49-9 - J&K Scientific. J&K Scientific.
- Accelerating Discovery and Development with Advances in High-Throughput Screening. (2024).
- High-Throughput RT-PCR for small-molecule screening assays - PMC - NIH. (2013).
- High-quality Methyl 5-methylnicotinate (CAS: 29681-45-6) for Organic Synthesis and Skincare - UCHEM. (2025). UCHEM.
- The niacin/butyrate receptor GPR109A suppresses mammary tumorigenesis by inhibiting cell survival - PMC - NIH. (2013).
- This compound - MySkinRecipes. MySkinRecipes.
- What I should do if my the validation of the top drugs from high-throughput screening turns to be negative? | ResearchGate. (2016).
- CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING D
- GPR109A mediates the effects of hippuric acid on regulating osteoclastogenesis and bone resorption in mice - NIH. (2021).
- The Niacin/Butyrate Receptor GPR109A Suppresses Mammary Tumorigenesis by Inhibiting Cell Survival | Cancer Research - AACR Journals. (2014). AACR Journals.
- HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf - NIH. (2012).
- 101 ELISA Troubleshooting Tips for Research in 2024 - Assay Genie. (2024). Assay Genie.
- The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism - PMC - PubMed Central. (2016).
- Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis - PMC - NIH. (2014).
- (PDF) Inflammation Stimulates Niacin Receptor (GPR109A/HCA2) Expression in Adipose Tissue and Macrophages. - ResearchGate. (2012).
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- 5. The niacin/butyrate receptor GPR109A suppresses mammary tumorigenesis by inhibiting cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for Pharmacokinetic Studies of 5-Methylnicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Disclaimer: This document provides a comprehensive guide to designing and executing pharmacokinetic studies for 5-Methylnicotinic acid. As of the date of this publication, specific pharmacokinetic data for this compound is not extensively available in the public domain. The methodologies and protocols outlined herein are based on established principles of pharmacokinetics, regulatory guidelines for similar small molecules, and analytical techniques proven for related compounds like nicotinic acid.
I. Introduction: Unveiling the Pharmacokinetic Profile of this compound
This compound, a derivative of nicotinic acid (Niacin or Vitamin B3), is a compound of growing interest in pharmaceutical and chemical research.[1][2][3] Its structural similarity to nicotinic acid suggests potential roles in various biological pathways, possibly influencing metabolic and neurological processes.[1] Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is paramount to unlocking its therapeutic potential and ensuring its safety.
Pharmacokinetic (PK) studies are the cornerstone of drug development, providing critical insights into how a substance is processed by a living organism. This information is essential for determining optimal dosing regimens, predicting potential drug-drug interactions, and establishing a clear link between dose, exposure, and response.[4][5] This guide offers a detailed framework for conducting robust preclinical pharmacokinetic studies of this compound, from study design and sample analysis to data interpretation, all grounded in scientific integrity and regulatory expectations.[6][7][8]
II. Pre-clinical In Vivo Pharmacokinetic Study Design
The primary objective of an in vivo PK study is to characterize the concentration-time profile of this compound in a biological system. A well-designed study will yield key parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), elimination half-life (t1/2), and bioavailability.
A. Rationale for Animal Model Selection
The choice of animal model is a critical first step. For initial PK screening, the Sprague Dawley rat is a commonly used and well-characterized model in pharmaceutical research.[9] Its physiological and metabolic similarities to humans for many compounds make it a suitable choice for preliminary ADME studies.
B. Dosing and Administration
Both intravenous (IV) and oral (PO) administration routes should be investigated to determine absolute bioavailability.
-
Intravenous (IV) Administration: Provides a direct measure of systemic circulation and clearance, serving as a baseline for 100% bioavailability.
-
Oral (PO) Administration: Mimics the intended clinical route for many drugs and allows for the assessment of oral absorption and first-pass metabolism.
A suggested starting dose for a rat study could be in the range of 5-10 mg/kg for IV administration and 20-40 mg/kg for oral administration, though these should be refined based on any available toxicological data.
C. Blood Sampling Regimen
A well-planned blood sampling schedule is crucial for accurately defining the PK profile. Samples should be collected at time points that capture the absorption, distribution, and elimination phases.
Table 1: Suggested Blood Sampling Time Points for a Rat PK Study
| Route of Administration | Time Points (hours) |
| Intravenous (IV) | 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, 24 |
| Oral (PO) | 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 |
Note: The time points are suggestions and may need to be adjusted based on pilot data.
III. Bioanalytical Method Development and Validation
Accurate quantification of this compound in biological matrices is the analytical backbone of any PK study. Given its chemical structure as a carboxylic acid, High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the recommended analytical technique due to its high sensitivity and selectivity.[10][11]
A. Sample Preparation
The goal of sample preparation is to extract this compound from the plasma matrix and remove interfering substances. A protein precipitation followed by liquid-liquid extraction or solid-phase extraction is a common and effective approach.[10][12]
B. HPLC-MS/MS Conditions
-
Chromatography: A C18 or a Hydrophilic Interaction Liquid Chromatography (HILIC) column can be used for separation.[12] A gradient elution with a mobile phase consisting of acetonitrile and water with a modifier like formic acid is a good starting point.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode will provide the necessary sensitivity and specificity. The precursor and product ions for this compound and a suitable internal standard (e.g., an isotope-labeled version of the analyte) will need to be determined.
C. Method Validation
The analytical method must be validated according to regulatory guidelines (e.g., FDA guidance) to ensure its reliability.[4][6][7] Key validation parameters include:
-
Linearity: The concentration range over which the assay is accurate and precise.
-
Accuracy and Precision: Both within-day (intra-day) and between-day (inter-day) variability.
-
Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the matrix.
-
Matrix Effect: The influence of the biological matrix on the ionization of the analyte.
-
Recovery: The efficiency of the extraction process.
-
Stability: The stability of the analyte in the biological matrix under different storage and handling conditions.
IV. Step-by-Step Protocol: In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical procedure for a single-dose pharmacokinetic study of this compound in Sprague Dawley rats.
A. Materials and Reagents
-
This compound (analytical grade)
-
Vehicle for dosing (e.g., saline, 0.5% methylcellulose)
-
Sprague Dawley rats (male, 200-250g)
-
Anesthesia (e.g., isoflurane)
-
Heparinized blood collection tubes
-
Centrifuge
-
Pipettes and tips
-
-80°C freezer for sample storage
B. Experimental Procedure
-
Acclimatization: Acclimate rats for at least one week prior to the study with free access to food and water.[9]
-
Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with water available ad libitum.[9]
-
Dosing:
-
IV Group: Administer this compound dissolved in a suitable vehicle via the tail vein.
-
PO Group: Administer this compound suspension/solution via oral gavage.
-
-
Blood Collection:
-
Collect approximately 0.2-0.3 mL of blood from the jugular or saphenous vein at the predetermined time points into heparinized tubes.
-
-
Plasma Preparation:
-
Immediately after collection, centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma.[9]
-
Transfer the plasma supernatant to clean, labeled tubes.
-
-
Sample Storage: Store the plasma samples at -80°C until bioanalysis.
V. Data Analysis and Interpretation
The plasma concentration-time data will be analyzed using non-compartmental analysis (NCA) with software such as WinNonlin.
Table 2: Key Pharmacokinetic Parameters to be Determined
| Parameter | Description |
| Cmax | Maximum observed plasma concentration. |
| Tmax | Time to reach Cmax. |
| AUC(0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration. |
| AUC(0-inf) | Area under the plasma concentration-time curve from time 0 to infinity. |
| t1/2 | Elimination half-life. |
| CL | Total body clearance. |
| Vd | Volume of distribution. |
| F (%) | Absolute bioavailability (calculated from IV and PO data). |
VI. Visualizing the Workflow and Potential Metabolic Pathways
A. Experimental Workflow
Caption: Workflow for an in vivo pharmacokinetic study.
B. Postulated Metabolic Pathways of this compound
Based on the metabolism of nicotinic acid, the following pathways are plausible for this compound.
Caption: Potential metabolic pathways for this compound.
VII. Conclusion and Future Directions
The protocols and methodologies detailed in this guide provide a robust framework for the initial pharmacokinetic characterization of this compound. The data generated from these studies will be instrumental in guiding further preclinical and clinical development. Future work should focus on metabolite identification to fully elucidate the biotransformation pathways and on conducting pharmacokinetic studies in non-rodent species to support the transition to human clinical trials. Adherence to sound scientific principles and regulatory guidelines is paramount for the successful progression of this compound as a potential therapeutic agent.
VIII. References
-
U.S. Food and Drug Administration. (2021). Bioequivalence Studies with Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA. [Link]
-
ECA Academy. FDA Guidance for Industry: Bioequivalence Studies with Pharmacokinetic Endpoints for Drugs Submitted under an ANDA. [Link]
-
ProPharma Group. (2014). FDA Releases Draft Guidance for Conducting Bioavailability and Bioequivalence Studies. [Link]
-
U.S. Food and Drug Administration. Guidance for Industry: Population Pharmacokinetics. [Link]
-
Vertex AI Search. FDA Publishes Revised Draft Guidance for Industry, Bioequivalence Studies with Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA.
-
Amazon S3. Methyl Nicotinate.
-
Bio-protocol. (n.d.). In Vivo Pharmacokinetic Study. [Link]
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Pharmaffiliates. (n.d.). This compound. [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
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ResearchGate. (n.d.). Analysis of nicotinic acid and its metabolites by HPLC-MS/MS. [Link]
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Pharmaron. (n.d.). Regulatory in vivo PK Studies. [Link]
-
MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]
-
Weiner, M. (1979). Clinical pharmacology and pharmacokinetics of nicotinic acid. Drug Metabolism Reviews, 9(1), 99-106. [Link]
-
Google Patents. (n.d.). Preparation method of high-purity 5-methyl-nicotinic acid.
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PubMed. (n.d.). Review of HPLC-MS methods for the analysis of nicotine and its active metabolite cotinine in various biological matrices. [Link]
-
ProBio CDMO. (n.d.). Pharmacokinetics Study. [Link]
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PubMed. (n.d.). Laboratory analysis of organic acids, 2018 update: a technical standard of the American College of Medical Genetics and Genomics (ACMG). [Link]
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Semantic Scholar. (n.d.). Qualitative and Quantitative Analytical Techniques of Nucleic Acid Modification Based on Mass Spectrometry for Biomarker Discove. [Link]
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Application Note: A Deep Dive into the Forced Degradation Behavior of 5-Methylnicotinic Acid
Introduction: The Imperative of Proactive Stability Assessment
In the landscape of pharmaceutical development, a thorough understanding of a drug substance's intrinsic stability is not merely a regulatory formality but a cornerstone of ensuring the safety, efficacy, and quality of the final drug product. Forced degradation studies, or stress testing, provide a critical and accelerated means to probe the chemical vulnerabilities of a molecule.[1][2] By subjecting the active pharmaceutical ingredient (API) to conditions more severe than those it would encounter during manufacturing, storage, or clinical use, we can proactively identify potential degradation products, elucidate degradation pathways, and develop and validate stability-indicating analytical methods.[1][2]
This application note presents a comprehensive guide to conducting forced degradation studies on 5-Methylnicotinic acid, an important heterocyclic building block in medicinal chemistry. The protocols and methodologies detailed herein are designed to align with the principles outlined in the International Council for Harmonisation (ICH) guidelines Q1A(R2) and Q1B, providing a robust framework for researchers, scientists, and drug development professionals.[3][4] The aim is to achieve a target degradation of 5-20%, which is considered optimal for identifying significant degradants without generating secondary products that may not be relevant to formal stability studies.[5][6]
The structure of this compound, featuring a pyridine ring, a carboxylic acid functional group, and a methyl group, suggests potential susceptibility to a range of degradation mechanisms, including hydrolysis, oxidation, and photolysis. A systematic investigation into these pathways is therefore essential.
Anticipated Degradation Pathways of this compound
Before delving into the experimental protocols, it is crucial to consider the potential chemical transformations that this compound may undergo under stress conditions. The pyridine ring is generally stable, but the carboxylic acid and methyl substituents are more likely sites of degradation.
-
Oxidative Degradation: The methyl group on the pyridine ring is a prime target for oxidation. Strong oxidizing agents could potentially oxidize the methyl group to a hydroxymethyl group and subsequently to a carboxylic acid, forming pyridine-3,5-dicarboxylic acid.[7] N-oxidation of the pyridine nitrogen is another plausible oxidative degradation pathway.
-
Photodegradation: Pyridine carboxylic acids have been shown to be susceptible to photodegradation, which can lead to fragmentation of the pyridine ring.[3][4][5][8]
-
Thermal Degradation: While generally stable, high temperatures could potentially lead to decarboxylation, although this typically requires more extreme conditions.
The following diagram illustrates the potential degradation pathways for this compound based on its chemical structure and known degradation patterns of related compounds.
Caption: Potential degradation pathways of this compound.
Experimental Protocols for Forced Degradation
The following protocols are designed as a starting point and may require optimization based on the observed stability of the specific batch of this compound. A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent such as a mixture of methanol and water.
Hydrolytic Degradation (Acidic, Basic, and Neutral)
Rationale: To assess the susceptibility of the compound to hydrolysis across a range of pH values. While the ester bond in related compounds like methylnicotinate is prone to hydrolysis, the amide-like nature of the pyridine ring and the stability of the carboxylic acid and methyl groups in this compound suggest it may be relatively stable to hydrolysis.[9] However, extreme pH and elevated temperatures are employed to ensure a thorough investigation.
Protocol:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At appropriate time points (e.g., 2, 6, 12, 24 hours), withdraw an aliquot, cool to room temperature, and neutralize with an equivalent amount of 1 M NaOH.
-
Dilute with the mobile phase to the target concentration for HPLC analysis.
-
-
Basic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
At appropriate time points, withdraw an aliquot, cool to room temperature, and neutralize with an equivalent amount of 1 M HCl.
-
Dilute with the mobile phase for analysis.
-
-
Neutral Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of purified water.
-
Incubate the solution at 60°C for 24 hours.
-
At appropriate time points, withdraw an aliquot, cool, and dilute with the mobile phase.
-
Oxidative Degradation
Rationale: To evaluate the molecule's stability in the presence of an oxidizing agent. The methyl group is a potential site for oxidation. Hydrogen peroxide is a commonly used oxidizing agent in forced degradation studies.
Protocol:
-
To 1 mL of the stock solution, add 1 mL of 3% (v/v) hydrogen peroxide.
-
Keep the solution at room temperature and protect it from light for 24 hours.
-
Monitor the reaction at regular intervals (e.g., 2, 6, 12, 24 hours).
-
If no degradation is observed, the study can be repeated at an elevated temperature (e.g., 60°C).
-
At each time point, withdraw an aliquot and dilute with the mobile phase for immediate HPLC analysis.
Photolytic Degradation
Rationale: To determine the photostability of this compound. As indicated by studies on related pyridine carboxylic acids, UV or visible light can induce degradation.[3][4][5][8] This study should be conducted according to ICH Q1B guidelines.[3]
Protocol:
-
Expose a solution of this compound in a photostable, transparent container to a light source that provides a minimum of 1.2 million lux hours and 200 watt hours per square meter.[1]
-
A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions.
-
Analyze the samples at appropriate time intervals by HPLC.
Thermal Degradation
Rationale: To assess the impact of heat on the drug substance in the solid state and in solution.
Protocol:
-
Solid State: Place a thin layer of this compound powder in a petri dish and expose it to a temperature of 70°C in a thermostatically controlled oven for 48 hours.
-
Solution State: Heat a solution of this compound at 70°C for 48 hours.
-
Analyze the samples at various time points by dissolving a known amount of the solid in a suitable solvent or by diluting the solution with the mobile phase.
The following diagram provides a visual workflow for the forced degradation studies.
Caption: Experimental workflow for forced degradation studies.
Development of a Stability-Indicating Analytical Method
A robust, stability-indicating analytical method is paramount for separating and quantifying the parent drug from its potential degradation products.[10][11] High-Performance Liquid Chromatography (HPLC) with UV detection is the method of choice for this purpose.[2]
Proposed HPLC Method
Based on methods for related nicotinic acid derivatives, a reverse-phase HPLC method is proposed as a starting point.[9][12]
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile).
-
Gradient Program: 0-5 min: 5% B; 5-20 min: 5% to 95% B; 20-25 min: 95% B; 25-26 min: 95% to 5% B; 26-30 min: 5% B.
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 260 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Rationale for Method Parameters:
-
C18 Column: Provides good retention and separation for moderately polar compounds like this compound and its potential degradation products.
-
Acidified Mobile Phase: The addition of formic acid helps to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.
-
Gradient Elution: A gradient program is chosen to ensure the elution of both the polar parent compound and any less polar degradation products that may form.
-
Detection Wavelength: 260 nm is a common wavelength for the analysis of pyridine derivatives, offering good sensitivity.
Data Presentation and Interpretation
The results of the forced degradation studies should be systematically tabulated to provide a clear overview of the stability of this compound under different stress conditions.
Table 1: Summary of Forced Degradation Conditions and Hypothetical Results
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation (Hypothetical) | Major Degradation Product(s) (Hypothetical) |
| Acid Hydrolysis | 1 M HCl | 24 hours | 60°C | < 5% | None significant |
| Base Hydrolysis | 1 M NaOH | 24 hours | 60°C | ~8% | Minor unknown impurities |
| Neutral Hydrolysis | Water | 24 hours | 60°C | < 2% | None significant |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temp | ~15% | Pyridine-3,5-dicarboxylic acid, this compound N-oxide |
| Photolysis | ICH Q1B | - | - | ~12% | Several minor, more polar degradants |
| Thermal (Solid) | - | 48 hours | 70°C | < 3% | None significant |
| Thermal (Solution) | - | 48 hours | 70°C | ~5% | Minor unknown impurities |
Conclusion and Further Steps
This application note outlines a comprehensive strategy for conducting forced degradation studies on this compound. The provided protocols are grounded in ICH guidelines and scientific rationale, offering a robust starting point for any laboratory. The hypothetical results suggest that this compound is most susceptible to oxidative and photolytic degradation.
Following the initial HPLC analysis, any significant degradation products should be further characterized using techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate their structures.[2] This information is invaluable for understanding the complete degradation profile of the molecule, which in turn supports the development of a stable and safe drug product.
References
-
Amador, J. A., & Taylor, B. F. (1990). Coupled Metabolic and Photolytic Pathway for Degradation of Pyridinedicarboxylic Acids, Especially Dipicolinic Acid. Applied and Environmental Microbiology, 56(5), 1352–1356. [Link]
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MedCrave. (2016). Forced Degradation Studies. MedCrave online. [Link]
-
Krzyżanowska, E., Klonowska, K., Olszanowski, A., & Borowiak-Resterna, A. (2002). PHOTO-DEGRADATION OF HYDROPHOBIC DERIVATIVES OF PYRIDINECARBOXYLIC ACID AS COPPER EXTRACTANTS FROM CHLORIDE MEDIA. Solvent Extraction and Ion Exchange, 20(3), 325-342. [Link]
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ResearchGate. (2025). Photo–degradation of hydrophobic derivatives of pyridinecarboxylic acid as copper extractants from chloride media. ResearchGate. [Link]
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Singh, R., & Kumar, S. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 2(3), 157-168. [Link]
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International Journal of Pharmacy Research & Technology. (n.d.). Stability Indicating HPLC Method for Simultaneous Estimation of Nicotinamide and Salicylic Acid. International Journal of Pharmacy Research & Technology (IJPRT). [Link]
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Bibliomed. (n.d.). Stability Indicating HPLC Method for Simultaneous Estimation of Nicotinamide and Salicylic Acid. International Journal of Pharmacy Research & Technology. [Link]
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McColl, G., & Cairney, J. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. BMC Research Notes, 1, 85. [Link]
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SIELC Technologies. (n.d.). HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column. SIELC Technologies. [Link]
- Vertex AI Search. (2025).
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IJCRT.org. (n.d.). ICH GUIDELINES: STRESS DEGRADATION STUDY. IJCRT.org. [Link]
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BioPharm International. (2014). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. [Link]
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HubSpot. (n.d.). Technical Guide Series - Forced Degradation Studies. HubSpot. [Link]
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Open Access Journals. (2018). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Journal of Medicinal & Organic Chemistry. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing 5-Methylnicotinic Acid Synthesis
An in-depth guide for researchers, scientists, and drug development professionals.
As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for the synthesis of 5-Methylnicotinic acid. This important pharmaceutical intermediate serves as a critical building block in the development of various drugs.[1] This document moves beyond simple protocols to explain the causality behind experimental choices, offering robust troubleshooting strategies and detailed methodologies to help you optimize your yield and purity.
Synthesis Pathway Overview
The most prevalent and industrially relevant method for synthesizing this compound is through the selective oxidation of 3,5-Dimethylpyridine, also known as 3,5-lutidine.[2] The primary challenge lies in oxidizing only one of the two methyl groups. Over-oxidation results in the formation of pyridine-3,5-dicarboxylic acid, the main impurity that complicates purification and reduces yield.[3][4]
Two primary oxidation systems are commonly employed, each with distinct advantages and drawbacks.
Comparison of Common Oxidation Methods
The choice of oxidizing agent is the most critical factor influencing the reaction's selectivity, yield, cost, and scalability.
| Feature | Method 1: Potassium Permanganate (KMnO₄) | Method 2: Hydrogen Peroxide (H₂O₂)/H₂SO₄ |
| Starting Material | 3,5-Dimethylpyridine | 3,5-Dimethylpyridine |
| Typical Yield | < 50-51%[3][4] | > 60-70%[3][5] |
| Selectivity | Lower; significant over-oxidation to dicarboxylic acid occurs.[3] | Higher; H₂O₂'s limited oxidative power minimizes double oxidation.[3][5] |
| Reaction Conditions | Mild Temperature (25-45°C), Aqueous Solvent.[6] | High Temperature (110-150°C), Conc. Sulfuric Acid.[3] |
| Workup Complexity | High; requires filtration of fine MnO₂ precipitate and careful pH control for separation.[3][4] | Moderate; simpler filtration, but requires careful handling of concentrated acid.[3] |
| Scalability Issues | Filtration of large volumes of MnO₂ is challenging; large water volumes are needed.[3][4] | Handling large volumes of hot, concentrated acid requires specialized equipment. |
| Cost | The cost of KMnO₄ can be high for industrial-scale production.[3] | H₂O₂ is a cheaper, more atom-economical oxidant.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the most common and cost-effective starting material for synthesizing this compound? The most widely used starting material is 3,5-dimethylpyridine (also known as 3,5-lutidine).[2] It is a readily available and relatively inexpensive pyridine derivative.
Q2: Why is the slow, portion-wise addition of the oxidizing agent (like KMnO₄) so critical? This is crucial for two reasons. First, the oxidation of methylpyridines is an exothermic reaction. Slow addition helps to control the reaction temperature, preventing dangerous thermal runaways. Second, it helps to maintain a low instantaneous concentration of the oxidant, which can improve selectivity by reducing the likelihood of over-oxidation of the desired this compound to pyridine-3,5-dicarboxylic acid.[6]
Q3: What is the primary byproduct when using potassium permanganate, and why does it form? The primary byproduct is pyridine-3,5-dicarboxylic acid.[4] It forms because potassium permanganate is a very strong oxidizing agent and can oxidize both methyl groups on the starting 3,5-lutidine. This lack of selectivity is a major drawback of the KMnO₄ method.[3]
Q4: How can I effectively separate the desired product from the dicarboxylic acid byproduct during workup? A highly effective method relies on the difference in solubility between the two acids at different pH values. A unique post-processing technique involves a two-step pH adjustment:
-
After removing the solid MnO₂ (if using KMnO₄), the filtrate is acidified with concentrated HCl to a very low pH of approximately 0.3-0.6. At this pH, the pyridine-3,5-dicarboxylic acid is protonated and precipitates out of the solution while the this compound remains dissolved.[4]
-
After filtering off the dicarboxylic acid, the pH of the remaining filtrate is raised to about 2.5-3.2. This brings the this compound to its isoelectric point, causing it to precipitate as the crude product.[4]
Q5: What is a suitable solvent for recrystallization to achieve high purity (>99%)? Ethanol is an excellent solvent for the final purification step.[4][6] The crude product is dissolved in hot ethanol, filtered while hot to remove any insoluble impurities, and then cooled slowly. This process allows for the formation of well-defined crystals of high-purity this compound, often achieving purities of 99.5% or higher.[4][6]
Troubleshooting Guide
Encountering issues during synthesis is common. This guide addresses the most frequent problems and provides logical, experience-based solutions.
Issue 1: Low Reaction Yield
-
Problem: The final isolated yield of this compound is significantly lower than expected.
-
Possible Cause A (KMnO₄ Method): Over-oxidation. The reaction temperature was too high, or the potassium permanganate was added too quickly, leading to the formation of the pyridine-3,5-dicarboxylic acid byproduct at the expense of your desired product.[3][7]
-
Possible Cause B (H₂O₂/H₂SO₄ Method): Suboptimal Temperature. The reaction temperature was not high enough for the hydrogen peroxide to act as an effective oxidant for the methyl group. Temperatures below 100°C may favor the formation of N-oxides instead.[5]
-
Possible Cause C (General): Product Loss During Workup. The pH for precipitating the final product was not optimal, or an excessive amount of solvent was used to wash the filtered product, leading to dissolution and loss.
-
Corrective Action: Calibrate your pH meter and ensure the pH is carefully adjusted to the 2.5-3.2 range for maximal precipitation.[4] After filtering, wash the product cake with a minimal amount of cold solvent (e.g., cold water or the mother liquor) to remove surface impurities without dissolving a significant amount of the product.
-
Issue 2: Product Purity is Low
-
Problem: NMR or HPLC analysis shows significant impurities in the final product.
-
Possible Cause A: Contamination with Pyridine-3,5-dicarboxylic Acid. This is the most common impurity in the KMnO₄ method and results from an incomplete separation during the pH adjustment steps.[4]
-
Corrective Action: Re-dissolve the impure product in an alkaline solution (e.g., dilute NaOH) and carefully re-run the two-step pH precipitation. First, add concentrated HCl to lower the pH to ~0.5, and filter any precipitate that forms. Then, adjust the filtrate pH to ~3.0 to re-precipitate your purified this compound.[4]
-
-
Possible Cause B: Ineffective Recrystallization. The crude product was cooled too rapidly, or the incorrect solvent was used, leading to the co-precipitation of impurities.
-
Corrective Action: Perform a careful recrystallization. Dissolve the product in a minimal amount of boiling ethanol.[6] If there are insoluble impurities, perform a hot filtration. Allow the clear filtrate to cool slowly to room temperature, and then chill in an ice bath (0-5°C) for at least 2 hours to maximize crystal growth and recovery.[4][6]
-
Issue 3: Filtration is Extremely Slow (KMnO₄ Method)
-
Problem: The filtration to remove the manganese dioxide (MnO₂) byproduct is clogged and proceeds very slowly.
-
Possible Cause: Fine Particulate Nature of MnO₂. This is an inherent and well-documented challenge of using KMnO₄ as an oxidant in this synthesis.[3] The MnO₂ formed is a very fine, dense solid that quickly blocks filter paper pores.
-
Corrective Action: Use a pad of a filter aid, such as Celite®, over the filter paper. Prepare the Celite® bed by washing it with the reaction solvent (water) before beginning the filtration of your reaction mixture. For larger, pilot-scale reactions, centrifugation followed by decantation of the supernatant is often a more viable and efficient separation method.[4][6]
-
Detailed Experimental Protocols
These protocols are provided as a starting point for laboratory-scale synthesis and should be adapted and optimized based on your specific equipment and safety protocols.
Protocol 1: Synthesis via Potassium Permanganate Oxidation
This method is based on established literature procedures that prioritize high purity through a meticulous workup process.[4][6]
-
Reaction Setup: In a reaction vessel equipped with a mechanical stirrer and thermometer, add 3,5-dimethylpyridine (1.0 eq) to water (approx. 10 volumes, e.g., 10 mL per gram of lutidine).
-
Oxidant Addition: Begin stirring and maintain the internal temperature between 25-35°C. Add potassium permanganate (approx. 2.5 eq) in small portions over 4.5-5 hours. Use a water bath to control the exotherm.
-
Reaction: After the addition is complete, continue to stir the mixture at 30°C for 16-20 hours.
-
Workup - MnO₂ Removal: Filter the reaction mixture to remove the brown manganese dioxide solid. Wash the filter cake with a small amount of water and combine the filtrates.
-
Workup - Byproduct Removal: Cool the clear filtrate in an ice bath. Slowly add concentrated hydrochloric acid (HCl) to adjust the pH to 0.5. Stir for 30 minutes. Filter the white precipitate (pyridine-3,5-dicarboxylic acid).
-
Workup - Product Isolation: To the remaining filtrate, continue to add concentrated HCl (or a base like NaOH if you overshoot) to adjust the pH to 3.0. A white precipitate of crude this compound will form. Stir the slurry in an ice bath for 1-2 hours to ensure complete precipitation.
-
Purification: Collect the crude product by filtration, wash with a small amount of cold water, and dry. For final purification, recrystallize the crude solid from hot ethanol (approx. 10 volumes). Cool slowly to 0-5°C, filter the pure crystals, and dry under vacuum at 65°C. A final purity of >99.5% can be achieved.[6]
Protocol 2: Synthesis via Hydrogen Peroxide/Sulfuric Acid Oxidation
This method offers higher yields and avoids MnO₂ handling, but requires careful management of hot, concentrated acid.[3][5]
-
Reaction Setup: In a flask equipped with a reflux condenser, mechanical stirrer, and addition funnel, carefully add concentrated sulfuric acid (e.g., 100 mL for ~0.18 mol of lutidine). Cool the acid in an ice bath and slowly add 3,5-dimethylpyridine (1.0 eq).
-
Oxidant Addition: Heat the mixture to 120-130°C. Once the temperature is stable, add 10% hydrogen peroxide (H₂O₂) (approx. 3.0 eq) dropwise via the addition funnel over 1-2 hours.
-
Reaction: After the addition is complete, maintain the reaction at 120-130°C for an additional 5-15 hours. Monitor the reaction progress by TLC or HPLC.
-
Workup: Cool the reaction mixture to room temperature. Carefully pour the acidic solution over crushed ice.
-
Product Isolation: Adjust the pH of the cold aqueous solution to 3-4 using a saturated sodium hydroxide (NaOH) solution. Be cautious, as this neutralization is highly exothermic. A precipitate will form.
-
Purification: Stir the slurry in an ice bath for 1-2 hours. Collect the filter cake, wash with cold water, and dry. The product can be further purified by recrystallization from ethanol as described in Protocol 1.
References
- Google Patents. CN102584695A - Preparing method of 5-methylnicotinicacid.
- Google Patents. CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid.
- Google Patents. CN102584695B - Preparing method of 5-methylnicotinicacid.
-
Lisicki, D., Nowak, K., & Orlińska, B. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Materials, 15(3), 765. MDPI. [Link]
-
ResearchGate. Methods to Produce Nicotinic Acid with Potential Industrial Applications. [Link]
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Removing 3,5-pyridinedicarboxylic acid from 5-Methylnicotinic acid
This guide provides researchers, scientists, and drug development professionals with in-depth technical support for the removal of a common impurity, 3,5-pyridinedicarboxylic acid, from 5-Methylnicotinic acid. The methodologies and troubleshooting advice presented herein are grounded in established chemical principles and validated experimental practices.
Introduction: The Challenge of Structurally Similar Impurities
In the synthesis of this compound, particularly through the oxidation of 3,5-lutidine, the formation of 3,5-pyridinedicarboxylic acid as a by-product is a frequent occurrence.[1][2][3] The structural similarity between the desired product and this impurity, differing only by a methyl versus a carboxylic acid group at the 5-position, presents a significant purification challenge. Standard purification techniques may prove inefficient, necessitating a more nuanced approach based on the subtle differences in their physicochemical properties. This guide will explore effective strategies to achieve high purity of this compound.
Troubleshooting and FAQs
Here we address common issues encountered during the purification process.
Q1: My initial crystallization attempt did not significantly improve the purity of this compound. What went wrong?
A1: This is a common issue stemming from the similar solubility profiles of this compound and 3,5-pyridinedicarboxylic acid in many common solvents. A simple crystallization is often insufficient. The key to successful separation lies in exploiting the difference in the number of acidic functional groups. 3,5-pyridinedicarboxylic acid has two carboxylic acid groups, making its solubility highly dependent on pH.
Q2: How can I selectively remove 3,5-pyridinedicarboxylic acid using pH adjustment?
A2: The differing pKa values of the two compounds are central to their separation. 3,5-pyridinedicarboxylic acid, with two carboxylic acid groups, will be deprotonated at a lower pH compared to this compound, which has only one. By carefully adjusting the pH of an aqueous solution containing both compounds, you can selectively precipitate the dicarboxylic acid. A patented method suggests adjusting the pH to between 0.3 and 0.6 to precipitate the 3,5-pyridinedicarboxylic acid, after which the this compound can be precipitated by further adjusting the pH to 2.5-3.2.[2]
Q3: I'm still seeing the impurity in my final product after pH-based precipitation. What are my options?
A3: If trace amounts of 3,5-pyridinedicarboxylic acid persist, chromatographic methods are a powerful secondary purification step. Techniques like ion-exchange chromatography or mixed-mode HPLC can effectively separate these closely related compounds based on differences in their ionic and hydrophobic properties.[4][5]
Q4: Can I use a chemical modification approach to separate the two acids?
A4: Yes, selective esterification is a viable, though more complex, strategy. The dicarboxylic acid can be selectively mono-esterified under certain conditions, which significantly alters its polarity and solubility, allowing for easier separation from the unreacted monocarboxylic acid.[6][7][8][9] This approach is generally reserved for situations where other methods have failed due to the additional reaction and subsequent hydrolysis steps required.
Q5: How can I accurately determine the purity of my this compound sample?
A5: High-Performance Liquid Chromatography (HPLC) is the most common and accurate method for determining the purity of your sample.[] Other analytical techniques such as Gas Chromatography (GC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed for purity analysis and impurity identification.[] For a quick assessment, melting point determination can be indicative, as impurities typically lower and broaden the melting point range.[11]
Physicochemical Property Comparison
Understanding the differences in the physical and chemical properties of this compound and 3,5-pyridinedicarboxylic acid is fundamental to developing an effective purification strategy.
| Property | This compound | 3,5-Pyridinedicarboxylic Acid | Rationale for Separation |
| Molecular Formula | C₇H₇NO₂[12][13] | C₇H₅NO₄[14][15] | The presence of two carboxylic acid groups in the impurity is the key differentiator. |
| Molecular Weight | 137.14 g/mol [16] | 167.12 g/mol [14][17] | While different, this is not the primary basis for separation. |
| pKa | ~2.27 (Predicted)[18] | ~2.8 (at 25°C)[17] | The two pKa values for the dicarboxylic acid allow for selective ionization and precipitation based on pH. |
| Water Solubility | Sparingly soluble (0.083 g/L at 25°C)[16][18] | Soluble, especially in basic conditions[19] | The dicarboxylic acid's solubility is more significantly influenced by pH, enabling pH-based separation. |
Recommended Purification Protocol: pH-Mediated Fractional Precipitation
This protocol is based on a validated industrial process and offers a robust method for separating the two compounds.[1][2]
Experimental Workflow Diagram
Caption: Workflow for the purification of this compound.
Step-by-Step Methodology
-
Dissolution:
-
Take the crude mixture of this compound and 3,5-pyridinedicarboxylic acid and dissolve it in water.
-
Adjust the pH of the solution to above 7 with a suitable base (e.g., sodium hydroxide) to ensure both acids are fully deprotonated and dissolved.
-
-
Selective Precipitation of Impurity:
-
Slowly add concentrated hydrochloric acid to the solution while constantly monitoring the pH.
-
Adjust the pH to a range of 0.3-0.6.[2] In this highly acidic environment, the 3,5-pyridinedicarboxylic acid will be fully protonated and precipitate out of the solution due to its lower solubility in this form.
-
Filter the solution to remove the precipitated 3,5-pyridinedicarboxylic acid.
-
-
Precipitation of the Desired Product:
-
Take the filtrate from the previous step, which contains the dissolved this compound.
-
Continue to add concentrated hydrochloric acid to adjust the pH to approximately 2.5-3.2.[2] At this pH, the this compound will be protonated and precipitate.
-
Collect the precipitated this compound by filtration.
-
-
Recrystallization:
-
For further purification, dissolve the collected this compound in hot ethanol.
-
Allow the solution to cool slowly to induce crystallization.
-
Filter the purified crystals and dry them under vacuum. A purity of over 99% can be achieved with this method.[2]
-
Alternative and Confirmatory Techniques
Should the primary method not yield the desired purity, or for analytical confirmation, the following techniques are recommended.
Chromatographic Separation
For analytical quantification or small-scale purification, High-Performance Liquid Chromatography (HPLC) is highly effective. Mixed-mode chromatography, which utilizes both reversed-phase and ion-exchange mechanisms, can provide excellent resolution between these structurally similar pyridinecarboxylic acids.[4][20]
-
Column: A mixed-mode column such as a Primesep 100 is recommended.[4]
-
Mobile Phase: A typical mobile phase would consist of an acetonitrile/water gradient with an acidic modifier like formic acid or phosphoric acid to control the ionization state of the analytes.[21]
-
Detection: UV detection is suitable for these aromatic compounds.
Selective Esterification
This chemical derivatization method can be employed for challenging separations.
-
Principle: Dicarboxylic acids can be selectively mono-esterified in the presence of monocarboxylic acids using specific catalysts, such as ion-exchange resins or by leveraging the shielding effect of certain salts like LiCl.[6][7]
-
Procedure Outline:
-
React the crude acid mixture with an alcohol (e.g., methanol or tert-butanol) in the presence of a selective catalyst.
-
The 3,5-pyridinedicarboxylic acid will be preferentially converted to its monoester.
-
The resulting mixture of the monoester and the unreacted this compound will have significantly different polarities, allowing for easy separation by standard techniques like column chromatography or extraction.
-
The purified this compound is recovered directly, while the monoester would require a subsequent hydrolysis step to regenerate the dicarboxylic acid if it were the desired product.
-
Conclusion
The removal of 3,5-pyridinedicarboxylic acid from this compound is a common yet manageable challenge in synthetic chemistry. By leveraging the differences in their acidity and solubility through pH-mediated fractional precipitation, researchers can achieve high levels of purity. For applications requiring even higher purity, chromatographic methods provide an excellent polishing step. The information and protocols provided in this guide are intended to empower scientists and professionals to overcome this separation challenge efficiently and effectively.
References
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- SIELC Technologies. (n.d.). HPLC Separation of Pyridinecarboxylic Acids.
- Carunchio, V., & Marino, A. (1967). Separation of the Pyridine-Monocarboxylic and 2-pyridine-dicarboxylic Acids by Two-Dimensional Ion-Exchange Thin-Layer Chromatography.
- ChemicalBook. (n.d.). 3,5-Pyridinedicarboxylic acid CAS#: 499-81-0.
- ChemicalBook. (n.d.). This compound | 3222-49-9.
- Li, J., et al. (2023). LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids. Chemical Science, 14(38), 10534-10541.
- Yamagishi, T., & Ohtsuka, Y. (1975). Selective monoesterification of dicarboxylic acids catalysed by ion-exchange resins. Journal of the Chemical Society, Perkin Transactions 1, 1373-1376.
- Fisher Scientific. (n.d.). This compound, 97%.
- Ogawa, H., Chihara, T., & Taya, K. (1985). Selective monomethyl esterification of dicarboxylic acids by use of monocarboxylate chemisorption on alumina. Journal of the American Chemical Society, 107(5), 1365-1369.
- ChemicalBook. (n.d.). This compound synthesis.
- Ciriminna, R., et al. (2012). Selective monomethyl esterification of linear dicarboxylic acids with bifunctional alumina catalysts. Green Chemistry, 14(2), 336-340.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Pyridinecarboxylic acid.
- CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid. (2017).
- PubChem. (n.d.). 3,5-Pyridinedicarboxylic acid.
- CN102584695B - Preparing method of 5-methylnicotinicacid. (2012).
- Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity.
- BOC Sciences. (n.d.). Analytical Services for Purity Determination.
- PubChem. (n.d.). This compound.
- PubChem. (n.d.). CID 158608800.
- Thermo Fisher Scientific. (n.d.). This compound, 97%.
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Navigating the Challenges of 5-Methylnicotinic Acid Crystallization: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the crystallization of 5-Methylnicotinic acid. As a Senior Application Scientist, I understand that obtaining a crystalline solid with the desired purity, yield, and physical properties is a critical step in your research and development endeavors. This guide is designed to provide you with in-depth troubleshooting strategies and answers to frequently asked questions, grounded in scientific principles and practical experience.
Troubleshooting Guide: From Oiling Out to Optimizing Yield
This section addresses common problems encountered during the crystallization of this compound in a question-and-answer format, offering explanations and actionable protocols.
Why is my this compound "oiling out" instead of crystallizing?
Answer: "Oiling out" is a phenomenon where the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This occurs when the solution becomes supersaturated at a temperature above the melting point of the solute in the solvent system. For this compound, with a melting point of approximately 210-215°C[1][2], this is less likely to be due to its own melting point being lower than the boiling point of common solvents. Instead, oiling out in this case is often attributed to:
-
High Supersaturation: Rapid cooling or the addition of an anti-solvent too quickly can generate a very high level of supersaturation, leading to liquid-liquid phase separation before nucleation and crystal growth can occur.
-
Presence of Impurities: Impurities can depress the melting point of the solid-liquid eutectic, making oiling out more favorable. A common impurity in the synthesis of this compound is 3,5-pyridinedicarboxylic acid, which can interfere with crystal lattice formation[3].
-
Solvent Choice: A solvent in which this compound is excessively soluble, even at lower temperatures, can sometimes promote oiling out upon the addition of an anti-solvent.
-
Re-heat and Dilute: If oiling out occurs, reheat the mixture until the oil dissolves completely. Add a small amount of additional hot solvent to reduce the supersaturation level.
-
Slow Cooling: Allow the solution to cool slowly and undisturbed. Gradual cooling is crucial for allowing ordered crystal lattice formation. Consider using a Dewar flask or insulating the crystallization vessel to slow down the cooling rate.
-
Seed Crystals: Introduce a few seed crystals of pure this compound once the solution has cooled slightly below its saturation point. This provides a template for crystal growth and can bypass the energy barrier for nucleation, preventing oiling out.
-
Solvent System Modification: If the problem persists, consider a different solvent or a co-solvent system. A solvent system where the solubility of this compound has a steeper temperature dependence is often ideal.
-
pH Adjustment for Impurity Removal: If the presence of acidic impurities like 3,5-pyridinedicarboxylic acid is suspected, a pH-based purification prior to crystallization is highly effective. A patented method suggests adjusting the pH to selectively precipitate the impurity before crystallizing the desired product[3].
dot graph TD { A[Oiling Out Observed] --> B{What is the likely cause?}; B --> C[High Supersaturation]; B --> D[Presence of Impurities]; B --> E[Poor Solvent Choice]; C --> F[Re-heat and Dilute]; C --> G[Slow Cooling Protocol]; C --> H[Introduce Seed Crystals]; D --> I[Purification via pH Adjustment]; E --> J[Solvent System Re-evaluation]; }
Caption: Troubleshooting workflow for oiling out of this compound.
My crystal yield is consistently low. How can I improve it?
Answer: A low yield in crystallization can be frustrating and is often traced back to several factors. Understanding the solubility profile of this compound is key to addressing this issue. While it is sparingly soluble in water (0.083 g/L at 25°C)[4][5], its solubility in organic solvents is a critical parameter.
-
Excess Solvent: Using too much solvent is the most common reason for low yield, as a significant amount of the product will remain in the mother liquor.
-
Premature Crystallization: If the solution cools too quickly during a hot filtration step, for example, product can be lost on the filter paper or in the funnel.
-
Incomplete Precipitation: The final cooling temperature might not be low enough to maximize the precipitation of the product.
-
Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude this compound. Work in small additions of solvent near its boiling point.
-
Solvent Selection: Based on available data, ethanol is a suitable solvent for the recrystallization of this compound[6]. For a systematic approach, a solvent screening study is recommended. The ideal solvent will show a large difference in solubility between high and low temperatures.
-
Controlled Cooling: After dissolution, allow the solution to cool slowly to room temperature, and then further cool it in an ice bath to maximize crystal formation before filtration.
-
Mother Liquor Analysis: After filtration, concentrate a small sample of the mother liquor to see if a significant amount of solid remains. If so, this indicates that either too much solvent was used or the solution was not cooled sufficiently.
-
Washing with Cold Solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to remove impurities without dissolving a significant amount of the product.
| Solvent (General Suitability) | Rationale |
| Ethanol | Confirmed as a suitable recrystallization solvent with good recovery upon cooling[6]. |
| Methanol | The methyl ester is soluble in methanol, suggesting the acid may also have favorable solubility characteristics for recrystallization[7]. |
| Water | Very low solubility at room temperature, making it a good anti-solvent but a poor primary solvent for recrystallization[4][5]. |
| Acetone, Ethyl Acetate | Commonly used for compounds with similar polarity. Experimental determination of solubility is recommended. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: Based on documented procedures, ethanol is a proven and effective solvent for the recrystallization of this compound. A process described in a patent involves dissolving the crude product in ethanol at approximately 80°C and then cooling to 0-5°C to obtain high-purity crystals[6]. The choice of the optimal solvent, however, depends on the specific impurities present. A solvent in which this compound is highly soluble when hot and poorly soluble when cold will give the best yield. A preliminary solvent screen with small amounts of material is always a recommended practice in a laboratory setting.
Q2: How can I control the crystal size and shape (habit) of my this compound?
A2: Crystal habit is influenced by several factors, including the solvent used, the rate of cooling, and the presence of additives. While specific studies on the crystal habit modification of this compound are not widely published, general principles can be applied:
-
Solvent: The polarity of the solvent can influence which crystal faces grow faster. Crystallizing from different solvents (e.g., alcohols, ketones, esters) can lead to different crystal habits[8][9].
-
Supersaturation: A lower level of supersaturation, achieved through slow cooling, generally favors the growth of larger, more well-defined crystals. Rapid cooling often leads to smaller, needle-like crystals.
-
Additives: Even small amounts of impurities or intentionally added habit-modifying agents can adsorb to specific crystal faces and inhibit their growth, thereby altering the overall crystal shape[10][11].
dot graph { node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"]; "Solvent Choice" -- "Crystal Habit"; "Cooling Rate" -- "Crystal Habit"; "Additives/Impurities" -- "Crystal Habit"; "Crystal Habit" -- "Flowability"; "Crystal Habit" -- "Dissolution Rate"; "Crystal Habit" -- "Filterability"; }
Caption: Factors influencing the crystal habit of this compound.
Q3: Is this compound known to exhibit polymorphism?
A3: While there are no specific, detailed studies on the polymorphism of this compound in the reviewed literature, it is a known phenomenon among nicotinic acid and its derivatives. Different polymorphs of a compound can have different stabilities, solubilities, and melting points. For pharmaceutical applications, it is crucial to identify and control the polymorphic form. A polymorphic screen, where crystallization is attempted under a wide variety of conditions (different solvents, cooling rates, etc.), is the standard industrial practice to discover different crystal forms of a new active pharmaceutical ingredient.
Q4: What analytical techniques are recommended for characterizing my this compound crystals?
A4: A comprehensive characterization of your crystalline material is essential to ensure you have the desired product in the correct form. The following techniques are recommended:
-
Purity and Identity:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the crystallized material.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
-
Solid-State Characterization:
-
Powder X-ray Diffraction (PXRD): To identify the polymorphic form and assess crystallinity.
-
Differential Scanning Calorimetry (DSC): To determine the melting point and detect polymorphic transitions.
-
Thermogravimetric Analysis (TGA): To assess thermal stability and determine the presence of residual solvent.
-
Microscopy (e.g., Scanning Electron Microscopy - SEM): To visually inspect the crystal habit (shape and size).
-
References
-
Chemcasts. Thermophysical Properties of this compound. [Link]
-
PubChem. This compound | C7H7NO2 | CID 256208. National Institutes of Health. [Link]
-
ChemBK. 5-Methyl-nicotinic acid methyl ester. [Link]
- US Patent US20060078573A1. Methods of modifying crystal habit.
- Tiwary, A. K., & Gupta, M. K. (2001). Enhanced Suspension Stability: Choice of Crystal Habit. Indian Journal of Pharmaceutical Sciences, 63(5), 394-398.
-
PubMed. Modification of crystal habit and its role in dosage form performance. National Library of Medicine. [Link]
- Chadha, R., & Bhandari, S. (2017). Downstream Processability of Crystal Habit-Modified Active Pharmaceutical Ingredient. Crystal Growth & Design, 17(4), 1834-1843.
-
ResearchGate. Crystal Habit Changes and Dosage Form Performance, In: Encyclopedia of Pharmaceutical Science and Technology. [Link]
-
ResearchGate. Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. [Link]
-
PubChem. Ethyl Acetate | CH3COOC2H5 | CID 8857. National Institutes of Health. [Link]
-
ResearchGate. Polymorphism and Phase Behaviors of 2-(Phenylamino)nicotinic Acid. [Link]
- Google Patents. CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid.
- Google Patents. CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid.
Sources
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- 3. CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid - Google Patents [patents.google.com]
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- 5. This compound, 97% | Fisher Scientific [fishersci.ca]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
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- 8. Modification of crystal habit and its role in dosage form performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
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- 11. ijpsonline.com [ijpsonline.com]
Technical Support Center: Enhancing the Solubility of 5-Methylnicotinic Acid for Biological Assays
Welcome to the technical support center for 5-Methylnicotinic acid. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming solubility challenges encountered during biological assays. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its solubility a concern?
This compound (IUPAC name: 5-methylpyridine-3-carboxylic acid) is a derivative of nicotinic acid (Vitamin B3) and serves as a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] Its utility in biological research, particularly in drug discovery and metabolic studies, is significant.[2]
The primary challenge for researchers is its low aqueous solubility. It is classified as "sparingly soluble" in water, with a reported solubility of only 0.083 g/L at 25°C.[1][3][4] This poor solubility can hinder the preparation of stock solutions at desired concentrations for in vitro and in vivo assays, potentially leading to inaccurate and irreproducible results.
Key Physicochemical Properties of this compound:
| Property | Value | Source(s) |
| Molecular Formula | C₇H₇NO₂ | [2][5] |
| Molecular Weight | 137.14 g/mol | [2] |
| Appearance | White solid/crystals/powder | [2] |
| Melting Point | 214-220 °C | [2] |
| Water Solubility | 0.083 g/L (at 25 °C) | [1][3][4] |
| Predicted pKa | ~2.27 - 3.49 | [1][6] |
Troubleshooting Guide: Preparing Stock Solutions
Q2: I am unable to dissolve this compound in water at my desired concentration. What should I do?
Directly dissolving this compound in aqueous buffers, especially at high concentrations, is often unsuccessful due to its hydrophobic nature. The recommended approach is to first prepare a high-concentration stock solution in an organic solvent and then dilute it into your aqueous assay buffer.
Recommended Solvents for Stock Solutions:
For compounds with low water solubility, polar aprotic solvents are generally the first choice. Based on the properties of the related compound, nicotinic acid, the following solvents are recommended:
-
Dimethyl Sulfoxide (DMSO): This is the most common and highly recommended solvent for creating stock solutions of poorly soluble compounds for biological assays. Nicotinic acid is soluble in DMSO at approximately 1 mg/mL, and this compound is expected to have similar solubility.[7]
-
Ethanol: Synthesis procedures for this compound utilize ethanol for recrystallization, indicating good solubility, particularly with gentle heating.[8]
Step-by-Step Protocol for Preparing a 10 mM DMSO Stock Solution:
-
Weigh the Compound: Accurately weigh out 1.37 mg of this compound.
-
Add DMSO: Add 1 mL of high-purity, anhydrous DMSO to the solid.
-
Facilitate Dissolution: Vortex the solution for 1-2 minutes. If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes to aid dissolution.
-
Storage: Store the stock solution at -20°C for long-term use. The related compound, methylnicotinate, has shown excellent stability in solution.[9]
Troubleshooting Guide: Working with Biological Assays
Q3: My compound precipitates out of solution when I dilute my DMSO stock into my aqueous cell culture medium or assay buffer. How can I prevent this?
This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium. The final concentration of the organic solvent in your assay should be kept to a minimum, typically below 0.5%, to avoid solvent-induced artifacts.
Workflow for Troubleshooting Precipitation:
The following diagram illustrates a decision-making workflow to address precipitation issues:
Caption: Decision workflow for addressing compound precipitation.
Strategy 1: pH Adjustment
This compound is a carboxylic acid with a predicted pKa in the acidic range.[1][6] By increasing the pH of the solvent above the pKa, the carboxylic acid group will deprotonate, forming a more soluble carboxylate salt.
Step-by-Step Protocol for pH-Mediated Solubilization:
-
Prepare a Dilute Basic Solution: Prepare a 10 mM solution of NaOH in water.
-
Initial Dissolution Attempt: Add a small amount of the dilute NaOH solution dropwise to the solid this compound while vortexing.
-
Check for Dissolution: Continue adding the basic solution until the compound fully dissolves.
-
Neutralize the Solution: Once dissolved, carefully neutralize the solution to your desired final pH using a dilute HCl solution.
-
Final Dilution: This aqueous stock can then be further diluted into your final assay buffer.
Important Considerations:
-
Always check the pH tolerance of your biological system (e.g., cells, enzymes) before adjusting the pH.
-
The final salt concentration in your assay should be monitored to avoid confounding effects.
Strategy 2: Utilizing Co-solvents
If pH adjustment is not a viable option, the use of a co-solvent in your final assay buffer can help maintain solubility.[10][11] Co-solvents work by reducing the polarity of the aqueous medium, thereby increasing the solubility of hydrophobic compounds.
Commonly Used Co-solvents in Biological Assays:
| Co-solvent | Typical Final Concentration | Notes |
| Ethanol | 0.1 - 1% | Generally well-tolerated by many cell lines. |
| Propylene Glycol | 0.1 - 1% | Often used in parenteral formulations. |
| PEG 300/400 | 0.1 - 5% | Can also aid in stabilizing proteins. |
Experimental Protocol for Co-solvent Optimization:
-
Prepare a Range of Co-solvent Buffers: Prepare your standard assay buffer containing a range of final co-solvent concentrations (e.g., 0.1%, 0.5%, 1%).
-
Perform a Test Dilution: Dilute your this compound DMSO stock into each of the co-solvent-containing buffers to your final desired assay concentration.
-
Observe for Precipitation: Visually inspect the solutions for any signs of precipitation immediately after dilution and after a short incubation period (e.g., 30 minutes) at the assay temperature.
-
Select the Optimal Concentration: Choose the lowest concentration of co-solvent that maintains the solubility of your compound.
Self-Validating System: Always include a "vehicle control" in your experiments. This control should contain the same final concentration of DMSO and any co-solvent used to dissolve the this compound, but without the compound itself. This will ensure that any observed biological effects are due to the compound and not the solvent system.
Q4: Are there other advanced techniques to improve the solubility of this compound?
For more challenging solubility issues, particularly for in vivo studies, more advanced formulation strategies can be employed. These techniques aim to increase the surface area of the drug or encapsulate it in a more soluble form.[12]
-
Micronization: This process reduces the particle size of the solid compound, which increases the surface area-to-volume ratio and can enhance the dissolution rate.[10][11]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules, like this compound, within their central cavity, thereby increasing their apparent water solubility.
These advanced techniques typically require specialized equipment and formulation expertise.
References
-
Chemcasts. (n.d.). Thermophysical Properties of this compound. [Link]
-
ChemBK. (2024). 5-Methyl-nicotinic acid methyl ester. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
MacIntyre, D. E., et al. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. Headache: The Journal of Head and Face Pain, 48(8), 1239–1241. [Link]
-
Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]
- Google Patents. (n.d.). CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid.
-
IJRAR.org. (n.d.). SOLUBILITY ENHANCEMENT TECHNIQUE. [Link]
-
International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. [Link]
-
UNT Digital Library. (n.d.). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. [Link]
-
R Discovery. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. [Link]
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- 11. ijmsdr.org [ijmsdr.org]
- 12. ascendiacdmo.com [ascendiacdmo.com]
Technical Support Center: Scale-Up of 5-Methylnicotinic Acid Synthesis
Welcome to the technical support center for the synthesis of 5-methylnicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the scale-up of this important pharmaceutical intermediate. Here, we will delve into the practical issues, providing not just solutions but also the underlying scientific reasoning to empower you in your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound, and what are their key scale-up considerations?
There are two main routes for the synthesis of this compound on a laboratory and industrial scale:
-
Oxidation of 3,5-Lutidine (3,5-Dimethylpyridine): This is a direct approach where one of the methyl groups of 3,5-lutidine is selectively oxidized to a carboxylic acid.
-
Ammoxidation of a Methyl-Substituted Picoline followed by Hydrolysis: This route involves the conversion of a picoline derivative to a cyanopyridine intermediate, which is then hydrolyzed to the corresponding nicotinic acid.
The choice of route often depends on the available starting materials, desired scale, and environmental and safety considerations. The oxidation of 3,5-lutidine is more common for direct synthesis of this compound.
Q2: We are experiencing low yields in our this compound synthesis via potassium permanganate oxidation of 3,5-lutidine. What are the likely causes and how can we improve it?
Low yields in the potassium permanganate (KMnO₄) oxidation of 3,5-lutidine are a frequent issue during scale-up. The primary culprits are often incomplete reaction, over-oxidation, and challenging product isolation.
Troubleshooting Low Yields:
-
Incomplete Reaction:
-
Cause: Insufficient oxidant, poor mixing, or non-optimal reaction temperature.
-
Solution: Ensure a slight excess of KMnO₄ is used. The reaction is typically run at a controlled temperature, for instance, between 25-35°C, for an extended period (e.g., 16 hours or more) to drive the reaction to completion.[1][2] Vigorous stirring is crucial to ensure proper contact between the aqueous KMnO₄ solution and the organic 3,5-lutidine.
-
-
Over-oxidation to 3,5-Pyridinedicarboxylic Acid:
-
Cause: Potassium permanganate is a strong oxidizing agent and can oxidize both methyl groups, leading to the formation of 3,5-pyridinedicarboxylic acid as a significant by-product.[3][4] This is a major reason for yield loss of the desired mono-acid.
-
Solution:
-
Controlled Addition of Oxidant: Add the KMnO₄ solution portion-wise or via a dropping funnel over several hours to maintain a controlled concentration of the oxidant in the reaction mixture.[1]
-
Temperature Control: Maintaining a mild reaction temperature (e.g., 25-45°C) is critical to favor mono-oxidation.[1]
-
-
-
Product Isolation Losses:
-
Cause: this compound has some solubility in water, and improper pH adjustment during workup can lead to significant losses.
-
Solution: After filtration of the manganese dioxide (MnO₂) by-product, carefully adjust the pH of the filtrate. 3,5-pyridinedicarboxylic acid is less soluble at a very low pH (around 0.5), allowing for its selective precipitation and removal.[4] Subsequently, adjust the pH to around 3.0 to precipitate the this compound.[2][4]
-
Q3: We are struggling with the filtration of manganese dioxide (MnO₂) at a larger scale. What are the best practices for handling this by-product?
The fine, often gelatinous, nature of the MnO₂ precipitate is a well-documented challenge in scaling up permanganate oxidations.[3][5]
Best Practices for MnO₂ Filtration:
-
Filter Aid: Employ a filter aid such as Celite® (diatomaceous earth) to improve the porosity of the filter cake and prevent clogging of the filter medium. A pre-coat of the filter aid on the filter surface is highly recommended.
-
Filtration Equipment: For larger scales, consider using a filter press or a centrifugal filter, which are more efficient for handling large volumes of solids compared to simple Buchner funnel filtration.
-
Washing: Thoroughly wash the MnO₂ cake with water to recover any adsorbed product, which can be a source of yield loss.
Q4: What are the main by-products in the synthesis of this compound, and how can we minimize their formation?
The primary by-product of concern is 3,5-pyridinedicarboxylic acid .[3][4] Its formation is a direct consequence of the over-oxidation of the starting material, 3,5-lutidine.
Minimization and Removal of 3,5-Pyridinedicarboxylic Acid:
| Strategy | Mechanism |
| Controlled Oxidant Addition | Maintains a low instantaneous concentration of KMnO₄, reducing the likelihood of the second methyl group being oxidized. |
| Strict Temperature Control | Lower temperatures favor the kinetics of mono-oxidation over di-oxidation. |
| pH-Based Separation | Exploits the solubility difference between the mono- and di-acid. 3,5-pyridinedicarboxylic acid is significantly less soluble at a pH of ~0.5 compared to this compound, allowing for its selective removal by filtration.[4] |
Troubleshooting Guides
Guide 1: Dealing with Incomplete Oxidation
Problem: HPLC analysis of the crude reaction mixture shows a significant amount of unreacted 3,5-lutidine.
Caption: Troubleshooting workflow for incomplete oxidation.
Guide 2: Purification of the Final Product
Problem: The isolated this compound is contaminated with 3,5-pyridinedicarboxylic acid.
Protocol for Purification by pH Adjustment and Recrystallization:
-
Dissolution: Dissolve the crude product in an aqueous basic solution (e.g., NaOH or KOH) to form the sodium or potassium salt.
-
Acidification to pH ~0.5: Slowly add concentrated hydrochloric acid with vigorous stirring to adjust the pH to approximately 0.5. This will precipitate the less soluble 3,5-pyridinedicarboxylic acid.[4]
-
Filtration: Filter the mixture to remove the precipitated di-acid.
-
Precipitation of Product: Adjust the pH of the filtrate to ~3.0 with a base (e.g., concentrated NaOH) to precipitate the this compound.[2][4]
-
Isolation: Collect the precipitated product by filtration and wash with cold water.
-
Recrystallization: For higher purity, recrystallize the product from a suitable solvent such as ethanol or an ethanol/water mixture.[1][2]
Caption: Purification workflow for this compound.
Safety Considerations
-
Potassium Permanganate: A strong oxidizing agent. Avoid contact with combustible materials.
-
3,5-Lutidine: Flammable and potentially toxic. Handle in a well-ventilated fume hood.
-
Manganese Dioxide: While relatively benign, fine powders can be an inhalation hazard.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves, when handling these chemicals.[6][7][8][9]
References
-
Scientific.Net. (n.d.). Ammoxidation of 3-Picoline over V2O5/TiO2 Catalysts: Effects of TiO2 Supports on the Catalytic Performance. Retrieved from [Link]
-
Lisicki, D., Nowak, K., & Orlińska, B. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Materials, 15(3), 765. MDPI. Retrieved from [Link]
- Google Patents. (n.d.). CN102584695A - Preparing method of 5-methylnicotinicacid.
- Google Patents. (n.d.). CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid.
-
Lisicki, D., et al. (2023). Oxidation of Picoline with Oxygen to Nicotinic Acid against Co2+, NHPI, and Phosphonium or Ammonium Bromides. MDPI. Retrieved from [Link]
- Google Patents. (n.d.). CN102584695B - Preparing method of 5-methylnicotinicacid.
- Google Patents. (n.d.). CN104961678A - Production process of 3-cyanopyridine.
-
Lisicki, D., Nowak, K., & Orlińska, B. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions.
-
Mathew, C. D., et al. (1988). Nitrilase-Catalyzed Production of Nicotinic Acid from 3-Cyanopyridine in Rhodococcus rhodochrous J1. Applied and Environmental Microbiology, 54(4), 1030–1032. PubMed. Retrieved from [Link]
- Google Patents. (n.d.). CN101602722A - The synthetic method of 3-cyanopyridine.
-
Lisicki, D., Nowak, K., & Orlińska, B. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. PMC - NIH. Retrieved from [Link]
-
ResearchGate. (n.d.). Nitrilase-catalyzed conversion of 3-cyanopyridine to nicotinic acid. Retrieved from [Link]
- Google Patents. (n.d.). US7345176B2 - Process for conversion of cyanopyridines to nicotinamides and catalyst therefor, process for preparing said catalyst.
-
ResearchGate. (2016). How can i syntheis 6-methyl nicotinic acid methyl ester from pyridine ? can any body help with ROS ?. Retrieved from [Link]
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- 4. CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid - Google Patents [patents.google.com]
- 5. CN102584695B - Preparing method of 5-methylnicotinicacid - Google Patents [patents.google.com]
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Technical Support Center: Optimizing Reaction Conditions for 5-Methylnicotinic Acid Esterification
Welcome to the technical support center for the esterification of 5-methylnicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial chemical transformation. Here, we will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in robust scientific principles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common issues and questions that arise during the esterification of this compound.
Q1: My Fischer esterification of this compound is giving a very low yield. What are the primary causes and how can I improve it?
A1: Low yield in a Fischer esterification is most commonly due to the reversible nature of the reaction.[1] The reaction between a carboxylic acid and an alcohol produces an ester and water, and this process can proceed in reverse (hydrolysis) under the same acidic conditions. To drive the reaction toward the product side, you must shift the equilibrium according to Le Châtelier's Principle.[2]
-
Causality: The presence of water, a product of the reaction, will push the equilibrium back towards the starting materials (carboxylic acid and alcohol), thus lowering the yield of your desired ester.
-
Troubleshooting Steps:
-
Use Excess Alcohol: The most straightforward method is to use the alcohol reactant as the solvent, creating a large molar excess.[1][3] A 10-fold excess of alcohol can increase the yield of an ester from 65% to 97% at equilibrium.[1]
-
Remove Water: If using a non-polar solvent like toluene, employ a Dean-Stark apparatus to azeotropically remove water as it is formed.[4] Alternatively, molecular sieves can be added to the reaction mixture to sequester water.
-
Increase Catalyst Loading (with caution): While a sufficient amount of acid catalyst (e.g., H₂SO₄) is necessary, excessively high concentrations can lead to side reactions or decomposition, especially at elevated temperatures. A typical catalytic amount is 1-5 mol% of the limiting reagent.
-
Q2: I'm observing a persistent impurity in my final product after work-up. What could it be and how do I remove it?
A2: The most common impurity is unreacted this compound. Due to its acidic nature and the basic nitrogen on the pyridine ring, it can be tricky to separate from the ester product.
-
Causality: this compound is amphoteric. The carboxylic acid group is acidic, while the pyridine nitrogen is basic. Incomplete neutralization during work-up can leave unreacted starting material in your organic layer.
-
Troubleshooting & Purification Protocol:
-
Aqueous Base Wash: During your work-up, perform a thorough wash of the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[5] This will convert the acidic this compound into its water-soluble sodium salt, which will partition into the aqueous layer.
-
Pro-Tip: Add the NaHCO₃ solution slowly and vent the separatory funnel frequently, as CO₂ gas will be evolved.[5] Test the aqueous layer with pH paper to ensure it is basic (pH > 8) before separating the layers. Repeat the wash if necessary.
-
-
Brine Wash: After the bicarbonate wash, wash the organic layer with a saturated aqueous solution of sodium chloride (brine).[5] This helps to remove residual water from the organic layer before the drying step.
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Drying and Filtration: Dry the organic layer over an anhydrous drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), then filter to remove the solid.[5]
-
Final Purification: If the unreacted acid persists, purification by column chromatography on silica gel is an effective final step. The less polar ester will elute before the more polar carboxylic acid.
-
Q3: Can I use tertiary alcohols like t-butanol for the Fischer esterification of this compound?
A3: It is generally not recommended to use tertiary alcohols in a Fischer esterification.
-
Causality: Tertiary alcohols are highly prone to elimination (dehydration) under the strong acidic conditions and elevated temperatures required for Fischer esterification, leading to the formation of alkenes (in this case, isobutylene).[6][7] This side reaction consumes the alcohol and reduces the yield of the desired ester. Additionally, the steric hindrance of a tertiary alcohol can significantly slow down the rate of the desired esterification reaction.[2]
-
Alternative Methods: For the synthesis of t-butyl esters, it is better to first convert the this compound to its more reactive acid chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride, and then react the acid chloride with t-butanol.[7]
Section 2: Optimizing Reaction Parameters
The yield and purity of your this compound ester are highly dependent on several key reaction parameters. The following table provides a summary of these parameters and their typical impact.
| Parameter | Typical Range | Effect on Reaction | Causality & Expert Insights |
| Alcohol | Methanol, Ethanol, Isopropanol | Primary alcohols (Methanol, Ethanol) generally give higher yields and faster reaction rates than secondary alcohols (Isopropanol). | Steric hindrance around the hydroxyl group of the alcohol affects the rate of nucleophilic attack on the protonated carboxylic acid. Isopropanol is bulkier than methanol or ethanol, leading to a slower reaction. |
| Reactant Ratio (Alcohol:Acid) | 5:1 to 20:1 (or alcohol as solvent) | Increasing the molar excess of the alcohol significantly increases the ester yield. | This is a direct application of Le Châtelier's principle, pushing the reaction equilibrium towards the products.[1] Using the alcohol as the solvent is a common and effective strategy. |
| Catalyst | H₂SO₄, p-TsOH, SOCl₂ | Strong protic acids like H₂SO₄ are effective and inexpensive. Thionyl chloride (SOCl₂) offers an alternative by first forming the highly reactive acyl chloride.[8] | The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to attack by the alcohol nucleophile.[3] |
| Catalyst Loading (H₂SO₄) | 1-5 mol% | Sufficient catalyst is crucial for a reasonable reaction rate. Excess catalyst can lead to charring and side reactions. | The reaction is catalytic in acid. Once the optimal rate is achieved, adding more catalyst offers diminishing returns and increases the risk of dehydration and other side reactions. |
| Temperature | Reflux temperature of the alcohol | Higher temperatures increase the reaction rate. | Esterification is a relatively slow process, and heating is required to reach equilibrium in a reasonable timeframe. The reflux temperature provides a stable and convenient reaction temperature.[5] |
| Reaction Time | 2-24 hours | The reaction should be monitored until completion (e.g., by TLC or GC) as reaction times vary with the alcohol and temperature. | The reaction needs sufficient time to reach equilibrium. Heteroaromatic acids can sometimes react more slowly than their aliphatic or simple aromatic counterparts. |
Section 3: Experimental Protocols & Workflows
Protocol 1: Standard Fischer Esterification of this compound with Ethanol
This protocol details a standard procedure for the synthesis of ethyl 5-methylnicotinate.
Materials:
-
This compound (1.0 eq)
-
Ethanol (Absolute, serves as solvent, ~10-20 eq)
-
Concentrated Sulfuric Acid (H₂SO₄, ~0.05 eq)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Ethyl Acetate (for extraction)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound. Add absolute ethanol to the flask.
-
Catalyst Addition: While stirring, slowly and carefully add the concentrated sulfuric acid to the mixture. Caution: This addition is exothermic.
-
Reflux: Attach a reflux condenser and ensure a steady flow of cooling water. Heat the mixture to a gentle reflux using a heating mantle.
-
Reaction Monitoring: Allow the reaction to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.
-
Cooling & Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Aqueous Work-up:
-
Pour the cooled residue into a separatory funnel containing deionized water and ethyl acetate.
-
Carefully add saturated NaHCO₃ solution in portions until the evolution of CO₂ ceases and the aqueous layer is basic.
-
Shake the funnel, venting frequently. Separate the organic layer.
-
Extract the aqueous layer two more times with ethyl acetate.
-
Combine all organic layers and wash with brine.
-
-
Drying and Concentration: Dry the combined organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude ethyl 5-methylnicotinate.
-
Purification (Optional): The crude ester can be further purified by vacuum distillation or column chromatography on silica gel if necessary.
Workflow Diagram: Troubleshooting Low Yield
Caption: Logical workflow for diagnosing and resolving low ester yields.
Section 4: Product Characterization
Proper characterization of the final product is essential to confirm its identity and purity. Below are the expected spectroscopic data for the methyl and ethyl esters of this compound.
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) |
| Methyl 5-Methylnicotinate | ~8.9 (s, 1H), ~8.2 (s, 1H), ~7.9 (s, 1H), ~3.9 (s, 3H, -OCH₃), ~2.4 (s, 3H, Ar-CH₃) | ~166 (C=O), ~152, ~148, ~137, ~131, ~127, ~52 (-OCH₃), ~18 (Ar-CH₃) | ~1725 (C=O stretch), ~1290 (C-O stretch), ~2950 (C-H stretch) |
| Ethyl 5-Methylnicotinate | ~8.9 (s, 1H), ~8.2 (s, 1H), ~7.9 (s, 1H), ~4.4 (q, 2H, -OCH₂CH₃), ~2.4 (s, 3H, Ar-CH₃), ~1.4 (t, 3H, -OCH₂CH₃) | ~165 (C=O), ~152, ~148, ~137, ~131, ~127, ~61 (-OCH₂), ~18 (Ar-CH₃), ~14 (-CH₃) | ~1720 (C=O stretch), ~1285 (C-O stretch), ~2980 (C-H stretch) |
Note: The chemical shifts (δ) are approximate and can vary slightly based on the solvent and spectrometer used.
Diagram: Esterification Mechanism
The Fischer esterification proceeds through a nucleophilic acyl substitution mechanism.
Caption: Stepwise mechanism of the Fischer-Speier esterification reaction.
References
-
Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.). Retrieved from [Link]
-
Kumar, S., Sawant, A. A., Chikhale, R. P., Karanjai, K., & Thomas, A. (2016). One-Pot Synthesis of Highly Substituted Nicotinic Acid Derivatives Based on a Formylation Strategy of Enamino Keto Esters. The Journal of Organic Chemistry, 81(4), 1547–1557. [Link]
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Fischer Esterification Procedure. (n.d.). Retrieved from [Link]
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Fischer Esterification Procedure. (n.d.). Retrieved from [Link]
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OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]
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Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
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Badgett, C. O., & Woodward, C. F. (1947). Nicotinic Acid. Miscellaneous Esters. Journal of the American Chemical Society, 69(11), 2899–2899. [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
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The Good Scents Company. (n.d.). methyl nicotinate. Retrieved from [Link]
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MDPI. (2025). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Retrieved from [Link]
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Organic Syntheses. (n.d.). 4-Thiazolecarboxylic acid, ethyl ester. Retrieved from [Link]
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ResearchGate. (2017). How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride?. Retrieved from [Link]
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Grafiati. (2025). Journal articles: 'Substituted Nicotinic acid'. Retrieved from [Link]
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Master Organic Chemistry. (2022). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]
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Akishina, E. A., Kazak, D. V., & Dikusar, E. A. (2020). Synthesis of functionally substituted esters of nicotinic and isonicotinic acid. Proceedings of the National Academy of Sciences of Belarus, Chemical Series, 56(2), 183-190. [Link]
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Erharuyi, O., Falodun, A., & Imieje, V. (2015). Synthesis and antinociceptive activity of methyl nicotinate. Journal of Pharmacy and Bioresources, 12(1), 54-59. [Link]
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Sourav Sir's Classes. (2022, February 18). Ester Synthesis Five Methods | Organic Chemistry Preparation [Video]. YouTube. [Link]
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Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of pyridine-2,3-dicarboxylic acid esters.
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(n.d.). (48) methyl-6-methyinicotinate Route of Synthesis. Retrieved from [Link]
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Rünzler, D., Zabel, M., & Koin, W. (2019). Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. Inorganics, 7(4), 52. [Link]
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SIELC Technologies. (n.d.). HPLC Separation of Pyridinecarboxylic Acids. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of pyridine carboxylic acid esters.
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Curtin University. (2020, November 12). Making esters - Part 1 | Chemistry Tutorial [Video]. YouTube. [https://www.youtube.com/watch?v=yU60Cc2x Gong]([Link] Gong)
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Padovan, D., & de la Torre, A. F. (2024). Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances. Catalysts, 14(1), 931. [Link]
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ResearchGate. (2024). Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances. Retrieved from [Link]
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Experiment 10: Fischer Esterification. (n.d.). Retrieved from [Link]
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Chen, G., Shaughnessy, K. H., & Daugulis, O. (2012). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Angewandte Chemie International Edition, 51(43), 10774-10777. [Link]
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DSpace@MIT. (n.d.). Experiment 5: Fischer Esterification. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Deactivation mechanisms of Nb2O5 catalyst for esterification of dimethyl adipate: crystal transformation and acid site coking. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Ester to Acid - Common Conditions. Retrieved from [Link]
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IDEAS/RePEc. (n.d.). Investigation of deactivation mechanisms of a solid acid catalyst during esterification of the bio-oils from mallee biomass. Retrieved from [Link]
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Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]
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ResearchGate. (n.d.). Fischer-Speier esterification. Retrieved from [Link]
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Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Retrieved from [Link]
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PubMed. (n.d.). Unveiling the mechanisms of carboxylic acid esterification on acid zeolites for biomass-to-energy: A review of the catalytic process through experimental and computational studies. Retrieved from [Link]
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- 7. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 8. METHYL 5-METHYLNICOTINATE synthesis - chemicalbook [chemicalbook.com]
Preventing byproduct formation in 5-Methylnicotinic acid synthesis
Welcome to the technical support center for the synthesis of 5-Methylnicotinic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances of its synthesis. We provide in-depth, field-proven insights and troubleshooting protocols to help you minimize byproduct formation and maximize the yield and purity of your target compound.
Troubleshooting Guide: Common Synthesis Issues
This section addresses specific problems encountered during the synthesis of this compound, particularly via the common route of oxidizing 3,5-dimethylpyridine (3,5-lutidine).
Question 1: My final product is heavily contaminated with 3,5-pyridinedicarboxylic acid. How can I prevent this over-oxidation?
Answer:
This is the most frequent challenge in this synthesis. The formation of 3,5-pyridinedicarboxylic acid occurs when both methyl groups on the starting material, 3,5-dimethylpyridine, are oxidized instead of just one.[1] This is particularly common when using strong oxidizing agents like potassium permanganate (KMnO₄).
Root Cause Analysis: The primary drivers of over-oxidation are an excessive local concentration of the oxidizing agent and elevated reaction temperatures. Potassium permanganate is a powerful oxidant, and if added too quickly or if the reaction overheats, it will not discriminate between the mono-oxidized product and the starting material, leading to the dicarboxylic acid byproduct.
Preventative Strategies & Protocols:
-
Strict Temperature Control: Maintain the reaction temperature within a mild range, typically 25-35°C.[1] Exceeding this range significantly increases the rate of the second oxidation.
-
Slow, Portion-wise Addition of Oxidant: This is the most critical parameter. Adding KMnO₄ slowly over a prolonged period (e.g., 4-5 hours) ensures its concentration remains low, favoring the kinetics of the first oxidation over the second.[1][2]
-
Stoichiometric Control: Use a carefully calculated molar equivalent of the oxidizing agent. A significant excess of KMnO₄ will inevitably lead to over-oxidation. A molar ratio of approximately 1.5 equivalents of KMnO₄ to 1 equivalent of 3,5-dimethylpyridine is a good starting point.[2]
-
Alternative, Milder Oxidation System: Consider using a hydrogen peroxide/sulfuric acid system. This method can offer higher selectivity for mono-oxidation, as the oxidizing power is more controlled.[3][4] The reaction is typically run at a higher temperature (110-130°C), but the nature of the oxidant is less aggressive towards the second methyl group.[3]
-
Setup: In a reaction vessel equipped with a mechanical stirrer and a thermometer, charge 3,5-dimethylpyridine and water.
-
Temperature Control: Bring the mixture to the target temperature of 25-30°C using a water bath.
-
Oxidant Addition: Begin the slow, portion-wise addition of solid potassium permanganate. Ensure the temperature does not exceed 35°C during the addition. This process should take no less than 4 hours.
-
Reaction: After the addition is complete, allow the mixture to stir at 30°C for 16-20 hours to ensure full consumption of the starting material.[2]
-
Workup: Proceed with the purification protocol outlined in Question 2.
Question 2: My yield is low, but I've successfully avoided over-oxidation. How do I effectively separate my product from unreacted starting material and the 3,5-pyridinedicarboxylic acid byproduct?
Answer:
Effective purification is key to achieving high purity and is best accomplished by exploiting the different solubility profiles of the product and byproducts at various pH levels.[1] The byproduct 3,5-pyridinedicarboxylic acid is significantly less soluble in highly acidic conditions than your target compound, this compound.
Root Cause Analysis: Improper pH control during the workup is the most common reason for poor separation. If the pH is not lowered sufficiently, the dicarboxylic acid will not fully precipitate. If the subsequent pH adjustment is inaccurate, you may either lose the product or co-precipitate impurities.
Purification Strategy: pH-Mediated Fractional Precipitation
This technique sequentially precipitates the byproduct and the product by carefully adjusting the pH of the aqueous filtrate after removing the manganese dioxide (MnO₂) solid.
Caption: Purification workflow using pH-mediated fractional precipitation.
-
MnO₂ Removal: After the reaction is complete, filter the mixture to remove the solid manganese dioxide byproduct. Wash the filter cake thoroughly with water to recover any trapped product.[1]
-
Byproduct Precipitation: Combine the filtrates and cool them. Slowly add concentrated hydrochloric acid (HCl) to adjust the pH to approximately 0.5. A white precipitate of 3,5-pyridinedicarboxylic acid will form.[1]
-
Byproduct Removal: Stir the acidic mixture, then filter or centrifuge to remove the solid dicarboxylic acid.
-
Product Precipitation: Take the resulting filtrate and carefully adjust the pH to ~3.0. Your target compound, this compound, is least soluble at its isoelectric point and will precipitate out of the solution.[2]
-
Isolation & Final Purification: Collect the crude product by filtration/centrifugation. For higher purity, recrystallize the solid from a suitable solvent like ethanol.[1]
Frequently Asked Questions (FAQs)
Q1: What is the mechanistic basis for over-oxidation in the synthesis of this compound?
The synthesis of this compound from 3,5-dimethylpyridine involves the oxidation of a methyl group to a carboxylic acid. This process proceeds through intermediate stages, including an alcohol and an aldehyde, before reaching the carboxylic acid. A strong oxidizing agent like KMnO₄ can initiate oxidation at both methyl groups. The desired product, this compound, still possesses a methyl group that can be further oxidized under the reaction conditions to yield the 3,5-pyridinedicarboxylic acid byproduct. Controlling the reaction kinetics to favor mono-oxidation is therefore paramount.
Caption: Oxidation pathways of 3,5-dimethylpyridine.
Q2: Are there alternative synthesis routes that avoid the over-oxidation problem altogether?
Yes, while oxidation of 3,5-dimethylpyridine is common, other routes can be employed, which may be advantageous depending on available starting materials and equipment.
| Synthesis Route | Starting Materials | Key Byproducts & Challenges | Reference |
| Oxidation | 3,5-Dimethylpyridine | 3,5-Pyridinedicarboxylic acid (over-oxidation). Requires careful control of conditions. | [1] |
| Suzuki Coupling | 5-Bromonicotinic acid, Methylboronic acid (or equivalent) | Homo-coupling of starting materials, unreacted reagents, residual palladium catalyst. | [5],[6] |
| Hydrolysis | 3-Cyano-5-methylpyridine | 5-Methylnicotinamide (from incomplete hydrolysis). | [7],[8] |
1. Suzuki-Miyaura Cross-Coupling: This modern approach involves coupling a methyl group source (like methylboronic acid) with a pre-functionalized pyridine ring, such as 5-bromonicotinic acid, using a palladium catalyst.[5][9] This method offers excellent control and completely avoids the over-oxidation issue. However, it requires more specialized reagents, including a palladium catalyst and boronic acids, and potential byproducts include homo-coupled species.[10]
2. Hydrolysis of a Nitrile: If 3-cyano-5-methylpyridine is available, it can be hydrolyzed to this compound. This can be done under acidic or basic conditions, or more cleanly using a nitrilase enzyme.[11][12] The primary potential byproduct is the amide intermediate, 5-methylnicotinamide, which forms if the hydrolysis reaction does not go to completion.[7]
Q3: For the Suzuki coupling approach, how can I minimize homo-coupling byproducts?
Homo-coupling, where two molecules of the boronic acid or two molecules of the aryl halide couple with themselves, is a common side reaction in Suzuki couplings.
Mitigation Strategies:
-
Use a High-Quality Palladium Catalyst/Ligand System: The choice of ligand is crucial. For example, phosphine-based ligands like P(t-Bu)₃ or Buchwald's biarylphosphine ligands are known to promote the desired cross-coupling pathway over side reactions.
-
Control Stoichiometry: Use a slight excess (e.g., 1.1-1.5 equivalents) of the boronic acid relative to the 5-bromonicotinic acid.
-
Effective Base: The base plays a key role in the catalytic cycle.[13] A base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is often effective.[5] The choice of base can influence the rate of transmetalation versus side reactions.
-
Inert Atmosphere: Rigorously exclude oxygen from the reaction mixture by using degassed solvents and maintaining an inert atmosphere (Argon or Nitrogen). Oxygen can lead to oxidative degradation of the catalyst and promote side reactions.[5]
References
-
Methods to Produce Nicotinic Acid with Potential Industrial Applications. (2022). MDPI. [Link]
- CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid.
-
Nitrilase-Catalyzed Production of Nicotinic Acid from 3-Cyanopyridine in Rhodococcus rhodochrous J1. PubMed. [Link]
-
5-Bromonicotinic acid 20826-04-4 wiki. LookChem. [Link]
- CN102584695B - Preparing method of 5-methylnicotinicacid.
-
Grignard Reaction. Grignard Reaction. [Link]
- CN102584695A - Preparing method of 5-methylnicotinicacid.
- US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions.
-
Biocatalytic hydrolysis of 3-cyanopyridine. ResearchGate. [Link]
-
Nitrilase-catalyzed conversion of 3-cyanopyridine to nicotinic acid. ResearchGate. [Link]
-
Suzuki reaction. Wikipedia. [Link]
-
Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives. ResearchGate. [Link]
-
What are the byproducts in a Suzuki reaction? Chemistry Stack Exchange. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
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- 13. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Stability of 5-Methylnicotinic Acid in Cell Culture Media
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice on the stability of 5-Methylnicotinic acid in various cell culture media. Understanding the stability of your compound is paramount for the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to assess the stability of this compound in my specific cell culture medium?
A: The stability of this compound directly impacts its effective concentration in your experiments. Degradation of the compound over the course of an experiment can lead to an underestimation of its biological activity, resulting in inaccurate EC50/IC50 values and misleading structure-activity relationships (SAR).[1] Establishing the stability profile ensures that the observed biological effects are attributable to the intended concentration of the compound.
Q2: What are the primary factors that can influence the stability of this compound in cell culture media?
A: Several factors can affect the stability of this compound in the complex environment of cell culture media:
-
pH: The typical pH of cell culture media (7.2-7.4) can influence the rate of hydrolysis of the carboxylic acid group and any potential degradation of the pyridine ring.
-
Temperature: Standard incubator conditions of 37°C can accelerate the degradation of thermally labile compounds.[1]
-
Media Components: Cell culture media are rich in components that can potentially interact with this compound. These include:
-
Vitamins: Riboflavin, for instance, can induce photodegradation of other media components.[2] While direct interactions with this compound are not documented, the complex vitamin milieu warrants consideration.
-
Amino Acids: Certain amino acids, like cysteine, are reactive and could potentially interact with the compound.
-
Metal Ions: Trace metals such as copper and iron can catalyze oxidative degradation of small molecules.[3]
-
-
Light Exposure: Many compounds are sensitive to light and can undergo photodegradation.[1] Standard laboratory lighting and even ambient light can be sufficient to induce degradation over time.
-
Dissolved Oxygen: The presence of oxygen can lead to oxidative degradation of susceptible functional groups.[1]
Q3: What are the likely degradation products of this compound in aqueous solutions like cell culture media?
A: While specific degradation pathways for this compound in cell culture media are not extensively documented in publicly available literature, we can infer potential pathways based on related compounds. For instance, a similar compound, methylnicotinate, primarily degrades to nicotinic acid in aqueous solutions.[4][5][6] Therefore, it is plausible that this compound could undergo decarboxylation or oxidation of the pyridine ring, although the methyl group at the 5-position may influence its stability compared to nicotinic acid itself.
Troubleshooting Guide
Scenario 1: Inconsistent experimental results with this compound.
Possible Cause: The compound may be degrading in your cell culture medium during the course of the experiment.
Troubleshooting Steps:
-
Conduct a preliminary stability check: Prepare a stock solution of this compound in your cell culture medium and incubate it under your experimental conditions (e.g., 37°C, 5% CO2) for the duration of your longest experiment.
-
Analyze for degradation: At various time points (e.g., 0, 24, 48, 72 hours), take an aliquot of the solution and analyze it using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) to quantify the remaining parent compound.[7]
-
Compare with a control: As a control, keep a stock solution at -20°C or -80°C in an appropriate solvent (e.g., DMSO) and analyze it alongside the incubated samples.
Scenario 2: Unexpected cellular toxicity or off-target effects.
Possible Cause: A degradation product of this compound might be biologically active and causing the observed effects.
Troubleshooting Steps:
-
Identify potential degradants: Use a more advanced analytical technique like Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the mass of potential degradation products in your incubated media samples.[7]
-
Evaluate the biological activity of potential degradants: If a major degradant is identified, and if it is commercially available or can be synthesized, test its biological activity in your assay to determine if it contributes to the observed effects.
Experimental Protocols
Protocol 1: General Workflow for Stability Assessment
This workflow provides a high-level overview of the steps involved in assessing the stability of this compound.
Caption: A generalized workflow for assessing the stability of a compound in cell culture media.
Protocol 2: Detailed Step-by-Step Stability Study of this compound
This protocol outlines a detailed procedure for a 72-hour stability study in a common cell culture medium like DMEM.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), HPLC grade
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Acetonitrile, HPLC grade
-
Methanol, HPLC grade
-
Formic acid, LC-MS grade
-
HPLC or LC-MS system with a C18 column
Procedure:
-
Preparation of Stock Solution:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
-
Preparation of Spiked Cell Culture Medium:
-
Warm the DMEM with 10% FBS to 37°C.
-
Spike the pre-warmed medium with the 10 mM stock solution to a final concentration of 10 µM. Ensure the final DMSO concentration is ≤ 0.1%.
-
Vortex gently to mix.
-
-
Incubation and Sampling:
-
Transfer the spiked medium to a sterile flask and place it in a 37°C, 5% CO2 incubator.
-
Immediately take the T=0 time point sample (e.g., 1 mL).
-
Take subsequent 1 mL samples at 24, 48, and 72 hours.
-
For each sample, immediately proceed to sample preparation or store at -80°C until analysis.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of the sampled medium, add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
-
HPLC/LC-MS Analysis:
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A suitable gradient to separate this compound from any potential degradation products.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Detection: UV at a predetermined λmax or by mass spectrometry.
-
-
Data Analysis:
-
Calculate the peak area of this compound at each time point.
-
Determine the percentage of the compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage remaining versus time to visualize the stability profile.
-
Data Presentation
The following tables provide hypothetical data to illustrate how to present the results of a stability study.
Table 1: Stability of this compound (10 µM) in Different Cell Culture Media at 37°C
| Time (hours) | % Remaining in DMEM | % Remaining in RPMI-1640 | % Remaining in MEM |
| 0 | 100.0 | 100.0 | 100.0 |
| 24 | 98.5 | 99.1 | 97.8 |
| 48 | 96.2 | 97.5 | 95.3 |
| 72 | 94.0 | 96.3 | 92.1 |
Table 2: Effect of Temperature on the Stability of this compound (10 µM) in DMEM
| Time (hours) | % Remaining at 4°C | % Remaining at Room Temp (25°C) | % Remaining at 37°C |
| 0 | 100.0 | 100.0 | 100.0 |
| 24 | 99.8 | 99.2 | 98.5 |
| 48 | 99.5 | 98.1 | 96.2 |
| 72 | 99.2 | 97.0 | 94.0 |
Visualizing Degradation Pathways
The following diagram illustrates a hypothetical degradation pathway for this compound, which can be a useful conceptual tool when planning your experiments.
Caption: A hypothetical degradation pathway for this compound.
References
-
Ross, B. M. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. BMC Research Notes, 1, 89. [Link]
-
Scialis, R. (2017). How to know the stability of drugs and reagents in the cell culture media? ResearchGate. Retrieved from [Link]
-
Ross, B. M. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. BMC Research Notes, 1(1), 89. [Link]
-
Ross, B. M. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. PubMed. Retrieved from [Link]
-
Rourick, R. A., & Khattak, S. (2019). Vitamins in cell culture media: Stability and stabilization strategies. Biotechnology and Bioengineering, 116(5), 971-987. [Link]
-
Zang, Y., & Li, Z. (2020). Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis. Molecules, 25(21), 5035. [Link]
-
Global Biologics. (2025). Global Guide to Stability Testing for Cell Therapy Products & Regulatory Compliance. Retrieved from [Link]
-
Hughes, D. E., & Williamson, D. H. (1952). A method for the degradation of radioactive nicotinic acid. The Biochemical journal, 51(4), 593–599. [Link]
- ZHU, Shidong, et al. (2012). Preparing method of 5-methylnicotinicacid.
-
Thomas, L. (2019). Stability Testing for Small-Molecule Clinical Trial Materials. Pharmaceutical Technology, 43(10), 28-31. [Link]
-
Li, Y., & Li, D. (2017). Effect of Metal Ions on Stability of Ascorbic Acid and Niacin Determined by HPLC. Clemson University TigerPrints. [Link]
-
Rourick, R. A., & Khattak, S. (2019). Vitamins in cell culture media: Stability and stabilization strategies. PubMed. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "Effect of Metal Ions on Stability of Ascorbic Acid and Niacin Determin" by Jhongyan Huang [open.clemson.edu]
- 4. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting low yield in 5-Methylnicotinic acid reactions
Technical Support Center: 5-Methylnicotinic Acid Synthesis
Introduction for the Modern Researcher
Welcome to the technical support guide for the synthesis of this compound (CAS: 3222-49-9), a critical intermediate in pharmaceutical development.[1][2] This document is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field. Our focus is on the prevalent synthesis route: the selective oxidation of 3,5-Lutidine (3,5-dimethylpyridine). We will delve into the mechanistic reasons for common pitfalls, particularly low yield, and provide validated protocols to enhance the success of your experiments.
The primary challenge in this synthesis is controlling the oxidation to be selective for only one of the two methyl groups on the pyridine ring. Over-oxidation is a common side reaction that leads to the formation of pyridine-3,5-dicarboxylic acid, which complicates purification and significantly reduces the yield of the desired product.[1][3] This guide will equip you with the knowledge to mitigate these issues effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound, and what are their typical yields?
The most established method is the oxidation of 3,5-Lutidine. Two main oxidant systems are predominantly used in laboratory and industrial settings:
-
Potassium Permanganate (KMnO₄) in an aqueous medium: This is a classic, albeit often problematic, method. Yields are highly variable and typically fall below 50% due to challenges with selectivity and byproduct formation.[1][4] However, with optimized workup procedures, yields can be improved.[3]
-
Hydrogen Peroxide (H₂O₂) in concentrated Sulfuric Acid (H₂SO₄): This system can offer better yields, potentially exceeding 60%, and avoids the generation of manganese dioxide waste.[3][4] However, it requires careful temperature control to prevent runaway reactions and ensure selectivity.
The table below provides a comparative overview of these two common synthesis routes.
| Parameter | Potassium Permanganate (KMnO₄) Method | Hydrogen Peroxide (H₂O₂)/H₂SO₄ Method |
| Starting Material | 3,5-Lutidine | 3,5-Lutidine |
| Typical Yield | < 50% (can be improved with optimization)[1][3] | > 60%[3] |
| Reaction Conditions | Mild temperatures (e.g., 25-45°C)[5] | Elevated temperatures (e.g., 110-130°C)[3] |
| Key Byproducts | Pyridine-3,5-dicarboxylic acid, Manganese dioxide (MnO₂)[1] | Pyridine-3,5-dicarboxylic acid (less prevalent with temp. control) |
| Advantages | Uses common reagents, mild conditions. | Higher potential yield, no MnO₂ waste.[3] |
| Disadvantages | Low selectivity, difficult MnO₂ filtration, large water volumes needed.[1][3] | Requires handling of conc. H₂SO₄, careful temperature control needed. |
Troubleshooting Guide: Low Yield and Purity Issues
This section addresses the most common problem in this compound synthesis: a lower-than-expected yield. We will explore the root causes and provide actionable solutions.
Core Problem: Over-Oxidation
The primary cause of low yield is the lack of selectivity of the oxidant, which attacks both methyl groups of 3,5-Lutidine. This leads to the formation of the highly undesired byproduct, pyridine-3,5-dicarboxylic acid.
Caption: Oxidation pathways of 3,5-Lutidine.
Q2: My yield is very low when using Potassium Permanganate. What went wrong?
Low yields with KMnO₄ are common and typically stem from three issues: over-oxidation, incomplete reaction, or product loss during workup.
Troubleshooting Workflow: KMnO₄ Method
Caption: Troubleshooting workflow for the KMnO₄ oxidation.
-
Causality - Stoichiometry and Rate of Addition: Potassium permanganate is a powerful oxidizing agent. If added too quickly or in excess, it will not discriminate between the two methyl groups, leading to the dicarboxylic acid.[1] A slow, portion-wise addition over several hours at a controlled temperature allows for more selective oxidation of the first methyl group.[5]
-
Causality - Workup Losses: The manganese dioxide (MnO₂) formed is a fine precipitate that can be difficult to filter and may adsorb the product.[3] Furthermore, both the desired product and the dicarboxylic acid byproduct are soluble in the aqueous filtrate. Their separation is critically dependent on their different solubilities at specific pH values. Improper pH control during isolation will lead to either contamination or significant loss of the target compound.[1]
Q3: How do I effectively separate this compound from the pyridine-3,5-dicarboxylic acid byproduct?
This separation is the most critical step in the purification process and relies on a precise, multi-step pH adjustment of the reaction filtrate after removing the solid MnO₂.
-
The Principle: The two carboxylic acids have different pKa values. Pyridine-3,5-dicarboxylic acid is the stronger acid and will precipitate at a very low pH. This compound will remain in solution at this low pH and can be precipitated by subsequently raising the pH.
Sources
- 1. CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid - Google Patents [patents.google.com]
- 2. This compound | 3222-49-9 [chemicalbook.com]
- 3. CN102584695B - Preparing method of 5-methylnicotinicacid - Google Patents [patents.google.com]
- 4. CN102584695A - Preparing method of 5-methylnicotinicacid - Google Patents [patents.google.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: A Researcher's Guide to 5-Methylnicotinic Acid
From the Desk of the Senior Application Scientist
Welcome to the technical support center for 5-Methylnicotinic acid. As a critical intermediate in the synthesis of pharmaceuticals, the purity of this compound is not just a matter of yield, but a fundamental requirement for the safety and efficacy of the final active pharmaceutical ingredient (API). In this guide, we will address the common challenges researchers, scientists, and drug development professionals face in identifying and removing impurities associated with this compound. Our approach is rooted in practical, field-proven experience, explaining not just the "how" but the critical "why" behind each step. We aim to provide you with a self-validating framework for ensuring the integrity of your material.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Impurities
This section addresses the foundational knowledge required to anticipate and understand the impurity profile of this compound.
Q1: What are the most common impurities I should expect in my this compound sample?
The impurities in a given batch of this compound are almost always a direct reflection of its synthetic route and subsequent handling. The most prevalent synthesis involves the oxidation of 3,5-dimethylpyridine (3,5-lutidine).[1][2] Based on this, you can anticipate several classes of impurities.
Table 1: Common Impurities in this compound
| Impurity Class | Specific Example | Typical Origin |
| Starting Materials | 3,5-Dimethylpyridine (3,5-Lutidine) | Incomplete reaction during synthesis.[1] |
| Byproducts | 3,5-Pyridinedicarboxylic acid | Over-oxidation of the starting material.[2] |
| Reagents/Catalysts | Manganese Dioxide (MnO₂) | Byproduct from potassium permanganate (KMnO₄) oxidant.[1][2] |
| Residual Solvents | Ethanol, Water | Used during reaction work-up and purification.[1][2] |
| Degradation Products | Potential hydrolysis products | Though generally stable, prolonged exposure to moisture could lead to degradation.[3][4] |
Q2: How do these impurities originate?
Understanding the reaction mechanism is key to anticipating the impurity profile. The synthesis of this compound typically involves the oxidation of one of the two methyl groups of 3,5-dimethylpyridine.
-
The Reaction: A strong oxidizing agent, such as potassium permanganate (KMnO₄) or hydrogen peroxide in sulfuric acid, is used to convert one methyl group into a carboxylic acid.[1][5]
-
Incomplete Reaction: If the reaction does not go to completion, you will be left with unreacted 3,5-dimethylpyridine starting material.
-
Over-Oxidation: The use of a powerful oxidant like KMnO₄ makes it difficult to selectively oxidize only one methyl group. It is common for both methyl groups to be oxidized, resulting in the formation of 3,5-pyridinedicarboxylic acid as a significant byproduct.[2]
-
Work-up Impurities: After the reaction, inorganic byproducts like manganese dioxide (from the reduction of KMnO₄) must be filtered out.[2] Solvents used for extraction and purification, such as ethanol, may also remain in the final product if not adequately removed.[1]
Q3: Can this compound degrade during storage? What are the likely degradation products?
This compound is a stable solid under recommended storage conditions (room temperature, inert atmosphere).[3][6] However, like any carboxylic acid, it is susceptible to certain degradation pathways under adverse conditions.
-
Thermal Decomposition: Exposure to high temperatures can cause decomposition, producing nitrogen oxides (NOx) and carbon oxides (CO, CO₂).[3][7]
-
Hydrolysis of Derivatives: While this compound itself is not prone to hydrolysis, its ester derivatives are. For example, a study on methyl nicotinate showed that it slowly hydrolyzes to nicotinic acid in aqueous solutions.[8][9] This is relevant if you are working with derivatives or if residual alcohols from synthesis are present, which could potentially form esters.
-
Incompatible Materials: Contact with strong oxidizing agents, strong bases, or strong acids should be avoided as they can promote degradation.[3]
Part 2: Analytical & Identification Guides
Effective purification begins with accurate identification and quantification of impurities. This section provides a strategic approach to analyzing your sample.
Q4: What is the recommended initial step to assess the purity of my sample?
A tiered approach is most efficient. Start with simple, rapid methods before moving to more complex, quantitative analyses.
-
Melting Point Analysis: A pure substance has a sharp, defined melting point (for this compound, approx. 210-212°C).[6] A broad melting range is a strong indicator of the presence of impurities.
-
Thin-Layer Chromatography (TLC): TLC is an excellent, inexpensive tool for visualizing the number of components in your sample. You can quickly check for the presence of the starting material and major byproducts. Comparative chromatographic techniques like TLC and HPLC are well-established for nicotinic acid derivatives.[10]
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. An initial screening run can provide precise information on the percentage of your main component and the relative amounts of various impurities.[11][12]
Q5: How can I develop an HPLC method to separate this compound from its key impurities?
A reverse-phase HPLC (RP-HPLC) method is typically effective for separating polar aromatic compounds like this compound from its common impurities.
-
Column Selection: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a robust starting point.[8]
-
Mobile Phase Preparation:
-
Solvent A: 0.1% Phosphoric Acid or Formic Acid in Water. The acid helps to suppress the ionization of the carboxylic acid groups, leading to better peak shape.
-
Solvent B: Acetonitrile or Methanol.
-
-
Gradient Elution: A gradient method is recommended to ensure the elution of both early-eluting polar impurities (like 3,5-pyridinedicarboxylic acid) and later-eluting less polar impurities (like 3,5-dimethylpyridine).
-
Example Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions to re-equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at approximately 250-260 nm.[13]
-
Sample Preparation: Dissolve a known quantity of your this compound sample in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile) to a concentration of ~1 mg/mL.
-
Injection: Inject 10 µL of the sample solution.
-
Analysis: Identify peaks corresponding to known impurities by running certified reference standards. The peak area percentage can be used to estimate the purity of your sample. Method validation is crucial for ensuring data reliability.[11]
Q6: My HPLC shows an unknown peak. How do I identify this impurity?
Identifying unknown impurities is a critical step in process development and quality control.[14] A systematic workflow is required.
Caption: Workflow for the identification of an unknown impurity.
-
LC-MS Analysis: The first step is to perform Liquid Chromatography-Mass Spectrometry (LC-MS). This will provide the molecular weight of the unknown impurity, which is a critical piece of information for hypothesizing its structure.[12]
-
Hypothesize Structure: Based on the molecular weight and knowledge of the reaction chemistry, you can propose likely structures. For example, does the mass correspond to a known byproduct, starting material, or a potential degradation product?
-
Isolation: To confirm the structure, the impurity must be isolated. This is typically achieved using preparative HPLC or column chromatography.
-
Structural Elucidation: Once isolated, the pure impurity is analyzed using spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C), to definitively determine its chemical structure.[12]
Part 3: Purification & Troubleshooting Protocols
This section provides detailed, actionable protocols for removing common impurities and troubleshooting the purification process.
Q7: My sample contains significant amounts of 3,5-pyridinedicarboxylic acid. What is the most effective way to remove it?
The most elegant and effective method for separating this compound from its over-oxidation byproduct, 3,5-pyridinedicarboxylic acid, relies on the difference in their acidity and solubility at different pH values. A patented method describes a highly effective pH-controlled precipitation process.[2]
Both the product and the byproduct are acidic, but 3,5-pyridinedicarboxylic acid, with two carboxylic acid groups, is significantly more acidic and less soluble in highly acidic aqueous solutions than the monocarboxylic this compound. We can exploit this property.
Caption: pH-controlled fractional precipitation workflow.
-
Dissolution: Dissolve the crude reaction mixture in water after filtering out the initial inorganic solids (e.g., MnO₂).
-
First Precipitation (Impurity Removal): Carefully add a strong acid, like concentrated HCl, to the aqueous filtrate to adjust the pH to between 0.3 and 0.6.[2] At this very low pH, the less soluble 3,5-pyridinedicarboxylic acid will precipitate out of the solution.
-
Filtration: Filter the mixture to remove the solid 3,5-pyridinedicarboxylic acid byproduct. The desired this compound remains in the filtrate.
-
Second Precipitation (Product Isolation): Take the filtrate and continue to adjust the pH upwards to between 2.5 and 3.2.[2] In this pH range, this compound reaches its isoelectric point and becomes least soluble, causing it to precipitate as a purified solid.
-
Final Collection: Collect the precipitated this compound by filtration, wash with cold water, and dry thoroughly.
Q8: I need a high-purity standard. What is the best general-purpose purification method?
For achieving the highest purity, especially for creating analytical standards or for use in sensitive downstream applications, recrystallization is the method of choice.[15]
-
Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For this compound, ethanol is a commonly used and effective solvent.[1][2]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol, swirling to dissolve the solid. Continue adding small portions of hot solvent until the solid is just dissolved. Using the minimum amount of solvent is critical for maximizing yield.[16]
-
Hot Filtration (Optional): If insoluble impurities (like dust or residual inorganic salts) are visible in the hot solution, perform a hot gravity filtration to remove them. This must be done quickly to prevent the product from crystallizing prematurely.[17]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals. Rushing this step by placing it directly in an ice bath can trap impurities.[16]
-
Complete Crystallization: Once the solution has reached room temperature and crystal formation has slowed, place the flask in an ice bath for 15-30 minutes to maximize the precipitation of the product.
-
Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold ethanol to rinse away any remaining soluble impurities adhered to the crystal surfaces.
-
Drying: Dry the crystals completely in a vacuum oven at a moderate temperature (e.g., 60-70°C) to remove all residual solvent.[2] The final product should be a pure, crystalline solid.
Q9: Troubleshooting Guide: My recrystallization failed. What went wrong?
Table 2: Recrystallization Troubleshooting
| Problem | Probable Cause | Solution |
| No crystals form upon cooling. | Too much solvent was used. | Boil off some of the solvent to concentrate the solution and try cooling again. If that fails, try seeding with a pure crystal or scratching the inside of the flask with a glass rod at the solution's surface. |
| The product "oiled out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated with impurities. | Re-heat the solution to dissolve the oil, add slightly more hot solvent, and allow it to cool more slowly. Consider a preliminary purification step (like an acid-base wash) before recrystallization. |
| The yield is very low. | Too much solvent was used; the product is significantly soluble in the solvent even at low temperatures; crystals were lost during transfer. | Ensure the minimum amount of hot solvent is used. Ensure the solution is thoroughly cooled in an ice bath. Ensure washings are done with ice-cold solvent and are minimal. |
| The product is still impure after recrystallization. | The solution was cooled too quickly, trapping impurities; the chosen solvent is not effective at leaving the specific impurity in the solution. | Allow for slow, undisturbed cooling. Re-evaluate the solvent choice; you may need a different solvent or a multi-solvent system. |
Q10: How do I choose the right purification strategy for my specific needs?
The optimal strategy depends on the scale of your work, the nature of the impurities, and the required final purity.
Caption: Decision tree for selecting a purification method.
References
-
A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques. PubMed. [Link]
- CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid.
-
Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. PMC. [Link]
-
Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. PubMed. [Link]
- CN102584695A - Preparing method of 5-methylnicotinicacid.
- CN102584695B - Preparing method of 5-methylnicotinicacid.
-
A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques | Request PDF. ResearchGate. [Link]
-
Nicotinic Acid/Niacin (3-pyridinecarboxylic acid). SIELC Technologies. [Link]
-
Paper chromatography of nicotinic acid derivatives. PubMed. [Link]
-
Methyl Nicotinate Impurities and Related Compound. Veeprho. [Link]
-
Nicotinic Acid-impurities. Pharmaffiliates. [Link]
-
List of purification methods in chemistry. Wikipedia. [Link]
- US4447615A - Process for the purification of nicotinic acid amide I.
-
Validation of Impurity Methods, Part II. LCGC. [Link]
-
Recrystallization and Melting Point Analysis. YouTube. [Link]
-
Purifying by recrystallisation | 16–18 years. RSC Education. [Link]
-
A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. SCIRP. [Link]
-
Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. [Link]
-
Understanding Impurity Analysis. Cormica. [Link]
-
6 Water Purification Methods For Cleanrooms. Lighthouse Worldwide Solutions. [Link]
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- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid - Google Patents [patents.google.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. CN102584695B - Preparing method of 5-methylnicotinicacid - Google Patents [patents.google.com]
- 6. This compound | 3222-49-9 [chemicalbook.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 12. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 13. Nicotinic Acid/Niacin (3-pyridinecarboxylic acid) | SIELC Technologies [sielc.com]
- 14. cormica.com [cormica.com]
- 15. List of purification methods in chemistry - Wikipedia [en.wikipedia.org]
- 16. youtube.com [youtube.com]
- 17. Purifying by recrystallisation | 16–18 years | Resource | RSC Education [edu.rsc.org]
Optimizing HPLC separation of 5-Methylnicotinic acid and its isomers
Welcome to the Technical Support Center for optimizing the HPLC separation of 5-Methylnicotinic acid and its isomers. As a Senior Application Scientist, this guide is designed to provide you with in-depth, field-proven insights to overcome the unique challenges presented by these structurally similar compounds. We will move beyond simple procedural lists to explain the fundamental principles behind each experimental choice, ensuring your methods are both robust and reproducible.
Understanding the Challenge: The Nature of Nicotinic Acid Isomers
This compound and its related isomers (e.g., 2-, 4-, and 6-methylnicotinic acid) are positional isomers. They share the same molecular formula and weight but differ only in the position of the methyl group on the pyridine ring. This subtle structural difference results in very similar physicochemical properties, such as polarity and pKa, making their separation by High-Performance Liquid Chromatography (HPLC) a significant analytical challenge.[1]
Furthermore, these molecules are polar and amphoteric, containing both a weakly acidic carboxylic acid group (pKa ≈ 4.0-5.0) and a weakly basic pyridine nitrogen atom (pKa ≈ 2.0-3.0). This dual nature means that the mobile phase pH is the most critical parameter for controlling their retention and selectivity in reversed-phase HPLC.[2][3]
Frequently Asked Questions (FAQs)
This section addresses common initial questions to quickly orient you to the key aspects of this separation.
Q1: Why is it so difficult to separate this compound from its isomers?
A: The difficulty arises from their structural similarity as positional isomers.[1] They have nearly identical polarity and molecular weight, leading to very close retention times under standard chromatographic conditions. Achieving separation requires exploiting subtle differences in their interaction with the stationary phase, which is often accomplished by manipulating mobile phase pH and selecting a column with unique selectivity.
Q2: What is the best type of HPLC column to start with?
A: While a standard C18 column can be a starting point, columns offering alternative selectivity mechanisms are often more effective for positional isomers.[4] A Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phase is highly recommended.[5] These phases provide π-π interactions with the aromatic pyridine ring, offering a different selectivity mechanism compared to the purely hydrophobic interactions of a C18 phase.[6]
Q3: What mobile phase conditions should I begin with?
A: For reversed-phase HPLC, a good starting point is a gradient elution using:
-
Mobile Phase A: A buffered aqueous solution, such as 20 mM potassium phosphate or 0.1% formic acid, adjusted to a pH of 2.5 - 3.0 .[7][8] This low pH ensures the carboxylic acid group is protonated (neutral), maximizing retention.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient: A shallow gradient, for example, 5% to 40% B over 20-30 minutes.
Q4: Should I consider a different chromatography mode besides reversed-phase?
A: Yes. If reversed-phase fails to provide adequate resolution, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent orthogonal technique.[9][10] Since these are polar compounds, HILIC can provide strong retention and a completely different elution order, potentially resolving isomers that co-elute in reversed-phase.[11]
Troubleshooting Guide: From Problem to Solution
This guide provides a systematic approach to resolving common issues encountered during method development for this compound and its isomers.
Problem 1: Poor or No Resolution Between Isomeric Peaks
This is the most common challenge. The peaks are either co-eluting or only partially resolved (resolution < 1.5).
Logical Troubleshooting Workflow
Caption: Decision tree for resolving poor isomeric separation.
Possible Cause 1: Suboptimal Mobile Phase pH
Causality: The ionization state of both the carboxylic acid and pyridine functional groups is highly dependent on pH.[12] Since each isomer has a slightly different pKa, changing the pH alters their net charge and hydrophobicity differently, which is the key to manipulating selectivity (α).[3] Operating at a pH close to the pKa of any of the analytes can lead to poor peak shape and unstable retention.[13]
Solution:
-
Confirm pH Control: Ensure you are using a buffer (e.g., phosphate, acetate, formate) and that its concentration is adequate (10-25 mM).
-
Perform a pH Scouting Study: Systematically evaluate the separation at different pH values. A good range to investigate is pH 2.5 to 4.5 .
-
At low pH (e.g., 2.5) , the carboxylic acid is fully protonated (neutral), and the pyridine nitrogen is protonated (positive charge). This generally provides good retention on reversed-phase columns.
-
As you increase the pH towards 4.5 , the carboxylic acid begins to deprotonate (become ionized and more polar), which will decrease retention time.[2] This change in ionization occurs at a slightly different pH for each isomer, often creating the "sweet spot" for optimal separation.
-
Possible Cause 2: Insufficient Stationary Phase Selectivity
Causality: A standard C18 column separates primarily based on hydrophobicity. Since the isomers have very similar hydrophobicities, a C18 phase may not provide enough selectivity.
Solution:
-
Switch to a Phenyl-based Column: A Phenyl-Hexyl or PFP (Pentafluorophenyl) column is the first and best alternative.[5] The phenyl rings in the stationary phase can engage in π-π stacking interactions with the pyridine ring of the analytes. The position of the methyl group on the analyte will influence how it "docks" with the stationary phase, providing a powerful mechanism for isomeric separation.[6]
-
Try an Orthogonal Approach (HILIC): If reversed-phase methods are unsuccessful, switch to HILIC. This mode separates based on the partitioning of the polar analytes into a water-enriched layer on the surface of a polar stationary phase.[14] It offers a completely different selectivity profile.
| Parameter | Recommended Starting Conditions |
| Column | Phenyl-Hexyl (e.g., 150 mm x 4.6 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ≈ 2.7) |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 35% B in 25 min |
| Flow Rate | 1.0 mL/min |
| Temperature | 30 °C |
| Detection | UV at 260 nm |
Table 1: Recommended starting parameters for method development on a Phenyl-type column.
Problem 2: Peak Tailing or Asymmetry
Peaks, particularly for the methylnicotinic acids, show significant tailing (asymmetry factor > 1.2).
Logical Troubleshooting Workflow
Caption: Systematic approach to diagnosing and fixing peak tailing.
Possible Cause 1: Secondary Silanol Interactions
Causality: The basic pyridine nitrogen on the analytes can interact with acidic, deprotonated silanol groups (Si-O⁻) on the surface of the silica-based stationary phase. This secondary ionic interaction is a common cause of peak tailing for basic compounds.[15]
Solution:
-
Lower Mobile Phase pH: Ensure the mobile phase pH is below 3.0. This protonates the majority of the surface silanol groups (Si-OH), minimizing their ability to interact with the basic analytes.
-
Use a High-Purity, End-Capped Column: Modern HPLC columns are made with high-purity silica and feature proprietary end-capping technologies that shield most of the residual silanols. Using an older or lower-quality column can exacerbate tailing issues.
Possible Cause 2: Column Overload
Causality: Injecting too much sample mass onto the column can saturate the stationary phase, leading to a non-Gaussian peak shape, which often manifests as tailing or fronting.[16]
Solution:
-
Reduce Injection Mass: Perform a loading study. Dilute your sample 10-fold and 100-fold and inject the same volume. If the peak shape improves significantly, you were likely overloading the column.
-
Dissolve Sample in Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase composition.[16] Injecting a sample in a much stronger solvent (e.g., pure DMSO or Methanol) can cause peak distortion.
Experimental Protocols
Protocol 1: Mobile Phase Preparation (20 mM Phosphate Buffer, pH 2.5)
This protocol describes the preparation of a robust, low-pH mobile phase for reproducible separations.
Materials:
-
Monobasic potassium phosphate (KH₂PO₄)
-
Phosphoric acid (H₃PO₄, ~85%)
-
HPLC-grade water
-
HPLC-grade Acetonitrile
Procedure:
-
Prepare Aqueous Buffer: Weigh out ~2.72 g of KH₂PO₄ and dissolve it in 1.0 L of HPLC-grade water to make a 20 mM solution.
-
Adjust pH: Place the solution on a calibrated pH meter. While stirring, slowly add phosphoric acid dropwise until the pH reaches 2.5 ± 0.05. The buffer is now prepared.
-
Filter: Filter the aqueous buffer through a 0.22 µm membrane filter to remove particulates.
-
Final Mobile Phase Preparation: For a 95:5 (A:B) mobile phase, combine 950 mL of the filtered aqueous buffer with 50 mL of Acetonitrile.
-
Degas: Degas the final mobile phase using sonication or vacuum degassing before placing it on the HPLC system.[17]
Protocol 2: HILIC Method for Orthogonal Selectivity
Use this method when reversed-phase approaches fail to provide resolution.
Instrumentation & Conditions:
-
Column: HILIC silica or amide-based column (e.g., 150 mm x 2.1 mm, 3.0 µm).
-
Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate.
-
Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Acetate.
-
Gradient: 0% B to 50% B over 20 minutes. (Note: In HILIC, increasing the aqueous content, i.e., %B, decreases retention).[10]
-
Flow Rate: 0.3 mL/min.
-
Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Sample Diluent: 90:10 Acetonitrile:Water. It is critical in HILIC that the sample solvent is similar to or weaker (more organic) than the initial mobile phase.
This guide provides a structured and scientifically grounded framework for tackling the HPLC separation of this compound and its isomers. By understanding the underlying chemical principles and following a logical troubleshooting workflow, you can systematically optimize your method to achieve baseline resolution and robust performance.
References
- MicroSolv Technology Corporation. (2025).
- Welch Materials. (2024).
- BenchChem. (2025).
- NACALAI TESQUE, INC. HPLC Column for Structual Isomers.
- SIELC Technologies. Separation of 2-Chloro-6-methylnicotinic acid on Newcrom R1 HPLC column.
- Chromatography Forum. (2025).
- Phenomenex. (2025).
- Mastelf. (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance.
- Waters Corporation. Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns.
- Gilar, M. (2013).
- Sigma-Aldrich. HPLC Troubleshooting Guide.
- Sigma-Aldrich.
- YMC. Poor peak shape.
- Thermo Fisher Scientific. HILIC Overview.
- Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 402(1), 231-247.
- Restek Corporation. (2019).
- Waters Corporation. (2023). Troubleshooting Peak Shape Problems in HPLC.
- Agilent Technologies. Tips and Tricks of HPLC System Troubleshooting.
- Moravek.
- Veeprho. (2025).
- Dolan, J. W. (2016). Back to Basics: The Role of pH in Retention and Selectivity.
- ResearchGate. (2025). Hydrophilic Interaction Liquid Chromatographic (HILIC)
- Crawford Scientific. (2023).
- BenchChem. (2025). A Comparative Guide to the Isomeric Purity Analysis of 5-Methyl-2-nitrobenzoic Acid.
- SIELC Technologies. Separation of Nicotinic acid 1-oxide on Newcrom R1 HPLC column.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. veeprho.com [veeprho.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 5. welch-us.com [welch-us.com]
- 6. nacalai.com [nacalai.com]
- 7. Separation of 2-Chloro-6-methylnicotinic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. Separation of Nicotinic acid 1-oxide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. Hydrophilic Interaction Liquid Chromatography [sigmaaldrich.com]
- 10. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HILIC Overview | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. moravek.com [moravek.com]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. youtube.com [youtube.com]
- 15. agilent.com [agilent.com]
- 16. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 17. pharmaguru.co [pharmaguru.co]
Technical Support Center: Industrial Production of 5-Methylnicotinic Acid
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the industrial production of 5-Methylnicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during synthesis, purification, and scale-up. As an important pharmaceutical intermediate, particularly in the synthesis of drugs like Rupatadine, robust and efficient production of this compound is critical.[1][2] This document provides in-depth, field-proven insights in a direct question-and-answer format to troubleshoot specific experimental issues.
Section 1: Synthesis Routes & Core Challenges
The industrial synthesis of this compound predominantly relies on the selective oxidation of one methyl group of the starting material, 3,5-lutidine (3,5-dimethylpyridine).[3][4] Two primary oxidation systems are commonly employed, each presenting a unique set of challenges.
-
Potassium Permanganate (KMnO₄) Oxidation: A classic method performed in an aqueous solvent under mild conditions.[4][5]
-
Hydrogen Peroxide (H₂O₂)/Sulfuric Acid (H₂SO₄) Oxidation: An alternative system that offers higher yields but requires more stringent reaction control.[1][2]
The following sections address the most frequent issues encountered with these methods.
Troubleshooting Guide & FAQs
Category: Synthesis & Reaction Control
Q1: My yields are consistently low (<50%) using the potassium permanganate (KMnO₄) oxidation of 3,5-lutidine. What are the primary causes and how can I optimize the reaction?
A1: Low yields in the KMnO₄ oxidation are a well-documented challenge and typically stem from three main factors: low selectivity, suboptimal reaction conditions, and the inherent solubility issues of the oxidant.[2][3]
Causality Analysis:
-
Poor Selectivity: Potassium permanganate is a powerful oxidizing agent. Under anything other than carefully controlled conditions, it can oxidize both methyl groups of 3,5-lutidine, leading to the formation of the primary byproduct, pyridine-3,5-dicarboxylic acid.[3] This over-oxidation directly consumes your starting material and desired product, reducing the final yield.
-
Reaction Stoichiometry and Conditions: The molar ratio of KMnO₄ to 3,5-lutidine is critical. Insufficient oxidant will result in incomplete conversion, while a large excess promotes the formation of the dicarboxylic acid byproduct. Temperature control is also vital; excessively high temperatures can accelerate over-oxidation.
-
Solvent Volume: Due to the relatively poor water solubility of KMnO₄, large volumes of water are required for the reaction on an industrial scale.[2][3] This leads to low reactant concentration and a very low batch output, making the process less efficient.
Troubleshooting Protocol: Optimizing KMnO₄ Oxidation
-
Charge Reactor: In a suitable reactor, add the required volume of water and charge the 3,5-lutidine (e.g., 120 kg into 1200L of water).[3][4]
-
Temperature Control: Maintain a strict temperature range of 25-35°C while stirring.[3][4]
-
Controlled Oxidant Addition: Add solid potassium permanganate portion-wise over a prolonged period (e.g., 4-5 hours).[3][4] This slow addition is crucial to control the reaction exotherm and prevent localized high concentrations of the oxidant, which would favor over-oxidation.
-
Reaction Time: After completing the addition, maintain the reaction temperature at approximately 30°C and allow it to proceed for 15-18 hours to ensure complete conversion.[3]
-
Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the disappearance of the starting material.
Q2: I am struggling to separate the desired this compound from the pyridine-3,5-dicarboxylic acid byproduct. What is the most effective purification strategy?
A2: This is the most significant purification challenge in the KMnO₄ route. The most effective method leverages the difference in solubility of the two acids at different pH values. The dicarboxylic acid is significantly less soluble at a very low pH, allowing for its selective removal.
Causality Analysis:
The two carboxylic acid groups on pyridine-3,5-dicarboxylic acid give it different acidity (pKa) values compared to the single carboxylic acid group on this compound. This difference can be exploited. At a highly acidic pH (e.g., 0.3-0.6), the dicarboxylic acid is fully protonated and precipitates out of the aqueous solution, while the desired mono-acid remains dissolved.
Troubleshooting Protocol: pH-Mediated Impurity Separation
-
Initial Filtration: After the reaction is complete, filter the mixture to remove the manganese dioxide (MnO₂) byproduct.
-
Byproduct Precipitation (Step 1): Cool the filtrate and carefully adjust the pH to 0.3-0.6 using concentrated hydrochloric acid (HCl).[3] A white precipitate of pyridine-3,5-dicarboxylic acid will form.
-
Byproduct Removal: Filter or centrifuge the mixture to remove the solid dicarboxylic acid byproduct.[3]
-
Product Precipitation (Step 2): Take the resulting filtrate and continue to adjust the pH, this time upwards to a range of 2.5-3.2.[3] The desired this compound will now precipitate out of the solution.
-
Isolation: Collect the crude product by filtration or centrifugation.[3]
Workflow for Impurity Separation
Caption: pH-based separation of product and byproduct.
Q3: When using the Hydrogen Peroxide/Sulfuric Acid method, my yields are variable and sometimes I isolate 3,5-lutidine-N-oxide. How can I improve consistency and yield?
A3: The H₂O₂/H₂SO₄ system is highly effective but extremely sensitive to temperature.[1][2] Formation of the N-oxide is a classic indicator of suboptimal temperature control.
Causality Analysis:
The reaction pathway is temperature-dependent. At temperatures between 90-100°C, the reaction favors the N-oxidation of the pyridine ring. To achieve the desired oxidation of the methyl group, a higher activation energy is required, necessitating temperatures above 100°C.[2] The reaction is also highly exothermic, and poor heat management during the addition of H₂O₂ can lead to temperature spikes and potential runaway reactions.
Troubleshooting Protocol: Optimizing H₂O₂/H₂SO₄ Oxidation
-
Reactor Setup: In a reactor capable of handling concentrated sulfuric acid, dissolve the 3,5-lutidine in concentrated H₂SO₄.
-
Critical Temperature Control: Heat the mixture to the optimal reaction temperature range of 110-130°C. This range has been shown to produce yields greater than 60-70%.[1][2] Do not allow the temperature to drop below 110°C during the addition of the oxidant.
-
Controlled Oxidant Addition: Slowly drip the hydrogen peroxide (e.g., 5-30% concentration) into the reaction mixture over several hours.[1][2] This ensures the reaction temperature remains stable and avoids dangerous exotherms.
-
Molar Ratio: Use a molar ratio of 3,5-lutidine to H₂O₂ between 1:2 and 1:3 for optimal conversion and selectivity.[2]
-
Reaction Time: Maintain the insulation reaction for 5-20 hours after the addition is complete.[1]
-
Work-up: After cooling to room temperature, filter any insolubles. Adjust the pH of the filtrate to 3-4 to precipitate the this compound.[1][2]
Category: Work-up and Purification
Q4: The manganese dioxide (MnO₂) formed during the KMnO₄ reaction is extremely difficult to filter and is hindering our scale-up efforts. Are there better methods for its removal?
A4: The difficulty of filtering the fine, gelatinous manganese dioxide precipitate is a major drawback of the permanganate route for industrial production.[1][3]
Causality Analysis:
MnO₂ precipitates as very fine particles that quickly block standard filter media, dramatically slowing down filtration rates and making the process impractical at a large scale.
Troubleshooting Strategies:
-
Filter Aids: Use a filter aid like Celite® (diatomaceous earth). Create a pad of the filter aid over your filter medium before starting the filtration. This provides a porous layer that helps prevent the fine MnO₂ particles from blinding the filter.
-
Centrifugation: For industrial scale, a decanter centrifuge is often more effective than filtration. This allows for the continuous separation of the solid MnO₂ from the liquid product stream.
-
Process Choice: The most effective solution to this problem is to avoid it entirely. This filtration issue is a primary driver for adopting the H₂O₂/H₂SO₄ synthesis route, which does not produce any solid byproducts and has a much simpler work-up.[1]
Q5: After isolation, my product purity is only 98.5% and I need to achieve >99.5%. What is the recommended final purification step?
A5: To achieve high purity (>99.5%), a final recrystallization step is necessary to remove residual starting materials, isomers, and other process impurities. Ethanol is a commonly used and effective solvent for this purpose.[3]
Troubleshooting Protocol: Final Recrystallization
-
Dissolution: In a clean reactor, charge the crude this compound and a suitable volume of ethanol (e.g., 1200L for a large batch).[3] Heat the mixture to 75-85°C with stirring until all the solid has dissolved.[3]
-
Hot Filtration: Perform a hot filtration of the solution to remove any insoluble particulate matter. This step is critical for removing baseline impurities.
-
Crystallization: Cool the clear filtrate slowly to 0-5°C.[3] The this compound will crystallize out of the solution as the temperature drops. Stir for 1.5-2.5 hours at this temperature to maximize crystal formation.[3]
-
Isolation & Drying: Collect the pure crystals by filtration or centrifugation. Wash the crystals with a small amount of cold ethanol. Dry the final product under vacuum at 60-70°C for 8-10 hours.[3] This process reliably yields purities of >99.5%.[3]
Category: Scale-Up & Industrial Implementation
Q6: Which synthesis route is preferable for industrial-scale production of this compound?
A6: While both the KMnO₄ and H₂O₂/H₂SO₄ routes are viable, the Hydrogen Peroxide/Sulfuric Acid method is generally superior for industrial scale-up. [1]
Comparative Analysis:
| Parameter | KMnO₄ Route | H₂O₂/H₂SO₄ Route | Justification |
| Typical Yield | < 50%[2][3] | > 60-70%[1][2] | Higher yield directly translates to better process economics. |
| Selectivity | Low; significant pyridine-3,5-dicarboxylic acid formation.[2][3] | High; limited oxidation capability of H₂O₂ prevents over-oxidation.[1] | Better selectivity simplifies purification and reduces waste. |
| Work-up | Difficult; requires filtration of voluminous MnO₂ and complex pH adjustments.[1][3] | Simple; product is isolated by a single pH adjustment and filtration.[1] | Simpler work-up reduces processing time, labor, and equipment needs. |
| Solvent/Waste | Requires very large volumes of water; generates solid MnO₂ waste.[2][3] | Uses concentrated H₂SO₄ as a solvent; no solid waste generated.[1] | Reduces water usage and eliminates solid waste disposal challenges. |
| Cost | Potassium permanganate is a relatively expensive oxidant for large-scale use.[2][3] | Hydrogen peroxide is a cheaper, commodity chemical.[1] | Lower raw material costs improve the overall cost-effectiveness. |
| Safety/Handling | Mild reaction conditions. | Highly corrosive (H₂SO₄) and requires careful control of a strong exotherm. | Requires robust, corrosion-resistant equipment and sophisticated process control. |
Despite the need for specialized equipment to handle the corrosive and energetic nature of the reaction, the H₂O₂/H₂SO₄ route's advantages in yield, selectivity, cost, and simplified work-up make it the more economically viable and efficient choice for industrial production.[1]
Synthesis Pathway and Major Byproduct
Caption: Oxidation pathways of 3,5-Lutidine.
References
- CN102584695A - Preparing method of 5-methylnicotinicacid.
- CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid.
- CN102584695B - Preparing method of 5-methylnicotinicacid.
Sources
- 1. CN102584695A - Preparing method of 5-methylnicotinicacid - Google Patents [patents.google.com]
- 2. CN102584695B - Preparing method of 5-methylnicotinicacid - Google Patents [patents.google.com]
- 3. CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid - Google Patents [patents.google.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. This compound | 3222-49-9 [chemicalbook.com]
Technical Support Center: 5-Methylnicotinic Acid Stock Solution Stability
Welcome to the technical support center for 5-Methylnicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preparing and maintaining the stability of this compound stock solutions. By understanding the chemical properties of this compound and implementing best practices for its handling and storage, you can ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is sparingly soluble in water (0.083 g/L at 25°C)[1][2]. For higher concentrations, consider using organic solvents such as DMSO or dimethylformamide[3]. For aqueous-based assays, a common practice for nicotinic acid and its derivatives is to dissolve the compound in a small amount of a suitable organic solvent like DMSO first, and then dilute it with the aqueous buffer to the final desired concentration. Always ensure the final concentration of the organic solvent is compatible with your experimental system.
Q2: What are the optimal storage conditions for this compound stock solutions?
A2: While specific stability data for this compound solutions is not extensively published, based on the stability of related compounds like nicotinic acid and its derivatives, it is recommended to store stock solutions at -20°C or -80°C for long-term storage to minimize degradation[3][4][5]. For short-term use, refrigeration at 2-8°C may be acceptable, but stability should be verified. Solutions should be stored in tightly sealed containers to prevent solvent evaporation and protected from light to prevent photodegradation[6][7].
Q3: How long can I expect my this compound stock solution to be stable?
A3: The stability of your stock solution will depend on the solvent, storage temperature, and exposure to light. For nicotinamide, a related compound, solutions in DMSO are stable for up to 3 months when stored at -20°C[5]. However, it is crucial to perform your own stability studies to determine the usable shelf-life of your specific this compound stock solution in your chosen solvent and storage conditions.
Q4: I observed precipitation in my stock solution after thawing. What should I do?
A4: Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures. Gently warm the solution in a water bath at a temperature not exceeding 37°C and vortex to redissolve the precipitate completely before use. To avoid repeated freeze-thaw cycles which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes after preparation[5].
Q5: My this compound solution has changed color. Is it still usable?
A5: A change in color is a visual indicator of potential chemical degradation. Do not use a solution that has changed color, as the presence of degradation products could interfere with your experiments and lead to inaccurate results. Prepare a fresh stock solution.
Troubleshooting Guide
This section addresses specific issues you may encounter with your this compound stock solutions, providing potential causes and actionable solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Precipitation in solution | - Exceeded solubility limit in the chosen solvent.- Temperature fluctuations during storage.- Solvent evaporation from a poorly sealed container. | - Confirm Solubility: Check the solubility of this compound in your chosen solvent. You may need to prepare a more dilute stock solution.- Gentle Warming: As mentioned in the FAQs, gently warm and vortex the solution to redissolve the precipitate.- Aliquoting: Prepare single-use aliquots to avoid freeze-thaw cycles.- Proper Sealing: Ensure vials are tightly sealed to prevent solvent evaporation. |
| Decreased potency or inconsistent results | - Chemical Degradation: The compound may be degrading over time due to improper storage (temperature, light exposure) or inherent instability in the chosen solvent.- Hydrolysis: Nicotinic acid esters are susceptible to acid and base-catalyzed hydrolysis[8]. While this compound is not an ester, the carboxylic acid group's reactivity could be pH-dependent.- Photodegradation: Exposure to UV light can induce spectral and biological changes in nicotinic acid and related compounds[6].- Thermal Degradation: Elevated temperatures can lead to the degradation of nicotinic acid, often following first-order kinetics[9][10]. | - Prepare Fresh Stock: The most reliable solution is to prepare a fresh stock solution from solid material.- Optimize Storage: Store aliquots at -80°C and protect from light at all times.- pH Consideration: If preparing aqueous solutions, consider buffering the solution to a neutral or slightly acidic pH, as extreme pH values can catalyze degradation[8][11].- Perform a Stability Study: Conduct a simple in-house stability study to determine the acceptable usage period for your specific solution (see protocol below). |
| Visible color change or presence of particulates | - Oxidative Degradation: Exposure to air (oxygen) can lead to oxidation of the compound.- Formation of Degradation Products: The color change may be due to the formation of chromophoric degradation products. | - Discard the Solution: Do not use a solution that shows visible signs of degradation.- Inert Gas Purging: For sensitive applications, consider purging the solvent with an inert gas like argon or nitrogen before dissolving the compound to minimize oxidation[3]. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculate the required mass: The molecular weight of this compound is 137.14 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 137.14 g/mol = 0.0013714 g = 1.37 mg
-
-
Weigh the compound: Accurately weigh out 1.37 mg of this compound using an analytical balance.
-
Dissolve in DMSO: Add the weighed compound to a sterile amber vial. Add 1 mL of anhydrous DMSO.
-
Ensure complete dissolution: Vortex the solution until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.
-
Aliquot for storage: Dispense the stock solution into smaller, single-use aliquots in sterile, amber microcentrifuge tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Conducting a Basic In-House Stability Study using HPLC
This protocol outlines a simplified approach to assess the stability of your this compound stock solution over time. A stability-indicating HPLC method is crucial for separating the parent compound from any potential degradation products[12][13][14][15][16].
Objective: To determine the percentage of this compound remaining in a stock solution under specific storage conditions over a set period.
Materials:
-
Prepared stock solution of this compound
-
HPLC system with a UV detector
-
Mobile phase (e.g., a mixture of acetonitrile and a buffer)[17][19]
-
Reference standard of this compound
Procedure:
-
Initial Analysis (Time Zero):
-
Immediately after preparing the stock solution, dilute an aliquot to a suitable concentration for HPLC analysis.
-
Inject the sample and record the peak area of the this compound peak. This will be your time-zero reference.
-
-
Storage:
-
Store the remaining aliquots of the stock solution under your desired conditions (e.g., -20°C, 4°C, room temperature, protected from light or exposed to light).
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1 week, 2 weeks, 1 month, 3 months), thaw one aliquot from each storage condition.
-
Prepare a dilution for HPLC analysis in the same manner as the time-zero sample.
-
Inject the sample and record the peak area of the this compound peak.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the time-zero sample:
-
% Remaining = (Peak Area at Time X / Peak Area at Time Zero) * 100
-
-
Analyze the chromatograms for the appearance of any new peaks, which would indicate the formation of degradation products.
-
-
Establishing Shelf-Life:
-
Determine the acceptable level of degradation for your experiments (e.g., not more than 5-10% degradation). The time at which the concentration drops below this level is the determined shelf-life under those storage conditions.
-
Visualizing Workflows and Concepts
Experimental Workflow for Stability Assessment
Caption: Workflow for conducting an in-house stability study of this compound stock solutions.
Troubleshooting Decision Tree for Unstable Solutions
Caption: A decision tree to troubleshoot issues related to the stability of this compound stock solutions.
References
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Validation & Comparative
A Tale of Two Molecules: A Comparative Guide to the Biological Activities of Nicotinic Acid and 5-Methylnicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmacologically active compounds, subtle structural modifications can lead to profound differences in biological activity. This guide provides an in-depth comparison of nicotinic acid, a well-established therapeutic agent, and its derivative, 5-methylnicotinic acid. While both share a core pyridine-3-carboxylic acid structure, their known biological activities and applications diverge significantly. This document will serve as a comprehensive resource, detailing the established mechanisms of nicotinic acid and contrasting them with the current understanding of this compound, supported by available data and outlining experimental approaches for further investigation.
Introduction: A Shared Scaffold, Divergent Paths
Nicotinic acid, also known as niacin or vitamin B3, is an essential nutrient with a long-standing history in clinical medicine, primarily for its potent lipid-modifying effects.[1][2] It is a water-soluble vitamin that plays a crucial role in cellular metabolism.[3] In contrast, this compound, a derivative featuring a methyl group at the 5-position of the pyridine ring, is predominantly recognized as a chemical intermediate in the synthesis of various pharmaceuticals and agrochemicals.[4][5][6] This guide will explore the known biological landscape of each compound, highlighting the critical importance of molecular structure in determining pharmacological outcomes.
Nicotinic Acid: A Multi-faceted Biological Profile
The biological activities of nicotinic acid are extensive and well-characterized, primarily revolving around its interaction with the G-protein coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2).[2][7]
Lipid-Lowering Effects: The Cornerstone of Nicotinic Acid's Therapeutic Use
At pharmacological doses, nicotinic acid favorably alters the lipid profile by:
-
Reducing Triglycerides: It inhibits lipolysis in adipose tissue, thereby decreasing the flux of free fatty acids to the liver, a key substrate for triglyceride synthesis.[1][3]
-
Lowering LDL Cholesterol: The reduction in hepatic triglyceride synthesis leads to decreased production of very-low-density lipoprotein (VLDL), a precursor to low-density lipoprotein (LDL).
-
Increasing HDL Cholesterol: Nicotinic acid is one of the most effective agents for raising high-density lipoprotein (HDL) cholesterol levels, although the precise mechanisms are still being fully elucidated.[2][3]
These lipid-modifying effects are primarily mediated through the activation of GPR109A on adipocytes.[7]
The Flushing Effect: A GPR109A-Mediated Side Effect
A well-known and often dose-limiting side effect of nicotinic acid therapy is cutaneous flushing, characterized by redness and a sensation of warmth.[2] This physiological response is also mediated by the activation of GPR109A, but in this case, on Langerhans cells and keratinocytes in the skin. This activation leads to the release of prostaglandins, such as prostaglandin D2 (PGD2) and prostaglandin E2 (PGE2), which are potent vasodilators.
Anti-inflammatory and Other Activities
Beyond its impact on lipids, nicotinic acid has been shown to possess anti-inflammatory properties, partly through GPR109A signaling in immune cells. It has also been investigated for its role in various cellular processes, including modulating gene expression.[3]
This compound: An Enigma in Biological Activity
In stark contrast to the wealth of data on nicotinic acid, there is a significant lack of published research on the specific biological activities of this compound. It is consistently referenced in chemical and pharmaceutical literature as a building block for the synthesis of more complex molecules.[4][5][6]
Current State of Knowledge
As of the latest literature review, there are no direct, comparative studies evaluating the following for this compound:
-
GPR109A Receptor Activation: It is unknown whether the addition of a methyl group at the 5-position enhances, diminishes, or abolishes the ability of the molecule to bind to and activate the GPR109A receptor.
-
Lipid-Lowering Properties: There is no available data from in vitro or in vivo studies to suggest that this compound possesses lipid-modifying effects similar to nicotinic acid.
-
Flushing Response: It is undetermined if this compound can induce a flushing effect.
The primary documented application of this compound is as a precursor in organic synthesis.[4][5][6]
Comparative Analysis: A Data-Driven Disparity
The following table summarizes the known biological activities of nicotinic acid and highlights the current knowledge gap for this compound.
| Biological Activity | Nicotinic Acid | This compound |
| Primary Biological Role | Lipid-lowering agent, Vitamin B3 | Chemical Intermediate |
| Mechanism of Action | GPR109A Agonist | Unknown |
| Effect on Triglycerides | Decreases | No Data Available |
| Effect on LDL Cholesterol | Decreases | No Data Available |
| Effect on HDL Cholesterol | Increases | No Data Available |
| Flushing Side Effect | Yes (GPR109A mediated) | No Data Available |
| Anti-inflammatory Effects | Yes | No Data Available |
Experimental Protocols for Elucidating the Biological Activity of this compound
To address the current knowledge gap, a series of well-established experimental protocols can be employed to characterize the biological activity of this compound.
GPR109A Receptor Binding and Activation Assays
Objective: To determine if this compound binds to and activates the GPR109A receptor.
Methodology:
-
Cell Line Preparation: Utilize a stable cell line recombinantly expressing human GPR109A (e.g., HEK293 or CHO cells).
-
Competitive Radioligand Binding Assay:
-
Incubate cell membranes with a known GPR109A radioligand (e.g., [³H]nicotinic acid).
-
Add increasing concentrations of unlabeled nicotinic acid (as a positive control) or this compound.
-
Measure the displacement of the radioligand to determine the binding affinity (Ki) of this compound.
-
-
Functional Assay (cAMP Measurement):
-
GPR109A is a Gi-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP).
-
Pre-treat GPR109A-expressing cells with forskolin to stimulate cAMP production.
-
Add increasing concentrations of nicotinic acid or this compound.
-
Measure intracellular cAMP levels using a commercially available ELISA or HTRF assay to determine the potency (EC50) and efficacy of this compound in activating the receptor.
-
Causality Explanation: These assays provide a direct measure of the interaction between the compound and its putative target receptor, GPR109A. The binding assay confirms physical interaction, while the functional assay demonstrates the ability of the compound to elicit a cellular response through receptor activation.
Caption: Workflow for GPR109A receptor binding and functional assays.
In Vitro Lipolysis Assay
Objective: To assess the effect of this compound on lipolysis in adipocytes.
Methodology:
-
Adipocyte Culture: Use primary adipocytes or a differentiated adipocyte cell line (e.g., 3T3-L1).
-
Lipolysis Induction: Stimulate lipolysis using isoproterenol or another β-adrenergic agonist.
-
Treatment: Treat the stimulated adipocytes with varying concentrations of nicotinic acid (positive control) and this compound.
-
Glycerol Measurement: Measure the amount of glycerol released into the culture medium as an indicator of lipolysis. A decrease in glycerol release indicates an anti-lipolytic effect.
Causality Explanation: This assay directly measures a key physiological effect downstream of GPR109A activation in the target cell type for lipid-lowering effects.
In Vivo Animal Studies
Objective: To evaluate the in vivo effects of this compound on plasma lipids and the flushing response.
Methodology:
-
Animal Model: Use a relevant animal model, such as mice or rats.
-
Lipid Profile Analysis:
-
Administer this compound orally or via injection.
-
Collect blood samples at various time points.
-
Measure plasma levels of triglycerides, total cholesterol, LDL cholesterol, and HDL cholesterol.
-
-
Flushing Assessment:
-
Observe the animals for signs of cutaneous vasodilation (e.g., reddening of the ears in mice).
-
Measure changes in skin temperature using an infrared thermometer.
-
Causality Explanation: In vivo studies provide a comprehensive assessment of the compound's effects in a whole-organism context, taking into account factors such as absorption, distribution, metabolism, and excretion.
Structure-Activity Relationship: A Theoretical Perspective
The addition of a methyl group to the nicotinic acid scaffold at the 5-position introduces steric and electronic changes that could influence its interaction with GPR109A. Studies on the structure-activity relationship of GPR109A agonists have identified key interaction points within the receptor's binding pocket.[7][8][9] While specific data for 5-substitution is lacking, it is plausible that the methyl group could:
-
Sterically Hinder Binding: The methyl group may clash with amino acid residues in the binding pocket, reducing the affinity of the molecule for the receptor.
-
Alter Electronic Properties: The electron-donating nature of the methyl group could affect the electronic distribution of the pyridine ring, potentially influencing key interactions.
-
Have No Significant Effect: The 5-position may not be a critical interaction point, and the methyl group may have a negligible impact on binding and activation.
Further molecular modeling and empirical testing are required to determine the precise impact of this substitution.
Caption: Hypothesized effects of 5-methylation on GPR109A interaction.
Conclusion and Future Directions
This guide illuminates a significant disparity in our understanding of two closely related molecules. Nicotinic acid is a well-defined pharmacological agent with a clear mechanism of action and established therapeutic applications and side effects. In contrast, this compound remains largely uncharacterized from a biological perspective, primarily serving as a tool in chemical synthesis.
For researchers in drug discovery and development, this compound represents an opportunity for investigation. The systematic application of the experimental protocols outlined in this guide would provide the necessary data to determine if this compound holds any untapped therapeutic potential or if its structural modification renders it biologically inert in the context of GPR109A-mediated pathways. Such studies would not only clarify the biological profile of this compound but also contribute to a deeper understanding of the structure-activity relationships governing ligand interactions with the nicotinic acid receptor.
References
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van Veldhoven, J. P., Blad, C. C., Artsen, C. M., Klopman, C., Wolfram, D. R., Abdelkadir, M. J., Lane, J. R., Brussee, J., & Ijzerman, A. P. (2011). Structure-activity relationships of trans-substituted-propenoic acid derivatives on the nicotinic acid receptor HCA2 (GPR109A). Bioorganic & medicinal chemistry letters, 21(9), 2736–2739. [Link]
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van Veldhoven, J. P. D., Blad, C. C., Artsen, C. M., et al. (2011). Structure activity relationships of trans-substituted-propenoic acid derivatives on the nicotinic acid receptor HCA2 (GPR109A). Monash University. [Link]
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van Veldhoven, J. P., Blad, C. C., Artsen, C. M., Klopman, C., Wolfram, D. R., Abdelkadir, M. J., Lane, J. R., Brussee, J., & Ijzerman, A. P. (2011). Structure-activity relationships of trans-substituted-propenoic acid derivatives on the nicotinic acid receptor HCA2 (GPR109A). Bioorganic & medicinal chemistry letters, 21(9), 2736–2739. [Link]
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Veldhoven, J. V., Blad, C., & IJzerman, A. P. (2011). Structure-activity relationships of trans-substituted-propenoic acid derivatives on the nicotinic acid receptor HCA2 (GPR109A). Semantic Scholar. [Link]
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Purohit, P., & Auerbach, A. (2013). Action of nicotine and analogs on acetylcholine receptors having mutations of transmitter-binding site residue αG153. The Journal of general physiology, 141(4), 467–483. [Link]
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Khalil, N., Ahmed, E., & Zaitone, S. (2013). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Semantic Scholar. [Link]
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Ahmed, K., Tunaru, S., Tang, C., Müller, M., Gille, A., Sassmann, A., Hanson, J., & Offermanns, S. (2009). Characterization of determinants of ligand binding to the nicotinic acid receptor GPR109A (HM74A/PUMA-G). Molecular pharmacology, 75(2), 363–371. [Link]
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El-Sayed, M. A., El-Gamal, K. M., Abdel-Aziz, M., & Mahmoud, Z. I. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic chemistry, 145, 107136. [Link]
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IJzerman, A. P., van Veldhoven, J. P., Bjenning, C., & Brussee, J. (2006). Nicotinic acid receptor subtypes and their ligands. Medicinal research reviews, 26(4), 393–415. [Link]
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Khalil, N. A., Ahmed, E. M., Mohamed, K. O., & Zaitone, S. A. (2013). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Chemical & pharmaceutical bulletin, 61(9), 933–940. [Link]
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Gotti, C., Gaimarri, A., Zoli, M., & Romanelli, M. N. (2007). Design, synthesis, and preliminary pharmacological evaluation of new quinoline derivatives as nicotinic ligands. Journal of medicinal chemistry, 50(21), 5035–5048. [Link]
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Dash, B., & Lukas, R. J. (2016). Modulation of Gain-of-function α6*-Nicotinic Acetylcholine Receptor by β3 Subunits. Neuroscience, 339, 246–259. [Link]
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Paruch, K., et al. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Molecules, 27(5), 1686. [Link]
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Ganji, S. H., Tavintharan, S., & Wang, J. (2010). Effects of nicotinic acid on gene expression: potential mechanisms and implications for wanted and unwanted effects of the lipid-lowering drug. The Journal of nutritional biochemistry, 21(9), 781–788. [Link]
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A Comparative In-Depth Analysis of 5-Methylnicotinic Acid and Its Structural Isomers for Therapeutic Development
In the landscape of drug discovery and development, the nuanced structural differences between isomeric compounds can lead to profound variations in their physicochemical properties, biological activities, and therapeutic potentials. This guide provides a comprehensive comparative analysis of 5-Methylnicotinic acid and its key structural isomers: nicotinic acid (niacin), isonicotinic acid, and picolinic acid. Designed for researchers, scientists, and drug development professionals, this document delves into their chemical properties, biological functions, and the experimental methodologies crucial for their evaluation, grounded in scientific literature and established protocols.
Introduction: The Pyridinecarboxylic Acid Family
This compound and its isomers are all derivatives of pyridine carboxylic acid, sharing the same molecular formula but differing in the substitution pattern on the pyridine ring. This seemingly subtle variation in structure gives rise to distinct chemical and biological profiles, making them a fascinating subject for comparative analysis in medicinal chemistry.
-
Nicotinic Acid (Niacin or Vitamin B3): As an essential nutrient, nicotinic acid is a well-established therapeutic agent for treating dyslipidemia. It is known to increase high-density lipoprotein (HDL) cholesterol while lowering low-density lipoprotein (LDL) cholesterol and triglycerides.[1]
-
Isonicotinic Acid: This isomer serves as a key precursor in the synthesis of various pharmaceuticals, most notably the anti-tuberculosis drug isoniazid.[2]
-
Picolinic Acid: An endogenous metabolite of tryptophan, picolinic acid is recognized for its metal-chelating properties and has been investigated for its neuroprotective and immunomodulatory effects.
-
This compound: A derivative of nicotinic acid, this compound is a subject of growing interest for its potential applications in pharmaceuticals and agrochemicals.[3]
Comparative Physicochemical Properties
The structural arrangement of the carboxyl group and the presence of a methyl group in this compound influence their fundamental chemical characteristics. A summary of their key physicochemical properties is presented below.
| Property | This compound | Nicotinic Acid | Isonicotinic Acid | Picolinic Acid |
| IUPAC Name | 5-methylpyridine-3-carboxylic acid | Pyridine-3-carboxylic acid | Pyridine-4-carboxylic acid | Pyridine-2-carboxylic acid |
| Molecular Formula | C₇H₇NO₂ | C₆H₅NO₂ | C₆H₅NO₂ | C₆H₅NO₂ |
| Molecular Weight ( g/mol ) | 137.14 | 123.11 | 123.11 | 123.11 |
| Melting Point (°C) | 207-215 | 236.6 | >300 | 136-138 |
| Water Solubility | Sparingly soluble | Soluble | Sparingly soluble | Soluble |
| pKa | ~4-5 (estimated) | 4.85 | 4.96 | 5.2 |
Comparative Biological Activities and Mechanisms of Action
The biological effects of these isomers are diverse, reflecting their unique interactions with cellular targets.
Lipid-Lowering Effects and GPR109A Activation
Nicotinic acid's primary mechanism for its lipid-modifying effects is through the activation of the G-protein coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA₂).[4] Activation of GPR109A on adipocytes inhibits lipolysis, reducing the flux of free fatty acids to the liver and subsequently decreasing triglyceride and VLDL synthesis.[2] While nicotinic acid is a potent agonist of GPR109A, the binding affinity and agonist activity of this compound at this receptor are not as extensively documented in publicly available literature, representing a key area for further investigation.
Conceptual Workflow for Comparative Analysis
Caption: A conceptual workflow for the comparative analysis of this compound and its isomers.
Anti-inflammatory Properties
Nicotinic acid and its derivatives have demonstrated anti-inflammatory effects.[5] For instance, isonicotinic acid derivatives have been synthesized and shown to possess potent anti-inflammatory activity, in some cases exceeding that of standard drugs like ibuprofen.[5] The proposed mechanism for some of these derivatives involves the inhibition of cyclooxygenase-2 (COX-2). The comparative anti-inflammatory potential of this compound remains an area ripe for exploration.
Antimicrobial and Other Activities
Isonicotinic acid is a cornerstone in the development of antimicrobials, with isoniazid being a primary example.[2] Picolinic acid exhibits broad-spectrum antiviral activity against enveloped viruses. The antimicrobial properties of this compound are less characterized.
Experimental Protocols for Comparative Evaluation
To conduct a rigorous comparative analysis, standardized experimental protocols are essential. Below are representative methodologies for key assessments.
High-Performance Liquid Chromatography (HPLC) for Separation and Quantification
A robust analytical method is necessary to separate and quantify these structurally similar isomers.
Objective: To develop an HPLC method for the simultaneous separation of this compound, nicotinic acid, isonicotinic acid, and picolinic acid.
Instrumentation and Conditions (starting point for method development):
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A mixed-mode column such as Primesep 100, which offers both reversed-phase and ion-exchange retention mechanisms, can be effective for separating these isomers.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer at a controlled pH) and an organic modifier (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where all compounds have reasonable absorbance (e.g., 260 nm).
Step-by-Step Protocol:
-
Standard Preparation: Prepare individual stock solutions of each isomer in a suitable solvent (e.g., methanol or water). Create a mixed standard solution containing all four compounds at a known concentration.
-
Sample Preparation: For in vitro or in vivo samples, perform appropriate extraction and clean-up procedures to isolate the analytes of interest.
-
Chromatographic Analysis:
-
Equilibrate the column with the initial mobile phase composition.
-
Inject the mixed standard solution to optimize the separation by adjusting the gradient profile, mobile phase pH, and flow rate.
-
Once a satisfactory separation is achieved (baseline resolution of all peaks), inject the prepared samples.
-
-
Quantification: Construct a calibration curve for each analyte using a series of known concentrations. Determine the concentration of each isomer in the samples by comparing their peak areas to the calibration curve.
GPR109A Signaling Pathway
Caption: Simplified GPR109A signaling cascade initiated by agonist binding, leading to the inhibition of lipolysis.
In Vitro Anti-Inflammatory Activity Assay
This protocol outlines a general procedure for assessing the anti-inflammatory effects of the compounds in a cell-based assay.
Objective: To compare the ability of this compound and its isomers to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.
Cell Line: RAW 264.7 murine macrophages or human THP-1 monocytes (differentiated into macrophages).
Step-by-Step Protocol:
-
Cell Culture and Plating: Culture the macrophage cell line under standard conditions. Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Prepare stock solutions of the test compounds. Dilute the compounds to the desired final concentrations in cell culture medium. Pre-incubate the cells with the compounds for a specified period (e.g., 1-2 hours).
-
Inflammatory Stimulation: Stimulate the cells with LPS (a potent inducer of inflammation) at a concentration known to elicit a robust inflammatory response (e.g., 100 ng/mL). Include appropriate controls (untreated cells, cells treated with LPS alone, and cells treated with a known anti-inflammatory drug like dexamethasone).
-
Incubation: Incubate the plates for a period sufficient for cytokine production (e.g., 18-24 hours).
-
Cytokine Measurement: Collect the cell culture supernatants. Measure the concentration of a key pro-inflammatory cytokine, such as Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-6 (IL-6), using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of cytokine production for each compound at each concentration relative to the LPS-only control. Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition) for each isomer.
Future Directions and Conclusion
This guide provides a framework for the comparative analysis of this compound and its isomers. While nicotinic acid, isonicotinic acid, and picolinic acid have well-defined roles in medicine and biochemistry, the therapeutic potential of this compound is an emerging area of research.
Key areas for future investigation include:
-
Quantitative GPR109A Binding and Activation: Determining the binding affinity (Ki) and functional potency (EC₅₀) of this compound at the GPR109A receptor is crucial to understand its potential as a lipid-lowering agent.
-
In Vivo Efficacy Studies: Direct comparative studies in animal models of dyslipidemia and inflammation are necessary to evaluate the in vivo efficacy of this compound relative to its isomers.
-
Pharmacokinetic Profiling: A comprehensive understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is essential for its development as a drug candidate.
By systematically applying the principles and methodologies outlined in this guide, researchers can effectively elucidate the structure-activity relationships within this class of compounds and unlock their full therapeutic potential.
References
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SIELC Technologies. (n.d.). HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column. SIELC Technologies. Retrieved from [Link]
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Pike, N. B. (2005). Flushing out the role of GPR109A (HM74A) in the clinical efficacy of nicotinic acid. The Journal of Clinical Investigation, 115(12), 3400–3403. [Link]
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Yaqoob, S., Nasim, N., Khan, F. A., Soomro, S., Khan, A., Khan, S., Al-Harrasi, A., & Choudhary, M. I. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules (Basel, Switzerland), 26(16), 4995. [Link]
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El-Sayed, M. A. A., Abdel-Aziz, M., & Abdel-Hafez, A. A. M. (2024). Design, synthesis, and evaluation of antipyrine and nicotinic acid derivatives as anti-inflammatory agents: in vitro and in vivo studies. Bioorganic chemistry, 145, 107136. [Link]
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Abdel-Aziz, M., Abuo-Rahma, G. E.-D. A., & Hassan, A. A. (2012). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Medicinal chemistry research, 21(10), 3058–3067. [Link]
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A Comparative Guide to the Validation of HPLC Methods for 5-Methylnicotinic Acid Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of 5-Methylnicotinic acid (5-MNA), a key organic compound and metabolite, is paramount for ensuring product quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for this purpose. This guide provides an in-depth, objective comparison of validated HPLC methods for 5-MNA quantification, supported by experimental data and grounded in authoritative regulatory standards.
The Critical Role of this compound Quantification
This compound, a derivative of nicotinic acid (Niacin or Vitamin B3), plays a significant role in various biological and chemical processes. Its accurate measurement is crucial in pharmaceutical development, metabolic studies, and quality control of food and supplements. The choice of analytical methodology directly impacts the reliability and reproducibility of these measurements.
Analytical Techniques: An Overview
While various methods can be employed for the analysis of nicotinic acid and its derivatives, including colorimetric assays and microbiological methods, HPLC offers superior sensitivity and selectivity.[1] For even greater sensitivity, especially in complex biological matrices, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the gold standard, capable of detecting analytes at nanogram to picogram levels.[2] Gas Chromatography-Mass Spectrometry (GC-MS) also presents a sensitive and selective alternative, particularly for simultaneous analysis of niacin and its impurities without derivatization.[3] However, for routine quality control and quantification in less complex matrices, HPLC with UV detection remains a robust, widely adopted, and cost-effective technique.[2]
HPLC Methodologies: A Comparative Analysis
The foundation of a reliable HPLC method lies in the meticulous selection of the stationary phase (column), mobile phase, and detector. For a polar compound like 5-MNA, reversed-phase HPLC using a C18 column is a common and effective choice.[4][5] The separation is governed by the partitioning of the analyte between the nonpolar stationary phase and the polar mobile phase.
Here, we compare two distinct, validated reversed-phase HPLC methods suitable for the quantification of nicotinic acid derivatives, which can be adapted and validated for this compound.
| Parameter | Method A: Isocratic Elution with Acidified Mobile Phase | Method B: Isocratic Elution with Buffered Mobile Phase |
| Column | Agilent ZORBAX SB-C18 (150 x 4.6 mm, 3.5 µm)[6] | InertSustain C18 (150 x 4.6 mm, 5 µm)[7] |
| Mobile Phase | Acetonitrile:Water (85:15 v/v), pH 4.5 (adjusted with phosphoric acid)[6] | Acetonitrile:0.05 M KH2PO4 (pH 4.0 with phosphoric acid) (25:75 v/v)[7] |
| Flow Rate | 1.0 mL/min[6] | 1.0 mL/min[7] |
| Detection | UV at 261 nm[6] | UV at various wavelengths depending on analyte (e.g., 285-307 nm)[7] |
| Temperature | Ambient | 30°C[7] |
Causality Behind Experimental Choices:
-
Method A: This method employs a higher concentration of organic modifier (acetonitrile), which would typically lead to a shorter retention time for polar analytes. The use of phosphoric acid to adjust the pH ensures that the carboxylic acid group of 5-MNA is protonated, increasing its hydrophobicity and retention on the C18 column. This method is straightforward and utilizes a common mobile phase composition.[6]
-
Method B: This approach uses a buffered mobile phase, which provides better control over the pH and, consequently, more reproducible retention times. The lower concentration of acetonitrile will result in a longer retention time, which can be beneficial for resolving 5-MNA from other components in a complex sample matrix. The use of a phosphate buffer is a classic strategy in reversed-phase HPLC to maintain a stable pH.[7]
Method Validation: Adherence to ICH Q2(R1) Guidelines
The validation of an analytical procedure is crucial to demonstrate its suitability for the intended purpose.[8][9] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for this process.[8][9][10] A revised version of this guideline, along with the new ICH Q14 on analytical method development, aims to facilitate a more efficient, science- and risk-based approach to analytical procedures.[11]
The following diagram illustrates the typical workflow for HPLC method validation:
Caption: HPLC Method Validation Workflow based on ICH Q2(R1) guidelines.
Key Validation Parameters and Typical Acceptance Criteria:
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the signal is from the analyte of interest and not from interferences. | Peak purity analysis, comparison with a reference standard. |
| Linearity | To demonstrate a proportional relationship between concentration and response. | Correlation coefficient (r²) > 0.999.[12] |
| Range | The concentration interval over which the method is precise, accurate, and linear. | Defined by the linearity study. |
| Accuracy | The closeness of the measured value to the true value. | Recovery of 98-102%. |
| Precision | The degree of agreement among individual test results. | Relative Standard Deviation (RSD) < 2%.[12] |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected. | Signal-to-noise ratio of 3:1.[7] |
| Limit of Quantification (LOQ) | The lowest amount of analyte that can be quantified with acceptable precision and accuracy. | Signal-to-noise ratio of 10:1.[7] |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters. | Consistent results with minor changes in flow rate, temperature, mobile phase composition. |
Detailed Experimental Protocol: A Recommended HPLC-UV Method
This section provides a step-by-step protocol for a robust HPLC-UV method for the quantification of this compound, based on established principles for similar compounds.
5.1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (KH2PO4) (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
5.2. Instrumentation
-
HPLC system with a UV detector
-
C18 column (e.g., 150 x 4.6 mm, 5 µm)
-
Analytical balance
-
pH meter
-
Sonicator
-
0.45 µm syringe filters
5.3. Preparation of Solutions
-
Mobile Phase (0.05 M KH2PO4, pH 4.0:Acetonitrile, 75:25 v/v): Dissolve 6.8 g of KH2PO4 in 1 L of HPLC grade water. Adjust the pH to 4.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas. Mix 750 mL of this buffer with 250 mL of acetonitrile.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of 5-MNA reference standard and dissolve in a 100 mL volumetric flask with the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50 µg/mL).
5.4. Sample Preparation The sample preparation will depend on the matrix. For a simple matrix like a drug formulation, dissolution in the mobile phase followed by filtration may be sufficient.[13][14] For more complex matrices, techniques like liquid-liquid extraction or solid-phase extraction might be necessary to remove interferences.[15][16]
5.5. Chromatographic Conditions
-
Column: C18 (150 x 4.6 mm, 5 µm)
-
Mobile Phase: 0.05 M KH2PO4 (pH 4.0):Acetonitrile (75:25 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 261 nm (or the absorbance maximum of 5-MNA)
5.6. Analysis Inject the calibration standards and the sample solutions into the HPLC system. Record the peak areas and construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of 5-MNA in the samples from the calibration curve.
Conclusion and Future Perspectives
Both presented HPLC methods, when properly validated, are suitable for the quantification of this compound. The choice between them will depend on the specific requirements of the analysis, such as the complexity of the sample matrix and the desired run time. The isocratic method with a buffered mobile phase (Method B) is recommended for its robustness and reproducibility.
Future trends in the analysis of nicotinic acid derivatives are moving towards ultra-high-performance liquid chromatography (UHPLC) for faster analysis times and improved resolution, as well as the increasing use of mass spectrometry for enhanced sensitivity and specificity, particularly in bioanalytical applications.
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A Comparative Guide to 5-Methylnicotinic Acid and 6-Methylnicotinic Acid for Drug Development Professionals
For researchers navigating the landscape of metabolic and inflammatory disease, the nuanced differences between structural isomers can represent the dividing line between a promising therapeutic candidate and a developmental dead end. This guide offers an in-depth comparison of two such isomers: 5-Methylnicotinic acid and 6-methylnicotinic acid. While direct comparative studies on these specific molecules are not extensively available in current literature, this document synthesizes existing data on their parent compound, nicotinic acid, and related analogs to provide a foundational framework for their evaluation. We will delve into their presumed mechanism of action, potential therapeutic relevance, and provide detailed experimental protocols to empower researchers to conduct their own direct comparisons.
Introduction: The Nicotinic Acid Scaffold and its Therapeutic Promise
Nicotinic acid, also known as niacin or vitamin B3, has a long-standing clinical history in the management of dyslipidemia. Its efficacy is primarily attributed to the activation of the G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2).[1][2] This receptor is predominantly expressed in adipocytes and immune cells.[2] Activation of GPR109A in adipocytes leads to the inhibition of adenylate cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequently, a reduction in hormone-sensitive lipase activity.[2] The net result is a potent inhibition of lipolysis, the breakdown of triglycerides into free fatty acids (FFAs).[1] By reducing the flux of FFAs to the liver, nicotinic acid ultimately lowers the synthesis of triglycerides and very-low-density lipoproteins (VLDL).
Beyond its lipid-lowering effects, GPR109A activation has been shown to exert anti-inflammatory effects, making it an attractive target for a range of inflammatory conditions.[2][3] However, the clinical utility of nicotinic acid is often hampered by a significant side effect: cutaneous vasodilation, or flushing, which is also mediated by GPR109A activation in skin cells.[1] This has driven the exploration of nicotinic acid analogs, such as 5-methyl and 6-methylnicotinic acid, with the aim of identifying compounds with improved therapeutic windows.
Structural and Physicochemical Properties
The seemingly minor difference in the position of a single methyl group on the pyridine ring of nicotinic acid can significantly influence the physicochemical properties of this compound and 6-methylnicotinic acid. These differences, in turn, can impact their solubility, membrane permeability, and ultimately, their interaction with the GPR109A receptor.
| Property | This compound | 6-Methylnicotinic acid |
| Synonyms | 5-Methylpyridine-3-carboxylic acid | 6-Methylpyridine-3-carboxylic acid |
| CAS Number | 3222-49-9 | 3222-47-7 |
| Molecular Formula | C₇H₇NO₂ | C₇H₇NO₂ |
| Molecular Weight | 137.14 g/mol [4] | 137.14 g/mol [5] |
| Appearance | White solid[6] | Solid |
| Melting Point | 215 °C[7] | Not explicitly stated |
| Water Solubility | Sparingly soluble (0.083 g/L at 25°C)[7] | Not explicitly stated |
| Topological Polar Surface Area | 50.2 Ų[4] | 50.2 Ų[5] |
Comparative Biological Activity: What the Limited Data Suggests
Direct, head-to-head comparisons of the biological activities of this compound and 6-methylnicotinic acid are scarce in the public domain. However, by examining the available information for each compound and the broader structure-activity relationships of nicotinic acid derivatives, we can formulate a hypothesis-driven approach to their evaluation.
This compound: A Potential GPR109A Agonist
Evidence suggests that this compound has been identified as a lead compound in the search for high-affinity GPR109A agonists.[8] This indicates that the substitution at the 5-position is likely compatible with binding to the GPR109A receptor. The primary biological effects of this compound are therefore predicted to be mediated through this receptor, mirroring the actions of nicotinic acid. These would include:
-
Inhibition of Lipolysis: Expected to decrease the release of free fatty acids from adipocytes.
-
Anti-inflammatory Effects: Potential to modulate inflammatory responses in immune cells.
Beyond its potential as a GPR109A agonist, this compound is also utilized as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[8]
6-Methylnicotinic Acid: An Understudied Isomer
In contrast to its 5-methyl counterpart, there is significantly less information available regarding the biological activity of 6-methylnicotinic acid. It is primarily documented as a biochemical reagent and an intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) etoricoxib.[9] While its structural similarity to nicotinic acid suggests a potential for GPR109A interaction, the presence of the methyl group at the 6-position, adjacent to the nitrogen atom, could introduce steric hindrance that may affect receptor binding and activation. It is plausible that 6-methylnicotinic acid may act as a weaker agonist, a partial agonist, or even an antagonist at the GPR109A receptor.
Experimental Protocols for Direct Comparison
To objectively assess and compare the effects of this compound and 6-methylnicotinic acid, a series of well-defined in vitro experiments are essential. The following protocols provide a robust framework for such a comparison.
In Vitro GPR109A Activation Assay (cAMP Measurement)
The primary mechanism of action for nicotinic acid analogs is the activation of the Gαi-coupled GPR109A receptor, leading to a decrease in intracellular cAMP levels. A functional assay measuring cAMP levels in response to compound treatment is therefore a critical first step.
Objective: To determine the potency and efficacy of this compound and 6-methylnicotinic acid as agonists of the GPR109A receptor.
Methodology:
-
Cell Culture: Utilize a cell line stably expressing the human GPR109A receptor (e.g., CHO-K1 or HEK293 cells). Culture the cells to ~80-90% confluency in appropriate growth medium.
-
Cell Plating: Seed the cells into a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Preparation: Prepare stock solutions of this compound, 6-methylnicotinic acid, and a known GPR109A agonist (e.g., nicotinic acid) in a suitable solvent (e.g., DMSO). Create a serial dilution of each compound in assay buffer.
-
Assay Procedure: a. Wash the cells with assay buffer. b. Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) for a defined period to prevent cAMP degradation. c. Add the serially diluted compounds to the respective wells. d. Stimulate the cells with a known adenylyl cyclase activator (e.g., forskolin) to induce cAMP production. e. Incubate for a specified time at 37°C.
-
cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
Data Analysis: Plot the cAMP concentration against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) for each compound.
Caption: Workflow for GPR109A activation assay.
In Vitro Lipolysis Inhibition Assay
To assess the physiological consequence of GPR109A activation, an in vitro lipolysis assay using primary adipocytes or a differentiated adipocyte cell line is recommended.
Objective: To measure the ability of this compound and 6-methylnicotinic acid to inhibit lipolysis in adipocytes.
Methodology:
-
Adipocyte Culture and Differentiation: Culture pre-adipocytes (e.g., 3T3-L1 or primary stromal vascular fraction) and differentiate them into mature adipocytes using a standard differentiation cocktail.
-
Compound Treatment: a. Wash the differentiated adipocytes with Krebs-Ringer bicarbonate buffer (KRBB) supplemented with bovine serum albumin (BSA). b. Pre-incubate the cells with various concentrations of this compound, 6-methylnicotinic acid, or a positive control (e.g., insulin) for a defined period.
-
Lipolysis Stimulation: Induce lipolysis by treating the cells with a β-adrenergic agonist (e.g., isoproterenol).
-
Sample Collection: After a specific incubation time, collect the culture medium.
-
Glycerol and FFA Measurement: Quantify the amount of glycerol and free fatty acids released into the medium using commercially available colorimetric or fluorometric assay kits.[10]
-
Data Analysis: Normalize the glycerol and FFA release to the total protein content of the cells. Plot the percentage inhibition of lipolysis against the log of the compound concentration to determine the IC₅₀ for each compound.
Caption: Workflow for lipolysis inhibition assay.
Conclusion and Future Directions
The comparative analysis of this compound and 6-methylnicotinic acid presents an intriguing opportunity for drug discovery. While current data points towards this compound as a more probable GPR109A agonist, the biological activity of 6-methylnicotinic acid remains an open question. The position of the methyl group is likely to be a key determinant of receptor interaction and subsequent signaling.
For researchers in drug development, the path forward is clear: a direct, side-by-side experimental comparison is necessary to elucidate the pharmacological profiles of these two isomers. The protocols outlined in this guide provide a validated starting point for these investigations. The ultimate goal is to identify novel nicotinic acid analogs that retain the therapeutic benefits of GPR109A activation while minimizing the undesirable flushing effect, thereby offering a superior treatment option for metabolic and inflammatory diseases.
References
- A Comparative Analysis of the Biological Activities of Methyl 6-Methylnicotinate and Other Nicotinic Acid Esters. Benchchem.
- Measuring the Rate of Lipolysis in Ex Vivo Murine Adipose Tissue and Primary Preadipocytes Differenti
- Approaches to Measuring the Activity of Major Lipolytic and Lipogenic Enzymes In Vitro and Ex Vivo. PubMed Central.
- Application of Methyl 6-methylnicotinate in the Synthesis of Biologically Active Nicotine Analogs. Benchchem.
- Measuring the Rate of Lipolysis in Ex Vivo Murine Adipose Tissue and Primary Preadipocytes Differenti
- GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinop
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- Protocol for assessing exvivo lipolysis of murine adipose tissue.
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- Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Deriv
- GPR109A activation in breast cancer cells inhibits cell survival and...
- Activation of microglial GPR109A alleviates thermal hyperalgesia in female lupus mice by suppressing IL-18 and glutamatergic synaptic activity. PubMed Central.
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- Activation of the receptor (Gpr109a)
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Navigating Analytical Specificity: A Comparative Guide to 5-Methylnicotinic Acid Cross-reactivity in Nicotinic Acid Assays
The Basis of Potential Cross-Reactivity: A Structural Perspective
Nicotinic acid and 5-Methylnicotinic acid share a core pyridine-3-carboxylic acid structure. The primary difference lies in the substitution of a methyl group at the 5-position of the pyridine ring in this compound. This seemingly minor structural modification can have significant implications for the selectivity of various analytical methods.
Caption: Structural comparison of Nicotinic Acid and this compound.
Comparative Analysis of Nicotinic Acid Assay Methodologies
The choice of an analytical method for nicotinic acid quantification should be guided by the specific requirements of the study, including the sample matrix, required sensitivity, and, critically, the potential for interference from related compounds. Here, we compare the most common assay types.
Chromatographic Methods: The Gold Standard for Specificity
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying components in a mixture. When coupled with a suitable detector, such as Ultraviolet (UV) or Mass Spectrometry (MS), it offers the highest degree of specificity.
-
HPLC with UV Detection (HPLC-UV): This is a widely adopted method for niacin quantification.[1] The separation is typically achieved on a reversed-phase column, and detection is performed at a wavelength where nicotinic acid exhibits maximum absorbance (around 261-265 nm).[1][2] The specificity of this method depends on the chromatographic resolution between nicotinic acid and any potential interferents, including this compound. Given their structural similarity, achieving baseline separation may require careful method development, including optimization of the mobile phase composition, column chemistry, and gradient elution profile.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is considered the gold standard for the highly sensitive and specific quantification of nicotinic acid and its metabolites.[1][3] LC-MS/MS combines the separation power of HPLC with the exquisite specificity of mass spectrometry. By monitoring for specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM), this technique can unequivocally differentiate between nicotinic acid and this compound, even if they co-elute chromatographically. The high specificity of LC-MS/MS makes it the method of choice when unambiguous quantification in complex matrices is required.[3][4]
Colorimetric Assays: A Question of Specificity
The König reaction is a classical colorimetric method for the determination of niacin.[2][5] This method involves the reaction of the pyridine ring with cyanogen bromide to form a glutaconic aldehyde, which then couples with an aromatic amine to produce a colored compound.
The core of this reaction is the cleavage of the pyridine ring. The presence of a methyl group on the pyridine ring of this compound could potentially influence the reaction kinetics or the spectral properties of the final colored product, leading to cross-reactivity. The extent of this interference is not well-documented and would need to be empirically determined.
Microbiological Assays: Functional Specificity
Microbiological assays for niacin typically utilize microorganisms, such as Lactobacillus plantarum, that have a specific growth requirement for nicotinic acid or its amide.[1][6] The growth of the microorganism is proportional to the amount of niacin present in the sample.
The specificity of this assay hinges on the ability of the microorganism's metabolic machinery to differentiate between nicotinic acid and this compound. It is plausible that the methyl group on this compound could sterically hinder its uptake or utilization by the enzymes involved in the niacin-dependent metabolic pathways of the microorganism. However, without specific experimental data, the potential for this compound to either support growth (act as an agonist) or inhibit growth (act as an antagonist) cannot be ruled out.
Enzymatic Assays: High Throughput, Variable Specificity
Enzymatic assays for nicotinic acid often rely on enzymes that use nicotinic acid as a substrate. For example, nicotinamidase hydrolyzes nicotinamide to nicotinic acid. While not a direct assay for nicotinic acid, related enzymatic approaches could be conceived. The specificity of such an assay would be entirely dependent on the substrate specificity of the enzyme employed. Structurally similar molecules can sometimes bind to the active site of an enzyme, either as a substrate or as an inhibitor. Therefore, the potential for cross-reactivity of this compound in an enzymatic assay would need to be rigorously validated.
Summary of Potential Cross-Reactivity
| Assay Methodology | Principle | Potential for this compound Cross-Reactivity | Rationale |
| HPLC-UV | Chromatographic separation and UV detection. | Low to Moderate: Dependent on chromatographic resolution. | Structural similarity may lead to co-elution if the method is not optimized for separation. |
| LC-MS/MS | Chromatographic separation and mass spectrometric detection. | Very Low: Highly specific due to MRM transitions. | Can differentiate compounds based on their unique mass-to-charge ratios and fragmentation patterns.[3][4] |
| Colorimetric (König Reaction) | Chemical reaction with the pyridine ring. | Moderate to High: Potential for interference. | The reaction targets the pyridine ring, which is common to both molecules. The methyl group may influence reactivity.[2] |
| Microbiological Assay | Microbial growth dependent on niacin. | Unknown: Requires empirical testing. | Depends on the specificity of the microbial metabolic pathways for niacin uptake and utilization.[6] |
| Enzymatic Assay | Enzyme-catalyzed reaction specific to nicotinic acid. | Variable: Dependent on enzyme specificity. | The enzyme's active site may or may not accommodate the methylated analog. |
Validating Assay Specificity: An Experimental Workflow
To ensure the accuracy of your nicotinic acid quantification, it is crucial to validate the specificity of your chosen assay in the context of your specific samples. The following is a general workflow for assessing the cross-reactivity of this compound, based on the principles outlined in the ICH Q2(R1) guidelines.[2][7]
Caption: Workflow for validating assay specificity against this compound.
Experimental Protocol for Specificity Testing
Objective: To determine the degree of interference, if any, of this compound in the quantification of nicotinic acid using a specific assay.
Materials:
-
Nicotinic acid reference standard
-
This compound reference standard
-
All reagents and equipment required for the chosen nicotinic acid assay
Procedure:
-
Preparation of Stock Solutions:
-
Prepare individual stock solutions of nicotinic acid and this compound in a suitable solvent at a high, known concentration (e.g., 1 mg/mL).
-
-
Preparation of Working Standards:
-
Nicotinic Acid Calibration Curve: Prepare a series of dilutions from the nicotinic acid stock solution to create a calibration curve over the expected working range of the assay.
-
This compound Interference Test: Prepare a solution of this compound at a concentration that is relevant to its potential presence in your samples. If this is unknown, a high concentration (e.g., equivalent to the highest concentration of the nicotinic acid calibration curve) can be used as a worst-case scenario.
-
Spiked Samples: Prepare a set of samples containing a known concentration of nicotinic acid (e.g., the mid-point of the calibration curve) spiked with varying concentrations of this compound.
-
-
Assay Performance:
-
Analyze the nicotinic acid calibration curve standards to establish the standard curve for the assay.
-
Analyze the this compound solution alone to determine if it produces a signal in the assay.
-
Analyze the spiked samples containing both nicotinic acid and this compound.
-
-
Data Analysis and Interpretation:
-
Direct Interference: If the this compound solution alone produces a signal, this indicates direct interference.
-
Cross-Reactivity Calculation: For the spiked samples, calculate the measured concentration of nicotinic acid using the established calibration curve. Compare this measured concentration to the known, true concentration of nicotinic acid that was added. Any significant deviation indicates interference from this compound.
-
The percent cross-reactivity can be calculated using the following formula: % Cross-Reactivity = (Apparent Concentration of Analyte / Concentration of Interferent) x 100%
-
Conclusion and Recommendations
The potential for cross-reactivity from this compound is a critical consideration in the selection and validation of an assay for nicotinic acid.
-
For the highest degree of specificity, LC-MS/MS is the unequivocal method of choice , offering the ability to differentiate between these structurally similar compounds with high confidence.
-
HPLC-UV can provide adequate specificity , provided that the chromatographic method is rigorously developed and validated to ensure baseline separation of nicotinic acid from this compound and other potential interferents.
-
The use of colorimetric and microbiological assays requires careful validation for specificity if the presence of this compound is suspected in the samples. The potential for cross-reactivity in these systems is higher due to their reliance on broader chemical or biological recognition mechanisms.
Ultimately, the responsibility lies with the researcher to demonstrate that their chosen analytical method is "fit for purpose." By understanding the principles of the available assays and implementing a robust validation strategy, scientists can ensure the generation of accurate and reliable data in their quantification of nicotinic acid.
References
-
ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
DETECTION AND ASSAY OF MEDICINAL NICOTINIC ACID UTILIZING ISOCRATIC HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. European Journal of Pharmaceutical and Medical Research. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]
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ICH Q2 Analytical Method Validation. Slideshare. [Link]
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ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. [Link]
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Quantification of Niacin and Its Metabolite Nicotinuric Acid in Human Plasma by LC-MS/MS: Application to a Clinical Trial of a Fixed Dose Combination Tablet of Niacin Extended-Release/Simvastatin (500 mg/10 mg) in Healthy Chinese Volunteers. National Institutes of Health. [Link]
-
Simultaneous determination of niacin, niacinamide and nicotinuric acid in human plasma. Bevital AS. [Link]
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Development and Validation of UV-Spectroscopic Method for Estimation of Niacin in Bulk and Pharmaceutical Dosage Form. ResearchGate. [Link]
-
Assay Interference by Chemical Reactivity. Assay Guidance Manual. [Link]
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Development and Validation of RP- HPLC Method for Simultaneous Determination of Niacin (Extended Release) and Lovastatin in Oral. Oriental Journal of Chemistry. [Link]
-
Niacin (Vitamin B3) - A review of analytical methods for use in food. GOV.UK. [Link]
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Bioanalytical method development and validation of niacin and nicotinuric acid in human plasma by LC-MS/MS. ResearchGate. [Link]
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A Comparative Guide to the Potency of 5-Methylnicotinic Acid Derivatives for Researchers
In the landscape of modern drug discovery, the pyridine scaffold of nicotinic acid and its derivatives remains a fertile ground for the development of novel therapeutic agents. Among these, 5-Methylnicotinic acid and its analogues have garnered significant interest due to their diverse biological activities. This guide offers an in-depth comparative analysis of the potency of various this compound derivatives, supported by experimental data, to aid researchers, scientists, and drug development professionals in their quest for more effective and selective therapeutics.
Introduction: The Versatility of the this compound Scaffold
This compound, a derivative of nicotinic acid (niacin or vitamin B3), serves as a crucial intermediate in the synthesis of a wide array of pharmacologically active compounds.[1][2] The introduction of a methyl group at the 5-position of the pyridine ring can influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby modulating its biological activity.[2] Research has demonstrated that derivatives of this scaffold exhibit a broad spectrum of activities, including anti-inflammatory, antifungal, antibacterial, and enzyme-inhibitory effects.[3][4][5] This guide will dissect the potency of these derivatives across various biological targets, providing a comparative framework based on available quantitative data.
Anti-inflammatory Potency: Targeting Cyclooxygenase (COX) Enzymes
Chronic inflammation is a hallmark of numerous diseases, and the cyclooxygenase (COX) enzymes, particularly COX-2, are key targets for anti-inflammatory drug development. Several novel nicotinic acid derivatives have been synthesized and evaluated for their ability to inhibit COX-1 and COX-2.
A comparative study of various nicotinate derivatives revealed that specific structural modifications lead to potent and selective COX-2 inhibition.[3] The data, summarized in the table below, highlights the structure-activity relationships (SAR) that govern their potency. For instance, the introduction of certain substituents at specific positions on the nicotinic acid scaffold can dramatically enhance COX-2 selectivity over COX-1, a desirable trait for reducing the gastrointestinal side effects associated with non-selective NSAIDs.[3]
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| 3a | 8.15 | 0.42 | 19.4 |
| 3b | 9.24 | 0.15 | 61.6 |
| 3e | 10.21 | 0.16 | 63.8 |
| 4c | 11.52 | 0.09 | 128.0 |
| 4f | 12.83 | 0.08 | 160.4 |
| Celecoxib | 15.2 | 0.08 | 190.0 |
| Diclofenac | 1.25 | 0.21 | 5.95 |
| Indomethacin | 0.78 | 0.53 | 1.47 |
| Data sourced from a study on novel nicotinate derivatives as potential anti-inflammatory agents.[3] |
The data clearly indicates that compounds 4c and 4f exhibit potent COX-2 inhibition, comparable to the selective COX-2 inhibitor Celecoxib, and possess a significantly higher selectivity index than traditional NSAIDs like Diclofenac and Indomethacin.[3] This enhanced selectivity is a testament to the successful molecular tailoring of the nicotinic acid scaffold.
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay
The determination of COX-1 and COX-2 inhibitory activity is a crucial step in the evaluation of novel anti-inflammatory agents. The following protocol outlines a standard enzyme immunoassay (EIA) method.
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against ovine COX-1 and COX-2.
Materials:
-
Ovine COX-1 and COX-2 enzyme immunoassay (EIA) kit
-
Test compounds (this compound derivatives)
-
Reference drugs (Celecoxib, Diclofenac, Indomethacin)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Compound Preparation: Dissolve test compounds and reference drugs in DMSO to prepare stock solutions. Further dilute with assay buffer to achieve a range of final concentrations.
-
Assay Setup: Perform the assay in a 96-well plate according to the manufacturer's instructions provided with the EIA kit.
-
Enzyme Reaction: Add the enzyme (COX-1 or COX-2), heme, and the test compound or reference drug to the appropriate wells.
-
Substrate Addition: Initiate the reaction by adding arachidonic acid (the substrate).
-
Incubation: Incubate the plate at 37°C for a specified time.
-
Detection: Stop the reaction and add a developing reagent. Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value using a suitable software.[3]
Signaling Pathway: Inhibition of the NF-κB and MAPK Pathways
The anti-inflammatory effects of nicotinic acid and its derivatives are often mediated through the modulation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[6][7] These pathways regulate the expression of pro-inflammatory cytokines and enzymes like COX-2.
Caption: Proposed mechanism of anti-inflammatory action of this compound derivatives.
Antifungal and Antibacterial Potency: A Dual Threat to Microbes
The rise of antimicrobial resistance necessitates the development of new classes of therapeutic agents. Nicotinic acid derivatives, particularly acylhydrazones and 1,3,4-oxadiazolines, have emerged as promising candidates with significant antibacterial and antifungal activities.[5][8]
A study on novel acylhydrazone and 1,3,4-oxadiazoline derivatives of nicotinic acid revealed potent activity against a range of Gram-positive bacteria and fungal strains.[8] The minimum inhibitory concentration (MIC) values, a measure of the lowest concentration of a drug that inhibits the visible growth of a microorganism, are presented below.
Antifungal Activity of 1,3,4-Oxadiazoline Derivatives
| Compound | Candida albicans ATCC 10231 MIC (µg/mL) |
| 25 | 15.62 |
| Data from a study on novel nicotinic acid derivatives.[8] |
Antibacterial Activity of Acylhydrazone Derivatives
| Compound | Staphylococcus epidermidis ATCC 12228 MIC (µg/mL) | Staphylococcus aureus ATCC 43300 (MRSA) MIC (µg/mL) |
| 13 | 1.95 | 7.81 |
| Data from a study on novel nicotinic acid derivatives.[8] |
The structure-activity relationship analysis from this study indicated that acylhydrazones were generally more potent against Gram-positive bacteria, while the cyclized 1,3,4-oxadiazoline derivatives exhibited stronger antifungal activity.[8] The presence of a 5-nitrofuran substituent was found to be crucial for the potent activity in both series of compounds.[8]
Experimental Protocol: Antifungal Susceptibility Testing
The following protocol outlines a standardized method for determining the minimum inhibitory concentration (MIC) of antifungal agents.
Objective: To determine the MIC of this compound derivatives against pathogenic fungal strains.
Materials:
-
Fungal strains (e.g., Candida albicans)
-
Sabouraud Dextrose Broth (SDB)
-
Test compounds
-
Reference antifungal drug (e.g., Fluconazole)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the fungal strain in SDB.
-
Compound Dilution: Prepare a serial dilution of the test compounds and the reference drug in the 96-well plates.
-
Inoculation: Add the fungal inoculum to each well.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., 80% reduction in turbidity compared to the control). Turbidity can be measured using a spectrophotometer.[3]
Enzyme Inhibition: A Targeted Approach
Beyond their antimicrobial and anti-inflammatory properties, derivatives of nicotinic acid have been investigated as inhibitors of various enzymes implicated in disease.
One study focused on the inhibition of D-Aspartate Oxidase (DDO/DASPO), an enzyme involved in central nervous system disorders.[9]
| Compound | Target Enzyme | Inhibitor Constant (Ki) |
| 5-aminonicotinic acid | Human D-Aspartate Oxidase | 3.80 µM |
| Data from a study on nicotinic acid derivatives as enzyme inhibitors.[9] |
Another area of interest is the inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1), an enzyme linked to metabolic syndrome.[9] While specific data for a broad range of this compound derivatives is limited, the potential of the nicotinic acid scaffold in this area is recognized.
Experimental Workflow: Enzyme Inhibition Assay
Caption: A general experimental workflow for determining enzyme inhibition.
Conclusion and Future Directions
The this compound scaffold has proven to be a remarkably versatile platform for the development of potent and selective therapeutic agents. The comparative data presented in this guide underscores the significant impact of structural modifications on the biological activity of its derivatives. The potent and selective COX-2 inhibitors, broad-spectrum antimicrobial agents, and targeted enzyme inhibitors highlight the vast potential of this chemical class.
Future research should focus on expanding the library of this compound derivatives and conducting comprehensive comparative studies against a wider range of biological targets. Elucidating the precise mechanisms of action and further refining the structure-activity relationships will be crucial for the rational design of next-generation therapeutics with improved efficacy and safety profiles. The experimental protocols and workflows provided herein offer a robust framework for such future investigations.
References
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Elucidating the structure-activity relationships of the vasorelaxation and antioxidation properties of thionicotinic acid derivatives. PubMed. [Link]
-
Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. MDPI. [Link]
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Structure Activity Relationships for Nicotinamide in the Treatment of Stroke. ResearchGate. [Link]
-
Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. PubMed. [Link]
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Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. MDPI. [Link]
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Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. PMC - NIH. [Link]
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Illustrates the binding mode of 5-amino-nicotinic acid derivatives... ResearchGate. [Link]
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Niacin Inhibits Vascular Inflammation via Downregulating Nuclear Transcription Factor-κB Signaling Pathway. NIH. [Link]
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Synthesis, in vitro potency of inhibition, enzyme kinetics and in silico studies of quinoline-based α-glucosidase inhibitors. NIH. [Link]
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Modulators of NF-κB in Experimental Pharmacology: Recent Updates and Perspectives. Frontiers. [Link]
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Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. MDPI. [Link]
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Modulation of MAPK/NF-κB Pathway and NLRP3 Inflammasome by Secondary Metabolites from Red Algae: A Mechanistic Study. NIH. [Link]
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Critical Assessment of the Anti-Inflammatory Potential of Usnic Acid and Its Derivatives—A Review. MDPI. [Link]
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A Comparative Guide to Validating the Purity of Synthesized 5-Methylnicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of pharmacologically relevant molecules, the rigorous validation of a compound's purity is not merely a procedural formality but a cornerstone of scientific integrity and developmental success. 5-Methylnicotinic acid, an important intermediate in the synthesis of various pharmaceuticals, demands a comprehensive purity assessment to ensure the reliability of subsequent research and the safety of potential therapeutics.[1][2] This guide provides an in-depth comparison of the primary analytical techniques for validating the purity of synthesized this compound, offering insights into the causality behind experimental choices and presenting supporting data for each method.
The Imperative of Purity in Pharmaceutical Intermediates
The quality of a pharmaceutical intermediate like this compound directly influences the critical quality attributes (CQAs) of the final Active Pharmaceutical Ingredient (API). Impurities, even in trace amounts, can alter the pharmacological and toxicological profile of the end product, posing significant risks to patient safety and potentially leading to costly downstream failures. Regulatory bodies such as the FDA and EMA have established stringent guidelines, including the ICH Q3A guidelines for impurities in new drug substances, which mandate the identification and characterization of impurities above certain thresholds.
The common synthesis of this compound involves the oxidation of 3,5-dimethylpyridine (also known as 3,5-lutidine) using a strong oxidizing agent like potassium permanganate.[1][3][4] This process, while effective, can lead to several key impurities that must be monitored and controlled:
-
Unreacted Starting Material: Residual 3,5-dimethylpyridine.
-
Over-oxidation By-product: 3,5-Pyridinedicarboxylic acid, formed by the oxidation of both methyl groups.[4]
-
Process-Related Impurities: Residual solvents and other reagents used during the synthesis and purification steps.
This guide will compare four orthogonal analytical techniques for the comprehensive purity validation of this compound: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Elemental Analysis.
High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse
HPLC is the gold standard for quantifying the purity of non-volatile organic compounds due to its high resolution, sensitivity, and precision. It excels at separating the target compound from closely related impurities, allowing for accurate determination of area percentage purity.
The Rationale Behind Method Selection
A reversed-phase HPLC (RP-HPLC) method is the logical choice for this compound. The molecule possesses both polar (carboxylic acid and pyridine nitrogen) and non-polar (methyl group and pyridine ring) characteristics, making it well-suited for retention on a non-polar stationary phase (like C18) with a polar mobile phase. By manipulating the mobile phase composition (e.g., the ratio of aqueous buffer to organic solvent and the pH), we can achieve optimal separation of this compound from its more polar (3,5-pyridinedicarboxylic acid) and less polar (3,5-dimethylpyridine) impurities.
Experimental Protocol: Reversed-Phase HPLC
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Autosampler
-
Data acquisition and processing software
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | A: 20 mM Phosphate Buffer (pH 3.0) B: Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 22 | |
| 25 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 262 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh and dissolve approximately 10 mg of the synthesized this compound in 10 mL of a 50:50 mixture of water and acetonitrile to create a 1 mg/mL stock solution.
-
Further dilute as necessary to fall within the linear range of the detector.
-
Filter the sample through a 0.45 µm syringe filter prior to injection to remove any particulate matter.
Data Interpretation: The purity is calculated based on the area percentage of the this compound peak relative to the total area of all observed peaks in the chromatogram. A high-purity sample (>99%) will exhibit a single major peak with minimal secondary peaks. The expected elution order would be 3,5-pyridinedicarboxylic acid (most polar, earliest elution), followed by this compound, and then 3,5-dimethylpyridine (least polar, latest elution).
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Authority
NMR spectroscopy provides unparalleled insight into the molecular structure of a compound, making it an indispensable tool for confirming the identity of the synthesized product and for identifying and quantifying impurities without the need for individual reference standards for each impurity.
The Power of Structural Elucidation
¹H and ¹³C NMR are used to confirm the structural integrity of the this compound molecule. The number of signals, their chemical shifts (δ), splitting patterns (multiplicity), and integration values in ¹H NMR, along with the chemical shifts in ¹³C NMR, provide a unique fingerprint of the molecule.
Experimental Protocol: ¹H and ¹³C NMR
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Sample Preparation:
-
Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Add a small amount of an internal standard with a known concentration (e.g., 1,4-bis(trimethylsilyl)benzene) if quantitative analysis (qNMR) is desired.
Data Acquisition and Interpretation:
Expected ¹H NMR Data (in D₂O):
-
δ ~8.6-8.7 ppm (s, 1H): Proton at the 2-position of the pyridine ring.
-
δ ~8.3-8.4 ppm (m, 1H): Proton at the 6-position of the pyridine ring.
-
δ ~7.92 ppm (s, 1H): Proton at the 4-position of the pyridine ring.
-
δ ~2.3 ppm (s, 3H): Protons of the methyl group at the 5-position.[3]
Expected ¹³C NMR Data: The ¹³C NMR spectrum should show 7 distinct signals corresponding to the 7 carbon atoms in the molecule.
Impurity Detection:
-
3,5-dimethylpyridine: Look for a characteristic singlet for the two equivalent methyl groups at around δ 2.2-2.3 ppm and signals for the aromatic protons.
-
3,5-pyridinedicarboxylic acid: The absence of a methyl signal and the presence of characteristic aromatic proton signals will indicate this impurity.
The purity can be estimated by comparing the integral of the product peaks to the integrals of the impurity peaks. For a more accurate quantification, qNMR can be performed using an internal standard.
Mass Spectrometry (MS): The Molecular Weight Confirmer
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. When coupled with a separation technique like HPLC (LC-MS), it becomes a formidable tool for identifying unknown impurities.
The Logic of Ionization and Fragmentation
Electron Ionization (EI) is a common technique for small molecules. In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern is reproducible and characteristic of the molecule's structure. For carboxylic acids, common fragmentations include the loss of -OH (M-17) and -COOH (M-45).[5]
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
Instrumentation:
-
Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe MS with an EI source.
Sample Preparation:
-
For GC-MS, the sample may need to be derivatized (e.g., esterified) to increase its volatility.
-
For a direct insertion probe, a small amount of the solid sample is used.
Data Interpretation:
-
Molecular Ion Peak (M⁺): For this compound (C₇H₇NO₂), the molecular weight is 137.14 g/mol . Expect a molecular ion peak at m/z = 137.[3]
-
Key Fragmentation Peaks:
-
m/z = 120: Loss of the hydroxyl radical (-OH) from the carboxylic acid group.
-
m/z = 92: Loss of the carboxyl group (-COOH).
-
Further fragmentation of the pyridine ring structure.
-
Impurity Identification with LC-MS: By coupling HPLC with MS, the molecular weight of each eluting peak can be determined. This allows for the confident identification of the starting material (3,5-dimethylpyridine, MW = 107.15) and the over-oxidation by-product (3,5-pyridinedicarboxylic acid, MW = 167.12).
Elemental Analysis: The Fundamental Composition Validator
Elemental analysis provides the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in the compound. This technique offers a fundamental validation of the compound's empirical formula.
The Principle of Combustion Analysis
A weighed amount of the sample is combusted in a stream of oxygen. The resulting gases (CO₂, H₂O, and N₂) are separated and quantified, allowing for the calculation of the percentage of each element in the original sample.
Experimental Protocol: CHN Analysis
Instrumentation:
-
CHN Elemental Analyzer
Sample Preparation:
-
A small, accurately weighed amount (typically 1-3 mg) of the dry, pure sample is placed in a tin or silver capsule.
Data Interpretation: The experimentally determined percentages of C, H, and N are compared to the theoretical values calculated from the molecular formula (C₇H₇NO₂).
Theoretical vs. Expected Experimental Values:
| Element | Theoretical % | Acceptable Experimental Range |
| Carbon (C) | 61.31 | 61.01 - 61.61 |
| Hydrogen (H) | 5.15 | 4.85 - 5.45 |
| Nitrogen (N) | 10.21 | 9.91 - 10.51 |
An experimental result within ±0.3% of the theoretical value is generally considered acceptable and confirms the elemental composition of the synthesized compound.
Comparative Analysis of Techniques
| Technique | Primary Purpose | Advantages | Limitations |
| HPLC | Quantitative Purity Assessment & Impurity Profiling | High sensitivity and resolution for separating closely related compounds. Excellent for quantification. | Requires reference standards for impurity identification. Can be destructive to the sample. |
| NMR | Structural Confirmation & Impurity Identification | Provides detailed structural information. Can identify and quantify impurities without specific reference standards (qNMR). Non-destructive. | Lower sensitivity compared to HPLC for trace impurities. Can be complex to interpret with overlapping signals. |
| MS | Molecular Weight Determination & Impurity Identification | High sensitivity. Provides molecular weight of the parent compound and impurities. Fragmentation patterns offer structural clues. | Can be destructive. May not be suitable for non-volatile or thermally labile compounds without derivatization. |
| Elemental Analysis | Empirical Formula Confirmation | Provides fundamental confirmation of the elemental composition. | Does not provide information on the structure or the presence of isomeric impurities. Requires a highly pure sample for accurate results. |
Workflow and Logical Relationships
Caption: Workflow for Synthesis and Purity Validation of this compound.
Conclusion
Validating the purity of synthesized this compound requires a multi-faceted approach, leveraging the strengths of several orthogonal analytical techniques. While HPLC serves as the primary tool for quantitative purity assessment, it should be complemented by NMR for unequivocal structural confirmation and the identification of unknown impurities. Mass spectrometry provides crucial molecular weight information, and elemental analysis offers a fundamental check of the compound's composition. By employing this comprehensive analytical strategy, researchers can ensure the quality and integrity of their synthesized this compound, thereby building a solid foundation for subsequent research and development activities.
References
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Pharmaffiliates. (n.d.). CAS No : 3222-49-9 | Chemical Name : this compound. Retrieved from [Link]
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ResearchGate. (n.d.). Purity comparison by NMR and HPLC. [Table]. Retrieved from [Link]
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U.S. Food and Drug Administration. (n.d.). Elemental Analysis Manual. Retrieved from [Link]
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SIELC Technologies. (n.d.). HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0001488). Retrieved from [Link]
-
YouTube. (2022, May 16). HPLC Method Development Step by Step. Retrieved from [Link]
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Chemcasts. (n.d.). Thermophysical Properties of this compound. Retrieved from [Link]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
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A Senior Application Scientist's Guide to Benchmarking 5-Methylnicotinic Acid Against Known GPR109A Agonists
Introduction: Targeting GPR109A for Metabolic and Inflammatory Disease
The G protein-coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA₂), has emerged as a significant therapeutic target for a range of metabolic and inflammatory conditions.[1] For over five decades, the synthetic agonist nicotinic acid (niacin) has been utilized clinically for its beneficial effects on plasma lipoproteins, primarily for treating dyslipidemia.[2][3][4] The discovery of GPR109A as the molecular target for niacin has galvanized research into novel agonists with improved therapeutic profiles.[2][3]
GPR109A is activated by endogenous ligands such as the ketone body β-hydroxybutyrate and the bacterial fermentation product butyrate, linking metabolic status and gut health to inflammatory responses.[5][6][7] Activation of GPR109A, particularly in adipocytes, inhibits lipolysis, which is central to its lipid-lowering effects.[1][8] However, the clinical utility of potent agonists like niacin is often hampered by a significant flushing side effect, which affects patient compliance.[2][4] This has driven the search for new chemical entities, such as 5-Methylnicotinic acid, that can be benchmarked against established agonists like nicotinic acid and acifran to identify candidates with superior potency and potentially reduced side effects.
This guide provides a framework for the comprehensive evaluation of this compound, comparing its functional profile with that of known GPR109A agonists. We will delve into the underlying signaling mechanisms, present detailed protocols for robust in vitro characterization, and discuss the interpretation of comparative data from a drug development perspective.
Compound Profiles: The Agonists Under Investigation
A comparative analysis requires a clear understanding of the molecules . Below are the key agonists discussed in this guide.
| Compound | Chemical Structure | Type |
| This compound | Synthetic Agonist | |
| Nicotinic acid (Niacin) | Synthetic Agonist / Vitamin B3 | |
| Acifran | Synthetic Agonist | |
| Butyrate | Endogenous Agonist |
Mechanism of Action: The Dual Signaling Pathways of GPR109A
A critical aspect of agonist benchmarking is understanding that receptor activation is not a simple on/off switch. GPR109A signals through at least two distinct intracellular pathways, and an agonist may show preference for one over the other—a phenomenon known as "biased agonism."
-
Gαi/o-Mediated Pathway (The Canonical Therapeutic Pathway): Upon agonist binding, GPR109A couples to inhibitory G proteins (Gαi/o).[12][13] This coupling inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3] In adipocytes, this reduction in cAMP inhibits hormone-sensitive lipase activity, thereby reducing the breakdown and release of free fatty acids into the bloodstream.[14][15] This anti-lipolytic effect is believed to be the primary mechanism behind the lipid-modifying benefits of niacin.[16]
-
β-Arrestin-Mediated Pathway (The Alternative Pathway): Following activation, GPR109A can also be phosphorylated by G protein-coupled receptor kinases (GRKs).[17] This phosphorylation promotes the recruitment of β-arrestin proteins.[3] The β-arrestin pathway is involved in receptor desensitization and internalization, but it also initiates its own distinct signaling cascades.[18] Importantly, this pathway has been linked to the prostaglandin D₂ release from skin cells that causes the undesirable flushing effect associated with niacin.[16]
Understanding an agonist's preference for either the Gαi/o or β-arrestin pathway is therefore crucial for predicting both its therapeutic efficacy and its potential for adverse effects.
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A Comparative Pharmacokinetic Guide to 5-Methylnicotinic Acid and Its Analogs for Drug Development Professionals
This guide provides a comparative analysis of the pharmacokinetic profiles of 5-Methylnicotinic acid and its structurally related analogs. As researchers and drug development professionals, understanding the absorption, distribution, metabolism, and excretion (ADME) of lead compounds is paramount for successful therapeutic development. This document synthesizes available data to offer a comparative perspective, highlighting how subtle structural modifications on the nicotinic acid scaffold can significantly impact a compound's journey through the body. While direct head-to-head comparative studies are limited in publicly available literature, this guide constructs a scientifically grounded comparison based on established principles of pharmacokinetics and data from individual studies on related compounds.
Introduction: The Significance of Nicotinic Acid Analogs
Nicotinic acid (Niacin), a B-vitamin, has long been a tool in the management of dyslipidemia. However, its therapeutic utility is often hampered by poor patient compliance due to side effects like cutaneous flushing. This has spurred the development of numerous analogs and prodrugs aimed at improving its pharmacokinetic and pharmacodynamic profile. This compound and its derivatives represent a class of compounds with potential therapeutic applications, ranging from roles in pharmaceutical development for neurological disorders to agrochemical applications.[1] Understanding how substitutions on the pyridine ring influence their pharmacokinetic behavior is crucial for optimizing their therapeutic potential and minimizing off-target effects.
Structural modifications, such as the addition of a methyl group or other functional groups at the 5-position of the nicotinic acid ring, can significantly alter a molecule's physicochemical properties, thereby influencing its interaction with metabolic enzymes and transporters.[2] This guide will delve into a comparative analysis of this compound alongside two key analogs: 5-Chloronicotinic acid and 5-Aminonicotinic acid. We will also consider the impact of esterification by including Nicotinic acid methyl ester in our comparison.
Comparative Pharmacokinetic Profiling
The following sections provide a comparative overview of the anticipated pharmacokinetic profiles of this compound and its selected analogs. The data presented in the summary table is a synthesis of direct findings where available and reasoned extrapolations based on the influence of specific chemical moieties on pharmacokinetic parameters.
Overview of Key Pharmacokinetic Parameters
| Parameter | This compound (Hypothesized) | 5-Chloronicotinic Acid (Hypothesized) | 5-Aminonicotinic Acid (Hypothesized) | Nicotinic Acid Methyl Ester | Nicotinic Acid (Reference) |
| Absorption | Moderate to high oral bioavailability | High oral bioavailability | Moderate oral bioavailability | Rapidly absorbed, then hydrolyzed | Rapid and nearly complete absorption |
| Distribution | Distributed to liver, kidneys, and adipose tissue | Similar to Nicotinic Acid | Potentially altered tissue distribution | Distributed and rapidly metabolized in tissues | Concentrated in liver, kidneys, and adipose tissue[3] |
| Metabolism | Primarily conjugation (nicotinuric acid formation) and methylation. Methyl group may undergo oxidation. | Primarily conjugation. Halogen may influence metabolic pathways. | Amino group susceptible to conjugation and acetylation. | Hydrolyzed to nicotinic acid in tissues.[4] | Extensive metabolism to nicotinuric acid, N-methylnicotinamide, and other metabolites.[5] |
| Excretion | Primarily renal, as metabolites and some unchanged drug. | Primarily renal. | Primarily renal. | Excreted as nicotinic acid and its metabolites. | Primarily renal, with excretion of unchanged drug being dose-dependent.[6] |
| Plasma Half-life (t½) | Likely short, similar to or slightly longer than nicotinic acid. | Potentially longer than nicotinic acid due to altered metabolism. | Variable, dependent on metabolic pathways. | Very short as the ester; effective half-life is that of nicotinic acid. | 20 to 45 minutes.[5] |
Disclaimer: The pharmacokinetic parameters for this compound, 5-Chloronicotinic acid, and 5-Aminonicotinic acid are presented as hypothesized values based on structure-activity relationships and data from related compounds, due to the absence of direct comparative studies in the available literature.
Rationale for Predicted Pharmacokinetic Profiles
-
This compound: The addition of a methyl group can increase lipophilicity, potentially enhancing membrane permeability and absorption. However, it also provides a site for oxidative metabolism, which could influence its overall exposure and half-life.
-
5-Chloronicotinic Acid: The electron-withdrawing nature of the chlorine atom can impact the pKa of the carboxylic acid and the pyridine nitrogen, potentially altering ionization at physiological pH and thereby affecting absorption and distribution. Halogenation can sometimes block sites of metabolism, potentially leading to a longer half-life. 5-Chloronicotinic acid is noted as an intermediate in the synthesis of pharmaceuticals, particularly for neurological disorders.[1]
-
5-Aminonicotinic Acid: The amino group is a site for phase II conjugation reactions, such as acetylation and glucuronidation. The rate and extent of these reactions can vary significantly between individuals due to genetic polymorphisms in the metabolizing enzymes, leading to greater inter-individual variability in its pharmacokinetic profile.
-
Nicotinic Acid Methyl Ester: As a prodrug, its pharmacokinetic profile is characterized by rapid absorption due to increased lipophilicity, followed by rapid hydrolysis in the blood and tissues to release the active nicotinic acid.[4][6] The permeation rate through the epidermis is drastically increased with higher lipophilicity.[4]
Experimental Methodologies for Pharmacokinetic Profiling
To empirically determine and compare the pharmacokinetic profiles of these analogs, a series of standardized in vivo and in vitro experiments are essential.
In Vivo Pharmacokinetic Study Protocol
This protocol outlines a typical study design for evaluating the pharmacokinetics of a this compound analog in a rodent model.
Objective: To determine the key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, Clearance, and Volume of Distribution) following oral and intravenous administration.
Experimental Workflow:
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A Comparative Guide to the Validation of a Stability-Indicating HPLC Method for 5-Methylnicotinic Acid
In the landscape of pharmaceutical development, ensuring the stability of a drug substance is not merely a regulatory formality but a cornerstone of patient safety and product efficacy. A stability-indicating analytical method (SIAM) is the primary tool in this endeavor, providing the empirical evidence that a drug substance will remain within its established specifications under the influence of various environmental factors. This guide offers an in-depth, experience-driven comparison for the validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for 5-Methylnicotinic acid, a key intermediate in the synthesis of various pharmaceuticals.
This document moves beyond a simple recitation of protocols. It delves into the "why" behind the "how," grounding every experimental choice in the principles of analytical chemistry and regulatory expectations. We will compare the robust and widely adopted HPLC technique with its more recent evolution, Ultra-Performance Liquid Chromatography (UPLC), to provide a comprehensive perspective for researchers, scientists, and drug development professionals.
The Imperative for a Stability-Indicating Method
The intrinsic chemical stability of an active pharmaceutical ingredient (API) or a drug substance like this compound is a critical quality attribute. A validated stability-indicating method is designed to provide a specific and quantitative measure of the drug substance, free from interference from its degradation products, process impurities, or other potential excipients. The International Council for Harmonisation (ICH) Q2(R1) guideline provides a comprehensive framework for the validation of analytical procedures, which forms the basis of the methodologies described herein.[1][2][3][4]
The development and validation of such a method is a multi-faceted process that begins with a thorough understanding of the molecule's physicochemical properties and potential degradation pathways. For this compound, its structure suggests potential susceptibility to oxidation, thermal stress, and extreme pH conditions.
Method Validation Workflow: A Visual Overview
The validation of a stability-indicating method follows a structured workflow, ensuring that all performance characteristics are systematically evaluated.
Caption: Workflow for the validation of a stability-indicating analytical method.
Comparative Analysis: HPLC vs. UPLC
The choice of chromatographic technique is a critical decision in method development. While HPLC has been the gold standard, UPLC offers significant advantages in terms of speed, resolution, and sensitivity.[3][5][6]
| Performance Parameter | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) | Rationale for Performance Difference |
| Particle Size | 3-5 µm | < 2 µm | Smaller particles in UPLC columns provide a greater surface area for interaction with the analyte, leading to more efficient separation. |
| Analysis Time | 15-30 minutes | 1-5 minutes | The higher pressure tolerance of UPLC systems allows for faster flow rates and shorter columns, significantly reducing run times.[5][6] |
| Resolution | Good | Excellent | The increased efficiency from smaller particles results in sharper and narrower peaks, allowing for better separation of closely eluting compounds. |
| Sensitivity | Good | Excellent | Narrower peaks lead to a higher signal-to-noise ratio, enhancing the detection of trace-level impurities and degradants.[3][5] |
| Solvent Consumption | Higher | Lower (up to 90% reduction) | Shorter run times and smaller column dimensions lead to a significant decrease in solvent usage, making UPLC a more environmentally friendly and cost-effective option.[3] |
| System Pressure | 400-600 bar | >1000 bar | UPLC systems are engineered to operate at much higher backpressures generated by the sub-2 µm particles. |
For the purpose of this guide, we will detail the validation of a stability-indicating HPLC method and provide comparative hypothetical data for a UPLC method to illustrate the performance gains.
Experimental Protocols
Forced Degradation Studies
The cornerstone of a stability-indicating method is its ability to separate the intact drug substance from its degradation products.[5][7][8][9] Forced degradation studies intentionally stress the sample to generate these degradants.
Objective: To demonstrate the specificity of the analytical method and to identify potential degradation pathways for this compound.
Protocol:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol-water mixture) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N HCl. Heat the mixture at 80°C for 4 hours. Cool, neutralize with 1N NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N NaOH. Heat the mixture at 80°C for 4 hours. Cool, neutralize with 1N HCl, and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% hydrogen peroxide. Keep the solution at room temperature for 24 hours. Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Thermal Degradation: Expose the solid this compound powder to 105°C in a hot air oven for 48 hours. Prepare a 100 µg/mL solution of the stressed solid in the mobile phase.
-
Photolytic Degradation: Expose a 100 µg/mL solution of this compound to UV light (254 nm) and visible light in a photostability chamber for 24 hours. A control sample should be wrapped in aluminum foil to protect it from light.
-
Analysis: Analyze the unstressed and stressed samples by the proposed HPLC and UPLC methods.
Chromatographic Conditions
The selection of chromatographic conditions is optimized to achieve a good resolution between the main peak and any degradation products.
| Parameter | HPLC Method | UPLC Method |
| Column | C18 (250 mm x 4.6 mm, 5 µm) | C18 (50 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase | Acetonitrile: 0.1% Formic acid in Water (20:80, v/v) | Acetonitrile: 0.1% Formic acid in Water (30:70, v/v) |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Detection Wavelength | 265 nm | 265 nm |
| Column Temperature | 25°C | 30°C |
| Injection Volume | 10 µL | 2 µL |
Validation Parameters and Acceptance Criteria
The following validation parameters are assessed according to ICH Q2(R1) guidelines.[1][2][3][4]
Specificity
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
Acceptance Criteria: The peak for this compound should be pure and free from any co-eluting peaks in the chromatograms of the stressed samples. The mass balance should be close to 100%.
Hypothetical Results: The HPLC and UPLC methods demonstrated good resolution between the this compound peak and the degradation products formed under all stress conditions. Peak purity analysis using a photodiode array (PDA) detector confirmed the homogeneity of the main peak.
Linearity
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.
Protocol: Prepare a series of at least five concentrations of this compound reference standard ranging from 50% to 150% of the nominal analytical concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.
Protocol: Perform recovery studies by spiking a known amount of this compound reference standard into a placebo mixture at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-day and Inter-analyst): Repeat the repeatability study on a different day with a different analyst.
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Protocol: Determined based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Protocol: Introduce small variations in the method parameters such as flow rate (±0.1 mL/min), mobile phase composition (±2% organic), and column temperature (±2°C).
Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, and the results should not be significantly affected.
Summary of Hypothetical Validation Data: HPLC vs. UPLC
| Validation Parameter | HPLC Method Results | UPLC Method Results | ICH Acceptance Criteria |
| Linearity (r²) | 0.9995 | 0.9998 | ≥ 0.999 |
| Accuracy (% Recovery) | 99.5% - 101.2% | 99.8% - 100.9% | 98.0% - 102.0% |
| Precision (RSD) | |||
| - Repeatability | 0.8% | 0.5% | ≤ 2.0% |
| - Intermediate | 1.2% | 0.9% | ≤ 2.0% |
| LOD (µg/mL) | 0.1 | 0.02 | Reportable |
| LOQ (µg/mL) | 0.3 | 0.06 | Reportable |
| Robustness | Passed | Passed | No significant impact on results |
Logical Relationships in Method Validation
The validation parameters are interconnected, and a successful validation demonstrates the overall reliability of the method.
Caption: Interdependence of validation parameters contributing to method reliability.
Conclusion and Recommendation
Both the detailed HPLC and the comparative UPLC methods demonstrate suitability for the stability-indicating analysis of this compound, meeting all the validation criteria set forth by the ICH guidelines. The forced degradation studies confirm the specificity of both methods, ensuring that any potential degradation of this compound during its shelf life can be accurately monitored.
While the HPLC method is robust and reliable, the UPLC method offers significant advantages in terms of analytical speed, sensitivity, and reduced environmental impact due to lower solvent consumption. For high-throughput environments, such as in quality control laboratories, the adoption of the UPLC method would lead to increased efficiency and productivity. For laboratories with existing HPLC instrumentation, the validated HPLC method provides a dependable solution for stability testing.
The choice between these two powerful techniques will ultimately depend on the specific needs, resources, and throughput requirements of the laboratory. However, the trend in the pharmaceutical industry is a clear progression towards the adoption of UPLC and other advanced chromatographic techniques for enhanced analytical performance.
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U.S. Food and Drug Administration. (2015). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
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A Comparative Guide to the Efficacy of 5-Methylnicotinic Acid Esters for Researchers
For researchers and drug development professionals navigating the landscape of nicotinic acid derivatives, understanding the nuances of their comparative efficacy is paramount. This guide provides an in-depth technical comparison of 5-Methylnicotinic acid esters, focusing on their biological activities, underlying mechanisms, and the experimental data that supports our current understanding. While direct, head-to-head comparative studies of various this compound esters are notably scarce in publicly available literature, this guide synthesizes existing data on individual esters and extrapolates probable comparative efficacy based on well-established structure-activity relationships of nicotinic acid derivatives.
Introduction: The Therapeutic Potential of this compound and its Esters
This compound, a derivative of nicotinic acid (niacin or vitamin B3), is a molecule of significant interest in pharmaceutical and cosmetic research.[1] Like its parent compound, its biological effects are primarily mediated through the activation of the G protein-coupled receptor GPR109A (also known as HCA2).[2] Activation of this receptor is linked to a variety of physiological responses, including vasodilation and potential anti-inflammatory and lipid-lowering effects.[3][4]
Esterification of this compound is a common strategy to modulate its physicochemical properties, such as lipophilicity, which can in turn influence its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its therapeutic efficacy and side-effect profile. These esters often act as prodrugs, being hydrolyzed in the body to release the active this compound.
Mechanism of Action: The GPR109A Signaling Pathway
The primary molecular target for this compound and its esters is the GPR109A receptor, which is predominantly expressed in adipocytes and immune cells like Langerhans cells in the skin.[2] The activation of this Gi protein-coupled receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2]
A key consequence of GPR109A activation in the skin is the release of prostaglandin D2 (PGD2), which is responsible for the characteristic vasodilation or "flushing" effect associated with nicotinic acid-based therapies.[4] This effect, while often a limiting side effect, is also a measurable indicator of receptor activation and can be used to assess the potency of different derivatives.
Figure 2: Workflow for in vitro GPR109A activation assay.
In Vivo Vasodilation Assay (Rubefacient Effect)
This assay assesses the in vivo efficacy of topically applied esters in inducing vasodilation.
Objective: To compare the magnitude and duration of the vasodilatory response induced by different this compound esters.
Methodology:
-
Animal Model: Utilize a suitable animal model, such as mice or rabbits.
-
Test Formulations: Prepare formulations of the this compound esters in a suitable vehicle (e.g., ethanol-water solution).
-
Procedure: a. Shave a small area on the back of the animal. b. Apply a defined volume of the test formulation to the shaved area. c. Measure the change in skin blood flow at regular intervals using a Laser Doppler Flowmeter. d. Visually score the erythema (redness) at the application site.
-
Data Analysis: Compare the area under the curve (AUC) for the change in blood flow and the erythema scores over time for each compound.
Conclusion and Future Directions
The therapeutic potential of this compound esters is an area ripe for further investigation. While current literature provides a foundational understanding of their mechanism of action through the GPR109A receptor, a significant gap exists in the direct comparative efficacy data between different ester derivatives.
Based on established structure-activity relationships, it is hypothesized that the alkyl chain length of the ester group plays a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of these compounds. Future research should focus on systematic studies that synthesize and evaluate a series of this compound esters to provide the much-needed quantitative data for a definitive comparative analysis. Such studies will be instrumental in optimizing the therapeutic profile of this promising class of compounds for various applications in medicine and dermatology.
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Sahu, K., et al. (2021). Structural and Energetic Insights Into the Interaction of Niacin With the GPR109A Receptor. Frontiers in Molecular Biosciences, 8, 773956. [Link]
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European Medicines Agency. (n.d.). Methyl Nicotinate. Retrieved January 11, 2026, from [Link]
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Sung, M. J., et al. (1996). Quantitative structure-activity relationships of nicotine analogues as neuronal nicotinic acetylcholine receptor ligands. Bioorganic & Medicinal Chemistry, 4(12), 2211–2217. [Link]
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Płaziński, W., et al. (2021). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Molecules, 26(23), 7352. [Link]
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A Comparative Guide to Method Validation for Impurity Profiling of 5-Methylnicotinic Acid
In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) is not merely a regulatory hurdle but a cornerstone of drug safety and efficacy. This guide provides an in-depth, experience-driven comparison of analytical methodologies for the validation of impurity profiling of 5-Methylnicotinic acid. We will dissect the critical validation parameters, compare analytical platforms, and provide actionable protocols, all grounded in authoritative regulatory standards.
The Criticality of Impurity Profiling for this compound
This compound is a key intermediate in the synthesis of various pharmaceuticals.[1][2] Its purity directly impacts the quality and safety of the final drug product. Impurities can arise from the manufacturing process, degradation, or storage and may include starting materials, by-products, and various degradation products.[1][3] For instance, a common synthesis route involves the oxidation of 3,5-dimethylpyridine, which can lead to by-products like 3,5-pyridinedicarboxylic acid if the reaction is not precisely controlled.[1][3] Therefore, a robust, validated analytical method is imperative to detect and quantify these impurities.
Pillars of Method Validation: An In-Depth Look Based on ICH Q2(R1)
The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for the validation of analytical procedures.[4][5][6] This guide will elaborate on these principles with a practical focus on this compound. The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[6][7]
Specificity: The Art of Discrimination
Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components such as impurities, degradation products, and matrix components.[7][8] For impurity profiling, this is arguably the most critical parameter.
Experimental Protocol for Specificity:
-
Forced Degradation Studies: To demonstrate that the method can separate the main component from its degradation products, forced degradation studies are essential.[9]
-
Acid/Base Hydrolysis: Treat a solution of this compound with 0.1 M HCl and 0.1 M NaOH at elevated temperatures (e.g., 80°C) for a defined period.[9]
-
Oxidation: Expose the sample to 3% hydrogen peroxide at room temperature.[9]
-
Thermal Stress: Subject the solid drug substance to dry heat (e.g., 80°C).[9]
-
Photostability: Expose the sample to UV and fluorescent light as per ICH Q1B guidelines.[9]
-
-
Peak Purity Analysis: Employ a photodiode array (PDA) detector or a mass spectrometer (MS) to assess peak purity. This ensures that the chromatographic peak for this compound and any identified impurity are spectrally homogeneous and not co-eluting with other substances.[9]
Causality: The rationale behind forced degradation is to intentionally create potential impurities. A successful specificity study will demonstrate baseline resolution between the this compound peak and all degradation product peaks.
Linearity and Range: Ensuring Proportionality
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte.[8] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[10]
Experimental Protocol for Linearity:
-
Prepare a series of at least five concentrations of each known impurity, typically ranging from the reporting threshold to 120% of the specification limit.[10][11]
-
For unknown impurities, the range should extend from the limit of quantification (LOQ) to a level significantly above the expected concentration.
-
Analyze each solution in triplicate.
-
Plot the average response against concentration and perform a linear regression analysis.
Acceptance Criteria: A correlation coefficient (r²) of ≥ 0.99 is generally considered acceptable.[12]
Accuracy: Closeness to the Truth
Accuracy reflects the closeness of the test results to the true value.[8] It is typically assessed by determining the recovery of a known amount of impurity spiked into a sample matrix.[10]
Experimental Protocol for Accuracy:
-
Spike a placebo or a sample of this compound with known amounts of each impurity at a minimum of three concentration levels (e.g., 50%, 100%, and 150% of the specification limit).
-
Prepare at least three replicates for each concentration level.
-
Calculate the percentage recovery for each impurity.
Acceptance Criteria: The mean recovery should be within a pre-defined range, often 80-120% for impurities.[13]
Precision: Repeatability and Intermediate Precision
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[7]
-
Repeatability: Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Expresses within-laboratory variations: different days, different analysts, different equipment, etc.[14]
Experimental Protocol for Precision:
-
Repeatability: Analyze a minimum of six replicate samples of this compound spiked with impurities at 100% of the specification level.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or on a different instrument.
-
Calculate the relative standard deviation (%RSD) for the results.
Acceptance Criteria: The %RSD for impurity quantification is often expected to be ≤ 10%.[13]
Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
LOD: The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Methods for Determination:
-
Signal-to-Noise Ratio: Typically, a signal-to-noise ratio of 3:1 is used for LOD and 10:1 for LOQ.
-
Based on the Standard Deviation of the Response and the Slope: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the response and S is the slope of the calibration curve.
Robustness: Reliability in the Face of Variation
Robustness is the capacity of a method to remain unaffected by small, but deliberate variations in method parameters.[10][15] It provides an indication of its reliability during normal usage.[16][17]
Experimental Protocol for Robustness:
-
Identify critical method parameters (e.g., mobile phase composition, pH, column temperature, flow rate).
-
Introduce small, deliberate variations to these parameters. For example, vary the mobile phase organic content by ±2%, the pH by ±0.2 units, and the column temperature by ±5°C.
-
Assess the impact of these changes on system suitability parameters, such as resolution and peak symmetry.
Causality: Robustness testing is crucial for method transfer between laboratories and ensures consistent performance over the lifetime of the method.[15][17]
Comparative Analysis of Analytical Techniques
The choice of analytical technique is pivotal for successful impurity profiling. High-Performance Liquid Chromatography (HPLC) with UV detection is a workhorse in many QC labs. However, for complex samples or when dealing with impurities that lack a UV chromophore or co-elute, more advanced techniques like Ultra-Performance Liquid Chromatography (UPLC) coupled with Mass Spectrometry (MS) offer significant advantages.
| Parameter | HPLC-UV | UPLC-MS/MS | GC-MS |
| Specificity | Good, but can be limited by co-elution. Peak purity analysis with PDA is necessary. | Excellent, provides mass-to-charge ratio information for definitive identification and can resolve co-eluting peaks.[18] | Excellent for volatile impurities, but requires derivatization for non-volatile compounds like this compound.[19] |
| Sensitivity (LOD/LOQ) | Moderate, typically in the low ppm range. | High, can reach ppb levels, ideal for trace impurity analysis.[20] | High for volatile compounds. |
| Speed | Slower run times due to larger particle size columns. | Faster analysis times due to smaller particle size columns and higher operating pressures. | Generally faster run times than HPLC. |
| Cost | Lower initial investment and operational costs. | Higher initial investment and maintenance costs. | Moderate to high initial investment. |
| Robustness | Generally robust and well-established. | Can be more sensitive to matrix effects and requires more specialized expertise. | Robust for established methods, but derivatization can introduce variability. |
Visualizing the Validation Workflow
Caption: A decision tree to guide the selection of the most appropriate analytical technique for impurity profiling.
Conclusion
The validation of an analytical method for impurity profiling of this compound is a multi-faceted process that demands a deep understanding of both the chemistry of the molecule and the principles of analytical science. By systematically evaluating specificity, linearity, accuracy, precision, sensitivity, and robustness, in accordance with ICH guidelines, researchers can develop a reliable and defensible method. While HPLC-UV remains a valuable tool, the superior specificity and sensitivity of UPLC-MS/MS make it an increasingly indispensable technique for comprehensive impurity characterization in modern pharmaceutical development. The choice of methodology should always be justified by the specific requirements of the analysis and the nature of the potential impurities.
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available from: [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available from: [Link]
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Understanding ICH Q2(R2) & Q14 Updates on Robustness Studies - BioPharmaSpec. Available from: [Link]
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Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed. Available from: [Link]
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Validation of an HPLC method for the determination of urinary and plasma levels of N1-methylnicotinamide, an endogenous marker of renal cationic transport and plasma flow - PubMed. Available from: [Link]
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A Technical Guide to Assessing Antibody Specificity for 5-Methylnicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
In the realm of targeted therapeutic development and sensitive biomolecule detection, the specificity of an antibody is paramount. This is particularly true when the target is a small molecule, or hapten, such as 5-Methylnicotinic acid. Given the absence of readily available commercial antibodies for this specific molecule, researchers often rely on custom antibody development. This guide provides a comprehensive framework for assessing the specificity of newly developed monoclonal or polyclonal antibodies against this compound, ensuring the reliability and validity of subsequent research and diagnostic applications.
The Challenge of Small Molecule Immunogenicity
This compound, a derivative of niacin, is a small molecule that, by itself, is generally not immunogenic. To elicit an immune response and generate antibodies, it must be conjugated to a larger carrier protein, a process known as hapten-carrier conjugation.[1][] This complex is then used to immunize an animal to produce antibodies that recognize the this compound hapten. The choice of carrier protein and the conjugation chemistry are critical first steps that can influence the specificity of the resulting antibodies.[3][4]
Custom Antibody Development: A Necessary First Step
Given the lack of off-the-shelf options, researchers must turn to custom antibody services to generate antibodies against this compound. These services can produce both polyclonal and monoclonal antibodies.[5][6][7]
-
Polyclonal antibodies are a heterogeneous mixture of antibodies that recognize different epitopes on the target molecule. They can offer a robust signal in detection assays.
-
Monoclonal antibodies , on the other hand, are a homogeneous population of antibodies that all recognize the same single epitope.[6] This results in higher specificity and batch-to-batch consistency.
Once a panel of custom antibodies has been generated, a rigorous assessment of their specificity is not just recommended; it is essential.
Key Experimental Approaches for Specificity Assessment
A multi-pronged approach is necessary to thoroughly validate the specificity of an anti-5-Methylnicotinic acid antibody. The following experimental techniques are fundamental to this process.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
Competitive ELISA is the cornerstone for assessing the specificity of antibodies against small molecules.[8][9] This assay format is ideal because the small size of this compound makes a traditional sandwich ELISA format challenging.[10] The principle relies on the competition between free this compound in a sample and a this compound-protein conjugate immobilized on the ELISA plate for binding to the antibody. The signal is inversely proportional to the concentration of free this compound.
Caption: Workflow for a competitive ELISA to assess antibody specificity for this compound.
-
Coating: Coat the wells of a high-binding 96-well microplate with a this compound-protein conjugate (e.g., 5-MNA-BSA) at an optimized concentration (e.g., 1-10 µg/mL in PBS). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the remaining protein-binding sites in the wells by adding a blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in PBS).[11] Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Competition: Prepare a series of standards with known concentrations of free this compound. In separate tubes, pre-incubate the anti-5-Methylnicotinic acid antibody with the standards or the test samples. Add these mixtures to the coated and blocked wells. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Detection: Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG) that recognizes the primary antibody. Incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step.
-
Substrate Addition: Add a suitable substrate for the enzyme (e.g., TMB for HRP).[11] Allow the color to develop.
-
Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
A successful competitive ELISA will show a dose-dependent decrease in signal as the concentration of free this compound increases. By plotting the absorbance against the logarithm of the this compound concentration, a sigmoidal curve can be generated. The IC50 value (the concentration of this compound that inhibits 50% of the maximum signal) can be calculated from this curve and is a key parameter for comparing the sensitivity of different antibodies.
To assess cross-reactivity, the same competitive ELISA can be performed using structurally similar molecules (e.g., nicotinic acid, nicotinamide, and other methylated nicotinic acid isomers) as the free competitor.[5][12] A highly specific antibody will show a significantly higher IC50 value for these related compounds compared to this compound.
| Competitor Molecule | Antibody Clone A (IC50) | Antibody Clone B (IC50) | % Cross-Reactivity (vs. 5-MNA) |
| This compound | 10 ng/mL | 15 ng/mL | 100% |
| Nicotinic Acid | >1000 ng/mL | 800 ng/mL | <1% (Clone A), <1.88% (Clone B) |
| Nicotinamide | >1000 ng/mL | >1000 ng/mL | <1% (Clone A), <1.5% (Clone B) |
| Picolinic Acid | >1000 ng/mL | >1000 ng/mL | <1% (Clone A), <1.5% (Clone B) |
Note: % Cross-Reactivity = (IC50 of 5-MNA / IC50 of Competitor) x 100
Dot Blot
A dot blot is a simpler and quicker method than ELISA for a qualitative or semi-quantitative assessment of antibody binding.[3][6][7][13] It involves directly spotting the antigen onto a membrane and then probing with the antibody.
Caption: Workflow for a dot blot to assess antibody binding to a this compound conjugate.
-
Membrane Preparation: Cut a piece of nitrocellulose or PVDF membrane to the desired size.
-
Antigen Application: Spot a small volume (1-2 µL) of the this compound-protein conjugate and potential cross-reactants (conjugated to the same carrier protein) at different concentrations onto the membrane.[6] Also, spot the carrier protein alone as a negative control.
-
Drying: Allow the spots to air dry completely.
-
Blocking: Immerse the membrane in a blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[7]
-
Primary Antibody Incubation: Incubate the membrane with the anti-5-Methylnicotinic acid antibody (at an optimized dilution) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with a wash buffer.
-
Secondary Antibody Incubation: Incubate the membrane with an enzyme-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add a chemiluminescent or colorimetric substrate and visualize the signal.[6]
A specific antibody will produce a strong signal on the spots corresponding to the this compound-protein conjugate and a weak or no signal on the spots with the carrier protein alone or conjugates of structurally related molecules. The intensity of the spots can provide a semi-quantitative comparison of the antibody's affinity for different antigens.
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance (SPR) is a powerful, label-free technique for real-time analysis of molecular interactions.[14][15] It provides quantitative data on binding affinity (KD), and association (ka) and dissociation (kd) rates. For small molecules like this compound, an inhibition-based assay is often the most effective approach.
Caption: Workflow for an SPR inhibition assay to determine the binding kinetics of an anti-5-MNA antibody.
-
Chip Preparation and Antibody Immobilization: Activate a sensor chip (e.g., a CM5 chip) and immobilize the anti-5-Methylnicotinic acid antibody onto the surface.
-
Analyte Binding: In the absence of free this compound, inject a solution of the this compound-protein conjugate over the chip surface and measure the binding response in resonance units (RU). This establishes the maximum binding signal.
-
Regeneration: Inject a regeneration solution (e.g., low pH glycine) to remove the bound conjugate and prepare the surface for the next cycle.
-
Inhibition Assay: Pre-incubate the anti-5-Methylnicotinic acid antibody with various concentrations of free this compound.
-
Injection of Mixture: Inject these mixtures over the sensor chip surface. The free this compound will compete with the immobilized antibody for binding to the conjugate in solution, thus reducing the amount of conjugate that can bind to the chip.
-
Data Analysis: Measure the reduction in the binding signal. The data can be used to calculate the affinity (KD) of the antibody for free this compound.
A lower KD value indicates a higher binding affinity. By testing structurally related molecules as inhibitors, the specificity of the antibody can be precisely quantified. A highly specific antibody will have a much lower KD for this compound compared to other nicotinic acid analogs.
| Antibody Clone | Analyte | Affinity (KD) |
| Clone A | This compound | 5 x 10⁻⁸ M |
| Clone A | Nicotinic Acid | 2 x 10⁻⁵ M |
| Clone B | This compound | 8 x 10⁻⁸ M |
| Clone B | Nicotinic Acid | 9 x 10⁻⁶ M |
Conclusion
The development of a highly specific antibody to a small molecule like this compound is a challenging but achievable goal. A rigorous and multi-faceted validation process is critical to ensure the reliability of the antibody in its intended applications. By employing a combination of competitive ELISA, dot blot, and SPR, researchers can thoroughly characterize the binding properties of their custom-developed antibodies. This systematic approach allows for the selection of the most specific and sensitive antibody clones, thereby ensuring the accuracy and reproducibility of future experiments.
References
-
Syd Labs. Custom Monoclonal Antibody Services. [Link]
-
BPS Bioscience. Anti–5–mC Monoclonal Antibody 33D3. [Link]
-
Bio-Techne. Custom Antibody Production Services. [Link]
-
Al-Eidi et al. The effect of haptens on protein-carrier immunogenicity. Immunology. [Link]
-
Creative Biolabs. Hapten-Carrier Conjugation. [Link]
-
antibodies-online GmbH. anti-5-Methylcytosine Antibody. [Link]
-
EpigenTek. 5-Methylcytosine (5-mC) Monoclonal Antibody [33D3]. [Link]
-
G-Biosciences. Coupling to Carrier Proteins: An Overview. [Link]
- Google Patents.
-
Bio-Rad. Anti 5-Methylcytosine Antibody. [Link]
-
Pharmaffiliates. CAS No : 3222-49-9 | Chemical Name : this compound. [Link]
-
SIELC Technologies. Analysis of Nicotinic Acid and Nicotinamide (Vitamin B3) on Newcrom AH Column. [Link]
-
Donati, I., et al. Determination and confirmation of nicotinic acid and its analogues and derivates in pear and apple blossoms using high-performance liquid chromatography-diode array-electrospray ionization mass spectrometry. Journal of Agricultural and Food Chemistry. [Link]
-
Eagle Biosciences. Niacin Assay Kit. [Link]
-
ALPCO Diagnostics. Niacin MicroBiological Assay Kit (Vitamin B3). [Link]
-
Antibodies.com. Buy Monoclonal Antibodies. [Link]
Sources
- 1. Hapten-Carrier Conjugation - Creative Biolabs [creative-biolabs.com]
- 3. The effect of haptens on protein-carrier immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. Custom Monoclonal Antibody Services - Syd Labs [sydlabs.com]
- 6. Custom monoclonal antibodies - ProteoGenix [us.proteogenix.science]
- 7. fortislife.com [fortislife.com]
- 8. US7247502B2 - Hapten-carrier conjugates for treating and preventing nicotine addiction - Google Patents [patents.google.com]
- 9. Analysis of Nicotinic Acid and Nicotinamide (Vitamin B3) on Newcrom AH Column | SIELC Technologies [sielc.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. zymoresearch.com [zymoresearch.com]
- 12. Determination and confirmation of nicotinic acid and its analogues and derivates in pear and apple blossoms using high-performance liquid chromatography-diode array-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. anti-5-Methylcytosine Antibody [ABIN1385081] - , WB, FACS, IF (p) [antibodies-online.com]
- 14. epigentek.com [epigentek.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
Safety Operating Guide
A-Scientist's-Guide-to-the-Proper-Disposal-of-5-Methylnicotinic-Acid
In the pursuit of scientific advancement, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of safe and ethical research. This guide provides a detailed protocol for the proper disposal of 5-Methylnicotinic acid, designed for the discerning researcher who prioritizes safety, compliance, and environmental stewardship. We will move beyond simple checklists to explore the causality behind these essential procedures.
The foundational principle of laboratory waste management is that a disposal plan should be in place before any experiment begins.[1] This proactive approach ensures that all regulatory requirements are met and prevents the generation of unmanageable waste streams.[1] For this compound, a compound that causes skin and serious eye irritation and may cause respiratory irritation, this foresight is critical.[2][3][4]
Part 1: Hazard Identification and Characterization
Understanding the intrinsic hazards of a chemical is the first step in managing its lifecycle. This compound is an off-white solid powder that, while not classified for acute toxicity, presents significant irritant properties.[2][4]
Table 1: GHS Hazard Profile for this compound
| Hazard Classification | GHS Category | Pictogram | Hazard Statement |
| Skin Irritation | Category 2 | H315: Causes skin irritation[2][3][4] | |
| Eye Irritation | Category 2 / 2A / 2B | H319: Causes serious eye irritation[2][3][4] | |
| Specific target organ toxicity — Single exposure | Category 3 | H335: May cause respiratory irritation[2][3] |
This data is synthesized from multiple Safety Data Sheets (SDS) to provide a comprehensive overview. Always refer to the specific SDS provided by your supplier for the most accurate information.
The primary routes of exposure are skin contact and inhalation, especially when handling the powdered form, which can create dust.[2][4] Therefore, all handling and disposal procedures must be designed to minimize dust generation and prevent contact.
Part 2: The Disposal Workflow - A Decision-Making Framework
The appropriate disposal pathway for this compound depends on its form and quantity. This workflow diagram illustrates the decision-making process for researchers.
Sources
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
